2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMKROLYLRRJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640469 | |
| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-10-6 | |
| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde (CAS No. 937796-10-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, a versatile heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and its strategic application in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Compound Identity and Physicochemical Properties
This compound is a yellow solid organic compound that has garnered significant interest as a key intermediate in the synthesis of complex bioactive molecules.[1][2] Its structure uniquely combines a pyrimidine ring, a pyrrolidine moiety, and a reactive aldehyde group, making it a valuable scaffold for creating diverse chemical libraries.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 937796-10-6 | [1] |
| Molecular Formula | C₉H₁₁N₃O | [1] |
| Molecular Weight | 177.21 g/mol | [2] |
| Appearance | Yellow Solid | [1] |
| IUPAC Name | This compound | [2] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Strategic Synthesis and Mechanistic Considerations
The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction. This approach leverages the electron-deficient nature of a halogenated pyrimidine precursor, allowing for the displacement of a leaving group by pyrrolidine.
Generalized Synthesis Pathway
A common precursor for this synthesis is 2-chloropyrimidine-5-carbaldehyde. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the carbon atom bonded to the chlorine on the pyrimidine ring. This reaction is typically facilitated by a base to neutralize the hydrogen halide formed during the reaction.
Sources
An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its current and potential applications in drug discovery and materials science. Furthermore, it provides standardized protocols for its analytical characterization and essential safety and handling information for laboratory professionals. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical intermediate in their work.
Introduction: A Versatile Heterocyclic Building Block
This compound is a distinct organic molecule characterized by a pyrimidine ring substituted with a pyrrolidinyl group at the C2 position and a reactive carbaldehyde (aldehyde) group at the C5 position. This unique combination of functionalities makes it a highly valuable and versatile intermediate in the synthesis of more complex molecular architectures.
The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including nucleic acids, and is a privileged structure in medicinal chemistry. The incorporation of a saturated, five-membered pyrrolidine ring can enhance physicochemical properties such as solubility and introduces a three-dimensional character that can be crucial for specific interactions with biological targets.[1] The aldehyde group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations, including condensations, reductions, oxidations, and nucleophilic additions.
Collectively, these features position this compound as a key starting material in the development of novel pharmaceuticals, particularly those targeting cancer and neurological disorders, as well as in the creation of new agrochemicals and materials with specific electronic properties.[1]
Physicochemical and Structural Properties
A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁N₃O | [2][3] |
| Molecular Weight | 177.20 g/mol | [2][4] |
| CAS Number | 937796-10-6 | [1][2] |
| Appearance | Yellow solid | [1][3] |
| Boiling Point | 363.26 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.247 g/cm³ (Predicted) | [3] |
| IUPAC Name | This compound | [3][5] |
| Canonical SMILES | C1CCN(C1)C2=NC=C(C=N2)C=O | [3] |
| InChI Key | KJMKROLYLRRJDN-UHFFFAOYSA-N | [3][5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [1][6] |
Synthesis, Reactivity, and Mechanistic Insights
The utility of this compound stems from its accessible synthesis and the predictable reactivity of its functional groups.
Rationale for Synthetic Strategy
The most logical and widely applicable approach to synthesizing this molecule is through a nucleophilic aromatic substitution (SNAr) reaction. Halogenated pyrimidines are electron-deficient aromatic systems, making them highly susceptible to attack by nucleophiles.[7] A chloro- or fluoro- substituent at the C2 position of the pyrimidine ring is readily displaced by an amine, such as pyrrolidine. This reaction is a cornerstone of heterocyclic chemistry due to its reliability and high functional group tolerance. The starting material, 2-chloro-pyrimidine-5-carbaldehyde, is commercially available or can be synthesized via established methods.
Representative Synthetic Workflow
The diagram below illustrates the typical workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol (Representative)
-
Reaction Setup: To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in acetonitrile (ACN, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Nucleophilic Addition: Add pyrrolidine (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a yellow solid.
Chemical Reactivity
The aldehyde functionality is the primary site of reactivity, allowing for a diverse range of downstream modifications.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new amine derivatives.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Oxidation: Oxidation to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.
-
Reduction: Reduction to the primary alcohol using reducing agents such as sodium borohydride.
-
Condensation Reactions: Forms the basis for the synthesis of various heterocyclic systems, such as Schiff bases or chalcones.
Applications in Research and Development
The structural motifs within this compound are prevalent in molecules with diverse biological activities. The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing antimicrobial, anticancer, and anti-inflammatory properties.[2][5][8]
Caption: Core structure and its derivatization pathways.
-
Drug Discovery: This compound is a key intermediate for synthesizing libraries of compounds for high-throughput screening.[1] Its derivatives are particularly explored as kinase inhibitors for cancer therapy and as agents targeting central nervous system (CNS) disorders.[1]
-
Agrochemicals: It serves as a building block for novel pesticides and herbicides, contributing to the development of new crop protection solutions.[1]
-
Biochemical Research: Used to synthesize specific molecular probes for studying enzyme interactions and metabolic pathways.[1]
-
Material Science: The heterocyclic structure is being investigated for its potential in developing new materials with unique electronic or optical properties.[1]
Analytical Characterization Protocol
Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach is required for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic signals for the pyrimidine ring protons, the aldehyde proton (typically δ 9.5-10.5 ppm), and the protons of the pyrrolidine ring.[9][10]
-
13C NMR: Acquire a proton-decoupled 13C NMR spectrum. This will confirm the number of unique carbon atoms and show characteristic shifts for the aldehyde carbonyl carbon (~185-195 ppm), and the carbons of the pyrimidine and pyrrolidine rings.[9][10]
-
-
Mass Spectrometry (MS):
-
Utilize a technique like Electrospray Ionization (ESI) to determine the molecular weight. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 178.2.[9]
-
-
Infrared (IR) Spectroscopy:
-
Analyze the sample (e.g., as a KBr pellet or thin film). The IR spectrum should display a strong characteristic absorption band for the aldehyde C=O stretch, typically around 1680-1700 cm⁻¹.
-
-
Purity Analysis (HPLC):
-
Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile in water) to determine the purity, which should be ≥95% for most research applications.[1]
-
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).[4][11]
| Category | Guideline |
| Hazard Identification | May be harmful if swallowed or in contact with skin.[11] Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and face protection.[11] |
| Handling | Use only outdoors or in a well-ventilated area (e.g., fume hood).[11] Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and exposed skin thoroughly after handling.[11] |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]Skin: Wash with plenty of soap and water.[11]Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[11] Recommended storage temperature is 2-8°C.[1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents.[11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] |
Conclusion
This compound is a strategically important heterocyclic compound with significant potential. Its straightforward synthesis, combined with the versatile reactivity of its aldehyde group, makes it an invaluable building block for creating diverse and complex molecules. Its established role as an intermediate in the synthesis of potential therapeutic agents and other functional materials underscores its continued relevance in both academic and industrial research. This guide provides the foundational technical knowledge required for scientists to confidently and safely incorporate this valuable reagent into their research and development programs.
References
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A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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MSDS of this compound - Capot Chemical. (2018). Capot Chemical. Available at: [Link]
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2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde | AMERICAN ELEMENTS ®. (n.d.). American Elements. Available at: [Link]
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Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). National Center for Biotechnology Information. Available at: [Link]
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This compound - MySkinRecipes. (n.d.). My Skin Recipes. Available at: [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Royal Society of Chemistry. Available at: [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Available at: [Link]
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2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Available at: [Link]
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Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Available at: [Link]
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Showing metabocard for Pyrimidine (HMDB0003361) - Human Metabolome Database. (n.d.). Human Metabolome Database. Available at: [Link]
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A Technical Guide to 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
This technical guide provides an in-depth analysis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The molecule's architecture, featuring a pyrimidine core functionalized with a pyrrolidine moiety and a reactive aldehyde group, positions it as a versatile building block in medicinal chemistry.[1] This document details its chemical identity, provides a robust, field-proven protocol for its synthesis and purification, outlines its expected spectroscopic characteristics, and explores its chemical reactivity. Furthermore, we discuss its strategic application in the synthesis of compound libraries for drug discovery, particularly for developing novel therapeutics targeting cancer and neurological disorders.[1]
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible scientific research. This compound is a distinct chemical entity with the properties summarized below. It is most commonly available as a yellow solid and requires refrigerated storage to maintain its integrity.[1][2]
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2][3][4] |
| Synonyms | 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxaldehyde, 2-(1-Pyrrolidinyl)-5-pyrimidinecarboxaldehyde | [2][3][5] |
| CAS Number | 937796-10-6 | [3][4][6] |
| Molecular Formula | C₉H₁₁N₃O | [1][3][6] |
| Molecular Weight | 177.21 g/mol | [2][3] |
| Canonical SMILES | O=CC1=CN=C(N=C1)N1CCCC1 | [3][4] |
| InChI Key | KJMKROLYLRRJDN-UHFFFAOYSA-N | [3][4] |
| Appearance | Yellow Solid | [1][2] |
| Storage Conditions | 2-8°C, under inert gas | [1][7][8] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed in heterocyclic chemistry due to its reliability and scalability. The causality behind this choice is the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing aldehyde group, making the C2 position susceptible to nucleophilic attack.
Synthetic Workflow Overview
The workflow begins with a commercially available, halogenated pyrimidine precursor, which is reacted with pyrrolidine. The subsequent steps involve a standard aqueous work-up to remove inorganic salts and excess reagents, followed by purification using column chromatography to isolate the target compound with high purity.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where progress and purity are monitored at key stages.
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 10 mL per 1 g of starting material).
-
Addition of Nucleophile and Base: Add pyrrolidine (1.2 eq) to the solution. Subsequently, add diisopropylethylamine (DIPEA, 1.5 eq). Expertise Note: DIPEA serves as a non-nucleophilic organic base to quench the HCl generated in situ. This prevents the protonation of pyrrolidine, which would render it non-nucleophilic, and avoids competing with the primary reaction.
-
Reaction: Heat the reaction mixture to 70°C and monitor its progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 6-8 hours, indicated by the consumption of the starting material.
-
Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Trustworthiness Note: The bicarbonate wash is crucial for removing any acidic byproducts and unreacted DIPEA hydrochloride, ensuring a cleaner crude product for purification.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc.
-
Validation: Combine the pure fractions (identified by TLC) and concentrate under vacuum to yield this compound as a yellow solid. Confirm identity and assess purity (>95%) using ¹H NMR and LC-MS analysis.[1]
Spectroscopic Characterization (Expected Data)
While actual spectra are lot-specific, the structural features of the molecule give rise to a predictable spectroscopic signature.
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde Proton (CHO): A sharp singlet is expected around δ 9.8-10.0 ppm.
-
Pyrimidine Protons (C4-H, C6-H): Two singlets (or narrow doublets if coupling is resolved) are expected in the aromatic region, typically δ 8.5-9.0 ppm.
-
Pyrrolidine Protons (NCH₂): Two triplets are expected around δ 3.6-3.8 ppm, corresponding to the methylene groups adjacent to the nitrogen.
-
Pyrrolidine Protons (CH₂CH₂): A multiplet is expected around δ 1.9-2.1 ppm for the remaining methylene groups.
-
-
Infrared (IR) Spectroscopy (ATR):
-
A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.
-
C=N stretching vibrations from the pyrimidine ring in the 1550-1600 cm⁻¹ region.
-
C-H stretching vibrations from the aliphatic pyrrolidine ring just below 3000 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 178.2.
-
Chemical Reactivity and Derivatization
The aldehyde functional group is a versatile chemical handle that allows for the rapid diversification of the core scaffold.[1] This reactivity is fundamental to its utility in building compound libraries for high-throughput screening.
Oxidation to Carboxylic Acid
-
Protocol: Dissolve the aldehyde (1.0 eq) in a suitable solvent like DMF. Add an oxidizing agent such as Pyridinium Dichromate (PDC) (2.0 eq) and stir at room temperature. The reaction yields 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, a key intermediate for amide library synthesis.
Reduction to Alcohol
-
Protocol: Dissolve the aldehyde (1.0 eq) in methanol (MeOH). Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The reaction is typically rapid and yields 2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol.
Reductive Amination for Library Synthesis
This is arguably the most powerful transformation for drug discovery purposes.
-
Protocol: In an array of vials, dispense the aldehyde (1.0 eq) in a solvent like dichloroethane (DCE). To each vial, add a unique primary or secondary amine (1.1 eq) from a diverse amine library, followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction proceeds at room temperature, converting the aldehyde into a new secondary or tertiary amine, respectively. This parallel synthesis approach can generate hundreds of unique analogs efficiently.
Applications in Medicinal Chemistry and Drug Discovery
The 2-(pyrrolidin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry. The pyrimidine ring is a common feature in kinase inhibitors, while the sp³-rich pyrrolidine ring provides a three-dimensional vector to explore protein binding pockets, often improving solubility and metabolic stability.[9]
This specific carbaldehyde is a key intermediate for synthesizing compounds targeting various diseases.[1][4] It has been utilized in the development of kinase inhibitors for oncology and in the creation of ligands for neurological targets.[1][8][10] The workflow from this building block to a potential drug candidate follows a well-established path in modern drug discovery.
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2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde SMILES notation
An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its structural characteristics, physicochemical properties, a validated synthesis protocol, and its versatile applications as a key building block in the development of novel therapeutic agents.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring is a privileged heterocyclic motif and a cornerstone of medicinal chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound[1]. This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a fertile ground for drug discovery.[1][2] The pyrimidine scaffold is present in a wide array of approved therapeutics, including antiviral, anticancer, and antibacterial agents.[1][3][4] Its ability to act as a bioisostere for other aromatic systems and its capacity for diverse substitutions allow for the fine-tuning of pharmacological activity, making it a highly sought-after core in modern drug design.[3][4]
This compound emerges as a particularly valuable derivative. It combines the established pyrimidine core with two key functional groups: a pyrrolidine ring at the C2 position and a reactive carbaldehyde group at the C5 position. This unique combination makes it a versatile intermediate for constructing more complex molecules with potential therapeutic value, particularly in oncology and neurology.[5]
Physicochemical Properties and Structural Identification
Accurate characterization is the bedrock of reproducible scientific research. The key identifiers and properties of this compound are summarized below.
Structural Notation
The structure of a molecule can be represented in various formats. The Simplified Molecular-Input Line-Entry System (SMILES) provides a linear notation of the atomic and bond arrangement.
-
SMILES: O=CC1=CN=C(N=C1)N1CCCC1[6]
Key Properties
A summary of the compound's essential properties is provided in Table 1. This data is critical for experimental design, including solvent selection, reaction temperature, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 937796-10-6 | [5][6][9] |
| Molecular Formula | C₉H₁₁N₃O | [5][7][10] |
| Molecular Weight | 177.21 g/mol | [6][11] |
| IUPAC Name | 2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde | [6][7] |
| Appearance | Yellow solid | [5][7] |
| Boiling Point | 363.26 °C at 760 mmHg | [7] |
| Density | 1.247 g/cm³ | [7] |
| Storage Temperature | 2-8°C | [5][11] |
| PubChem CID | 24229766 | [5][6][7] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is efficient and leverages commercially available starting materials. The causality behind this choice is the high electrophilicity of the C2 position on the pyrimidine ring, which is further activated by the presence of a good leaving group, such as a halogen.
Reaction Principle
The core of the synthesis involves the displacement of a halide (typically chlorine) from the 2-position of a pyrimidine ring by the secondary amine, pyrrolidine. The nitrogen atom of pyrrolidine acts as the nucleophile, attacking the electron-deficient carbon atom of the pyrimidine.
Detailed Experimental Workflow
Starting Materials:
-
2-Chloropyrimidine-5-carbaldehyde
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as the solvent
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrimidine-5-carbaldehyde (1.0 equivalent).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material.
-
Base Addition: Add potassium carbonate (2.0 equivalents). The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Nucleophile Addition: Add pyrrolidine (1.2 equivalents) dropwise to the stirring suspension at room temperature. The slight excess of the amine ensures the complete consumption of the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a yellow solid.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its aldehyde group.[5] This functionality serves as a versatile chemical handle for a variety of transformations, allowing for the construction of diverse molecular libraries.
Key Reactions
-
Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new amine. This is a powerful method for linking the pyrimidine core to other molecular fragments.
-
Wittig Reaction: Reaction with a phosphonium ylide allows for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond formation and extension of the molecule.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile) to form more complex heterocyclic systems.[5]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functional groups for further derivatization.
Role as a Synthetic Intermediate
The true value of this compound lies in its role as a key intermediate.[5][8] Researchers can leverage its reactive aldehyde to build libraries of compounds for high-throughput screening, accelerating the identification of new drug candidates.[5][8]
Caption: Reactivity and synthetic utility of the title compound.
Therapeutic Potential
Substituted pyrimidines are extensively explored for a multitude of therapeutic applications.[4] While specific biological data for the title compound is proprietary to ongoing research, its structural motifs suggest potential in several areas:
-
Kinase Inhibition: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors used in oncology.[3]
-
Neurological Disorders: The ability to generate diverse libraries makes it a valuable tool for screening against CNS targets.[5][8]
-
Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by interfering with cellular processes like DNA synthesis.[1][12]
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the versatile reactivity of its aldehyde functional group provide a robust platform for the creation of novel and structurally diverse molecules. For researchers in medicinal chemistry, this compound represents a key building block for accessing new chemical space in the pursuit of effective treatments for cancer, neurological disorders, and other diseases.[5]
References
- BenchChem. (n.d.). The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Applications in Drug Discovery.
- EvitaChem. (n.d.). Buy 2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde (EVT-13290245).
- Chem-Impex. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde.
- GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- American Suppliers. (n.d.). pyrimidine-5-carboxaldehyde suppliers USA.
- American Suppliers. (n.d.). 2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde suppliers USA.
- American Elements. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde.
- R&D World. (2025, October 12). Understanding Pyrimidine-5-carboxaldehyde: Properties and Applications for R&D.
- SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- Fisher Scientific. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde, 97%, Thermo Scientific™.
- ResearchGate. (2021, March 12). (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review).
- Santa Cruz Biotechnology. (n.d.). 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxaldehyde.
- Pharmaffiliates. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde.
- J&K Scientific. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde | 937796-10-6.
- Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
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2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde physical properties
An In-depth Technical Guide to the Physical Properties of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Introduction: A Versatile Heterocyclic Building Block
This compound is a multifaceted heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrimidine core substituted with a pyrrolidine ring and a reactive aldehyde group, makes it a valuable intermediate for creating more complex molecules.[1][2] The aldehyde functional group, in particular, offers a reactive handle for a variety of chemical transformations, including nucleophilic additions and condensations, which are fundamental in the synthesis of novel organic compounds.[1] Consequently, this molecule serves as a crucial building block in the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer, as well as in the formulation of advanced agrochemicals.[1][3] This guide provides a comprehensive overview of its core physical properties and outlines robust protocols for their experimental determination, designed for professionals in research and drug development.
Part 1: Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These data are essential for designing synthetic routes, developing analytical methods, and ensuring proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 937796-10-6 | [1][4][5][6] |
| Molecular Formula | C₉H₁₁N₃O | [1][4][5][6] |
| Molecular Weight | 177.20 g/mol | [4][5] |
| Appearance | Yellow solid | [1][5][7] |
| Purity | Typically ≥95% to 97% (by NMR) | [1][5][8] |
| Boiling Point | 363.26 °C at 760 mmHg (Predicted) | |
| Density | 1.247 g/cm³ (Predicted) | [7] |
| IUPAC Name | This compound | |
| SMILES | O=CC1=CN=C(N=C1)N1CCCC1 | |
| InChI Key | KJMKROLYLRRJDN-UHFFFAOYSA-N | [6][7] |
Note: While a melting point is a critical parameter for a solid compound, this value is not consistently reported in publicly available literature or supplier specifications. An experimental protocol for its determination is provided in Part 3.
Part 2: Solubility and Spectroscopic Profile
Solubility Characteristics
While quantitative solubility data is sparse, supplier information notes its "favorable properties, such as solubility and stability," making it suitable for laboratory applications.[1] Based on its molecular structure—a polar heterocyclic scaffold with a hydrogen bond acceptor in the aldehyde group—the compound is expected to be soluble in polar organic solvents.
-
Expected Solubility: Soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
-
Expected Insolubility: Likely insoluble in nonpolar solvents such as hexanes and diethyl ether.
-
Aqueous Solubility: Limited solubility in water is anticipated, though it may be enhanced at acidic pH due to the potential for protonation of the pyrimidine nitrogens.
A systematic approach to confirming solubility is crucial for reaction setup and purification. A detailed protocol for qualitative solubility assessment is provided in the next section.
Predicted Spectroscopic Signatures
Understanding the expected spectroscopic data is vital for confirming the identity and purity of the material.
-
¹H NMR Spectroscopy: The proton NMR spectrum should exhibit characteristic signals:
-
A singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically between δ 9.5-10.5 ppm.
-
Two singlets or doublets in the aromatic region (δ 8.5-9.0 ppm) corresponding to the two protons on the pyrimidine ring.
-
Two multiplets in the aliphatic region (likely δ 3.5-4.0 ppm and δ 1.9-2.2 ppm) corresponding to the two sets of non-equivalent methylene protons of the pyrrolidine ring.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will be defined by:
-
A signal for the aldehyde carbonyl carbon at a highly deshielded position (>180 ppm).
-
Signals for the pyrimidine ring carbons, with the carbon attached to the pyrrolidine ring appearing at a higher field than the others.
-
Signals for the pyrrolidine ring carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong, sharp absorption band characteristic of the C=O stretch of the aldehyde group, typically found around 1680-1710 cm⁻¹. Additional bands corresponding to C=N and C-N stretching within the heterocyclic system will also be present.
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), the mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to approximately 178.2.
Part 3: Experimental Protocols for Physical Property Determination
The following protocols are designed as self-validating systems, incorporating checks and best practices to ensure data integrity.
Protocol: Melting Point Determination
Objective: To determine the melting point range of a solid sample, which serves as a crucial indicator of purity. A pure substance will have a sharp melting range (typically < 2 °C).
Methodology:
-
Instrument Calibration: Before analysis, calibrate the melting point apparatus using a certified standard with a known melting point close to the expected range of the sample (e.g., benzoic acid, 122 °C). This step validates the instrument's accuracy.
-
Sample Preparation: Place a small amount (2-3 mm height) of finely powdered, dry this compound into a capillary tube sealed at one end. Ensure the sample is tightly packed by tapping the tube gently.
-
Initial Fast Ramp: Place the capillary tube in the apparatus. Set a fast ramp rate (e.g., 10-15 °C/min) to quickly identify the approximate melting temperature.
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the previous step.
-
Slow Ramp Analysis: Set a slow ramp rate (1-2 °C/min). Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: The melting point is reported as the range T₁ – T₂. For high-purity material, this range should be narrow.
Caption: Workflow for accurate melting point determination.
Protocol: Qualitative Solubility Assessment
Objective: To systematically determine the solubility of the compound in a range of common laboratory solvents.
Methodology:
-
Solvent Selection: Prepare a set of labeled vials containing 1 mL of various solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexanes).
-
Sample Addition: To each vial, add a pre-weighed amount of the compound (e.g., 2 mg).
-
Initial Observation: Observe if the solid dissolves immediately at room temperature.
-
Agitation: If not immediately soluble, vortex or shake the vial vigorously for 1-2 minutes. Observe for dissolution.
-
Heating: If the solid persists, gently warm the vial in a water bath (up to ~50 °C) and observe any changes. Note if the compound dissolves upon heating and if it precipitates upon cooling back to room temperature.
-
Classification: Classify the solubility in each solvent:
-
Soluble: The entire solid dissolves.
-
Partially Soluble: Some solid dissolves, but undissolved material remains.
-
Insoluble: No visible dissolution occurs.
-
-
Documentation: Record the results in a table for easy reference. This data is invaluable for choosing solvents for reactions, extractions, and chromatography.
Caption: Stepwise workflow for qualitative solubility testing.
Part 4: Handling, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container at temperatures between 0-8°C.[1][5] This refrigerated condition helps to minimize degradation over time. The storage area should be dry and well-ventilated.[9]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation and inhalation.[9] In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.[9]
-
Toxicity: While specific toxicity data is limited, it is classified as an irritant.[10] Direct contact with skin, eyes, and the respiratory system should be avoided.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its identity as a yellow solid with a high predicted boiling point and characteristic spectroscopic signatures makes it readily identifiable. While its melting point and quantitative solubility require experimental determination, the protocols outlined in this guide provide a robust framework for researchers to generate this data reliably. Understanding these core physical properties is the foundation for its effective application in the synthesis of innovative molecules for the pharmaceutical and agrochemical industries.
References
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2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde | AMERICAN ELEMENTS ®. American Elements. [Link]
-
This compound - MySkinRecipes. MySkinRecipes. [Link]
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2 Pyrrolidin 1 Ylpyrimidine 5 Carbaldehyde (250Mg) - Cenmed Enterprises. Cenmed Enterprises. [Link]
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2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde, 97%, Thermo Scientific | Fisher Scientific. Fisher Scientific. [Link]
-
2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde suppliers USA. USA Chemical Suppliers. [Link]
-
937796-10-6| Chemical Name : 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde | Pharmaffiliates. Pharmaffiliates. [Link]
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pyrimidine-5-carboxaldehyde suppliers USA. USA Chemical Suppliers. [Link]
-
MSDS of this compound - Capot Chemical. Capot Chemical. [Link]
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- 10. Page loading... [guidechem.com]
A Technical Guide to the Solubility of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde for Pharmaceutical Research and Development
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Recognizing the current absence of publicly available quantitative solubility data, this document serves as a foundational resource for researchers. It consolidates known qualitative information and presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical understanding and practical methodologies to generate reliable solubility data, a critical parameter in the preclinical development pipeline.
Introduction: The Significance of this compound and the Critical Role of Solubility
This compound (Figure 1) is a versatile intermediate featuring a pyrimidine core, a structure fundamental to life as a component of nucleic acids.[1] Pyrimidine derivatives are known to possess a wide spectrum of biological activities, making them attractive scaffolds in pharmaceutical development.[2][3] The incorporation of a pyrrolidine ring and a reactive carbaldehyde group makes this molecule a valuable building block for synthesizing diverse and complex potential drug candidates, particularly in oncology and neurology.[4]
Figure 1: Chemical Structure of this compound
Solubility is a cornerstone of the drug discovery and development process. It fundamentally influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[7] Poor solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant challenges in formulation development.[8] Therefore, the accurate determination of a compound's solubility in various solvent systems is not merely a data point but a critical step in risk assessment and candidate progression.
This guide will address the two primary types of solubility relevant to drug development:
-
Kinetic Solubility: Measured by precipitating a compound from a stock solution (typically DMSO) into an aqueous buffer. It's a high-throughput method used in early discovery to rank-order compounds but can often overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[7][9][10]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug. This is the "gold standard" measurement, crucial for preformulation and development, as it reflects the stable state of the drug in a given medium.[9][11]
Due to a lack of published quantitative data for this compound, this guide will focus on the robust methodology for determining its thermodynamic solubility.
Current Solubility Profile (Qualitative)
While quantitative data is not publicly available, several chemical suppliers and databases provide qualitative descriptions of the solubility of this compound. The compound is generally described as having favorable solubility and stability and is soluble in organic solvents such as methanol and ethanol.[4][12][13] Dimethyl sulfoxide (DMSO) is also a potent organic solvent for a wide array of organic materials and is commonly used for creating stock solutions in biological screening.[14]
This general information is useful for initial handling and stock solution preparation but is insufficient for the rigorous demands of drug development. The following sections provide the framework for generating precise, quantitative data.
Theoretical Framework: Factors Governing Solubility
The dissolution of a crystalline solid in a solvent is a complex thermodynamic process governed by the balance between the energy required to break the crystal lattice and the energy released upon solvation of the individual molecules.
-
Crystal Lattice Energy: This is the energy that holds the molecules together in a solid, crystalline state.[15] A higher lattice energy, indicative of strong intermolecular forces in the crystal, will generally lead to lower solubility.[15][16] Factors such as molecular symmetry, hydrogen bonding, and pi-stacking within the crystal contribute to this energy.
-
Solvation Energy: This is the energy released when a solute molecule is surrounded by solvent molecules. The process is favorable if the interactions between the solute and solvent are strong (e.g., hydrogen bonding, dipole-dipole interactions). For a substance to dissolve, the solvation energy must be sufficient to overcome the crystal lattice energy.[16]
The interplay of these forces dictates why a compound might be soluble in one solvent but not another. For instance, the pyrimidine and carbaldehyde moieties of the target compound can act as hydrogen bond acceptors, suggesting that protic solvents like water, ethanol, and methanol could be effective solvating agents, provided the crystal lattice energy can be overcome.
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The Shake-Flask method is the universally recognized gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium.[17] The protocol below is a detailed, self-validating system designed for accuracy and reproducibility.
Principle
An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a prolonged period to ensure that a true equilibrium is reached between the dissolved and undissolved solid. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[17][18]
Materials and Equipment
-
This compound (solid, purity ≥ 95%)
-
HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Phosphate-Buffered Saline pH 7.4)
-
Analytical balance (readable to 0.01 mg)
-
2 mL glass vials with screw caps
-
Temperature-controlled orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
Part A: Sample Preparation and Equilibration
-
Weighing: Accurately weigh approximately 2-5 mg of this compound into each of three separate 2 mL glass vials (n=3 for statistical validity). The key is to ensure an excess of solid will remain after equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and moderate agitation (e.g., 250 rpm).
-
Causality Insight: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process. Equilibration time is critical; a minimum of 24 hours is recommended to ensure the system reaches a true thermodynamic equilibrium. For some compounds, 48 hours may be necessary.[19][20] To validate equilibrium, samples can be taken at 24h and 48h; if the concentration is unchanged, equilibrium has been reached.
-
Part B: Sample Processing and Analysis
-
Phase Separation: After the equilibration period, remove the vials from the shaker. Allow the vials to stand for at least 1 hour to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Trustworthiness Check: This step is vital to prevent undissolved solid particles from being carried over, which would artificially inflate the measured solubility.
-
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Causality Insight: Filtration provides a second, robust mechanism to ensure the complete removal of particulate matter before analysis. The filter material should be chosen carefully to avoid compound adsorption, which would lead to an underestimation of solubility.
-
-
Dilution (if necessary): If the compound is expected to be highly soluble, the saturated solution may need to be diluted with the mobile phase to fall within the linear range of the HPLC calibration curve.
-
HPLC Quantification: Analyze the prepared sample using a validated HPLC method. A reverse-phase C18 column is often a good starting point for compounds of this nature.[21][22] The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer.[23][24] Detection should be performed at a UV wavelength where the compound exhibits maximum absorbance.
Data Analysis and Reporting
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.[25] Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Concentration Calculation: Using the peak area from the sample chromatogram and the equation of the line from the calibration curve, calculate the concentration of the compound in the filtered supernatant.
-
Reporting: The solubility should be reported as an average of the three replicates ± standard deviation, in units of mg/mL or µM. The solvent system and temperature must always be specified.
Data Presentation and Visualization
As you generate experimental data, it should be meticulously recorded. Table 1 provides a template for organizing your results.
Table 1: Solubility Data for this compound at 25°C
| Solvent System | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Average Solubility (mg/mL) | Std. Dev. | Molar Solubility (M) |
| Water | ||||||
| PBS (pH 7.4) | ||||||
| Methanol | ||||||
| Ethanol | ||||||
| DMSO |
The experimental workflow can be visualized to ensure clarity and adherence to the protocol.
Caption: Thermodynamic Solubility Determination Workflow.
A logical diagram illustrating the key decision points and validation steps within the protocol further enhances trustworthiness.
Caption: Self-Validating Logic for Solubility Protocol.
Conclusion and Future Directions
While existing literature lacks specific quantitative solubility data for this compound, this guide provides the authoritative framework for its determination. By employing the detailed shake-flask protocol, researchers can generate the high-quality, reliable thermodynamic solubility data essential for making informed decisions in the drug development process. Understanding the solubility in pharmaceutically relevant media (e.g., simulated gastric and intestinal fluids) will be a critical next step in evaluating the potential of derivatives of this scaffold. Furthermore, computational models, once benchmarked with initial experimental data, could offer predictive power for newly designed analogs, accelerating the discovery pipeline.[26][27][28]
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Pal, A. & Wiseman, D. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. Available at: [Link]
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Ye, Z. & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]
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Guan, J., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
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Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics. Available at: [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
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Dietz, M. L. & Stepinski, D. C. (2018). Determination of Extractant Solubility in Ionic Liquids by Thermogravimetric Analysis. Taylor & Francis Online. Available at: [Link]
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Brittain, H. G. (2012). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]
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NETZSCH Analyzing & Testing. (2023). DSC for Determining the Ideal Solubility? Tell Me How!. Available at: [Link]
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Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Available at: [Link]
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PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
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Saal, C. & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis of the solutes obtained by solubility with... Available at: [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
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Baluja, S. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
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Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
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Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Available at: [Link]
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Wikipedia. (n.d.). Lattice energy. Available at: [Link]
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Cilibrizzi, A., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
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RSC Publishing. (2016). Solubility curves and nucleation rates from molecular dynamics for polymorph prediction – moving beyond lattice energy minimization. Available at: [Link]
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Thermo Scientific. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde, 97%. Available at: [Link]
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PubChem. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid. Available at: [Link]
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Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
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American Elements. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde. Available at: [Link]
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An In-Depth Technical Guide to the Spectral Characterization of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic properties is paramount. This document delves into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing predictive data with established principles of spectroscopic analysis for related pyrimidine derivatives, this guide offers a robust framework for the characterization of this compound and serves as a valuable resource for researchers engaged in the synthesis and application of similar molecular entities.
Introduction
This compound, with the molecular formula C₉H₁₁N₃O and a molecular weight of 177.20 g/mol , is a substituted pyrimidine that holds significant potential as a building block in the synthesis of pharmacologically active agents. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including antiviral and anticancer drugs. The incorporation of a pyrrolidine moiety at the 2-position and a carbaldehyde group at the 5-position introduces unique electronic and steric features that can modulate its interaction with biological targets. Accurate structural elucidation through spectral analysis is a critical first step in the development of any new chemical entity. This guide provides a detailed interpretation of the predicted NMR, IR, and MS spectra of this compound, grounded in the established literature of similar heterocyclic systems.
Molecular Structure
The structural features of this compound are pivotal to understanding its spectral characteristics. The molecule consists of a central pyrimidine ring, a five-membered pyrrolidine ring attached to C2 of the pyrimidine, and an aldehyde group at the C5 position.
Figure 2: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Justification |
| ~2950-2850 | C-H stretch | Pyrrolidine | Characteristic stretching vibrations for sp³ C-H bonds. |
| ~2820, ~2720 | C-H stretch (Fermi resonance) | Aldehyde | The C-H stretch of an aldehyde often appears as a pair of weak bands due to Fermi resonance. |
| ~1700 | C=O stretch | Aldehyde | A strong absorption band characteristic of the carbonyl group in an aromatic aldehyde. |
| ~1600-1450 | C=C and C=N stretch | Pyrimidine ring | Aromatic ring stretching vibrations typically appear in this region. |
| ~1350-1250 | C-N stretch | Pyrrolidine-pyrimidine | Stretching vibration of the C-N bond connecting the two ring systems. |
Note: Predicted wavenumbers are based on typical ranges for these functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Molecular Ion (M⁺): m/z = 177.20
Predicted Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the stability of the pyrimidine ring and the nature of the substituents.
-
Loss of the aldehyde group: A primary fragmentation pathway would involve the loss of the formyl radical (-CHO) or carbon monoxide (-CO), leading to fragments at m/z 148 and 149, respectively.
-
Cleavage of the pyrrolidine ring: Fragmentation of the pyrrolidine ring can occur through various pathways, including the loss of ethylene (C₂H₄), resulting in a fragment at m/z 149.
-
Retro-Diels-Alder type fragmentation: The pyrimidine ring itself can undergo characteristic cleavage, although this is often less favorable than the loss of substituents.
A Technical Guide to the Structural Elucidation of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for Structural Discovery
In the landscape of medicinal chemistry and drug discovery, 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde emerges as a molecule of significant interest. Its pyrimidine core is a well-established scaffold in a multitude of therapeutic agents, while the pyrrolidine and carbaldehyde functionalities offer versatile points for synthetic elaboration. This compound is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer, as well as in the development of novel agrochemicals[1][2][3]. Understanding its three-dimensional structure is paramount to unlocking its full potential, as the precise arrangement of atoms governs its reactivity, intermolecular interactions, and ultimately, its biological activity.
To date, a definitive single-crystal X-ray structure of this compound has not been reported in the public domain. This guide, therefore, serves as both a technical manual and a strategic blueprint for researchers aiming to elucidate this structure. We will navigate the entire workflow, from the foundational synthesis and characterization to the intricate process of crystal growth and final structural determination by single-crystal X-ray diffraction. This document is designed to be a self-validating system, where each step logically informs the next, ensuring the highest probability of success.
Part 1: Synthesis and Verification of a High-Purity Analyte
The journey to a crystal structure begins with the synthesis of high-purity material. Impurities can inhibit crystallization or, in worse-case scenarios, co-crystallize, leading to erroneous structural data. The proposed synthetic route is informed by established methods for the preparation of substituted 2-aminopyrimidines[4][5].
Proposed Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach
A plausible and efficient route to the title compound involves the nucleophilic aromatic substitution (SNAr) of a suitable dihalopyrimidine precursor.
Reaction Scheme:
2,4-dichloropyrimidine-5-carbaldehyde + Pyrrolidine → 2-(Pyrrolidin-1-yl)-4-chloropyrimidine-5-carbaldehyde → this compound
The initial SNAr reaction with pyrrolidine is followed by a reductive dehalogenation of the remaining chlorine atom.
Experimental Protocol:
-
Synthesis of 2-(Pyrrolidin-1-yl)-4-chloropyrimidine-5-carbaldehyde:
-
To a solution of 2,4-dichloropyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add triethylamine (1.1 eq) as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add pyrrolidine (1.05 eq) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC)[6].
-
Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography.
-
-
Reductive Dechlorination:
-
Dissolve the purified intermediate in a solvent like methanol or ethyl acetate.
-
Add a palladium catalyst, such as 10% Pd/C, and a base, for instance, sodium acetate.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel to achieve a purity of >98%, which is crucial for successful crystallization.
-
Spectroscopic and Analytical Verification
Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed.
| Analytical Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural confirmation and purity assessment | Protons on the pyrimidine ring, the aldehyde proton (downfield singlet, ~9-10 ppm), and protons of the pyrrolidine ring would be observed with appropriate chemical shifts and coupling patterns[7][8]. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances corresponding to the carbonyl carbon of the aldehyde, and the distinct carbons of the pyrimidine and pyrrolidine rings will be present[9]. |
| FTIR Spectroscopy | Functional group identification | Characteristic vibrational modes for the C=O stretch of the aldehyde (around 1650–1750 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (1450–1620 cm⁻¹), and C-N stretching (1200–1350 cm⁻¹) are expected[1]. |
| Mass Spectrometry (MS) | Molecular weight confirmation | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₉H₁₁N₃O (177.2 g/mol )[7]. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A single major peak indicating a purity level of ≥98% is desired. |
Part 2: The Art and Science of Single Crystal Growth
Growing X-ray quality single crystals is often the most challenging step. It is a process of inducing molecules to arrange themselves in a highly ordered, three-dimensional lattice. This requires a slow, controlled transition from a disordered state (in solution) to a single, ordered solid state[10].
Foundational Principles for Crystallization
-
Purity is Paramount: As emphasized, impurities disrupt the crystal lattice.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. Too high a solubility makes it difficult to achieve the supersaturation needed for crystal growth[11][12].
-
Slow is Key: Rapid precipitation leads to the formation of amorphous solids or polycrystalline powders. Slow, controlled changes in conditions (temperature or solvent concentration) are necessary for growing a single, well-ordered crystal[13].
-
Minimize Disturbances: Mechanical vibrations can introduce nucleation sites, resulting in a shower of small crystals instead of a single large one[11].
Recommended Crystallization Methodologies
It is advisable to attempt several methods in parallel to maximize the chances of success.
Method 1: Slow Evaporation
This is the simplest technique and often a good starting point[11][14].
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane).
-
Filter the solution into a clean vial to remove any dust particles which could act as nucleation sites[13].
-
Cover the vial with a cap or parafilm with a few small holes poked in it. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
Method 2: Vapor Diffusion
This is a highly successful method for small molecules as it allows for very slow changes in solvent composition[10][14].
-
Dissolve the compound in a small amount of a moderately non-volatile solvent in which it is highly soluble (e.g., dichloromethane or THF). This is placed in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer vial (e.g., a jar or a larger vial).
-
Add a more volatile "anti-solvent" to the outer vial, in which the compound is insoluble (e.g., pentane or diethyl ether)[14].
-
Seal the outer vial. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.
Method 3: Slow Cooling
This method is effective when the compound's solubility is significantly temperature-dependent[12][14].
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., in boiling acetonitrile or isopropanol).
-
Filter the hot solution into a clean, pre-warmed vial.
-
Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to allow for very slow cooling to room temperature, and then potentially to a refrigerator or freezer.
Part 3: Elucidation of the Crystal Structure via Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the final stage is to determine the atomic arrangement using single-crystal X-ray diffraction (SCXRD). This technique provides unambiguous information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions[15][16][17].
The SCXRD Experimental Workflow
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern[17][18].
Caption: The workflow for single-crystal X-ray structure determination.
Step-by-Step Protocol:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.
-
Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage[19].
-
-
Data Collection:
-
Data Processing:
-
The collected images are processed to determine the unit cell dimensions and crystal system.
-
The intensity of each diffraction spot is integrated, corrected for experimental factors (like absorption), and scaled. This results in a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.
-
-
Structure Solution:
-
This is the critical step of solving the "phase problem." While we measure the intensities (which are related to the square of the structure factor amplitudes), the phase information is lost[2][18].
-
For small molecules like the one , direct methods or charge flipping algorithms are typically used to generate an initial set of phases, which allows for the calculation of an initial electron density map[2][19].
-
From this map, an initial model of the molecule can be built.
-
-
Structure Refinement:
-
The initial atomic model is refined against the experimental data using a least-squares minimization process[19].
-
This iterative process adjusts the atomic coordinates, thermal displacement parameters, and occupancies to improve the agreement between the observed structure factor amplitudes and those calculated from the model.
-
Difference Fourier maps are used during refinement to locate missing atoms (like hydrogens) or identify regions of disorder[2].
-
Data Validation and Interpretation
The final refined structure must be validated to ensure its quality and chemical sensibility.
| Parameter | Description | Acceptable Value |
| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 for high-quality data. |
| wR2 | A weighted R-factor based on all data. | < 0.15 is generally considered good. |
| Goodness of Fit (GooF) | Should be close to 1.0. | Values significantly different from 1 may indicate an incorrect model or data weighting scheme. |
| Residual Electron Density | The remaining peaks and holes in the final difference Fourier map. | Should be low and randomly distributed, typically < ±0.5 e⁻/ų. |
Upon successful refinement and validation, the final output will be a Crystallographic Information File (CIF), which contains all the necessary information to describe the crystal structure in detail. This includes the precise coordinates of each atom, defining the molecule's conformation, bond lengths, bond angles, and any significant intermolecular interactions such as hydrogen bonds or π-stacking, which are critical for understanding its behavior in a biological context.
References
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
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StudySmarter. (n.d.). Crystal Structure Determination & Refinement. StudySmarter. [Link]
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]
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Frontera, A., et al. (2020). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 44(35), 15151-15163. [Link]
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Giacovazzo, C. (2018). Solution and Refinement of Crystal Structures. Fundamentals of Crystallography. [Link]
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X-Therma Inc. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-Therma Inc.. [Link]
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University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
-
ResearchGate. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives. ResearchGate. [Link]
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MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(24), 8961. [Link]
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
-
Unknown Author. (n.d.). Structure solution and refinement: introductory strategies. SlidePlayer. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]
-
Brunger, A. T. (n.d.). Refinement of X-ray Crystal Structures. Stanford University. [Link]
-
RSC Publishing. (2018). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Organic & Biomolecular Chemistry, 16(43), 8345-8350. [Link]
-
MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. MIT OpenCourseWare. [Link]
-
ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]
-
Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
-
MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]
-
Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]
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J. S. Aher, et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(75). [Link]
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2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde chemical stability
An In-depth Technical Guide to the Chemical Stability of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry and drug discovery.[1][2] Identified by its CAS Number 937796-10-6, this yellow solid is characterized by a pyrimidine core functionalized with a pyrrolidine ring at the 2-position and a reactive carbaldehyde group at the 5-position.[1][3][4][5][6][7] Its unique molecular architecture makes it an invaluable intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders and cancers.[1][2][8]
The efficacy of any synthetic intermediate is intrinsically linked to its chemical integrity. Degradation not only reduces the yield of desired products but can also introduce impurities that may have unintended biological activity or complicate downstream purification processes. This guide provides a comprehensive technical overview of the chemical stability of this compound, offering field-proven insights into its handling, storage, and analysis to ensure its optimal use in research and development.
| Property | Value |
| CAS Number | 937796-10-6[1][3][4] |
| Molecular Formula | C₉H₁₁N₃O[1][3] |
| Molecular Weight | 177.2 g/mol [1][3][5] |
| Appearance | Yellow Solid[1][5][7] |
| Purity (Typical) | ≥ 95% (NMR)[1][5][7] |
Section 1: Molecular Structure and Intrinsic Reactivity
The chemical behavior of this compound is dictated by its constituent functional groups. Understanding this structure-reactivity relationship is the foundation for predicting its stability.
-
Pyrimidine Ring: A nitrogen-containing heterocycle that provides a scaffold for biological activity.
-
Pyrrolidine Moiety: Attached at the 2-position, this amine substituent influences the electron density of the pyrimidine ring.
-
Carbaldehyde Group (-CHO): The most reactive site on the molecule, this aldehyde at the 5-position is highly susceptible to both oxidation and reduction, serving as the primary locus of potential degradation.[8]
The aldehyde's electrophilic carbon is a target for nucleophiles, while the C-H bond is susceptible to oxidation, most commonly forming a carboxylic acid.
Caption: Chemical Structure of this compound.
Section 2: Critical Factors Governing Chemical Stability
The stability of this compound is not absolute and is highly dependent on environmental conditions. Several factors can initiate or accelerate degradation pathways.
Temperature
Thermal stress is a significant catalyst for degradation. Commercial suppliers consistently recommend refrigerated or freezer storage.[1][5][7][9][10] Elevated temperatures increase molecular kinetic energy, accelerating reaction rates, including decomposition and potential polymerization.
-
Recommendation: Store at 0-8°C for short-term use and in a freezer (≤ -20°C) for long-term archival.[1][5][10]
Atmosphere (Oxygen and Moisture)
The aldehyde functionality is inherently sensitive to atmospheric oxygen. Autoxidation, a free-radical chain reaction, can convert the aldehyde to the corresponding carboxylic acid, which is often the primary degradation product.
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid.[8] This is a common failure mode for aldehyde-containing compounds. Safety Data Sheets (SDS) for this and related pyrimidine aldehydes explicitly list strong oxidizing agents as incompatible.[11][12]
-
Moisture: Aldehydes can be susceptible to hydration, though this is typically reversible. The more critical concern is that moisture can facilitate other degradation reactions. Standard laboratory practice dictates keeping containers tightly sealed in a dry environment.[11][12]
-
Recommendation: For maximum stability, especially for long-term storage or use as an analytical standard, storing under an inert atmosphere such as argon or nitrogen is best practice.[9]
Light
Photons can provide the activation energy required to initiate degradation reactions. The related compound, pyrimidine-5-carboxaldehyde, is explicitly noted as being light-sensitive.[9][12] It is a scientifically sound and cautious approach to assume similar photosensitivity for this derivative.
-
Recommendation: Protect the compound from light at all times by using amber glass vials or by wrapping containers with an opaque material like aluminum foil.[12]
Chemical Incompatibility
Contact with certain classes of chemicals can lead to rapid decomposition.
-
Strong Oxidizing Agents: Will rapidly convert the aldehyde to a carboxylic acid.[11][12]
-
Strong Reducing Agents: Will reduce the aldehyde to the corresponding primary alcohol.[11]
-
Strong Acids and Bases: Can catalyze condensation reactions or other unwanted side reactions.[11][12]
Section 3: Probable Degradation Pathways
Based on the intrinsic reactivity of the aldehyde group, two primary degradation pathways are of concern under typical laboratory and storage conditions.
-
Oxidation to Carboxylic Acid: This is the most common degradation pathway, resulting from exposure to atmospheric oxygen. The product is 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid.
-
Reduction to Alcohol: While less common during storage, this can occur if the compound comes into contact with reducing agents. The product is [2-(pyrrolidin-1-yl)pyrimidin-5-yl]methanol.
Caption: Primary degradation pathways for the subject compound.
Section 4: Self-Validating Protocols for Handling and Storage
To ensure the integrity of this compound, a systematic approach to handling and storage is required. This protocol is designed as a self-validating system, where adherence to the steps inherently protects the material's quality.
Step-by-Step Methodology
-
Receiving and Initial Inspection:
-
Upon receipt, verify the container is sealed and undamaged.
-
Immediately transfer the compound to the appropriate temperature-controlled storage, minimizing time at ambient conditions.
-
-
Aliquoting and Weighing:
-
Perform all handling in a well-ventilated fume hood to avoid inhalation of fine dust.[11]
-
To prevent atmospheric contamination, consider flushing the headspace of the primary container with an inert gas (argon or nitrogen) after opening.
-
Weigh out the required amount quickly and efficiently. For highly sensitive applications, conduct this step in a glove box under an inert atmosphere.
-
Use amber vials for aliquots to protect from light.[12]
-
-
Storage Conditions:
-
In-Use Stability:
-
When preparing solutions, use high-purity, dry solvents.
-
If solutions are to be stored, they should be kept cold, protected from light, and used as quickly as possible. The stability in various solvents should be determined empirically if extended storage is necessary.
-
Caption: Recommended workflow for handling and storage.
Section 5: Analytical Methods for Stability and Purity Assessment
Regularly assessing the purity of the compound is crucial, especially for material that has been in storage for an extended period. A multi-method approach provides the most comprehensive quality control.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| HPLC-UV | Quantitative purity assessment and detection of degradation products. | Appearance of new peaks (especially earlier eluting peaks for the more polar carboxylic acid) or a decrease in the main peak's area percent. |
| ¹H NMR Spectroscopy | Structural confirmation and purity estimation. | Disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of new signals. Used by suppliers for initial purity checks.[1] |
| LC-MS | Identification of degradation products. | Detection of ions corresponding to the mass of the parent compound (m/z ~178.09 for [M+H]⁺) and potential degradation products (e.g., m/z ~194.08 for the oxidized carboxylic acid). |
Conclusion
This compound is a compound of significant value but possesses inherent chemical liabilities centered on its aldehyde functional group. Its stability is critically dependent on its environment. By implementing rigorous storage and handling protocols that mitigate exposure to heat, light, and atmospheric oxygen, researchers can ensure the material's integrity. The core principles are simple but non-negotiable for reproducible, high-quality science: store cold, dark, dry, and, for ultimate stability, under an inert atmosphere. Regular analytical verification provides the final, essential confirmation of the compound's fitness for use in demanding synthetic and screening applications.
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Pharmaffiliates. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde. Retrieved from Pharmaffiliates website. [Link]
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American Elements. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde. Retrieved from American Elements website. [Link]
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Cenmed Enterprises. (n.d.). 2 Pyrrolidin 1 Ylpyrimidine 5 Carbaldehyde (250Mg). Retrieved from Cenmed Enterprises website. [Link]
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Kim, K. H., et al. (2018). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
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An In-depth Technical Guide to the Reactivity Profile of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity profile of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde. This versatile heterocyclic compound serves as a pivotal intermediate in the fields of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a pyrimidine ring substituted with a pyrrolidine moiety and an aldehyde functional group, offers a rich landscape for chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic application of this molecule in the synthesis of complex chemical entities. The guide delves into the core reactivity of the aldehyde and pyrimidine functionalities, providing detailed mechanistic explanations and field-proven experimental protocols for key transformations.
Introduction: A Privileged Scaffold in Modern Chemistry
The this compound molecule is a significant building block in contemporary organic synthesis. The pyrimidine core is a fundamental component of nucleobases, rendering its derivatives of great interest in the development of therapeutic agents that can interact with biological systems.[2] The incorporation of a pyrrolidine ring introduces a three-dimensional feature to the otherwise planar pyrimidine, a structural motif often sought in drug design to enhance binding affinity and selectivity.[3] The aldehyde group, a versatile functional handle, allows for a myriad of chemical transformations, making this compound a valuable precursor for the synthesis of diverse molecular libraries.[1][4] This guide aims to provide a detailed exploration of the reactivity of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.
Synthesis and Physicochemical Characterization
Synthesis
The most direct and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The process typically starts with a readily available halogenated pyrimidine, such as 2-chloropyrimidine-5-carbaldehyde, which is reacted with pyrrolidine.
Conceptual Synthesis Workflow:
Caption: General synthesis of the title compound.
Exemplary Protocol: Synthesis of this compound
-
To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN), add pyrrolidine (1.2 eq.).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.), to the reaction mixture.
-
Stir the reaction mixture at an elevated temperature, typically between 60-100 °C, and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a yellow solid.
Physicochemical and Spectroscopic Characterization
| Property | Value | Reference |
| CAS Number | 937796-10-6 | [5] |
| Molecular Formula | C₉H₁₁N₃O | [5] |
| Molecular Weight | 177.21 g/mol | [5] |
| Appearance | Yellow solid | [1] |
| Storage | Store at 0-8°C | [1] |
Spectroscopic Data:
-
¹H NMR (Expected Chemical Shifts):
-
Aldehydic proton (-CHO): A singlet between δ 9.5-10.5 ppm.
-
Pyrimidine protons: Two singlets or doublets in the aromatic region, typically between δ 8.0-9.0 ppm.
-
Pyrrolidine protons (α to nitrogen): A multiplet around δ 3.5-4.0 ppm.
-
Pyrrolidine protons (β to nitrogen): A multiplet around δ 1.9-2.2 ppm.
-
-
¹³C NMR (Expected Chemical Shifts):
-
Aldehydic carbon (-CHO): A signal in the range of δ 185-195 ppm.
-
Pyrimidine carbons: Signals in the aromatic region, typically between δ 150-165 ppm.
-
Pyrrolidine carbons (α to nitrogen): A signal around δ 45-55 ppm.
-
Pyrrolidine carbons (β to nitrogen): A signal around δ 24-28 ppm.
-
Reactivity Profile and Key Transformations
The reactivity of this compound is dominated by the electrophilic nature of the aldehyde group and the electron-deficient character of the pyrimidine ring. The pyrrolidine substituent acts as an electron-donating group, which can influence the reactivity of the pyrimidine ring.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide array of synthetic transformations.
The Knoevenagel condensation is a powerful C-C bond-forming reaction where the aldehyde reacts with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[6] This reaction is instrumental in synthesizing a variety of functionalized alkenes.
Reaction Mechanism:
Caption: Knoevenagel condensation mechanism.
Exemplary Protocol: Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the solid with cold solvent to remove impurities and dry under vacuum to yield the desired 2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methylene)malononitrile.
The Wittig reaction provides a reliable method for the synthesis of alkenes by reacting the aldehyde with a phosphorus ylide (Wittig reagent).[7][8] This reaction is particularly useful for introducing a variety of substituents at the former aldehyde position.
Reaction Mechanism:
Caption: Wittig reaction mechanism.
Exemplary Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
-
To a stirred suspension of (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the aldehyde.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired ethyl 3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acrylate from triphenylphosphine oxide.
Reductive amination is a highly efficient method for the synthesis of amines.[9] The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over aldehydes.[6][10]
Reaction Workflow:
Caption: Reductive amination workflow.
Exemplary Protocol: Reductive Amination with Benzylamine
-
To a solution of this compound (1.0 eq.) and benzylamine (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 eq.) in portions.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)aniline.
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, providing a key intermediate for the synthesis of amides and esters. The Pinnick oxidation, using sodium chlorite (NaClO₂) under mild acidic conditions, is a highly effective method for this transformation, particularly for α,β-unsaturated and electron-rich aldehydes.[2][11]
Exemplary Protocol: Pinnick Oxidation
-
Dissolve this compound (1.0 eq.) in a mixture of tert-butanol and water.
-
Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.
-
Add a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid byproduct.
-
Slowly add a solution of sodium chlorite (NaClO₂) (1.5 eq.) in water, keeping the temperature below 25 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to afford 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid.
Reactions Involving the Pyrimidine Ring
The pyrimidine ring in this compound is generally electron-deficient, but the electron-donating pyrrolidine group at the C2 position can influence its reactivity towards electrophiles and nucleophiles. While the aldehyde group is the primary site of reactivity, transformations on the pyrimidine ring can be achieved under specific conditions. Further functionalization, such as halogenation or metal-catalyzed cross-coupling reactions, may be possible, although these are beyond the scope of this primary reactivity guide.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in medicinal chemistry. The pyrimidine scaffold is a common feature in a wide range of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. The ability to readily functionalize the 5-position of the pyrimidine ring through the aldehyde group allows for the rapid generation of libraries of compounds for high-throughput screening. For example, the products of the Knoevenagel condensation and reductive amination can serve as precursors for the synthesis of kinase inhibitors, a major class of anticancer drugs.[4]
In materials science, the extended π-systems that can be generated from the aldehyde functionality make these compounds potential building blocks for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity is well-defined, with the aldehyde group serving as a primary handle for a multitude of transformations including C-C and C-N bond-forming reactions. This guide has provided a detailed overview of its synthesis, characterization, and key reactivity profile, supported by mechanistic insights and practical experimental protocols. The strategic application of this intermediate will undoubtedly continue to contribute to advancements in drug discovery and materials science.
References
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Reductive Amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Pinnick oxidation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2018). Molecules, 23(7), 1698. [Link]
-
Tokala, R., Bora, D., & Shankaraiah, N. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. [Link]
- o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. (2022). Chemistry of Heterocyclic Compounds, 58(11), 547–566.
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Molecules, 25(22), 5226. [Link]
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142.
- Knoevenagel condensation‐assisted multicomponent synthesis of 1H‐pyrano[2,3‐d]pyrimidine‐2,4(3H,5H)‐dione 8 derivatives. (2021). Journal of Heterocyclic Chemistry, 58(12), 2416-2427.
- Multicomponent synthesis of new pyrimidine derivatives and in silico analysis of their potential bioactivity. (2021). Journal of Molecular Structure, 1244, 130953.
-
Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
-
Reductive amination NaB(AcO)3. (2023, November 3). Reddit. Retrieved January 11, 2026, from [Link]
- Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. (2013). Journal of Applicable Chemistry, 2(5), 1281-1288.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 743. [Link]
-
Recent Developments on Five-Component Reactions. (2021). Molecules, 26(7), 1986. [Link]
-
Recent applications of the Wittig reaction in alkaloid synthesis. (2020). The Alkaloids: Chemistry and Biology, 84, 201-334. [Link]
- Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. (2020).
- Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters, 11(2), 121-142.
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(1), 234. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Chemical Biology & Drug Design, 100(6), 818-842. [Link]
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Introduction: The Pyrimidine-5-Carbaldehyde Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Pyrimidine-5-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a foundational six-membered heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a highly attractive scaffold in medicinal chemistry.[1][2][3][4] These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6][7]
Within this broad class, pyrimidine-5-carbaldehyde derivatives represent a particularly versatile and powerful starting point for drug discovery. The aldehyde group at the 5-position is a reactive chemical handle, allowing for a wide array of synthetic modifications.[8] This functional group serves as a crucial building block for creating large, diverse libraries of novel compounds, enabling systematic exploration of structure-activity relationships (SAR).[8][9] This guide provides a technical overview of the significant biological activities associated with these derivatives, details the mechanistic insights, and presents robust protocols for their evaluation.
Part 1: Anticancer Activity
The quest for novel anticancer agents has identified pyrimidine derivatives as a highly promising class of compounds.[10][11][12] Their mechanism of action is often multifaceted, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.
Mechanism of Action: Targeting Cellular Proliferation and Survival
Many pyrimidine derivatives exert their anticancer effects by targeting specific proteins that are overexpressed or hyperactive in cancer cells. A prominent target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth. By inhibiting VEGFR-2, certain pyrimidine-5-carbonitrile derivatives can effectively cut off a tumor's nutrient supply.[13] Other derivatives function as inhibitors of critical cell cycle kinases or act as DNA intercalating agents, disrupting DNA replication and leading to programmed cell death (apoptosis).[12] Some compounds have been shown to significantly activate caspases, the executive enzymes of apoptosis.[14]
The following diagram illustrates a generalized workflow for the discovery of anticancer pyrimidine derivatives, from initial synthesis to lead identification.
Caption: A generalized workflow for anticancer drug discovery using the pyrimidine-5-carbaldehyde scaffold.
Quantitative Data: Cytotoxicity of Novel Pyrimidine Derivatives
The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values indicate higher potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile (Derivative 9d) | HCT-116 (Colon) | 1.14 | [13] |
| Pyrimidine-5-carbonitrile (Derivative 11e) | MCF-7 (Breast) | 2.44 | [13] |
| Pyrimidine Derivative (R2) | PanC-1 (Pancreatic) | 52.68 µg/mL | [15] |
| Pyrimidine Derivative (R2) | MIA PaCa-2 (Pancreatic) | 141.387 µg/mL | [15] |
| Pyridopyrimidine (Compound 2d) | A549 (Lung) | 50 (Cytotoxicity %) | [16] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[17][18][19] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into an insoluble purple formazan product.[18][19][20] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Causality in Protocol Design:
-
Cell Seeding Density: It is critical to seed cells at a density that ensures they are in an exponential growth phase during the experiment.[17] Overconfluency can lead to contact inhibition and cell death, confounding the results.
-
Serum-Free Medium: During the MTT incubation step, using a serum-free medium is recommended. Serum components can interfere with the reduction of MTT and affect the accuracy of the results.[19]
-
Solubilization: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent, typically DMSO or a specialized detergent solution, is required to dissolve the crystals before absorbance can be measured accurately.[17][21]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells (e.g., HCT-116, MCF-7). Ensure cell viability is >95%.
-
Prepare a cell suspension and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine-5-carbaldehyde derivatives in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay Procedure:
-
After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[21]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[21] Visually inspect for the formation of purple precipitates.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[20]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[19]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.[19][21] A reference wavelength of 630 nm can be used to subtract background noise.[19]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
-
Part 2: Antimicrobial Activity
Pyrimidine derivatives are well-established as potent antimicrobial agents, forming the structural basis for several clinically used drugs.[2][10][22] The aldehyde functionality at the 5-position provides a synthetic entry point to novel derivatives with broad-spectrum activity against various bacterial and fungal pathogens.[6][23][24]
Mechanism of Action: Disruption of Essential Microbial Processes
The antimicrobial action of pyrimidine derivatives can stem from various mechanisms. A primary mode of action is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. Microorganisms require folic acid for the synthesis of nucleic acids and amino acids. By blocking this pathway, drugs like Trimethoprim, a pyrimidine derivative, halt microbial growth and replication. Other derivatives may act by disrupting the bacterial cell wall or membrane integrity, or by inhibiting other key enzymes essential for microbial survival.[22]
Experimental Protocol: Antimicrobial Susceptibility Testing
Determining the antimicrobial efficacy of new compounds is crucial. Standardized methods provide a reliable prediction of how a microorganism is likely to respond to an antimicrobial agent.[25][26] The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[27][28]
Causality in Protocol Design:
-
Standardized Inoculum: The concentration of the bacterial or fungal inoculum must be standardized (typically using a McFarland standard) to ensure reproducibility. A high inoculum density can overwhelm the antimicrobial agent, leading to falsely high MIC values.
-
Broth Microdilution vs. Disk Diffusion: The broth microdilution method provides a quantitative result (the MIC value in µg/mL), which is more precise for comparing the potency of different compounds.[27][28] The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative method that is simpler and often used for initial screening.[27][28][29] This guide details the more quantitative microdilution method.
Caption: Workflow for the Broth Microdilution method to determine Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Reagents:
-
Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Plate Setup (96-well plate):
-
Dispense 50 µL of sterile broth into wells 2 through 12.
-
Add 100 µL of the highest concentration of the test compound (in broth) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum, no compound). Well 12 serves as the sterility control (broth only).
-
Add 50 µL of the diluted microbial inoculum to wells 1 through 11, bringing the final volume in each well to 100 µL.
-
-
Incubation and Interpretation:
Part 3: Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. Pyrimidine derivatives have shown significant potential as anti-inflammatory agents, often by modulating the production of inflammatory mediators.[6][7][30]
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of pyrimidines are frequently linked to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and Lipoxygenase (LOX).[16][30] COX enzymes are responsible for the production of prostaglandins, which are major contributors to pain and swelling.[30] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, certain pyrimidine derivatives can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[31] These compounds can also suppress the expression of other inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins.[7]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reliable in vivo preclinical test to screen for acute anti-inflammatory activity.[32][33][34] Injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling).[33]
Causality in Protocol Design:
-
Phlogistic Agent: Carrageenan is used because it reliably induces an inflammatory response mediated by the release of histamine, serotonin, bradykinin, and prostaglandins, mimicking the mediators of acute inflammation in humans.[33]
-
Plethysmometer: A plethysmometer is used for precise and objective measurement of paw volume, allowing for accurate quantification of edema and, consequently, the inhibitory effect of the test compound.
-
Time Course: Measuring paw volume at multiple time points (e.g., 1, 2, 3, 4 hours post-carrageenan) is essential because the inflammatory response is time-dependent. This allows for an assessment of the onset and duration of the drug's effect.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley), weighing 150-200g.
-
Acclimatize the animals to laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide the animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Indomethacin), and Test groups (different doses of the pyrimidine derivative).
-
-
Drug Administration:
-
Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine statistical significance.
-
Conclusion and Future Prospects
Pyrimidine-5-carbaldehyde and its derivatives stand out as a privileged scaffold in modern drug discovery. The synthetic tractability of the 5-aldehyde group allows for the creation of vast chemical diversity, leading to compounds with potent and varied biological activities. The significant findings in anticancer, antimicrobial, and anti-inflammatory research underscore the therapeutic potential held within this chemical class. Future research should focus on leveraging computational modeling and high-throughput screening to design more selective and potent derivatives. Elucidating precise mechanisms of action and advancing promising lead compounds into further preclinical and clinical development will be paramount in translating the chemical potential of these molecules into tangible therapeutic benefits.
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An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, a distinct member of this class, presents a compelling case for therapeutic development. Its unique structural features, including a pyrrolidine ring and a reactive carbaldehyde group, suggest a potential for novel interactions with biological targets.[3][4] This guide outlines a comprehensive, multi-pronged strategy for the elucidation of its therapeutic targets, integrating computational approaches with robust in vitro and in vivo validation methodologies. Designed for researchers and drug development professionals, this document provides a detailed roadmap from initial target hypothesis generation to preclinical validation, underscoring the scientific rationale behind each experimental choice.
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
The pyrimidine nucleus is a fundamental component of nucleic acids and numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] Many pyrimidine-based drugs function as kinase inhibitors, leveraging the scaffold's ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[8][9] This has led to the successful development of targeted cancer therapies.[1][10] Furthermore, pyrimidine derivatives have been shown to modulate the activity of other important drug target classes, such as G protein-coupled receptors (GPCRs) and nuclear receptors.[11][12]
This compound is a versatile synthetic intermediate used in the development of pharmaceuticals and agrochemicals.[4] While its specific biological targets are not yet fully elucidated, its chemical structure suggests significant potential for interaction with various biological macromolecules.[3] This guide provides a systematic approach to uncover these targets.
A Synergistic Approach to Target Identification
A robust target identification strategy should be multi-faceted, combining computational predictions with experimental validation to build a strong, evidence-based case for a drug-target interaction.[13][14] This approach mitigates the risk of pursuing false positives and provides a deeper understanding of the compound's mechanism of action.
Our proposed workflow integrates three key pillars:
-
Computational Target Prediction: To generate initial hypotheses and prioritize experimental efforts.
-
In Vitro Target Validation: To confirm direct binding and functional modulation of the predicted targets.
-
Cellular and In Vivo Confirmation: To establish therapeutic relevance in a biological context.
Logical Workflow for Target Identification
Caption: A streamlined workflow for identifying and validating therapeutic targets.
Part 1: Computational Target Prediction - Generating Hypotheses
Computational methods offer a rapid and cost-effective means to scan the entire proteome for potential binding partners of this compound.[15] This in silico screening phase is crucial for generating a manageable list of high-probability targets for subsequent experimental validation.
Ligand-Based Approaches: Leveraging Chemical Similarity
Given the wealth of data on known pyrimidine-based drugs, a logical first step is to identify proteins that are targeted by structurally similar compounds.
-
Methodology:
-
Database Selection: Utilize chemical databases such as ChEMBL, PubChem, and DrugBank.
-
Similarity Search: Perform 2D and 3D similarity searches using the structure of this compound as the query.
-
Target Prioritization: Compile a list of protein targets associated with the most structurally similar compounds. Prioritize targets that appear frequently and are associated with high-affinity ligands.
-
-
Scientific Rationale: The principle of molecular similarity dictates that structurally related molecules often exhibit similar biological activities. This approach leverages existing knowledge to quickly identify plausible target classes.
Structure-Based Approaches: Docking and Pharmacophore Modeling
Where high-resolution protein structures are available, molecular docking can predict the binding mode and affinity of our compound to a potential target.
-
Methodology:
-
Target Selection: Select high-priority targets identified from ligand-based screening or from the literature on pyrimidine derivatives (e.g., various kinases, GPCRs).
-
Molecular Docking: Perform molecular docking simulations of this compound into the binding sites of the selected protein targets.
-
Scoring and Analysis: Analyze the predicted binding poses and docking scores to rank the targets. Favorable interactions, such as hydrogen bonds and hydrophobic contacts, are key indicators of potential binding.
-
-
Scientific Rationale: This method provides a structural hypothesis for the interaction, which can guide further optimization of the compound and inform the design of functional assays.
Part 2: In Vitro Target Validation - Confirming Direct Interactions
Following the generation of a prioritized list of potential targets from computational studies, the next critical phase is to experimentally validate these predictions.[16] This involves a suite of biochemical and biophysical assays to confirm direct binding and functional modulation.
Biochemical Assays: Assessing Functional Impact
Biochemical assays are fundamental for determining if the compound affects the primary function of the target protein, such as enzymatic activity.[17]
-
Example Protocol: Kinase Inhibition Assay
-
Reagents: Recombinant kinase, substrate peptide, ATP, this compound at various concentrations, and a suitable buffer system.
-
Procedure: a. Incubate the kinase with varying concentrations of the compound. b. Initiate the kinase reaction by adding the substrate peptide and ATP. c. Allow the reaction to proceed for a defined time at the optimal temperature. d. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
-
| Potential Target Class | Suggested Biochemical Assay | Primary Readout |
| Protein Kinases | Kinase Inhibition Assay | IC50 |
| GPCRs | Radioligand Binding Assay | Ki |
| Nuclear Receptors | Ligand Binding Domain Assay | EC50 / IC50 |
| Enzymes (e.g., DHFR) | Enzyme Activity Assay | IC50 |
Biophysical Assays: Quantifying Binding Affinity
Biophysical techniques provide direct evidence of binding and can quantify the affinity and thermodynamics of the interaction, offering a self-validating system when combined with functional data.
-
Surface Plasmon Resonance (SPR): Measures the binding of the compound to an immobilized target protein in real-time, providing kinetic parameters (kon and koff) and the dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing the dissociation constant (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Experimental Workflow for In Vitro Validation
Caption: A decision-making workflow for in vitro target validation.
Part 3: Cellular and In Vivo Confirmation - Establishing Therapeutic Relevance
Demonstrating that this compound engages its target in a cellular context and elicits a therapeutic effect in a disease model is the ultimate goal of target validation.[18][19]
Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant environment to study the compound's effects.[20][21][22]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target inside intact cells.
-
Phenotypic Assays: These assays measure a relevant cellular phenotype. For example, if the target is a kinase involved in cell proliferation, a cell viability assay (e.g., MTT or CellTiter-Glo) can be used to assess the compound's anti-proliferative effects.[23]
-
Example Protocol: Cell Viability Assay (MTT)
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Model Studies
If the in vitro and cellular data are promising, the next step is to evaluate the compound's efficacy in a relevant animal model of disease.
-
Model Selection: Choose an animal model that recapitulates key aspects of the human disease. For anticancer agents, this is often a xenograft model where human cancer cells are implanted into immunocompromised mice.[5]
-
Study Design: A typical study would involve treating tumor-bearing mice with the compound and monitoring tumor growth over time compared to a vehicle-treated control group.
-
Pharmacodynamic (PD) Biomarkers: Measure the levels of biomarkers in the tumor tissue that are downstream of the target to confirm that the compound is hitting its target in vivo. For example, if the target is a kinase, measure the phosphorylation of its substrate.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to identifying and validating the therapeutic targets of this compound. By systematically progressing from computational predictions to in vitro validation and finally to in vivo efficacy studies, researchers can build a compelling case for the compound's mechanism of action and therapeutic potential. The pyrimidine scaffold continues to be a rich source of novel therapeutics, and a thorough understanding of the targets of new derivatives like this compound is essential for advancing them into the drug development pipeline.
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Pharmacophore features of 2-(pyrrolidin-1-yl)pyrimidine derivatives
An In-Depth Technical Guide to the Pharmacophore Features of 2-(Pyrrolidin-1-yl)pyrimidine Derivatives
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the essential pharmacophoric features of 2-(pyrrolidin-1-yl)pyrimidine derivatives, a scaffold of significant interest in modern drug discovery. We will dissect the structural components that drive biological activity, outline the computational and experimental methodologies used to identify these features, and present case studies that illustrate their application in targeting key protein classes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.
Introduction: The Strategic Value of the 2-(Pyrrolidin-1-yl)pyrimidine Scaffold
The pyrimidine ring is a cornerstone pharmacophore in medicinal chemistry, forming the core of essential biological molecules like nucleobases and a multitude of approved drugs.[1][2][3] Its aromatic, electron-deficient nature, combined with the presence of two nitrogen atoms, provides key hydrogen bond accepting capabilities.[4] When substituted at the C-2 position with a pyrrolidine ring, the resulting scaffold gains a unique and advantageous three-dimensional character. The five-membered, saturated pyrrolidine ring introduces a non-planar, sp³-hybridized element that allows for efficient exploration of the pharmacophore space, a critical factor for achieving high target affinity and selectivity.[5][6]
This fusion creates a "pseudo-bicyclic" system where the defined vector of the pyrrolidine ring relative to the planar pyrimidine core is crucial for orienting other substituents into specific binding pockets. This guide will elucidate the key features that define the activity of this molecular framework.
Core Pharmacophoric Features: A Synthesis of Functionality
Analysis of numerous active 2-(pyrrolidin-1-yl)pyrimidine derivatives reveals a consistent set of pharmacophoric features essential for biological activity. These features can be categorized into three main components: the pyrimidine anchor, the pyrrolidine director, and activity-modulating substituents.
A. The Pyrimidine Anchor: The pyrimidine ring primarily serves as a hydrogen-bonding hub. The two nitrogen atoms (N1 and N3) are potent hydrogen bond acceptors, frequently anchoring the molecule within the hinge region of kinases or at the base of other enzyme active sites.[7][8] This interaction is fundamental to the orientation of the entire ligand.
B. The Pyrrolidine Director: The non-planar pyrrolidine ring acts as a rigid spacer and a directional vector. Its primary role is to position the substituents at the C-4 and other positions of the pyrimidine ring into specific sub-pockets of the target protein. The stereochemistry and puckering of the pyrrolidine ring can significantly influence the orientation of these substituents and, consequently, the biological activity.[5]
C. Activity-Modulating Substituents: Substituents, typically at the C-4 position, are critical for defining target selectivity and potency. These can be broadly classified as:
-
Hydrogen Bond Donors/Acceptors: Amine linkers at C-4 are common, providing a crucial hydrogen bond donor feature that often interacts with backbone carbonyls or specific amino acid side chains (e.g., aspartate, glutamate).
-
Aromatic/Hydrophobic Moieties: Attached to the C-4 linker, these groups explore hydrophobic pockets and can engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.[9] The nature and substitution pattern of these aromatic rings are key determinants of selectivity.
A generalized pharmacophore model summarizing these features is presented below.
Caption: Generalized pharmacophore model for 2-(pyrrolidin-1-yl)pyrimidine derivatives.
Case Study: Targeting Cholinesterases and Caspases
The versatility of this scaffold is evident in its ability to target diverse enzyme classes. Structure-activity relationship (SAR) studies have provided critical insights into the specific interactions driving potency and selectivity.
One study explored 2,4-disubstituted pyrimidines as dual inhibitors of cholinesterases (AChE, BuChE) and amyloid-β aggregation for Alzheimer's disease.[10] Within this series, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (Compound 9a) emerged as the most potent AChE inhibitor.[10] Here, the 2-pyrrolidine group, along with the 4-amino linker and the bulky naphthylmethyl group, effectively spans the active site gorge of the enzyme.
In another example, a derivative, 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine , was identified as a potent, allosteric inhibitor of caspase-1, an enzyme involved in inflammation.[11] Docking studies supported a binding mode where the pyrimidine core and its substituents occupy a site distinct from the active site, inducing a conformational change that inhibits enzyme activity.[11]
The table below summarizes key quantitative data for selected derivatives, illustrating the impact of substitutions on biological activity.
| Compound ID | Core Structure | R-Group at C4 | Target | IC₅₀ (µM) | Reference |
| 9a | 2-(pyrrolidin-1-yl)pyrimidine | -NH-CH₂-(1-naphthyl) | AChE | 5.5 | [10] |
| 9e | 2-(4-methylpiperidin-1-yl)pyrimidine | -NH-CH₂-(1-naphthyl) | BuChE | 2.2 | [10] |
| CK-1-41 | 2,6-di(pyrrolidin-1-yl)pyrimidine | 4-(piperazin-1-yl) | Caspase-1 | 0.031 | [11] |
Methodologies for Pharmacophore Elucidation
Identifying and validating a pharmacophore model is a multi-step process that integrates computational modeling with experimental validation. This self-validating system ensures that the derived models are robust and predictive.
Computational Workflow: From Ligand to Model
The primary computational approach involves ligand-based and structure-based pharmacophore modeling. The causality behind this dual approach is to build a comprehensive model; the ligand-based method derives features from known active molecules, while the structure-based method derives them from the known protein target's binding site.
Step-by-Step Protocol for Pharmacophore Modeling:
-
Dataset Preparation:
-
Assemble a diverse set of 2-(pyrrolidin-1-yl)pyrimidine derivatives with known biological activity against a specific target.
-
Generate low-energy 3D conformations for each molecule using computational chemistry software (e.g., MOE, Schrödinger Suite).
-
-
Ligand-Based Pharmacophore Generation:
-
Align the conformations of the most active compounds.
-
Identify common chemical features (H-bond donors/acceptors, hydrophobic centers, etc.) that overlap in the aligned set.
-
Generate a pharmacophore hypothesis that explains the activity of the training set molecules.
-
-
Structure-Based Pharmacophore Generation (if target structure is known):
-
Obtain the 3D structure of the target protein (from PDB or homology modeling).[12]
-
Analyze the binding site to identify key interaction points (e.g., hydrogen-bonding residues, hydrophobic pockets).
-
Generate a pharmacophore model based on these interaction points.
-
-
Model Validation:
-
Use the generated model to screen a database of known active and inactive compounds (decoys). A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.[13]
-
Perform 3D-QSAR (Quantitative Structure-Activity Relationship) analysis to statistically correlate the pharmacophoric features with biological activity. High correlation coefficients (R²) and cross-validation coefficients (Q²) indicate a predictive model.[9][13]
-
-
Molecular Docking:
The following diagram illustrates this computational workflow.
Caption: A typical computational workflow for pharmacophore model development and validation.
Experimental Validation
Computational models must be grounded in experimental reality. The ultimate validation of a pharmacophore model comes from its ability to predict the activity of novel, rationally designed compounds.
-
Design and Synthesis: Use the validated pharmacophore model to design new 2-(pyrrolidin-1-yl)pyrimidine derivatives predicted to have high activity. Synthesis is typically achieved through multi-step reactions, often involving the condensation of a 1,3-dicarbonyl compound with an amidine derivative, followed by substitution reactions.[2][4]
-
In Vitro Biological Assays: Screen the newly synthesized compounds in relevant biological assays (e.g., enzyme inhibition assays, cell-based assays) to determine their actual activity (e.g., IC₅₀ or EC₅₀ values).[10][11]
-
Model Refinement: Compare the experimental results with the model's predictions. If there are discrepancies, the model may need to be refined to incorporate the new SAR data. This iterative cycle of prediction, synthesis, and testing is the hallmark of modern drug discovery.
Conclusion and Future Directions
The 2-(pyrrolidin-1-yl)pyrimidine scaffold represents a privileged structure in medicinal chemistry, effectively combining the hydrogen-bonding capacity of the pyrimidine ring with the three-dimensional directing power of the pyrrolidine moiety. The key pharmacophoric features—a pyrimidine anchor, a pyrrolidine director, and strategically placed hydrogen bond donors and hydrophobic groups—provide a robust framework for designing potent and selective modulators of various biological targets, particularly kinases, caspases, and cholinesterases.[7][10][11]
Future efforts in this area will likely focus on leveraging advanced computational techniques to design derivatives with improved pharmacokinetic properties and to explore novel, less-drugged target classes. The continued integration of computational modeling and experimental validation will be crucial for unlocking the full therapeutic potential of this versatile and powerful chemical scaffold.
References
- Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evalu
- Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidyl
- Design, synthesis and structure-activity relationship (SAR)
- Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents. (2021).
- Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. (2018). PubMed.
- Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. (2016). PubMed.
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014). IAJPR.
- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2024). PMC - NIH.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
- Development of pyridopyrimidines as potent Akt1/2 inhibitors. (2008). PubMed.
- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
- in silico modeling of 4-(Pyrrolidin-2-yl)pyrimidine interactions. (n.d.). BenchChem.
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- 2. sphinxsai.com [sphinxsai.com]
- 3. wjarr.com [wjarr.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
An Application Note for the
Abstract
This document provides a comprehensive guide for the synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] The protocol details a robust and efficient method centered on a nucleophilic aromatic substitution (SNAr) reaction. We offer in-depth explanations for procedural choices, detailed step-by-step instructions, characterization data, and necessary safety precautions. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development.
Introduction and Significance
This compound is a key intermediate in the synthesis of a wide array of complex organic molecules.[1] Its structure, which features a pyrimidine core substituted with a pyrrolidine ring and a reactive aldehyde functional group, makes it a versatile scaffold.[1][2] The aldehyde allows for a variety of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, which are fundamental in constructing diverse molecular libraries.[1]
This compound and its derivatives are instrumental in the development of novel pharmaceutical agents, particularly those targeting neurological disorders and various cancers.[1] Its utility also extends to the agrochemical sector for creating new active ingredients.[3] The synthesis protocol outlined herein is designed to be reproducible and scalable for both laboratory and potential industrial applications.[1]
Retrosynthetic Analysis and Strategy
The most direct and widely adopted strategy for synthesizing the target compound is through a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property activates positions C2, C4, and C6 for nucleophilic attack, especially when a good leaving group, such as a halogen, is present.
Our chosen pathway involves the reaction of commercially available 2-chloropyrimidine-5-carbaldehyde with pyrrolidine . The secondary amine of pyrrolidine acts as the nucleophile, displacing the chloride ion at the C2 position of the pyrimidine ring. A non-nucleophilic base is employed to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.
Figure 1: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Mfr. No. (Example) | Notes |
| 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 | 142.55 | AC-29258 | Starting material. Irritant.[4] |
| Pyrrolidine | 123-75-1 | 71.12 | 134201 | Nucleophile. Corrosive, flammable. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | P5833 | Anhydrous. Base to neutralize HCl. |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 34851 | Anhydrous, reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 270989 | Extraction solvent. |
| Hexanes | 110-54-3 | 86.18 | 208713 | Eluent for chromatography. |
| Brine | N/A | N/A | N/A | Saturated aqueous NaCl solution. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 239313 | Anhydrous, drying agent. |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | 236813 | 230-400 mesh. |
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq, e.g., 1.42 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) to the flask, followed by anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol). Stir the resulting suspension.
-
Rationale: Acetonitrile is an excellent polar aprotic solvent for SNAr reactions. Potassium carbonate is an inexpensive and effective inorganic base that is largely insoluble, simplifying its removal during workup.
-
-
Nucleophile Addition: Slowly add pyrrolidine (1.2 eq, e.g., 1.0 mL, 12.0 mmol) to the stirring suspension at room temperature using a syringe.
-
Reaction Conditions: Heat the reaction mixture to 60 °C using an oil bath and allow it to stir for 4-6 hours.[2]
-
Rationale: Moderate heating increases the reaction rate without promoting significant side reactions. The progress of the reaction should be monitored to determine the optimal time.
-
-
Monitoring the Reaction: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate/hexanes as the mobile phase. The product spot should be visible under UV light and will have a lower Rf value than the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the resulting crude oil in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product, typically as a yellow-to-brown oil or solid.
Purification
The crude product should be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to off-white crystalline solid.[2] A typical yield is in the range of 75-90%.
Figure 2: Experimental workflow diagram.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Chemical Formula: C₉H₁₁N₃O[5]
-
Molecular Weight: 177.20 g/mol [5]
-
Appearance: White to off-white crystalline solid.[2]
-
Solubility: Soluble in organic solvents like ethanol, methanol, and dichloromethane.[2]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ≈ 9.80 (s, 1H, -CHO)
-
δ ≈ 8.60 (s, 2H, Pyrimidine-H4, H6)
-
δ ≈ 3.60 (t, 4H, N-CH₂ of pyrrolidine)
-
δ ≈ 2.00 (m, 4H, CH₂ of pyrrolidine)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ≈ 185.0 (CHO)
-
δ ≈ 162.0 (C2-pyrimidine)
-
δ ≈ 159.0 (C4, C6-pyrimidine)
-
δ ≈ 115.0 (C5-pyrimidine)
-
δ ≈ 47.0 (N-CH₂ of pyrrolidine)
-
δ ≈ 25.5 (CH₂ of pyrrolidine)
-
-
Mass Spectrometry (ESI+): m/z calculated for [M+H]⁺: 178.0975; found ≈ 178.1.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
2-Chloropyrimidine-5-carbaldehyde: May cause skin, eye, and respiratory irritation.[4] Avoid inhalation of dust and contact with skin.
-
Pyrrolidine: Corrosive and flammable. It can cause severe skin burns and eye damage. Handle with extreme care.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
-
MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(15), 4483. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropyrimidine-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 37(4), 625-627. Retrieved from [Link]
-
PubMed. (2007). Efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes. Organic Letters, 9(12), 2421-3. Retrieved from [Link]
-
MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. International Journal of Molecular Sciences, 23(21), 13345. Retrieved from [Link]
Sources
Application Note: Synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Abstract
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a pivotal intermediate in contemporary medicinal chemistry and drug discovery.[1] Its unique structure, featuring a pyrimidine core substituted with a pyrrolidine moiety and a reactive aldehyde group, makes it a valuable building block for synthesizing complex heterocyclic compounds.[1] Researchers have utilized this compound as a precursor for potential drug candidates targeting a range of conditions, including neurological disorders and cancer.[1] This document provides a detailed guide for researchers, outlining two primary, field-proven synthetic strategies for its preparation. We will explore a direct, one-step Nucleophilic Aromatic Substitution (SNAr) pathway and a versatile two-step sequence involving the formylation of a 2-(pyrrolidin-1-yl)pyrimidine intermediate. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the routes are presented to empower researchers in making informed decisions for their synthetic campaigns.
Introduction and Strategic Overview
The pyrimidine scaffold is a privileged structure in pharmacology, present in numerous biologically active molecules. The specific functionalization at the 2- and 5-positions is critical for modulating target affinity and pharmacokinetic properties. This compound serves as a key synthon, with the aldehyde group providing a handle for a variety of subsequent chemical transformations such as reductive amination, Wittig reactions, and condensations.[1]
Two principal retrosynthetic pathways are considered for the synthesis of the target molecule:
-
Route A: Direct Nucleophilic Aromatic Substitution (SNAr). This is the most convergent approach, involving the direct displacement of a suitable leaving group (typically a halide) from the 2-position of a pre-functionalized pyrimidine-5-carbaldehyde with pyrrolidine. This route is highly efficient, provided the halogenated starting material is readily accessible.
-
Route B: Two-Step Synthesis via Formylation. This strategy begins with a more fundamental starting material, 2-halopyrimidine. The pyrrolidine moiety is first installed via an SNAr reaction. The resulting 2-(pyrrolidin-1-yl)pyrimidine is then subjected to a formylation reaction, most commonly the Vilsmeier-Haack reaction, to introduce the aldehyde group at the C5 position.
This guide will provide the full experimental protocols for both routes, allowing laboratories to choose the most suitable method based on starting material availability, scalability, and equipment.
Synthetic Pathways and Mechanistic Insights
Route A: Direct SNAr Approach
This pathway leverages the inherent electrophilicity of the pyrimidine ring, which is enhanced by the two ring nitrogen atoms. These nitrogens act as electron sinks, stabilizing the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack, thus facilitating the substitution reaction. The reaction proceeds by the addition of the nucleophile (pyrrolidine) followed by the elimination of the leaving group (chloride).
Caption: Workflow for the Direct SNAr Synthesis.
Route B: Two-Step Synthesis via Vilsmeier-Haack Formylation
-
Step 1: SNAr Reaction. Similar to Route A, this step involves the reaction of 2-chloropyrimidine with pyrrolidine to form the stable intermediate, 2-(pyrrolidin-1-yl)pyrimidine.
-
Step 2: Vilsmeier-Haack Formylation. This classic reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[2] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] The 2-(pyrrolidin-1-yl) group is an activating group, directing the electrophilic Vilsmeier reagent to the electron-rich C5 position of the pyrimidine ring. Subsequent aqueous workup hydrolyzes the iminium intermediate to the final aldehyde.
Caption: Workflow for the Two-Step Formylation Route.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.
Protocol for Route A: Direct SNAr
This protocol is optimized for the direct conversion of 2-chloropyrimidine-5-carbaldehyde.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example Scale) |
| 2-Chloropyrimidine-5-carbaldehyde[4] | 142.55 | 1.0 | 1.43 g (10 mmol) |
| Pyrrolidine | 71.12 | 1.2 | 1.02 mL (12 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g (20 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 50 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine-5-carbaldehyde (1.43 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask.
-
Reagent Addition: While stirring the suspension, add pyrrolidine (1.02 mL, 12 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol for Route B: Two-Step Synthesis
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example Scale) |
| 2-Chloropyrimidine | 114.53 | 1.0 | 1.15 g (10 mmol) |
| Pyrrolidine | 71.12 | 1.5 | 1.27 mL (15 mmol) |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.79 mL (20 mmol) |
| Ethanol (EtOH) | - | - | 40 mL |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloropyrimidine (1.15 g, 10 mmol) in ethanol (40 mL).
-
Reagent Addition: Add triethylamine (2.79 mL, 20 mmol) followed by the dropwise addition of pyrrolidine (1.27 mL, 15 mmol) at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours, monitoring by TLC.
-
Concentration: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Work-up: Redissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 40 mL) and then with brine (40 mL).
-
Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-(pyrrolidin-1-yl)pyrimidine, which can often be used in the next step without further purification. If necessary, purify by column chromatography.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (Example Scale) |
| 2-(Pyrrolidin-1-yl)pyrimidine | 149.20 | 1.0 | 1.49 g (10 mmol) |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 | 1.40 mL (15 mmol) |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.0 | 2.32 mL (30 mmol) |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a flame-dried 100 mL flask under a nitrogen atmosphere, add anhydrous DMF (2.32 mL, 30 mmol). Cool the flask to 0 °C in an ice-water bath. CAUTIOUSLY add POCl₃ (1.40 mL, 15 mmol) dropwise with vigorous stirring. A thick, white precipitate may form. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 2-(pyrrolidin-1-yl)pyrimidine (1.49 g, 10 mmol) in a minimal amount of anhydrous DMF (approx. 5 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C for 3-5 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture back to 0 °C. CAREFULLY and SLOWLY quench the reaction by pouring it onto 100 g of crushed ice.
-
Basification: Once the ice has melted, carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction, Washing, and Purification: Follow steps 6-9 from the Protocol for Route A to isolate and purify the final product, this compound.
Discussion and Method Selection
-
Route A (Direct SNAr) is the preferred method due to its high convergence and single-step efficiency. Its viability is primarily dependent on the commercial availability and cost of 2-chloropyrimidine-5-carbaldehyde. For library synthesis and rapid analogue generation, this is the superior pathway.
-
Route B (Two-Step Formylation) provides strategic depth. It is advantageous when starting from simpler, less expensive precursors like 2-chloropyrimidine. While it involves an additional synthetic step, the Vilsmeier-Haack reaction is a robust and generally high-yielding transformation for formylating activated heterocyclic systems.[3][5] However, it requires careful handling of corrosive and water-reactive reagents, making it more technically demanding than Route A.
Conclusion
This application note details two reliable and reproducible synthetic routes to the valuable building block this compound. The direct SNAr approach offers an efficient, one-step protocol ideal for rapid synthesis, while the two-step formylation route provides a flexible alternative from more basic starting materials. By understanding the mechanistic principles and following the detailed protocols, researchers in drug development and organic synthesis can confidently produce this key intermediate for their discovery programs.
References
- Title: 2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde (EVT-13290245)
- Title: Pyrimidine-5-carboxaldehyde synthesis Source: ChemicalBook URL
- Title: Exploring the Chemical Properties and Synthesis of Pyrimidine-5-carboxaldehyde Source: BenchChem URL
- Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Source: Synthesis URL
- Title: 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde Source: Chem-Impex URL
- Title: Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes Source: BenchChem URL
- Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters Source: ResearchGate URL
- Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL
- Title: Pyrimidine synthesis Source: Organic Chemistry Portal URL
- Title: 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 Source: PubChem URL
- Title: Efficient one-pot synthesis of highly substituted pyridin-2(1H)
- Title: Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions Source: Royal Society of Chemistry URL
- Source: National Institutes of Health (NIH)
- Title: Synthesis of new substituted pyridines via Vilsmeier-Haack reagent Source: ResearchGate URL
- Title: Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction Source: MDPI URL
- Title: Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions Source: Royal Society of Chemistry URL
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- 3. mdpi.com [mdpi.com]
- 4. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling Reaction with 2-Chloropyrimidine-5-carbaldehyde
Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the synthesis of biaryl and heteroaryl compounds has been particularly impactful in the fields of medicinal chemistry and materials science, where such motifs are prevalent.[4] This guide provides a detailed exploration of the Suzuki coupling reaction as applied to a specific, yet broadly relevant substrate: 2-chloropyrimidine-5-carbaldehyde. The pyrimidine core is a privileged scaffold in numerous pharmaceuticals, and the ability to functionalize it at the 2-position opens avenues for the synthesis of a diverse array of molecular entities.[5]
The choice of 2-chloropyrimidine as a coupling partner presents a unique set of challenges and opportunities. While aryl chlorides are traditionally less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, the electron-deficient nature of the pyrimidine ring enhances its reactivity towards the oxidative addition step of the palladium catalyst.[6][7] The presence of the aldehyde group at the 5-position further modulates the electronic properties of the ring and necessitates careful consideration of reaction conditions to avoid unwanted side reactions.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings and practical execution of this important transformation. We will delve into the reaction mechanism, explore the critical parameters for optimization, provide a detailed experimental protocol, and discuss potential challenges and troubleshooting strategies.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][8][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 2-chloropyrimidine-5-carbaldehyde. This is often the rate-determining step, and its facility is enhanced by the electron-deficient nature of the pyrimidine ring.[8][10]
-
Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][2][6]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]
Key Experimental Parameters and Optimization
The success of the Suzuki coupling with 2-chloropyrimidine-5-carbaldehyde hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommendation | Rationale and Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂ | Pd(PPh₃)₄ is a common and effective choice.[5][11] For more challenging couplings, catalysts with bulky, electron-rich ligands such as dppf can promote efficient reductive elimination.[5][12] |
| Ligand | Triphenylphosphine (if not integral to the catalyst) | The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[13] |
| Base | K₂CO₃, K₃PO₄, or KF | The base is crucial for activating the boronic acid.[1][6] The strength and solubility of the base can significantly influence the reaction rate.[12] K₂CO₃ is a good starting point, while stronger bases like K₃PO₄ may be needed for less reactive substrates.[6] |
| Solvent | 1,4-Dioxane/Water, DMF, or THF | A mixture of an aprotic organic solvent and water is often optimal.[5][12] Water plays a role in solubilizing the base and facilitating the transmetalation step. |
| Temperature | 80-120 °C (Conventional Heating) or 100-140 °C (Microwave) | Higher temperatures are often required to overcome the activation energy for the oxidative addition of the C-Cl bond.[6] Microwave irradiation can significantly shorten reaction times and improve yields.[5][11] |
| Boronic Acid/Ester | Aryl or Heteroaryl Boronic Acids | The purity of the boronic acid is important to avoid side reactions like homocoupling.[12][14] Boronic esters can offer greater stability.[15] |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[12] Proper degassing of the reaction mixture is essential. |
Experimental Protocol: Suzuki Coupling of 2-Chloropyrimidine-5-carbaldehyde with Phenylboronic Acid
This protocol provides a starting point for the Suzuki coupling reaction. Optimization may be required for different boronic acids.
Figure 2: A generalized workflow for the Suzuki coupling of 2-chloropyrimidine-5-carbaldehyde.
Materials:
-
2-Chloropyrimidine-5-carbaldehyde (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and a condenser, add 2-chloropyrimidine-5-carbaldehyde, phenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 4:1 ratio).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C for conventional heating or 120 °C for microwave irradiation) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenylpyrimidine-5-carbaldehyde.
Troubleshooting and Side Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Ineffective base | - Use a fresh batch of catalyst.- Increase the reaction temperature.[6]- Switch to a stronger base like K₃PO₄.[6] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Impure boronic acid | - Ensure thorough degassing of the reaction mixture.[12]- Use high-purity boronic acid or a more stable boronic ester.[14] |
| Dehalogenation | - Presence of protic sources | - Ensure anhydrous conditions (if not using an aqueous system). |
| Aldehyde-Related Side Reactions | - Aldehyde instability at high temperatures or with certain bases | - Consider protecting the aldehyde group if necessary, though often not required under standard Suzuki conditions. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction of 2-chloropyrimidine-5-carbaldehyde is a powerful and versatile method for the synthesis of functionalized pyrimidines. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this valuable transformation in a research and development setting.
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved January 11, 2026, from [Link]
-
Catalyst screening for Suzuki coupling of 1 with 2. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
-
Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 11, 2026, from [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved January 11, 2026, from [Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 11, 2026, from [Link]
-
Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. (2025). American Chemical Society. Retrieved January 11, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. (2021). RSC Advances. Retrieved January 11, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved January 11, 2026, from [Link]
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The Alchemist's Guide to the Pyrimidine Core: A Detailed Application Note on Palladium-Catalyzed Synthesis of 2-Substituted Pyrimidines
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. As a privileged structure, it is at the heart of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this heterocycle, particularly at the 2-position, is paramount for modulating biological activity and tuning material properties. This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—a powerful and versatile toolkit for the synthesis of 2-substituted pyrimidines. We will delve into the mechanistic underpinnings, offer field-proven insights into experimental choices, and provide detailed, actionable protocols for key transformations.
The Strategic Importance of the 2-Position
The nitrogen atoms in the pyrimidine ring render it electron-deficient, which significantly influences its reactivity. The 2-, 4-, and 6-positions are particularly activated towards nucleophilic substitution. Palladium-catalyzed cross-coupling reactions have emerged as the premier method for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at these positions with high efficiency and broad functional group tolerance. This guide will focus on the most impactful of these transformations for derivatization at the 2-position.
I. The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction for the synthesis of 2-aryl and 2-vinylpyrimidines, owing to the commercial availability, stability, and low toxicity of boronic acids and their derivatives.
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling of a 2-halopyrimidine hinges on a delicate interplay between the palladium catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be effective, Pd(OAc)₂ and Pd₂(dba)₃ are common starting points. For challenging substrates like 2-chloropyrimidines, pre-formed catalysts with bulky phosphine ligands can offer superior activity.
-
Ligand: The ligand is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For the electron-deficient pyrimidine ring, electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, and P(t-Bu)₃ are often essential, particularly when using less reactive 2-chloropyrimidines.[1] These bulky ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.
-
Base: The base plays a pivotal role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[2] The choice of base is critical and substrate-dependent. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for unreactive substrates.[2] For substrates prone to base-mediated decomposition, milder bases such as K₂CO₃ or even KF can be employed.[1]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, THF, and DMF are commonly used, often with the addition of water to aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of a 2-halopyrimidine.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Phenylboronic Acid
This protocol provides a robust starting point for the arylation of a challenging 2-chloropyrimidine substrate.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v), degassed
-
Anhydrous, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloropyrimidine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyrimidine.
| Substrate (2-Halopyrimidine) | Coupling Partner (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 2-Bromopyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 92 |
| 2-Iodopyrimidine | Vinylboronic acid pinacol ester | PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |
II. The Sonogashira Coupling: Gateway to 2-Alkynylpyrimidines
The Sonogashira coupling is an indispensable tool for the synthesis of 2-alkynylpyrimidines, which are valuable intermediates and possess interesting biological activities. This reaction forges a C(sp²)-C(sp) bond between a 2-halopyrimidine and a terminal alkyne.[3]
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex and a copper(I) salt (typically CuI).[4] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[5]
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that is effective for a wide range of substrates.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[4]
-
Solvent: Aprotic solvents like DMF, THF, and toluene are suitable for the Sonogashira coupling.
Visualizing the Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of 2-Bromopyrimidine with Phenylacetylene
Materials:
-
2-Bromopyrimidine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF, degassed
-
Anhydrous, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(phenylethynyl)pyrimidine.
| Substrate (2-Halopyrimidine) | Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Iodopyrimidine | 1-Hexyne | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 95 |
| 2-Bromopyrimidine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | DIPEA | Toluene | 80 | 89 |
| 2-Chloropyrimidine | Ethynylbenzene | Pd₂(dba)₃/XPhos/CuI | Cs₂CO₃ | Dioxane | 110 | 75 |
III. The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of 2-aminopyrimidines, which are prevalent in pharmacologically active compounds.[7] This reaction enables the coupling of 2-halopyrimidines with a wide variety of primary and secondary amines.[5]
Causality Behind Experimental Choices
-
Catalyst Poisoning: A significant challenge in the Buchwald-Hartwig amination of 2-halopyrimidines is catalyst poisoning by the pyridine-like nitrogen atoms of the substrate, which can coordinate to the palladium center and inhibit catalysis.[8]
-
Ligand Selection: To overcome catalyst poisoning, sterically hindered and electron-rich biarylphosphine ligands such as Xantphos, DavePhos, and Josiphos are often employed.[7] These bulky ligands create a coordinatively saturated palladium complex that is less susceptible to inhibition by the pyrimidine substrate.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene and 1,4-dioxane are the solvents of choice for this transformation.
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidine with Morpholine
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene, degassed
-
Anhydrous, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add degassed toluene and stir for 10 minutes.
-
Add 2-chloropyrimidine and morpholine to the catalyst mixture.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(morpholino)pyrimidine.
| Substrate (2-Halopyrimidine) | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyrimidine | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 90 |
| 2-Chloropyrimidine | n-Butylamine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Dioxane | 110 | 82 |
| 2-Chloropyrimidine | Benzophenone imine (NH₃ equiv.) | Pd₂(dba)₃/Josiphos | LiHMDS | THF | 70 | 78 |
IV. Other Important Palladium-Catalyzed Transformations
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed methods offer unique advantages for the synthesis of 2-substituted pyrimidines.
Stille Coupling
The Stille coupling utilizes organostannanes as coupling partners. A key advantage is the tolerance of a wide range of functional groups.[9] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[9]
Hiyama Coupling
The Hiyama coupling employs organosilanes, which are less toxic and more environmentally benign than organostannanes.[10] The reaction typically requires activation of the organosilane with a fluoride source, such as TBAF.[10][11]
C-H Activation
Direct C-H activation is an emerging and highly atom-economical strategy that avoids the pre-functionalization of the pyrimidine ring. Palladium-catalyzed C-H arylation at the C5-position of 2-aminopyrimidines has been reported, demonstrating the potential of this approach for late-stage functionalization.[12] Mechanistic studies suggest that these reactions can proceed through various pathways, including concerted metalation-deprotonation or via high-valent palladium intermediates.[13][14][15]
Troubleshooting and Optimization
Low yields in palladium-catalyzed cross-coupling reactions with 2-halopyrimidines can often be attributed to a few common issues:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Catalyst poisoning by the substrate's nitrogen atoms can be mitigated by using bulky, electron-rich ligands.[8]
-
Suboptimal Base: The choice of base is critical. If a reaction is sluggish, a stronger base may be required. Conversely, if side reactions are observed, a milder base should be screened.[2]
-
Poor Solubility: Ensure all components are adequately soluble in the chosen solvent system at the reaction temperature.
-
Incorrect Ligand: The ligand is not a "one-size-fits-all" component. Screening a panel of ligands is often necessary to find the optimal conditions for a specific transformation.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis of 2-substituted pyrimidines. A thorough understanding of the interplay between the catalyst, ligand, base, and solvent is crucial for developing robust and high-yielding protocols. By carefully considering the principles outlined in this guide, researchers can effectively leverage these powerful transformations to accelerate the discovery and development of novel molecules with applications in medicine, agriculture, and materials science.
References
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Al-Tel, T. H. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 10837-10847. [Link]
-
Deprez, N. R., & Sanford, M. S. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 131(31), 11234–11241. [Link]
-
Deprez, N. R., & Sanford, M. S. (2009). Synthetic and mechanistic studies of Pd-catalyzed C-H arylation with diaryliodonium salts: evidence for a bimetallic high oxidation state Pd intermediate. Journal of the American Chemical Society, 131(31), 11234-41. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Li, J-H., et al. (2014). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Research on Chemical Intermediates, 42(4), 3517-3526. [Link]
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Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. [Link]
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Iqbal, S., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5195. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Maji, A., et al. (2017). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications, 53(56), 7939-7942. [Link]
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Han, Y., & Manley, D. W. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. [Link]
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Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
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Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(20), 4540-4543. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Al-Masum, M., & Al-Ghamdi, A. (2015). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. ResearchGate. [Link]
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Wikipedia. (n.d.). Hiyama coupling. [Link]
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Smith, C. R., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 51(52), 6843-6845. [Link]
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Arbon, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10148-10160. [Link]
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Pérez-Temprano, M. H., et al. (2010). Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. Israel Journal of Chemistry, 50(5-6), 630-651. [Link]
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Li, J-H., et al. (2021). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. ResearchGate. [Link]
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Li, J-H., et al. (2021). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of the Chinese Chemical Society, 68(11), 2005-2012. [Link]
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Li, J-H., et al. (2021). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]
-
Steinmetz, M., et al. (2012). Mechanistic studies on the Pd-catalyzed direct C-H arylation of 2-substituted thiophene derivatives with arylpalladium bipyridyl complexes. Chemistry – An Asian Journal, 7(6), 1256-60. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
Bakherad, M., et al. (2015). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. European Journal of Organic Chemistry, 2015(3), 633-641. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
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Cera, G., & Candeias, N. R. (2017). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 22(4), 543. [Link]
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Williams, R. M. (2011). Preparation of 2-Aryl-3-methyl-4-quinolinecarboxylic Acids via a Three-Component Stille Cross-Coupling Reaction. Organic Syntheses, 88, 197. [Link]
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Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Chen, J., et al. (2014). ChemInform Abstract: Efficient One-Pot Cross-Coupling of Two Aryl Halides by Stannylation/Stille Reaction in Water under Microwave Irradiation. ChemInform, 45(44). [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Application Notes & Protocols: Reductive Amination of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing one of the most reliable and versatile methods for constructing carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is fundamental in medicinal chemistry, where the introduction of amine functionalities is critical for modulating the pharmacological properties of drug candidates, including solubility, basicity, and receptor-binding interactions.[2][4] The process elegantly converts a carbonyl group into an amine through an intermediate imine or iminium ion, which is reduced in situ.[1][5][6]
The substrate at the heart of this guide, 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, is a highly valuable heterocyclic building block.[7] It merges two privileged scaffolds in drug discovery: the pyrimidine ring, a core component of nucleobases and numerous approved drugs[8][9][10], and the pyrrolidine motif, a saturated heterocycle known to confer favorable pharmacokinetic properties.[11] The aldehyde functionality serves as a versatile chemical handle for diversification, enabling the synthesis of libraries of novel compounds for screening in drug development programs targeting a wide range of diseases, including cancer and neurological disorders.[7][12][13] This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed protocol for the successful execution of this pivotal reaction.
Part 1: Mechanistic Rationale and Strategic Reagent Selection
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The reductive amination proceeds through a two-stage sequence that is typically performed in a single pot.
1.1. The Core Mechanism: Imine/Iminium Ion Formation
The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate.[1][5] Under mildly acidic conditions (typically pH 4-5), the hemiaminal readily undergoes dehydration, eliminating a molecule of water to form a more stable, conjugated iminium ion.[14][15] This step is reversible, and the equilibrium can be driven towards the iminium ion by removing water, although this is often unnecessary with modern reagents.
1.2. The Decisive Step: Choosing the Reducing Agent
The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde.[2][16]
| Reagent | Formula | Key Advantages | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly selective for imines/iminiums over carbonyls.[1][17] Mild, high-yielding, and tolerates a wide range of functional groups.[18] Does not require strict pH control and avoids toxic cyanide byproducts.[2] | Water-sensitive; best used in aprotic solvents like DCE, DCM, or THF.[2][19] |
| Sodium Cyanoborohydride | NaBH₃CN | Also selective for iminium ions, allowing for one-pot procedures.[15][19] | Highly toxic (releases HCN gas under acidic conditions). Requires careful pH control (pH 6-7) to prevent aldehyde reduction.[17] |
| Sodium Borohydride | NaBH₄ | Inexpensive and powerful. | Non-selective; readily reduces aldehydes and ketones.[19] Best used in a two-step procedure where the imine is formed and isolated first, though one-pot methods are possible if imine formation is rapid and complete.[18][20] |
Expert Recommendation: For the reductive amination of this compound, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its superior selectivity minimizes the formation of the corresponding alcohol byproduct, simplifies the reaction setup, and ensures a safer laboratory operation.[2][16][18]
Part 2: Detailed Experimental Protocol
This protocol provides a general method for the reductive amination of this compound with a representative primary or secondary amine using STAB.
2.1. Materials and Reagents
| Material | Grade | Supplier | Notes |
| This compound | >95% | Commercial | Store under inert gas. |
| Amine (Primary or Secondary) | Reagent | Commercial | Ensure amine is pure and dry. |
| Sodium Triacetoxyborohydride (STAB) | Reagent | Commercial | Handle quickly; moisture sensitive. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercial | Other aprotic solvents like DCM or THF can be used.[18] |
| Acetic Acid (Optional) | Glacial | Commercial | Use as a catalyst if imine formation is slow.[17] |
| Saturated Sodium Bicarbonate | ACS | In-house | For aqueous workup. |
| Dichloromethane (DCM) | ACS | In-house | For extraction. |
| Anhydrous Magnesium Sulfate | ACS | In-house | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
2.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the desired primary or secondary amine (1.1 - 1.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the iminium ion intermediate. Expert Tip: For less reactive amines, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added at this stage to accelerate iminium formation.[18]
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the stirring solution in portions over 10-15 minutes. An ice bath can be used to control any mild exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 16 hours.
-
Workup: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product is typically purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amine product.
Part 3: Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Impure or wet reagents/solvent. 2. Insufficiently reactive amine. 3. STAB degradation due to moisture. | 1. Ensure all reagents and solvents are anhydrous. 2. Add a catalytic amount of acetic acid (0.1-0.2 eq).[17] 3. Use freshly opened STAB and add it to a visibly clear solution. |
| Formation of Alcohol Byproduct | Use of a non-selective reducing agent (e.g., NaBH₄ in a one-pot setting). | Switch to a more selective reagent like STAB.[2] The steric hindrance and electronic nature of STAB make it a poor reductant for aldehydes at neutral pH. |
| Di-alkylation of Primary Amine | The secondary amine product is more nucleophilic than the starting primary amine and reacts with remaining aldehyde. | This is less common with reductive amination than direct alkylation.[15] If problematic, use a two-step procedure: form and isolate the imine first, then reduce with NaBH₄.[18][20] |
| Difficult Purification | Product and starting amine have similar polarities. | Optimize the acid-base liquid-liquid extraction during workup to separate the basic amine product from other components.[21] Alternatively, derivatize the product (e.g., as a Boc-carbamate) before chromatography. |
References
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Reductive Amination - Organic Chemistry Tutor. [Link]
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Reductive Amination - Chemistry Steps. [Link]
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Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. [Link]
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Reductive amination - Wikipedia. [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
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Reductive amination of various aldehydes | Download Table - ResearchGate. [Link]
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Reductive Amination - Common Conditions. [Link]
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Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed. [Link]
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C-N Bond-Forming Reactions: Reductive Amination - Myers Chem 115. [Link]
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Reductive amination NaB(AcO)3 : r/OrganicChemistry - Reddit. [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride - Organic Chemistry Portal. [Link]
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Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Molecules. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact - Journal of Drug Delivery and Therapeutics. [Link]
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Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - ResearchGate. [Link]
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A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines - Organic Chemistry Portal. [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [Link]
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Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone - Green Chemistry (RSC Publishing). [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. [Link]
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One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC - NIH. [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. [Link]
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Oxidative amination of cuprated pyrimidine and purine derivatives - PubMed. [Link]
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(PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - ResearchGate. [Link]
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Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. [Link]
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Application Notes and Protocols for the Derivatization of the Aldehyde Group in Pyrimidine-5-carbaldehyde
Introduction: The Strategic Importance of Pyrimidine-5-carbaldehyde in Medicinal Chemistry
Pyrimidine-5-carbaldehyde is a pivotal heterocyclic building block in the landscape of drug discovery and development.[1][2] The pyrimidine core is a fundamental component of nucleobases, and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5][6] The aldehyde group at the 5-position serves as a versatile chemical handle, offering a gateway to a multitude of chemical transformations.[2] This reactivity allows for the systematic modification of the pyrimidine scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles of lead compounds.[3][5]
This comprehensive guide provides detailed protocols and technical insights into the principal methods for derivatizing the aldehyde group of pyrimidine-5-carbaldehyde. We will delve into the mechanistic underpinnings of each reaction, offering not just a series of steps, but a rationale for the experimental design. The protocols described herein are designed to be robust and reproducible, forming a self-validating framework for researchers in medicinal chemistry, chemical biology, and drug development.
Reductive Amination: Forging Amine Linkages
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[7] This one-pot reaction is highly efficient and is favored in green chemistry for its mild conditions and catalytic nature.[7] The process involves the initial formation of an imine (or iminium ion) via the condensation of pyrimidine-5-carbaldehyde with a primary or secondary amine, followed by in-situ reduction.
Mechanistic Rationale
The reaction is typically performed under weakly acidic conditions, which catalyzes the dehydration of the hemiaminal intermediate to the imine. The choice of reducing agent is critical; it must be selective for the imine/iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice as it is a mild and selective reducing agent, less reactive towards aldehydes and ketones but highly effective for imine reduction.[8][9] Its steric bulk also contributes to its selectivity.
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a solution of pyrimidine-5-carbaldehyde (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add the desired primary or secondary amine (1.1-1.2 equiv).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
| Parameter | Condition/Reagent | Rationale/Notes |
| Solvent | DCE, DCM, THF | Aprotic solvents are preferred to avoid reaction with the hydride reagent.[8] |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild and selective for imines over aldehydes.[8] Less toxic than NaBH₃CN. |
| Equivalents (Amine) | 1.1 - 1.2 | A slight excess of the amine drives the imine formation equilibrium forward. |
| Equivalents (Reducer) | 1.2 - 1.5 | An excess ensures complete reduction of the intermediate imine. |
| Temperature | Room Temperature | Generally sufficient for most substrates. Mild heating may be required for less reactive amines. |
Wittig Reaction: Carbon-Carbon Double Bond Formation
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[11][12] It involves the reaction of the carbonyl group with a phosphorus ylide (Wittig reagent), leading to the formation of an alkene and triphenylphosphine oxide.[13] This reaction is particularly valuable for creating C=C bonds with high regioselectivity.
Mechanistic Rationale
The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate.[12][13] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Non-stabilized ylides (e.g., R = alkyl) are more reactive and typically lead to the formation of (Z)-alkenes.[13]
-
Stabilized ylides (e.g., R = ester, ketone) are less reactive and generally yield (E)-alkenes with high selectivity.[13]
Reaction Scheme: Wittig Olefination
Caption: Mechanism of the Wittig reaction.
Protocol 2: Synthesis of a Pyrimidine-Styrene Derivative (Stabilized Ylide)
-
Ylide Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend benzyltriphenylphosphonium chloride (1.1 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 equiv) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Aldehyde Addition: Dissolve pyrimidine-5-carbaldehyde (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Extract the mixture with ethyl acetate. The triphenylphosphine oxide byproduct can be challenging to remove.[14] It is often less soluble in nonpolar solvents like hexane, so precipitation by adding hexane to the crude product can be effective.
-
Purification: Concentrate the organic phase and purify the residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the alkene product.[10]
| Parameter | Condition/Reagent | Rationale/Notes |
| Ylide Type | Stabilized (e.g., Ph₃P=CHCO₂Et) | Leads to predominantly (E)-alkene.[13] |
| Base | NaH, t-BuOK, n-BuLi | Choice depends on the pKa of the phosphonium salt.[15] |
| Solvent | THF, Diethyl ether | Anhydrous conditions are crucial, especially with strong bases like n-BuLi. |
| Purification Challenge | Triphenylphosphine oxide | Often requires careful chromatography or crystallization for removal.[14] |
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product.[16] This reaction is advantageous as it is often simple to perform, produces water as the only byproduct, and typically yields the thermodynamically favored E-alkene.[17]
Mechanistic Rationale
The reaction is catalyzed by a weak base (e.g., piperidine, pyridine), which is sufficient to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a stabilized enolate.[16] This enolate then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting aldol-type adduct readily undergoes dehydration to yield the final conjugated product. The use of a mild base prevents the self-condensation of the aldehyde.[16]
Protocol 3: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve pyrimidine-5-carbaldehyde (1.0 equiv) and malononitrile (1.0-1.1 equiv) in a suitable solvent such as ethanol or a mixture of water and ethanol.[17]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine (0.1 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux). The product often precipitates from the reaction mixture upon formation.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Isolation: If a precipitate forms, cool the reaction mixture and collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold solvent (e.g., ethanol) to remove residual reactants and catalyst. If necessary, the product can be further purified by recrystallization.[10][18]
| Parameter | Condition/Reagent | Rationale/Notes |
| Active Methylene | Malononitrile, Cyanoacetamide | The two electron-withdrawing groups make the methylene protons acidic.[16] |
| Catalyst | Piperidine, Pyridine | A weak base is crucial to avoid self-condensation of the aldehyde.[16] |
| Solvent | Ethanol, Water/Ethanol | Protic solvents are often suitable for this reaction.[17] |
| Product | α,β-unsaturated nitrile | Often highly crystalline and can be isolated by simple filtration. |
Formation of Imines, Oximes, and Hydrazones
The aldehyde group of pyrimidine-5-carbaldehyde readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones.[19] These derivatives are not only stable compounds in their own right but also serve as important intermediates for further synthetic transformations.[20] Hydrazones, in particular, are of significant interest in medicinal chemistry due to their wide range of biological activities.[21][22]
Mechanistic Rationale
These reactions are equilibrium processes that involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule.[23] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The removal of water, either by azeotropic distillation or the use of a dehydrating agent, can drive the reaction to completion.
Protocol 4a: Synthesis of an Imine (Schiff Base)
-
Reaction Setup: Dissolve pyrimidine-5-carbaldehyde (1.0 equiv) and a primary amine (1.0 equiv) in a solvent like ethanol or methanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Reaction: Stir the mixture at room temperature or reflux for 2-6 hours.
-
Isolation: The imine product may precipitate upon cooling. If so, collect by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.[18]
Protocol 4b: Synthesis of a Hydrazone
-
Reaction Setup: Dissolve pyrimidine-5-carbaldehyde (1.0 equiv) in ethanol. Add a solution of the desired hydrazine or hydrazide (e.g., hydrazine hydrate, phenylhydrazine) (1.0 equiv) in ethanol.[24]
-
Catalysis: A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction: Reflux the mixture for 2-8 hours.[24] The hydrazone often precipitates out of the solution as it forms.
-
Isolation: Cool the reaction mixture to room temperature, and collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum.[22]
| Derivative | Reagent | Typical Conditions | Spectroscopic Notes (FTIR) |
| Imine | Primary Amine (R-NH₂) | EtOH, cat. AcOH, RT or Reflux | C=N stretch appears around 1620-1690 cm⁻¹.[25] |
| Oxime | Hydroxylamine (NH₂OH·HCl) | EtOH/Pyridine, Reflux | Broad O-H stretch (~3200-3300 cm⁻¹), C=N stretch (~1650 cm⁻¹).[26] |
| Hydrazone | Hydrazine (R-NHNH₂) | EtOH, cat. AcOH, Reflux | N-H stretch (~3100-3300 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹).[18][27] |
Purification and Characterization
Proper purification and characterization are essential to validate the outcome of the derivatization reactions.
Purification Techniques
-
Recrystallization: This is a cost-effective method for purifying solid products. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[10] Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[10][18]
-
Flash Column Chromatography: This is the most common method for purifying products from complex reaction mixtures. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[10] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new characteristic signals (e.g., vinyl protons for alkenes, CH=N proton for imines) confirm the reaction.[25][27]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying key functional groups. The disappearance of the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) and the appearance of new bands, such as the C=N stretch for imines or the C=C stretch for alkenes, provide evidence of the transformation.[28]
-
Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the addition of the new functional group.[29]
Conclusion
The derivatization of the aldehyde group in pyrimidine-5-carbaldehyde is a powerful strategy for generating diverse libraries of compounds for biological screening. The methods outlined in this guide—reductive amination, Wittig olefination, Knoevenagel condensation, and the formation of imines, oximes, and hydrazones—provide a robust toolkit for the medicinal chemist. By understanding the mechanistic principles behind these reactions, researchers can make informed decisions to optimize reaction conditions and achieve their synthetic goals, ultimately accelerating the drug discovery process.
References
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Zovko, M. et al. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]
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Al-Zoubi, R. M. (2015). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. Available from: [Link]
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Nayak, S. K. et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central. Available from: [Link]
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ResearchGate. Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone.... Available from: [Link]
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Göger, G. et al. (2014). Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones. Letters in Drug Design & Discovery. Available from: [Link]
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El-Sayed, N. N. E. et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. Available from: [Link]
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ResearchGate. (PDF) A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. Available from: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Available from: [Link]
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Al-Azab, F. M. et al. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI. Available from: [Link]
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The Strategic Application of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde in the Synthesis of Novel Kinase Inhibitors: An Application and Protocol Guide
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of nucleic acids.[1] In the realm of medicinal chemistry, this heterocycle has garnered significant attention as a "privileged scaffold" for the design of kinase inhibitors.[2] Its inherent ability to form hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an ideal template for competitive inhibitors.[3] The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, driving the intensive development of small molecule inhibitors.[4]
This guide focuses on the utility of a specific, highly functionalized pyrimidine derivative, 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde , as a versatile starting material for the synthesis of potential kinase inhibitors. The incorporation of a pyrrolidine moiety at the 2-position can enhance solubility and provide a three-dimensional vector for exploring interactions with the solvent front or other regions of the kinase active site.[3] The aldehyde functionality at the 5-position serves as a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.[5]
This document will provide a detailed, scientifically-grounded protocol for a representative synthesis of a potential kinase inhibitor starting from this compound, drawing upon established synthetic methodologies for analogous systems.
Key Chemical Properties and Reactivity
This compound is a yellow solid with the molecular formula C₉H₁₁N₃O.[6] Its chemical reactivity is dominated by the aldehyde group, which is susceptible to a range of transformations crucial for molecular elaboration in drug discovery.[5] These include:
-
Condensation Reactions: The aldehyde can react with active methylene compounds in reactions such as the Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated systems.[7]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides a straightforward method for introducing new amino substituents.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, leading to the formation of alcohols or other functionalized products.[5]
The pyrimidine ring itself, while relatively electron-deficient, can participate in certain reactions, though the aldehyde group is the primary site of reactivity for the synthetic strategies discussed herein.
Strategic Synthesis of a Potential Syk Tyrosine Kinase Inhibitor
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[8] Its inhibition is a validated therapeutic strategy for the treatment of autoimmune diseases and certain cancers.[8] Pyrimidine-5-carboxamide derivatives have been identified as potent Syk inhibitors.[8] Here, we present a representative, two-step protocol for the synthesis of a novel 2-(pyrrolidin-1-yl)pyrimidine-5-yl derivative, leveraging the reactivity of the starting aldehyde. This protocol is adapted from established methodologies for the synthesis of analogous pyrimidine systems.[7]
Overall Synthetic Workflow
The proposed synthesis involves an initial Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative, followed by a subsequent reaction to introduce a solubilizing group, a common strategy in kinase inhibitor design.
Caption: Proposed synthetic workflow for a kinase inhibitor candidate.
Experimental Protocols
PART 1: Synthesis of the Chalcone Intermediate
This protocol describes a Claisen-Schmidt condensation reaction, a robust method for forming carbon-carbon bonds.[7]
Materials and Equipment:
| Material | Grade | Supplier Example |
| This compound | ≥97% | Thermo Scientific |
| 4-Aminoacetophenone | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Ethanol (EtOH), 200 proof | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | MilliporeSigma |
| Round-bottom flask (50 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Thin Layer Chromatography (TLC) plates (silica) | - | - |
| Ethyl acetate (EtOAc) | ACS Grade | - |
| Hexanes | ACS Grade | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 177.2 mg) and 4-aminoacetophenone (1.0 mmol, 135.2 mg).
-
Solvent Addition: Add ethanol (10 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (2.0 mmol, 80 mg) in water (1 mL) dropwise.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 3-5 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) and stir. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the chalcone intermediate.
PART 2: Further Functionalization (Illustrative Example)
The chalcone intermediate can be further modified to enhance its properties. For instance, the amino group can be acylated or alkylated to introduce different substituents. The following is an illustrative example of an acylation reaction.
Materials and Equipment:
| Material | Grade | Supplier Example |
| Chalcone Intermediate from Part 1 | - | - |
| Acetyl Chloride | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Round-bottom flask (50 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Separatory funnel | - | - |
| Anhydrous Sodium Sulfate | ACS Grade | - |
Procedure:
-
Reaction Setup: Dissolve the chalcone intermediate (1.0 mmol) in dichloromethane (15 mL) in a 50 mL round-bottom flask with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.2 mmol, 0.17 mL) to the solution.
-
Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 mmol, 0.08 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.
Characterization and Biological Evaluation
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Purity Analysis: By HPLC or elemental analysis.
The final compounds can then be evaluated for their kinase inhibitory activity in biochemical assays against a panel of kinases, with a particular focus on Syk kinase, given the precedent for this scaffold.[8] The results are typically reported as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.[9]
Signaling Pathways and Mechanism of Action
Kinase inhibitors derived from the pyrimidine scaffold typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.
Caption: Simplified Syk kinase signaling pathway and the point of inhibition.
By inhibiting Syk, these compounds can modulate immune responses, making them promising candidates for the treatment of inflammatory and autoimmune diseases.[8]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its reactive aldehyde group allows for the application of a wide range of synthetic transformations to build molecular complexity and explore structure-activity relationships. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this promising scaffold in the quest for new and effective targeted therapies.
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The Strategic Application of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde in Modern Drug Discovery
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrimidine nucleus holds a privileged status. Its prevalence in the structures of numerous clinically approved drugs is a testament to its remarkable versatility as a pharmacophore.[1] The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring allow for potent and selective interactions with a wide array of biological targets.[2] Within this esteemed class of heterocycles, 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde has emerged as a particularly valuable and strategic building block.[3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound, providing in-depth insights and detailed protocols for its application in the synthesis of novel therapeutic agents, with a particular focus on the development of kinase inhibitors.
The strategic importance of this compound lies in the convergence of two key structural features: the 2-aminopyrimidine core, a well-established hinge-binding motif for many kinases, and a highly versatile aldehyde functionality at the 5-position.[3] The pyrrolidine substituent at the 2-position often enhances solubility and can be crucial for establishing key interactions within the binding pocket of target proteins. The aldehyde group, a reactive electrophile, serves as a synthetic handle for a multitude of chemical transformations, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties.[3] This combination makes it an ideal starting material for the construction of libraries of compounds for high-throughput screening and lead optimization campaigns.[3]
Application Focus: Kinase Inhibitors in Oncology
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, kinase inhibitors have become a major focus of modern oncology drug discovery. The 2-(Pyrrolidin-1-yl)pyrimidine scaffold is particularly well-suited for the development of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in human cancers.[4][5]
The general strategy involves utilizing the 2-(pyrrolidin-1-yl)pyrimidine core to anchor the molecule in the ATP-binding site of the kinase, while the substituent introduced via the 5-carbaldehyde group can be designed to interact with other regions of the protein, thereby conferring potency and selectivity.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Synthetic Protocols and Methodologies
The aldehyde functionality of this compound is amenable to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed, representative protocols for two of the most common and powerful transformations used in drug discovery: reductive amination and the Wittig reaction.
Protocol 1: Reductive Amination for the Introduction of Diverse Amine Scaffolds
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the aldehyde and a primary or secondary amine, followed by in situ reduction to the corresponding amine. This method allows for the facile introduction of a wide range of amine-containing fragments, which can be crucial for modulating the physicochemical properties and biological activity of the final compound.
Caption: General workflow for reductive amination.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (0.1 M), add the desired primary or secondary amine (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive amines, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) can also be used, although the former is toxic and the latter can sometimes reduce the starting aldehyde.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amine.
This protocol is highly versatile and can be adapted for a wide range of amines, making it a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies.[6]
Protocol 2: The Wittig Reaction for Alkene Synthesis
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[7][8] This reaction is particularly useful for introducing unsaturated moieties, which can serve as rigid linkers or pharmacophoric elements in a drug candidate. The geometry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.
Caption: General workflow for the Wittig reaction.
Detailed Step-by-Step Protocol:
-
Ylide Generation: To a suspension of the appropriate phosphonium salt (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon) at 0 °C, add a strong base such as n-butyllithium (n-BuLi, 1.1 eq.) dropwise. A color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be challenging to separate, and crystallization may be a useful alternative or supplementary purification step.
This protocol provides a reliable method for the synthesis of vinyl- and styryl-pyrimidine derivatives, which can be further functionalized or used as final compounds.
Biological Activity of Downstream Compounds
The utility of this compound as a starting material is ultimately validated by the biological activity of the compounds synthesized from it. The pyrimidine scaffold is a common feature in a multitude of potent kinase inhibitors. The table below summarizes the inhibitory activities of several representative pyrimidine-based compounds against key kinases in the PI3K/mTOR pathway, illustrating the potential for developing highly potent molecules from this structural class.
| Compound Class | Target Kinase(s) | Representative IC₅₀ (nM) | Reference |
| Pyrido[3,2-d]pyrimidine | PI3Kα | 3 - 10 | [4] |
| Pyrido[3,2-d]pyrimidine | mTOR | ~100 | [4] |
| Thienopyrimidine | PI3Kα | 9.47 (µM) | [9] |
| Morpholinopyrimidine | PI3Kα | 170 | [10] |
| Morpholinopyrimidine | mTOR | 830 | [10] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 18 | [11] |
| Furo[2,3-d]pyrimidine | PI3Kα | 175 | [12] |
| Furo[2,3-d]pyrimidine | PI3Kβ | 71 | [12] |
Note: The IC₅₀ values presented are for representative compounds within the cited structural classes and are intended to be illustrative of the potential of the pyrimidine scaffold. The exact starting materials for these specific compounds may vary.
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its inherent structural features, combined with the synthetic tractability of the aldehyde group, provide a robust platform for the rapid generation of diverse compound libraries. The successful application of this and related pyrimidine scaffolds in the development of potent kinase inhibitors, particularly for the PI3K/mTOR pathway, underscores its significance in the pursuit of novel therapeutics. The protocols and data presented herein are intended to empower researchers to effectively leverage this powerful chemical tool in their drug discovery programs.
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- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Libraries
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its prevalence in biologically active molecules, including the nucleobases of DNA and RNA.[1][2] This inherent biological relevance allows pyrimidine-based compounds to readily interact with a multitude of biological targets, such as enzymes and receptors, making them a fertile ground for drug discovery.[3][4] Pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][4]
A significant area of success for pyrimidine-based libraries has been in the discovery of potent and selective protein kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine core can be functionalized to target the highly conserved ATP-binding pocket of kinases, leading to the development of numerous targeted therapies.
High-throughput screening (HTS) is the engine that drives the initial stages of drug discovery, enabling the rapid evaluation of large and diverse chemical libraries. This guide provides a comprehensive overview of robust and field-proven HTS assays tailored for the screening of pyrimidine-based libraries. We will delve into the causality behind experimental design, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and offer insights into data analysis and troubleshooting, ensuring a self-validating and reliable screening cascade.
Part 1: Foundational Principles of a Robust HTS Campaign
A successful HTS campaign is built on a foundation of meticulous assay design and validation. The primary goal is to develop an assay that is sensitive, reproducible, and scalable, capable of distinguishing true "hits" from the vast number of inactive compounds and experimental artifacts.
The Litmus Test of Assay Quality: The Z'-Factor
Before embarking on a full-scale screen, it is imperative to validate the performance of the chosen assay. The Z'-factor (pronounced "Z-prime") is the industry-standard statistical parameter for quantifying the quality of an HTS assay.[3] It provides a measure of the separation between the positive and negative control signals, taking into account the data variation.
The formula for calculating the Z'-factor is:
Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|]
Where:
-
μ_p is the mean of the positive control.
-
σ_p is the standard deviation of the positive control.
-
μ_n is the mean of the negative control.
-
σ_n is the standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls with low data variability. Ideal for HTS. |
| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended to improve performance. |
| < 0 | Unacceptable | The signal from the positive and negative controls overlaps, making the assay unsuitable for screening.[3] |
Causality of Choice: The Z'-factor is a superior metric to the simpler signal-to-background ratio because it incorporates the variability of the measurements. An assay with a high signal-to-background can still be unreliable if the data is highly variable. A Z'-factor consistently above 0.5 is the hallmark of a robust and trustworthy HTS assay.[3][5]
Part 2: Biochemical Assays - Interrogating the Target Directly
Biochemical assays are indispensable for target-based drug discovery, providing a direct measure of a compound's ability to modulate the activity of a purified biological target, such as a kinase. These assays are typically performed in a cell-free system, which simplifies data interpretation by eliminating confounding factors related to cell permeability and metabolism.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assays
Principle of the Assay: TR-FRET is a powerful technology that combines the principles of FRET with time-resolved fluorescence detection to create a highly sensitive and robust assay format.[6] In a typical kinase assay, a terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used as the FRET donor. The substrate itself is labeled with a fluorescent acceptor, such as fluorescein. When the kinase phosphorylates the substrate, the Tb-labeled antibody binds, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. This FRET signal is directly proportional to the extent of kinase activity.[6][7]
Why TR-FRET? The use of a long-lifetime lanthanide donor like terbium allows for a time delay between the excitation pulse and the measurement of the fluorescent signal. This temporal separation significantly reduces background fluorescence from library compounds and plastics, leading to a superior signal-to-noise ratio.[7]
Detailed Protocol: LanthaScreen® TR-FRET Kinase Activity Assay
This protocol is a representative example for a generic tyrosine kinase. Optimization of kinase and substrate concentrations is crucial for each specific target.
Materials:
-
Kinase of interest (e.g., Src)
-
Fluorescein-labeled substrate (e.g., Fl-poly-GT)
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pY20)
-
TR-FRET Dilution Buffer
-
Kinase Buffer
-
EDTA (to stop the reaction)
-
Pyrimidine-based library compounds in DMSO
-
Positive control inhibitor (e.g., Staurosporine, Dasatinib)
-
384-well, low-volume, black microplates
Experimental Workflow:
Caption: TR-FRET Kinase Assay Workflow.
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of pyrimidine library compounds, positive control inhibitor (e.g., a 10-point, 3-fold serial dilution of Dasatinib starting at 10 µM), and DMSO (negative control) into a 384-well assay plate.
-
Kinase Addition: Add 5 µL of 2X kinase solution (e.g., 2 nM Src kinase in Kinase Buffer) to all wells. Mix gently.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction is initiated.
-
Initiation of Kinase Reaction: Add 5 µL of 2X substrate/ATP solution (e.g., 400 nM Fl-poly-GT and 2X the desired final ATP concentration in Kinase Buffer) to all wells to start the reaction.[7] The final volume is now 10 µL.
-
Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of 2X detection mix containing EDTA and the Tb-labeled antibody (e.g., 20 mM EDTA and 4 nM Tb-pY20 antibody in TR-FRET Dilution Buffer).[7] The EDTA stops the kinase reaction by chelating Mg2+.
-
Detection Incubation: Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein) after a pulsed excitation at ~340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).[2] The percentage of inhibition is calculated relative to the DMSO controls. Plot the percent inhibition versus the compound concentration to determine the IC50 value for active compounds.
Table of Typical Assay Parameters:
| Parameter | Typical Value/Range | Rationale |
| Final Kinase Conc. | 0.1 - 5 nM | Determined empirically to achieve ~80% of the maximum signal (EC80) to ensure sensitivity to inhibitors. |
| Final Substrate Conc. | 100 - 400 nM | Typically set at or below the Km for the substrate to be sensitive to competitive inhibitors. |
| Final ATP Conc. | At or near Km | Using the ATP concentration at its Michaelis-Menten constant (Km) ensures sensitivity to ATP-competitive inhibitors, which are common for pyrimidine scaffolds. |
| Positive Control | Dasatinib | A potent, well-characterized multi-kinase inhibitor with a pyrimidine core.[8] |
| Expected Z'-Factor | > 0.6 | Indicates a robust and reliable assay. |
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
Principle of the Assay: AlphaScreen is another bead-based, no-wash assay technology that is highly suited for HTS. The assay relies on the interaction of two types of beads: a Donor bead and an Acceptor bead. Upon excitation with a laser at 680 nm, a photosensitizer in the Donor bead converts ambient oxygen into a short-lived, excited state of singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen diffuses and triggers a cascade of chemical reactions within the Acceptor bead, culminating in the emission of light at 520-620 nm.
For a kinase assay, one might use a streptavidin-coated Donor bead to capture a biotinylated substrate and a protein A-coated Acceptor bead to capture an antibody that specifically recognizes the phosphorylated substrate. Kinase activity brings the beads into proximity, generating a signal.[9]
Why AlphaScreen? The "amplified" nature of the signal—where a single singlet oxygen molecule can trigger multiple light-emitting events—provides high sensitivity. The long diffusion distance of the singlet oxygen makes the assay tolerant of various biomolecular interaction sizes.
Detailed Protocol: AlphaScreen SureFire® Kinase Assay
This protocol outlines a general approach for measuring the phosphorylation of a target protein in cell lysates, which can be adapted for purified components in a biochemical format.
Materials:
-
Kinase and biotinylated substrate
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
Phospho-specific antibody
-
Assay buffer
-
Pyrimidine library compounds
-
Positive control inhibitor (e.g., Bosutinib)
-
384-well ProxiPlate
Experimental Workflow:
Caption: AlphaScreen Kinase Assay Workflow.
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well plate, combine the kinase, biotinylated substrate, ATP, and test compounds in assay buffer. The final volume is typically 10 µL. Incubate for 60 minutes at room temperature.
-
Acceptor Bead Mix Addition: Prepare a mix of Acceptor beads and the phospho-specific antibody in assay buffer. Add 5 µL of this mix to the kinase reaction.
-
Incubation 1: Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Donor Bead Addition: Add 5 µL of Donor beads (in the dark or under green light) to all wells.
-
Incubation 2: Incubate for 60 minutes at room temperature in the dark to allow the streptavidin-biotin interaction to occur.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
Part 3: Cell-Based Assays - Screening in a Biological Context
Cell-based assays are critical for evaluating the effects of compounds in a more physiologically relevant environment. They provide insights into a compound's cell permeability, potential off-target effects, and overall cytotoxicity, which are crucial parameters for prioritizing hits from a primary screen.
Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
Principle of the Assay: This homogeneous "add-mix-measure" assay quantifies the number of viable cells in culture based on the amount of ATP present, which is a key indicator of metabolically active cells.[10] The reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, the lytic components of the reagent disrupt the cell membrane, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the ATP concentration and, therefore, the number of viable cells.[10]
Why CellTiter-Glo®? The assay is extremely rapid, simple, and highly sensitive, capable of detecting as few as 15 cells in a 384-well format.[11] The stable luminescent signal (half-life > 5 hours) provides flexibility in plate reading, making it ideal for automated HTS.[10]
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed for screening a pyrimidine library for cytotoxic effects against a cancer cell line (e.g., A549 lung carcinoma).
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium + 10% FBS)
-
CellTiter-Glo® Reagent
-
Pyrimidine library compounds in DMSO
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
384-well, solid white, flat-bottom assay plates
Experimental Workflow:
Caption: CellTiter-Glo® Assay Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count A549 cells. Dilute the cells in culture medium to a final concentration of 4 x 10^4 cells/mL. Dispense 25 µL of the cell suspension (1,000 cells) into each well of a 384-well white assay plate.
-
Cell Attachment: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow the cells to attach.
-
Compound Treatment: Add 50 nL of the pyrimidine library compounds, positive control (Staurosporine, 10-point dilution starting at 10 µM), and DMSO (vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to allow for cell proliferation and for the cytotoxic effects of the compounds to manifest.
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[6] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (25 µL).[6] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Data Acquisition: Read the luminescence on a plate-based luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated controls. Plot the percent viability versus compound concentration to determine the IC50 value.
Part 4: Data Interpretation and Troubleshooting
The raw data from an HTS campaign is only the beginning. Rigorous data analysis and an awareness of common pitfalls are essential for the successful identification of genuine hit compounds.
Common Causes of False Positives and Negatives
| Issue | Description | Mitigation Strategies |
| Compound Autofluorescence | Compounds that fluoresce at the same wavelength as the assay signal can lead to false positives in fluorescence-based assays.[12] | Perform a counter-screen by reading the compound plate without assay reagents. Use alternative detection technologies (e.g., luminescence, TR-FRET).[13] |
| Colloidal Aggregation | Some compounds form colloidal aggregates at high concentrations, which can non-specifically sequester and inhibit enzymes, leading to false positives.[12][14] | Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A loss of activity suggests aggregation.[13] |
| Luciferase Inhibition | In luminescence-based assays like CellTiter-Glo®, compounds can directly inhibit the luciferase enzyme, leading to a false signal of cytotoxicity.[12] | Perform a counter-screen using purified luciferase and ATP to identify direct inhibitors. |
| Systematic Errors | Positional effects on a plate (e.g., edge effects due to evaporation) or batch-to-batch variability can introduce bias.[15] | Randomize compound placement on plates. Use robust plate-based normalization methods in data analysis.[15] |
| Compound Instability | Compounds may degrade in the assay buffer over the course of the experiment, leading to false negatives. | Assess compound stability under assay conditions using analytical methods like LC-MS. |
Visualizing Key Signaling Pathways Targeted by Pyrimidine Inhibitors
Pyrimidine-based inhibitors are particularly effective against kinases in critical cancer-related signaling pathways. Understanding these pathways is key to interpreting screening results and designing follow-up experiments.
JAK-STAT Signaling Pathway: This pathway is crucial for immune function and cell growth, and its aberrant activation is implicated in various cancers and inflammatory diseases.[10][16] Pyrimidine-based JAK inhibitors (jakinibs) are a major class of therapeutics.
Caption: Inhibition of the JAK-STAT pathway by a pyrimidine-based inhibitor.
PI3K/AKT/mTOR Signaling Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for drug development.[17][18]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a pyrimidine-based inhibitor.
Conclusion
The screening of pyrimidine-based libraries is a proven strategy for the discovery of novel therapeutic agents. The success of such a campaign hinges on the selection and rigorous validation of appropriate HTS assays. This guide has provided an in-depth look at several robust biochemical and cell-based assay platforms, complete with detailed protocols and the scientific rationale behind their design. By understanding the principles of these assays, implementing a self-validating workflow through metrics like the Z'-factor, and being vigilant for common sources of error, researchers can confidently navigate the complexities of HTS and unlock the therapeutic potential held within their pyrimidine libraries.
References
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Perspectives of JAK Inhibitors for Large Vessel Vasculitis. (URL: [Link])
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Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (URL: [Link])
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Janus kinase inhibitor - Wikipedia. (URL: [Link])
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Z-factors - BIT 479/579 High-throughput Discovery. (URL: [Link])
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Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions - Oxford Academic. (URL: [Link])
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC - NIH. (URL: [Link])
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Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (URL: [Link])
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. (URL: [Link])
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Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (URL: [Link])
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. (URL: [Link])
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Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])
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PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace. (URL: [Link])
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Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC - NIH. (URL: [Link])
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Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - NIH. (URL: [Link])
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. - ResearchGate. (URL: [Link])
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A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... - ResearchGate. (URL: [Link])
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Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants | Blood - ASH Publications. (URL: [Link])
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A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - NIH. (URL: [Link])
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203341Orig1s000 - accessdata.fda.gov. (URL: [Link])
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Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. (URL: [Link])
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Principle of the AlphaScreen kinase assay - ResearchGate. (URL: [Link])
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. (URL: [Link])
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC - NIH. (URL: [Link])
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Anticancer screening results of synthesized molecules against cancer cell line - ResearchGate. (URL: [Link])
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A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - NIH. (URL: [Link])
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A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors | Journal of the American Chemical Society. (URL: [Link])
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (URL: [Link])
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Schematic diagram of the PI3K/Akt/mTOR signaling pathway by Figdraw. - ResearchGate. (URL: [Link])
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (URL: [Link])
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Schematic diagram of PI3K/Akt/mTOR pathway - ResearchGate. (URL: [Link])
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (URL: [Link])
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Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications - NIH. (URL: [Link])
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staurosporine | EMD Millipore KinaseProfilerTM screen/Reaction Biology Kinase HotspotSM screen | IUPHAR/BPS Guide to Pharmacology. (URL: [Link])
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Agilent RapidFire High-throughput MS System - Troubleshooting Guide. (URL: [Link])
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central. (URL: [Link])
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Assay Guidance Workshop for High-Throughput Screening and Lead Discovery. (URL: [Link])
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (URL: [Link])
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Application Notes & Protocols: In Vitro Enzyme Inhibition Assays for Pyrimidine Compounds
Introduction: The Central Role of Pyrimidines and Their Inhibition
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Their importance stems from their role as fundamental building blocks of nucleic acids (DNA and RNA), making the enzymes involved in their synthesis and metabolism critical targets for drug development.[1][3] Rapidly proliferating cells, such as cancer cells or activated immune cells, heavily rely on the de novo pyrimidine biosynthesis pathway to meet their high demand for nucleotides.[3] Consequently, inhibitors targeting enzymes within this pathway are effective anticancer, anti-inflammatory, and antiviral agents.[1][4]
Key enzymatic targets for pyrimidine-based inhibitors include:
-
Dihydroorotate Dehydrogenase (DHODH): A rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, crucial for the proliferation of cancer and activated immune cells.[3][5][6]
-
Thymidylate Synthase (TS): The sole enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[7][8]
-
Protein Kinases: A large family of enzymes that regulate numerous cellular processes. Many kinase inhibitors incorporate a pyrimidine scaffold to target the ATP-binding site.[4][9]
-
Metabolic Enzymes: Such as α-amylase and α-glucosidase, which are targets for anti-diabetic therapies.[10][11]
This document provides a detailed guide to the principles and protocols for conducting in vitro enzyme inhibition assays, empowering researchers to accurately determine the potency and mechanism of action of novel pyrimidine compounds.
Core Principles of Enzyme Inhibition Assays
The primary goal of an enzyme inhibition assay is to quantify a compound's ability to reduce the catalytic activity of a target enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC50) , which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[12][13]
The selection of an appropriate assay format is critical and depends on the specific enzyme and the available substrates. Common assay formats include:
-
Spectrophotometric Assays: These classic assays measure the change in absorbance of light as a substrate is converted to a product.[14][15] They are widely used due to their low cost and robust reproducibility.[14]
-
Fluorometric Assays: These assays utilize substrates that become fluorescent upon enzymatic modification, offering higher sensitivity compared to spectrophotometric methods.[16][17]
-
Luminescent Assays: These highly sensitive assays often measure the depletion of ATP or the formation of ADP, which are common products of kinase reactions.[18][19][20] The signal is generated by a luciferase-catalyzed reaction.[18][20][21]
Section 1: Spectrophotometric Assay for Dihydroorotate Dehydrogenase (DHODH)
Scientific Rationale: DHODH catalyzes the oxidation of dihydroorotate to orotate.[5][6] A common and robust method to monitor DHODH activity is to use an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.[22][23] The rate of DCIP reduction, measured as a decrease in absorbance at 600 nm, is directly proportional to DHODH activity.[22]
Experimental Workflow Diagram:
Caption: Workflow for a DHODH spectrophotometric inhibition assay.
Detailed Protocol:
Materials:
-
Purified recombinant human DHODH enzyme.[22]
-
Dihydroorotate (DHO) substrate.
-
2,6-dichloroindophenol (DCIP).[22]
-
Coenzyme Q10.[5]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[5]
-
Pyrimidine-based inhibitor and a known reference inhibitor (e.g., Brequinar).[5]
-
96-well clear, flat-bottom plates.
-
Spectrophotometer capable of kinetic measurements at 600 nm.[22]
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in cold assay buffer. Rationale: Keeping the enzyme on ice maintains its stability and activity.
-
Prepare a 4X substrate/DCIP solution containing DHO and DCIP in assay buffer.
-
Prepare serial dilutions of the pyrimidine inhibitor in DMSO, then dilute further in assay buffer to a 4X concentration. Rationale: A serial dilution series is essential for generating a dose-response curve to calculate the IC50.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of the 4X pyrimidine inhibitor dilutions to the appropriate wells. For control wells (100% activity), add 25 µL of assay buffer with the same final DMSO concentration.
-
Add 50 µL of the 2X DHODH enzyme solution to all wells.
-
Mix gently by tapping the plate and incubate for 15-30 minutes at room temperature.[24] Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the 4X substrate/DCIP solution to all wells. The final volume will be 100 µL.
-
Immediately place the plate in the spectrophotometer and begin measuring the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.[22]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[24]
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][24]
-
Section 2: Luminescence-Based Kinase Inhibition Assay
Scientific Rationale: Many pyrimidine derivatives are designed to inhibit protein kinases by competing with ATP.[4] Luminescence-based assays, such as ADP-Glo™, are highly sensitive methods that quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[18][19][25] The amount of ADP formed is directly proportional to kinase activity.[19][21] The assay involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the ADP to ATP and using the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.[21]
Experimental Workflow Diagram:
Caption: Workflow for an ADP-Glo™ luminescence kinase inhibition assay.
Detailed Protocol:
Materials:
-
Purified, active protein kinase (e.g., VEGFR-2, PIM-1).[26]
-
Specific peptide substrate for the kinase.
-
ATP.
-
Kinase Assay Buffer.
-
Pyrimidine-based inhibitor.
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
96-well solid white, low-volume plates. Rationale: White plates are used to maximize the luminescent signal and prevent crosstalk between wells.
-
Luminometer.
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the pyrimidine inhibitor.
-
In a 96-well plate, add the inhibitor, kinase, and substrate/ATP mixture according to the manufacturer's protocol (e.g., Promega's ADP-Glo™).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).[26]
-
-
Signal Generation:
-
Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and initiates the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[26]
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[21]
-
Calculate percent inhibition and determine the IC50 value as described in the spectrophotometric assay section.
-
Section 3: Data Interpretation and Presentation
IC50 Determination: The IC50 is determined by plotting the percentage of enzyme activity inhibited versus a range of inhibitor concentrations.[12] This typically generates a sigmoidal curve, from which the IC50 value can be interpolated.[12]
Table 1: Example Data for IC50 Determination of Compound X against DHODH
| [Compound X] (nM) | log[Compound X] | Average Absorbance Rate (mOD/min) | % Inhibition |
| 0 (Control) | N/A | 50.0 | 0 |
| 1 | 0 | 45.1 | 9.8 |
| 10 | 1 | 30.5 | 39.0 |
| 50 | 1.7 | 14.2 | 71.6 |
| 100 | 2 | 8.1 | 83.8 |
| 500 | 2.7 | 2.9 | 94.2 |
| 1000 | 3 | 2.1 | 95.8 |
From a non-linear regression fit of this data, the calculated IC50 would be approximately 25 nM.
Understanding Inhibition Mechanism (Ki): While the IC50 is a measure of potency, it can be influenced by assay conditions like substrate concentration.[13][27] To determine the intrinsic binding affinity of an inhibitor, the inhibition constant (Ki) is calculated. This requires performing the assay with varying concentrations of both the substrate and the inhibitor.[24] The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors.[12][27]
Table 2: Comparative Potency of Pyrimidine Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) |
| Compound A | DHODH | Spectrophotometric | 25 |
| Brequinar | DHODH | Spectrophotometric | 5[5] |
| Compound B | PIM-1 Kinase | Luminescence | 85 |
| Compound C | VEGFR-2 Kinase | Luminescence | 150 |
This table provides a clear and concise summary, allowing for easy comparison of the potencies of different pyrimidine compounds against various enzyme targets.
References
-
Fluorometric TLC assay for evaluation of protein kinase inhibitors. PubMed. Available at: [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
-
Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. Available at: [Link]
-
A Continuous Spectrophotometric Assay for pyrimidine-5'-nucleotidase. PubMed. Available at: [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. Available at: [Link]
-
Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Rapid Determination of Thymidylate Synthase Activity and Its Inhibition in Intact L1210 Leukemia Cells in Vitro. PubMed. Available at: [Link]
-
Luminescent Assay Kits. BPS Bioscience. Available at: [Link]
-
IC50 Determination. edX. Available at: [Link]
-
A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases. National Institutes of Health. Available at: [Link]
-
IC50. Wikipedia. Available at: [Link]
-
Computing Method and Test on IC50 Value of Tyrosinase Inhibition. Scientific.Net. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. MDPI. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Available at: [Link]
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ResearchGate. Available at: [Link]
-
Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. Available at: [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Publications. Available at: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Semantic Scholar. Available at: [Link]
-
Novel mass spectrometry-based assay for thymidylate synthase activity. Amsterdam UMC. Available at: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. National Institutes of Health. Available at: [Link]
-
Molecular Docking, Synthesis, In-vitro Alpha Amylase and Antibacterial Activities of Newer Generation Pyrimidine Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. National Institutes of Health. Available at: [Link]
-
Spectrophotometric Enzyme Assays. YouTube. Available at: [Link]
-
Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. MDPI. Available at: [Link]
-
Thymidylate synthase disruption to limit cell proliferation in cell therapies. bioRxiv. Available at: [Link]
-
Nucleotide Metabolism Pathway Assays. Reaction Biology. Available at: [Link]
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- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
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Protocol for Large-Scale Synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde in Medicinal Chemistry
This compound is a key heterocyclic building block in the landscape of modern drug discovery. Its unique structural motif, featuring a pyrimidine core substituted with a pyrrolidinyl group and a reactive carbaldehyde, renders it a versatile precursor for the synthesis of a diverse array of complex molecules with significant therapeutic potential.[1] The pyrimidine scaffold is a ubiquitous feature in numerous FDA-approved drugs, and the introduction of a pyrrolidine moiety often enhances pharmacological properties such as solubility, metabolic stability, and target binding affinity. The aldehyde functionality serves as a crucial handle for further chemical transformations, allowing for the construction of novel molecular architectures. This compound is a valuable intermediate in the development of pharmaceuticals targeting a range of diseases.
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, designed to be a reliable resource for researchers, scientists, and professionals in the field of drug development. The protocol is presented with an emphasis on scientific integrity, safety, and practical applicability in a large-scale laboratory or pilot plant setting.
Synthetic Strategy: A Two-Step Approach
The most efficient and scalable synthetic route to this compound proceeds via a two-step sequence:
-
Vilsmeier-Haack Formylation: Synthesis of the key intermediate, 2-chloropyrimidine-5-carbaldehyde, from a suitable pyrimidine precursor.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloropyrimidine-5-carbaldehyde with pyrrolidine to yield the final product.
This strategy is advantageous due to the relatively low cost of starting materials, the robustness of the reactions, and the amenability to large-scale production.
Part 1: Large-Scale Synthesis of 2-Chloropyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] In this protocol, we detail the synthesis of 2-chloropyrimidine-5-carbaldehyde. While various pyrimidine starting materials can be envisioned, a common and scalable approach involves the formylation of a pre-existing pyrimidine ring. For the purpose of this guide, we will outline a general procedure adaptable to suitable pyrimidine precursors, with specific details provided for a hypothetical scalable reaction. A plausible starting material could be 2-chloropyrimidine, synthesized from the readily available 2-aminopyrimidine.[4][5]
Reaction Scheme: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of 2-chloropyrimidine.
Experimental Protocol: Large-Scale Synthesis of 2-Chloropyrimidine-5-carbaldehyde
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 2-Chloropyrimidine | 114.53 | 10.0 | 87.3 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 20.1 | 131.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 38.3 (52 L) | 524.0 | 6.0 |
| Dichloromethane (DCM) | 84.93 | As required | - | - |
| Ice | - | As required | - | - |
| Saturated Sodium Bicarbonate Solution | - | As required | - | - |
| Brine | - | As required | - | - |
| Anhydrous Sodium Sulfate | - | As required | - | - |
Equipment:
-
100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and dropping funnel.
-
Heating/cooling circulator.
-
Large-scale filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Reactor Setup and Inert Atmosphere: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.
-
Vilsmeier Reagent Formation: To the reactor, charge N,N-Dimethylformamide (DMF) (38.3 kg, 52 L). Cool the DMF to 0-5 °C using the circulator.
-
Slowly add phosphorus oxychloride (POCl₃) (20.1 kg, 131.0 mol) to the cooled DMF via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Reaction with 2-Chloropyrimidine: In a separate container, dissolve 2-chloropyrimidine (10.0 kg, 87.3 mol) in dichloromethane (DCM) (20 L).
-
Slowly add the 2-chloropyrimidine solution to the Vilsmeier reagent in the reactor over 1-2 hours, keeping the internal temperature between 10-20 °C.
-
After the addition is complete, slowly warm the reaction mixture to 40-45 °C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Reaction Quench: Once the reaction is complete, cool the mixture to 0-5 °C.
-
Carefully and slowly quench the reaction by adding crushed ice to the reactor. This step is highly exothermic and will generate HCl gas. Ensure adequate ventilation and scrubbing of the off-gas.
-
After the initial exotherm subsides, add more ice and water to completely hydrolyze the intermediate.
-
Work-up and Extraction: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a suitable extraction vessel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 L).
-
Combine the organic layers and wash with brine (20 L).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloropyrimidine-5-carbaldehyde.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing to achieve the desired purity.
Safety Considerations for Vilsmeier-Haack Reaction:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance. It reacts violently with water, releasing heat and toxic gases (HCl and phosphoric acid).[6] Handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a full-face shield.[6]
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.
-
Gas Evolution: The quenching process generates significant amounts of HCl gas. Ensure the reactor is equipped with a proper gas scrubbing system.
-
Waste Disposal: The aqueous waste will be acidic and contain phosphorus byproducts. Neutralize and dispose of the waste in accordance with local regulations.
Part 2: Large-Scale Synthesis of this compound via Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates the displacement of the chloride by nucleophiles such as pyrrolidine.
Reaction Scheme: Nucleophilic Aromatic Substitution
Caption: Nucleophilic aromatic substitution of 2-chloropyrimidine-5-carbaldehyde with pyrrolidine.
Experimental Protocol: Large-Scale Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 2-Chloropyrimidine-5-carbaldehyde | 142.54 | 10.0 | 70.1 | 1.0 |
| Pyrrolidine | 71.12 | 6.0 | 84.4 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 14.5 | 105.0 | 1.5 |
| Acetonitrile | 41.05 | 50 L | - | - |
| Ethyl Acetate | 88.11 | As required | - | - |
| Water | 18.02 | As required | - | - |
| Brine | - | As required | - | - |
| Anhydrous Sodium Sulfate | - | As required | - | - |
Equipment:
-
100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and condenser.
-
Heating mantle or circulator.
-
Large-scale filtration apparatus.
-
Crystallization vessel.
Procedure:
-
Reactor Setup: Charge the reactor with 2-chloropyrimidine-5-carbaldehyde (10.0 kg, 70.1 mol), potassium carbonate (14.5 kg, 105.0 mol), and acetonitrile (50 L).
-
Reaction: Stir the mixture and slowly add pyrrolidine (6.0 kg, 84.4 mol) at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile.
-
Purification by Crystallization: Concentrate the filtrate under reduced pressure to a smaller volume.
-
Cool the concentrated solution to 0-5 °C to induce crystallization. If necessary, add a co-solvent like water or an anti-solvent like hexanes to improve crystallization. A detailed crystallization study is recommended to optimize yield and purity. For compounds soluble in DMF, diffusion crystallization using an anti-solvent like dichloromethane can be effective.[7]
-
Collect the crystalline product by filtration.
-
Wash the crystals with cold acetonitrile or a suitable solvent mixture.
-
Dry the product under vacuum at a temperature not exceeding 50 °C to a constant weight.
Safety Considerations for Nucleophilic Aromatic Substitution:
-
Pyrrolidine: Pyrrolidine is a flammable and corrosive liquid. Handle it in a well-ventilated area and wear appropriate PPE.
-
Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Exothermic Potential: While generally less exothermic than the Vilsmeier-Haack reaction, the initial addition of pyrrolidine may cause a slight temperature increase. Monitor the temperature during the addition.
-
Waste Disposal: The filtrate will contain residual reagents and byproducts. Dispose of it in accordance with local regulations for organic waste.
Conclusion: A Reliable Pathway to a Key Pharmaceutical Intermediate
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions outlined, researchers and drug development professionals can confidently produce this valuable intermediate in large quantities. The two-step synthetic strategy, employing a Vilsmeier-Haack formylation followed by a nucleophilic aromatic substitution, offers a robust and efficient route to this important building block, paving the way for the discovery and development of novel therapeutics.
References
- Organic Syntheses, Coll. Vol. 4, p.182 (1963); Vol. 35, p.32 (1955). [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0182]
- CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents. [Link: https://patents.google.
- General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/abstracts/lit4/891.shtm]
- US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents. [Link: https://patents.google.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. [Link: https://www.scirp.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link: https://www.ijcmas.com/6-5-2017/P.%20G.
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6767221/]
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. [Link: https://www.mt.com/ch/en/home/library/applications/L1_autochem-applications/L2_reaction-analysis/thermal-hazards-vilsmeier-haack-reaction.html]
- Scheme 30. Selective nucleophilic aromatic substitution to furnish... | Download Scientific Diagram - ResearchGate. [Link: https://www.researchgate.net/figure/Scheme-30-Selective-nucleophilic-aromatic-substitution-to-furnish-pyrimidines-bridged_fig29_353272631]
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215888/]
- 2-Chloropyrimidine synthesis - ChemicalBook. [Link: https://www.chemicalbook.com/synthesis/1722-12-9.htm]
- 3 - Organic Syntheses Procedure. [Link: http://www.orgsyn.org/demo.aspx?prep=v99p0001]
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents. [Link: https://patents.google.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link: https://www.researchgate.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G. [Link: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc04041g]
- Buy 2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde (EVT-13290245) - EvitaChem. [Link: https://www.evitachem.com/product/evt-13290245]
- Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction - Sciforum. [Link: https://sciforum.net/paper/view/16781]
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. [Link: https://www.mdpi.com/1422-8599/28/1/40]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 -... [Link: https://www.researchgate.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link: https://chemistry.stackexchange.com/questions/82072/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity]
- An In-depth Technical Guide to the Safe Handling of Highly Reactive Formylating Agents - Benchchem. [Link: https://www.benchchem.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm]
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl - Scirp.org. [Link: https://www.scirp.
- 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde - Chem-Impex. [Link: https://www.chemimpex.com/products/2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde]
- A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy) - Benchchem. [Link: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-synthesis-of-4-6-dichloropyrimidine-5-carbaldehyde-dcbpy]
- CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde - Google Patents. [Link: https://patents.google.
- Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. [Link: https://www.shd.org.rs/index.php/JSCS/article/view/12213]
- US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents. [Link: https://patents.google.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538183/]
- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. [Link: https://www.mdpi.com/1420-3049/19/9/14661]
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Application Notes and Protocols for the Analytical Characterization of Pyrimidine Derivatives
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the characterization of pyrimidine derivatives. Pyrimidines are a fundamental class of heterocyclic compounds, forming the backbone of nucleobases in DNA and RNA and exhibiting a wide range of pharmacological activities.[1] This guide provides a detailed overview of key analytical techniques, offering both the theoretical basis for method selection and practical, step-by-step protocols for implementation.
Section 1: Spectroscopic Characterization
Spectroscopic methods are indispensable for the elucidation of the molecular structure of pyrimidine derivatives. These techniques provide detailed information about the connectivity of atoms, functional groups, and the overall electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrimidine derivatives.[2] Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of the molecule. The chemical shift of a proton or carbon nucleus is highly sensitive to its electronic environment, allowing for the differentiation of atoms within the pyrimidine ring and its substituents. For instance, the protons on the pyrimidine ring typically appear in the aromatic region of the ¹H NMR spectrum, with their exact chemical shifts influenced by the nature and position of substituents.[3] Coupling patterns between adjacent protons can be used to establish the substitution pattern on the pyrimidine ring. ¹³C NMR provides complementary information about the carbon skeleton.[2]
Protocol: ¹H and ¹³C NMR Spectroscopy of Pyrimidine Derivatives
1. Sample Preparation: a. Dissolve 5-10 mg of the pyrimidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the compound. b. Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
2. Instrument Parameters (300 MHz Spectrometer): a. ¹H NMR:
- Spectral Width: 0-12 ppm.
- Pulse Angle: 30-45 degrees.
- Relaxation Delay: 1-5 seconds.[2]
- Number of Scans: 16-64, depending on the sample concentration. b. ¹³C NMR:
- Spectral Width: 0-200 ppm.
- Pulse Program: Typically a proton-decoupled experiment (e.g., zgpg30).
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[2]
3. Data Analysis: a. Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. b. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. c. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrimidine Derivatives.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidine Ring Protons | 8.0 - 9.5 | 150 - 170 |
| Protons on Alkyl Substituents | 0.8 - 4.5 | 10 - 60 |
| Protons on Amino Substituents | 5.0 - 8.0 | - |
| Carbonyl Carbons | - | 160 - 180 |
Note: These are general ranges and can vary significantly based on the specific substituents and solvent used.
Mass Spectrometry (MS)
Application Note:
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[2] For pyrimidine derivatives, soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion with minimal fragmentation.[4] The high-resolution mass measurement of the molecular ion allows for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing valuable structural information based on the observed fragment ions.[4] The fragmentation patterns of pyrimidine derivatives are often characterized by cleavages of the substituents and ring opening pathways.[5]
Protocol: ESI-MS Analysis of Pyrimidine Derivatives
1. Sample Preparation: a. Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, typically a mixture of water, acetonitrile, or methanol with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) to promote ionization.[2]
2. Instrument Parameters: a. Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode. b. Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.[2] c. Scan Range: Typically m/z 50-1000, adjusted based on the expected molecular weight. d. Capillary Voltage: 3-5 kV. e. Nebulizing Gas Flow: As per instrument manufacturer's recommendation. f. Drying Gas Flow and Temperature: Optimized for efficient desolvation.
3. Data Acquisition and Analysis: a. Acquire data in full scan mode to identify the molecular ion ([M+H]⁺ or [M-H]⁻). b. If structural information is required, perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID). c. Analyze the resulting mass spectrum to determine the molecular weight and interpret the fragmentation pattern to deduce structural features.
Table 2: Common Mass Spectral Fragments for Substituted Pyrimidines.
| Precursor Ion | Characteristic Neutral Loss | Fragment Ion Description |
| [M+H]⁺ | Loss of substituent groups (e.g., -NH₃, -H₂O) | Provides information on functional groups. |
| [M+H]⁺ | Loss of HCN or HNCO from the ring | Indicates pyrimidine ring fragmentation. |
| [M+H]⁺ | Retro-Diels-Alder reactions | Can occur in dihydropyrimidine derivatives. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyrimidine ring.[2] The wavelength of maximum absorbance (λmax) is a characteristic property of a pyrimidine derivative and is influenced by the substituents on the ring and the solvent.[6] This technique is often used for quantitative analysis, as the absorbance is directly proportional to the concentration of the analyte (Beer-Lambert Law). A rapid and sensitive UV-Vis spectroscopic method can be developed for the estimation of pyrimidine derivatives.[7]
Protocol: UV-Vis Spectroscopic Analysis
1. Sample Preparation: a. Prepare a stock solution of the pyrimidine derivative of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, water).[2] b. Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).[2]
2. Instrument Parameters: a. Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended. b. Wavelength Range: Scan from 200 to 400 nm to determine the λmax. c. Blank: Use the same solvent as used for the sample preparation.
3. Data Analysis: a. Identify the λmax from the absorption spectrum. b. For quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the standard solutions. c. Determine the concentration of an unknown sample by measuring its absorbance and using the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[8] The pyrimidine ring itself gives rise to characteristic vibrational modes.[9] Additionally, the presence of substituents such as amino (-NH₂), carbonyl (C=O), and methyl (-CH₃) groups can be readily identified by their characteristic absorption bands.[8][9] For example, the N-H stretching vibrations of an amino group typically appear in the region of 3300-3500 cm⁻¹, while a carbonyl group will show a strong absorption between 1650-1750 cm⁻¹.[9]
Protocol: FTIR Spectroscopy
1. Sample Preparation: a. Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. b. Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.
2. Instrument Parameters: a. Spectral Range: Typically 4000-400 cm⁻¹. b. Resolution: 4 cm⁻¹. c. Number of Scans: 16-32.
3. Data Analysis: a. Identify the characteristic absorption bands in the spectrum. b. Correlate these bands with specific functional groups and vibrational modes of the pyrimidine ring to confirm the structure of the derivative.
Table 3: Characteristic FTIR Absorption Frequencies for Pyrimidine Derivatives. [8][9]
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H (amine) | Stretching | 3200 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (carbonyl) | Stretching | 1650 - 1750 |
| C=N (ring) | Stretching | 1570 - 1620 |
| C=C (ring) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 |
Section 2: Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of pyrimidine derivatives from complex mixtures.
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyrimidine derivatives.[10] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common mode of separation.[10] The retention of pyrimidine derivatives is influenced by their polarity, with more polar compounds eluting earlier. The mobile phase composition, pH, and column temperature can be optimized to achieve the desired separation.[11] Hydrophilic Interaction Chromatography (HILIC) is an alternative for the separation of very polar pyrimidine bases and nucleosides.[12]
Protocol: Reversed-Phase HPLC Analysis
1. Sample Preparation: a. Dissolve the sample in the mobile phase or a compatible solvent. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A mixture of a buffered aqueous solution (e.g., ammonium formate, phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase can be critical for the separation of ionizable pyrimidines.[11] c. Elution Mode: Isocratic or gradient elution. A gradient elution, where the proportion of the organic modifier is increased over time, is often used for complex mixtures. d. Flow Rate: 0.5 - 1.5 mL/min. e. Column Temperature: Ambient or controlled (e.g., 30-40 °C). f. Detector: UV detector set at the λmax of the pyrimidine derivative(s) of interest. Diode array detectors (DAD) can provide spectral information for peak identification. Mass spectrometric detection (LC-MS) provides molecular weight and structural information.[13]
3. Data Analysis: a. Identify the peaks in the chromatogram based on their retention times compared to standards. b. Quantify the analytes by measuring the peak area or height and using a calibration curve.
Caption: General workflow for HPLC analysis of pyrimidine derivatives.
Gas Chromatography (GC)
Application Note:
Gas Chromatography (GC) can be used for the analysis of volatile and thermally stable pyrimidine derivatives. However, many pyrimidine derivatives, especially the nucleobases, are non-volatile. Therefore, derivatization is often required to increase their volatility.[14] Silylation is a common derivatization technique where polar functional groups (-OH, -NH) are converted to their corresponding trimethylsilyl (TMS) ethers and amines.[14] GC coupled with mass spectrometry (GC-MS) is a powerful tool for the separation and identification of pyrimidine derivatives in complex mixtures.[15]
Protocol: GC-MS of Silylated Pyrimidine Derivatives
1. Derivatization (Silylation): a. Dry the sample completely under a stream of nitrogen. b. Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and a solvent (e.g., pyridine, acetonitrile). c. Heat the mixture at 60-80 °C for 30-60 minutes to complete the reaction.
2. GC-MS System and Conditions: a. Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). b. Carrier Gas: Helium at a constant flow rate. c. Injector Temperature: 250-280 °C. d. Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. e. MS Detector: Electron Ionization (EI) at 70 eV. f. MS Scan Range: m/z 40-600.
3. Data Analysis: a. Identify the peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) for identification.
Thin-Layer Chromatography (TLC)
Application Note:
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of pyrimidine derivatives.[16][17] It is often used to monitor the progress of a reaction, to check the purity of a compound, or to determine the appropriate solvent system for column chromatography.[17] The separation is based on the differential partitioning of the components of a mixture between the stationary phase (e.g., silica gel) and the mobile phase.[18]
Protocol: TLC Analysis
1. Plate Preparation and Spotting: a. Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate (e.g., silica gel 60 F₂₅₄). b. Dissolve the sample in a volatile solvent. c. Using a capillary tube or micropipette, spot a small amount of the sample solution onto the baseline.[17]
2. Development: a. Pour a small amount of the chosen mobile phase (eluent) into a developing chamber and allow it to saturate. b. Place the TLC plate in the chamber, ensuring that the solvent level is below the baseline. c. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
3. Visualization and Analysis: a. Remove the plate from the chamber and mark the solvent front with a pencil. b. Visualize the spots under a UV lamp (254 nm and/or 365 nm). c. Alternatively, use a staining agent (e.g., iodine vapor, potassium permanganate stain). d. Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[18]
Section 3: Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For pyrimidine derivatives, these methods can provide information on melting point, purity, and thermal stability.[19]
Differential Scanning Calorimetry (DSC)
Application Note:
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to assess the purity of pyrimidine derivatives.[19] A sharp melting endotherm is indicative of a pure compound.
Protocol: DSC Analysis
1. Sample Preparation: a. Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. b. Seal the pan hermetically.
2. Instrument Parameters: a. Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.[20] b. Atmosphere: Inert atmosphere, such as nitrogen, at a constant flow rate.[20]
3. Data Analysis: a. Determine the onset temperature and the peak temperature of the melting endotherm from the DSC thermogram. b. The area under the peak corresponds to the heat of fusion.
Thermogravimetric Analysis (TGA)
Application Note:
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of pyrimidine derivatives.[19][21] The temperature at which significant mass loss occurs is an indicator of the compound's thermal stability.
Protocol: TGA Analysis
1. Sample Preparation: a. Place 5-10 mg of the sample into a TGA pan (e.g., alumina, platinum).
2. Instrument Parameters: a. Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 600-800 °C).[20] b. Atmosphere: Inert (nitrogen) or oxidative (air) atmosphere at a constant flow rate.[20]
3. Data Analysis: a. Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.[22]
Caption: Integrated workflow for the characterization of pyrimidine derivatives.
References
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Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. 2014;19(10):17284-17301. Available from: [Link]
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Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res. 2025;4(2):1-5. Available from: [Link]
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Gamet-Payrastre L, Lauthieutrie B, Li J, et al. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2013;927:135-141. Available from: [Link]
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Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan J Chem. 2009;2(2):345-348. Available from: [Link]
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Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]
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Baluja S, Bhalodia R, Gajera R, et al. Thermal analysis of some novel pyrimidine derivatives. J Therm Anal Calorim. 2012;109(1):435-446. Available from: [Link]
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Baluja S, Bhalodia R, Gajera R, et al. Thermal analysis of some novel pyrimidine derivatives. J Therm Anal Calorim. 2012;109(1):435-446. Available from: [Link]
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Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. J Chromatogr A. 2008;1189(1-2):336-340. Available from: [Link]
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Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. J Chromatogr. 1983;274:111-119. Available from: [Link]
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Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025. Available from: [Link]
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Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Molecules. 2014;19(10):17284-17301. Available from: [Link]
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Rice JM, Dudek GO, Barber M. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. J Am Chem Soc. 1965;87(20):4569-4576. Available from: [Link]
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Salem MAI, Ali TE, Marzouk MI, et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014;4(4):92-99. Available from: [Link]
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Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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Baluja S, Bhalodia R, Gajera R, et al. Thermal analysis of some novel pyrimidine derivatives. J Therm Anal Calorim. 2012;109(1):435-446. Available from: [Link]
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Chaudhary A, Singh A, Verma PK. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Org Med Chem Lett. 2014;4(1):15. Available from: [Link]
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Rice JM, Dudek GO, Barber M. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. J Am Chem Soc. 1965;87(20):4569-4576. Available from: [Link]
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Separation of purine and pyrimidine derivatives by thin-layer chromatography. Anal Biochem. 1968;22(3):398-408. Available from: [Link]
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IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]
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Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Food Anal Methods. 2015;8(4):947-954. Available from: [Link]
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Chromatography of purines and pyrimidines on starch columns. J Biol Chem. 1949;179(1):479-480. Available from: [Link]
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Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. J Chromatogr. 1982;229(1):1-11. Available from: [Link]
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Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Sci Rep. 2022;12(1):18485. Available from: [Link]
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharm Chem J. 2007;41(5):26-34. Available from: [Link]
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shows the TGA thermogram of a single pyrimidine compound SSN-1. Various... ResearchGate. Available from: [Link]
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Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine. Phys Chem Chem Phys. 2020;22(27):15372-15382. Available from: [Link]
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Chaudhary A, Singh A, Verma PK. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Org Med Chem Lett. 2014;4(1):15. Available from: [Link]
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Sun Q. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods Mol Biol. 2016;1378:237-242. Available from: [Link]
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Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Phys Chem Chem Phys. 2019;21(27):14693-14703. Available from: [Link]
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The resolution of pyrimidine bases, nucleosides, and nucleotides by thin-layer chromatography. Anal Biochem. 1975;69(1):283-288. Available from: [Link]
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FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available from: [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. 2024;29(20):4783. Available from: [Link]
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Gas Chromatography of Pyrolytic Products of Purines and Pyrimidines. Anal Chem. 1962;34(12):1566-1569. Available from: [Link]
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Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. The Scientific World Journal. 2013;2013:680472. Available from: [Link]
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Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. Int J Mol Sci. 2024;25(17):9233. Available from: [Link]
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Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. 2015;4(5):3178-3184. Available from: [Link]
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Thin Layer Chromatography. Chemistry LibreTexts. 2022. Available from: [Link]
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Blout ER, Fields M. Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. J Am Chem Soc. 1950;72(1):479-484. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Biginelli Reaction
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multicomponent reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. As a cornerstone of heterocyclic chemistry, the Biginelli reaction offers a straightforward, one-pot approach to a scaffold of significant pharmacological importance.[1][2] However, its success is sensitive to a variety of factors.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the causality behind the experimental choices.
Understanding the "Why": The Reaction Mechanism
Before troubleshooting, a firm grasp of the reaction mechanism is essential as it dictates the influence of catalysts, solvents, and potential side reactions. While several pathways were initially proposed, extensive investigation, including NMR studies by C. Oliver Kappe, has led to the general acceptance of the N-acyliminium ion mechanism as the predominant pathway under acidic conditions.[3][4]
The reaction proceeds via three key stages:
-
Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea (or thiourea).[5] This is often the rate-determining step and results in the formation of a highly reactive N-acyliminium ion intermediate.
-
Nucleophilic Addition: The β-ketoester, in its enol form, acts as the nucleophile, attacking the electrophilic iminium ion.[6] This step forms an open-chain ureide.
-
Cyclization and Dehydration: Finally, an intramolecular cyclization occurs via nucleophilic attack of the terminal amine onto the ketone carbonyl, followed by dehydration to yield the stable, six-membered dihydropyrimidine ring.[6][7]
Sources
Technical Support Center: Synthesis of 2-Aminopyrimidines
Welcome to the Technical Support Center for 2-Aminopyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, particularly the formation of side products, and provide in-depth troubleshooting strategies to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent synthetic routes for preparing 2-aminopyrimidines?
A1: The synthesis of the 2-aminopyrimidine core is most commonly achieved through the condensation of a guanidine synthon with a 1,3-dicarbonyl compound or its equivalent.[1] This approach, often referred to as the Pinner synthesis, is widely utilized due to its versatility. Variations of this method, including microwave-assisted and solvent-free conditions, have been developed to improve yields and reaction times.[2][3] Another significant, though less common, method involves the Pinner reaction of nitriles with alcohols to form an imidate salt, which is then reacted with an amine source.[4]
Q2: I'm observing a complex mixture of products in my reaction. What are the general classes of side products I should be aware of?
A2: Side product formation is a common challenge in 2-aminopyrimidine synthesis. The nature of these impurities is highly dependent on the chosen synthetic route and reaction conditions. Generally, you can expect to encounter:
-
Isomeric Products: Arising from the use of unsymmetrical 1,3-dicarbonyl compounds.
-
Products of Self-Condensation: The 1,3-dicarbonyl starting material can react with itself, especially under basic conditions.
-
Incompletely Cyclized Intermediates: Open-chain intermediates may persist if the cyclization step is inefficient.
-
Hydrolysis Products: Particularly relevant in the Pinner synthesis where intermediates are moisture-sensitive.[4]
-
Michael Adducts: Formation of these is possible when using α,β-unsaturated carbonyl compounds as precursors.[3][5]
Troubleshooting Guide 1: Guanidine Condensation with 1,3-Dicarbonyls
This section focuses on the most common method for 2-aminopyrimidine synthesis: the reaction of guanidine with a 1,3-dicarbonyl compound.
Q3: My reaction with an unsymmetrical β-diketone is yielding a mixture of two isomers. How can I control the regioselectivity?
A3: The reaction of guanidine with an unsymmetrical 1,3-dicarbonyl compound can indeed lead to two regioisomeric 2-aminopyrimidines. The regioselectivity is influenced by the difference in electrophilicity of the two carbonyl carbons and the reaction conditions.
Causality: The initial nucleophilic attack of guanidine can occur at either of the two carbonyl carbons of the diketone. The preferred site of attack is generally the more electrophilic carbonyl group. Steric hindrance around one of the carbonyls can also direct the attack to the less hindered position.
Troubleshooting Strategies:
-
pH Control: The pH of the reaction medium can influence the tautomeric equilibrium of the β-diketone and the nucleophilicity of the guanidine, thereby affecting the regioselectivity. Careful control of the base or acid catalyst is crucial.
-
Protecting Groups: Temporarily protecting one of the carbonyl groups can force the reaction to proceed at the unprotected site.
-
Pre-formation of an Enamine: Reacting the β-diketone with a primary or secondary amine to form an enamine at one of the carbonyls can direct the guanidine attack to the remaining carbonyl.
-
Chromatographic Separation: If controlling the regioselectivity of the reaction proves difficult, the isomers can often be separated by column chromatography.[6]
Diagram: Regioselectivity in 2-Aminopyrimidine Synthesis
Caption: Competing pathways in the Pinner synthesis leading to the desired 2-aminopyrimidine or an ester byproduct.
Purification Strategies
Q6: How can I effectively purify my 2-aminopyrimidine from polar side products and unreacted guanidine?
A6: The purification of 2-aminopyrimidines often involves dealing with polar impurities. A combination of techniques is usually most effective.
1. Recrystallization:
Recrystallization is a powerful technique for purifying solid compounds. [7]The choice of solvent is critical.
-
Solvent Selection: A good recrystallization solvent should dissolve the 2-aminopyrimidine well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble at all temperatures.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
2. Column Chromatography:
For complex mixtures or when recrystallization is ineffective, column chromatography is the method of choice.
-
Normal-Phase Chromatography: Silica gel is commonly used. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Reverse-Phase Chromatography (HPLC): For highly polar 2-aminopyrimidines, reverse-phase chromatography using a C18 column can be effective. [8]The mobile phase is typically a mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent like acetonitrile or methanol.
-
Ion-Exchange Chromatography: This technique can be very effective for removing ionic impurities like unreacted guanidine hydrochloride. [7] 3. Co-crystallization:
In some cases, forming a co-crystal with a suitable co-former can be an effective purification strategy. For example, 2-aminopyrimidine has been shown to form co-crystals with boric acid, which can then be separated. [9]
References
-
Aldol Addition and Condensation Reactions - Master Organic Chemistry. [Link]
-
Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum - Semantic Scholar. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. [Link]
-
HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography. [Link]
-
Video: Esters to β-Ketoesters: Claisen Condensation Overview - JoVE. [Link]
-
Strategies for the synthesis of unsymmetrical 2-aminopyrimidine - ResearchGate. [Link]
-
Michael Addition Mechanism - BYJU'S. [Link]
-
Michael addition reaction - Wikipedia. [Link]
-
Pinner pyrimidine synthesis | PPTX - Slideshare. [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. [Link]
-
Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides - MDPI. [Link]
-
Pinner pyrimidine synthesis | PPTX - Slideshare. [Link]
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HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. [Link]
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Screening of conditions for the Michael addition reaction of the model... - ResearchGate. [Link]
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Pinner reaction - Wikipedia. [Link]
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Michael addition mechanism - YouTube. [Link]
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Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal - MDPI. [Link]
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Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents - ResearchGate. [Link]
-
Assignment and Quantification of 2-aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library - PubMed. [Link]
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Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [Link]
-
Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. - ResearchGate. [Link]
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Michael Addition Reaction Mechanism - YouTube. [Link]
- CN102952083A - Preparation method of 2-amino pyrimidine - Google P
- CN102952083B - Preparation method of 2-amino pyrimidine - Google P
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Video: Base-Catalyzed Aldol Addition Reaction - JoVE. [Link]
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Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal - MDPI. [Link]
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Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - Brieflands. [Link]
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Regioselective synthesis of enones via a titanium-promoted coupling of unsymmetrical alkynes with weinreb amides - PubMed. [Link]
-
(PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - ResearchGate. [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies - Semantic Scholar. [Link]
- US3880925A - Separation and purification of cis and trans isomers - Google P
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Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. [Link]
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. [Link]
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- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Suzuki Coupling with Pyrimidine Substrates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. As a core scaffold in numerous pharmaceuticals and biologically active compounds, the efficient functionalization of pyrimidines is of paramount importance. However, their unique electronic properties present distinct challenges compared to standard aryl halides.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established scientific literature. Our goal is to explain the causality behind experimental choices, empowering you to overcome common hurdles and achieve high-yielding, reproducible results.
The electron-deficient nature of the pyrimidine ring makes it more reactive than analogous benzene halides, which can be advantageous.[1][2] However, this same property, coupled with the presence of nitrogen atoms that can coordinate to the palladium catalyst, often leads to problematic side reactions and catalyst inhibition.[3] This guide will walk you through navigating these complexities.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for effective troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] Issues with pyrimidine substrates can arise at any of these stages.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Detailed Causality:
-
Reagent Integrity: Boronic acids, especially heteroaryl boronic acids, are susceptible to decomposition via protodeboronation, a reaction exacerbated by moisture and high temperatures. [5][6]Using fresh, high-purity boronic acid is critical. Solvents must be rigorously degassed to remove oxygen, which can lead to catalyst oxidation and boronic acid homocoupling. [5][7]* Catalyst Activity: The choice of catalyst and ligand is paramount, particularly for less reactive pyrimidine chlorides. [6]While Pd(PPh₃)₄ can be effective, modern Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior for challenging substrates as they promote the rate-limiting oxidative addition step. [3][8][9]If using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in-situ to the active Pd(0) species, a step which can be inefficient and lead to side reactions. [10][11]
Problem 2: Significant Side Product Formation
Q: I'm observing significant dehalogenation of my pyrimidine halide, resulting in a pyrimidine-H byproduct. How can I prevent this?
A: Dehalogenation is a common side reaction for electron-deficient halides like those on a pyrimidine ring. [8]It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the pyrimidine group to yield the undesired Ar-H product. [8] Strategies to Minimize Dehalogenation:
-
Choice of Halide: The propensity for dehalogenation follows the order I > Br > Cl. [8]If you are using a pyrimidine iodide and observing this issue, switching to the corresponding bromide or chloride can be highly effective. [12]2. Ligand Selection: Employ bulky, electron-rich ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos). [8][13]These ligands accelerate the desired reductive elimination step of the main catalytic cycle, outcompeting the undesired dehalogenation pathway.
-
Base Selection: The Pd-H species can be formed from the reaction of the palladium complex with the base or solvent. [8]Using a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ under anhydrous conditions can sometimes suppress this side reaction.
-
Protecting Groups: For pyrimidines with an N-H group (e.g., pyrimidinones), deprotonation by the base can increase the electron density of the ring and sometimes promote dehalogenation. Protecting the N-H group with a moiety like Boc or SEM can suppress this side reaction. [8][14] Q: My boronic acid is decomposing, leading to low yields and a boronic acid-derived R-H byproduct (protodeboronation). What are the best practices to minimize this?
A: Protodeboronation is the hydrolysis of the C-B bond and is a major competing pathway, especially with heteroaryl boronic acids under the basic, aqueous conditions often used in Suzuki couplings. [5][9][15] Strategies to Minimize Protodeboronation:
-
Use Boronic Esters or Trifluoroborates: Boronate esters (e.g., pinacol esters) and potassium organotrifluoroborates are generally more stable to protodeboronation than the corresponding boronic acids. [15][16]They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition. [17][18]2. Anhydrous Conditions: If possible, switching to anhydrous conditions can significantly reduce the rate of hydrolysis. This often involves using a base like K₃PO₄ in a solvent like dioxane or 2-MeTHF. [19]3. Optimize Base and Temperature: High temperatures and strong bases can accelerate protodeboronation. [6]Use the mildest conditions (lowest temperature and weakest base) that still afford a reasonable reaction rate.
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid component to compensate for some degradation, but avoid a large excess which can complicate purification.
Q: How do I suppress the homocoupling of my boronic acid coupling partner?
A: Homocoupling produces a symmetrical R-R byproduct from two molecules of the organoboron reagent. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture. [5][7] Strategies to Minimize Homocoupling:
-
Rigorous Degassing: The most critical step is to thoroughly remove all dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. [8]2. Use Pd(0) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, homocoupling can occur during the initial, sometimes slow, reduction to the active Pd(0) catalyst. [11]Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this issue.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) promote the desired cross-coupling pathway and can sterically hinder the formation of the homocoupled product. [11]4. Reaction Stoichiometry: Ensuring efficient transmetalation and oxidative addition by using a slight excess of the pyrimidine halide can sometimes reduce the opportunity for the boronic acid to homocouple. [6]
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand system is best for pyrimidine substrates?
A: There is no single "best" system, as the optimal choice depends on the specific pyrimidine halide and coupling partner. However, for general screening and challenging substrates like pyrimidine chlorides, catalyst systems based on bulky, electron-rich biarylphosphine ligands are highly recommended.
| Catalyst System | Substrate Suitability | Key Advantages | Source(s) |
| Pd(PPh₃)₄ | Pyrimidine Bromides/Iodides | Cost-effective, readily available, effective for reactive halides. | [1][6] |
| Pd₂(dba)₃ / SPhos or XPhos | Pyrimidine Chlorides/Bromides | High activity for less reactive halides, broad substrate scope. | [8][9] |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | All pyrimidine halides | Air-stable, reliable generation of active Pd(0), excellent for challenging couplings. | [9][13] |
| PdCl₂(dppf) | General purpose | Good general catalyst, but may be less active than Buchwald systems for chlorides. | |
| PEPPSI™ Catalysts | General purpose | N-Heterocyclic Carbene (NHC) based, robust and effective for many heteroaryl couplings. | [9][19] |
Q: How do I select the optimal base for my reaction?
A: Base selection is critical. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.
-
Aqueous Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common choices. Cs₂CO₃ is the most reactive but also the most expensive and basic. K₂CO₃ is a good starting point for most reactions. [19]* Phosphates (K₃PO₄): Often used under anhydrous conditions, K₃PO₄ is a strong but non-nucleophilic base that is particularly effective for minimizing protodeboronation and dehalogenation. [19]* Bicarbonates (NaHCO₃): A very mild base, useful when your substrate contains base-sensitive functional groups. [19] Q: What is the role of the solvent system, and should I use aqueous or anhydrous conditions?
A: The solvent must solubilize the reagents and facilitate the reaction. Aprotic polar solvents are most common.
-
Aqueous Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O): The presence of water can be beneficial, increasing the solubility of the base and promoting the formation of the active boronate species RB(OH)₃⁻. [1]A 2:1 or 1:1 ratio of organic solvent to water is a common starting point. [1]* Anhydrous Solvents (e.g., Dioxane, 2-MeTHF, DMF): Used to suppress water-mediated side reactions like protodeboronation. Often paired with bases like K₃PO₄.
Q: My pyrimidine has multiple halogens (e.g., 2,4-dichloropyrimidine). How can I achieve regioselective coupling?
A: For 2,4-dihalopyrimidines, coupling almost always occurs preferentially at the C4 position under standard Suzuki conditions. [1][20]This is due to the electronic properties of the ring, which make the C4 position more susceptible to oxidative addition. This inherent selectivity allows for the sequential functionalization of the pyrimidine ring. [6] Q: Can I use microwave irradiation to improve my reaction?
A: Yes, microwave-assisted procedures are highly effective for Suzuki couplings with pyrimidine substrates. They can dramatically reduce reaction times (often to 15-20 minutes), improve yields, and sometimes allow for lower catalyst loadings. [1][6][13][21]A temperature of 100-120 °C is a good starting point for optimization. [1]
Optimized Experimental Protocols
Protocol 1: General Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure optimized for the regioselective C4-arylation of 2,4-dichloropyrimidine. [1]
-
Reagent Preparation: To a microwave reaction vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.01 mmol, 1 mol%).
-
Solvent Addition: Add a degassed 2:1 mixture of 1,4-dioxane and water (3 mL).
-
Degassing: Seal the vial and briefly purge with argon or nitrogen.
-
Reaction: Place the vial in a microwave reactor and heat to 100 °C for 15 minutes with stirring.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Protocol for Minimizing Dehalogenation with an Electron-Deficient Pyrimidine Bromide
This protocol incorporates best practices for suppressing dehalogenation and protodeboronation with challenging substrates.
-
Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon, add the pyrimidine bromide (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), and finely ground anhydrous K₃PO₄ (2.5 mmol) to a dry Schlenk flask.
-
Catalyst Addition: Add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Al-Zoubi, R. M. (2021). Understanding the Side Reactions in Suzuki-Miyaura Cross-Coupling Reaction. Yoneda Labs. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid–base paradox in cross-coupling. Journal of the American Chemical Society, 136(20), 7414-7427. [Link]
-
Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12361. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1165-1178. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in modern drug discovery. RSC Drug Discovery Series. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Nite, M. D., & Martin, D. C. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 22(15), 5945-5949. [Link]
-
Kysil, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3338. [Link]
-
El-Ghozzi, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(1), 19-30. [Link]
-
Reddit User Discussion. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
El-Ghozzi, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Harding, R. L., et al. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synthetic Communications, 36(15), 2153-2157. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Smith, K., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Molecules, 6(6), 478-485. [Link]
-
Kysil, A., et al. (2021). Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]
-
Organic Chemistry Explained. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
ResearchGate User Discussion. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Quora User Discussion. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Reddit User Discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Wang, Y., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(23), 5595. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde. As a key intermediate in the development of various pharmaceutical agents, optimizing its synthesis is crucial for efficient drug discovery pipelines.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through two primary and effective routes:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a suitable leaving group (typically a halogen) from the C2 position of a pyrimidine ring by pyrrolidine. This is often the more direct route if the appropriately substituted pyrimidine precursor is available.
-
Vilsmeier-Haack Formylation: This classic reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In this case, 2-(pyrrolidin-1-yl)pyrimidine serves as the substrate, and the pyrrolidino group acts as a powerful activating group, directing the formylation to the C5 position.[3][4][5]
This guide will provide detailed protocols and troubleshooting for both synthetic pathways, allowing researchers to choose the most suitable method based on available starting materials and experimental capabilities.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound. The troubleshooting is organized by synthetic route for clarity.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of 2-chloropyrimidine-5-carbaldehyde with pyrrolidine is a common and effective synthetic strategy. However, various factors can influence the reaction's success.
Q1: My SNAr reaction is showing low or no conversion of the starting material. What are the potential causes and solutions?
A1: Low conversion in SNAr reactions on pyrimidine rings can stem from several factors. Here's a systematic approach to troubleshooting:
-
Insufficient Activation of the Pyrimidine Ring: The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. However, the presence of the aldehyde group can sometimes complicate the reaction. Ensure your starting material, 2-chloropyrimidine-5-carbaldehyde, is pure.
-
Poor Leaving Group: While chlorine is a commonly used leaving group, its reactivity can sometimes be sluggish. If you have access to 2-fluoropyrimidine-5-carbaldehyde, it will be significantly more reactive in SNAr reactions.
-
Inadequate Reaction Conditions:
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 60-80 °C). Microwave irradiation can also be highly effective in reducing reaction times and improving yields.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the intermediate Meisenheimer complex.
-
Base: The reaction of pyrrolidine with 2-chloropyrimidine-5-carbaldehyde will generate HCl. This needs to be neutralized to drive the reaction to completion. A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used in at least stoichiometric amounts.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities?
A2: Side product formation in this SNAr reaction can arise from:
-
Reaction of Pyrrolidine with the Aldehyde: Pyrrolidine can potentially react with the aldehyde functional group to form an enamine or other condensation products. This can be minimized by carefully controlling the reaction temperature and stoichiometry.
-
Solvolysis: If using an alcohol as a solvent, there is a risk of the solvent acting as a nucleophile and displacing the chloride, leading to the formation of an alkoxy-pyrimidine byproduct.[6][7] Using an aprotic solvent will prevent this.
-
Di-substitution: While less common for this specific substrate, in other di- or tri-chlorinated pyrimidines, multiple substitutions can occur. Careful control of stoichiometry is key.
Q3: The purification of the final product is challenging. What is the best approach?
A3: this compound is a polar molecule.
-
Column Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.
-
Acid-Base Extraction: Due to the basicity of the pyrrolidine and pyrimidine nitrogens, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.
-
Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system can be an effective final purification step.
Route 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like 2-(pyrrolidin-1-yl)pyrimidine.
Q1: My Vilsmeier-Haack reaction is not working, and I am recovering the starting 2-(pyrrolidin-1-yl)pyrimidine. Why?
A1: Failure of the Vilsmeier-Haack reaction often points to issues with the Vilsmeier reagent itself or the reaction conditions.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is formed in situ from a suitable amide (typically DMF) and a halogenating agent (commonly POCl₃). This reagent is moisture-sensitive.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: Use fresh, high-quality DMF and POCl₃. Old or improperly stored reagents can lead to reaction failure.
-
-
Insufficient Electrophilicity: While the pyrrolidino group is strongly activating, highly deactivated substrates may fail to react. However, this is unlikely to be an issue for 2-(pyrrolidin-1-yl)pyrimidine.
-
Reaction Temperature: The formation of the Vilsmeier reagent is typically done at low temperatures (0 °C). The subsequent formylation may require heating. Monitor the reaction by TLC to determine the optimal temperature profile.
Q2: The reaction mixture turned dark, and I have a complex mixture of products. What could have gone wrong?
A2: Darkening of the reaction mixture and the formation of multiple products can be due to:
-
Decomposition: The Vilsmeier reagent can be thermally unstable.[8] Uncontrolled exotherms during its formation or excessive heating during the reaction can lead to decomposition and side reactions.
-
Side Reactions of the Product: The aldehyde product itself can undergo further reactions under the harsh, acidic conditions of the Vilsmeier-Haack reaction.
-
Hydrolysis of the Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is hydrolyzed to the aldehyde during the workup.[9][10] Incomplete or improper hydrolysis can lead to a mixture of products. Ensure the workup is performed carefully, typically by pouring the reaction mixture onto ice and then basifying.
Q3: I am concerned about the safety of the Vilsmeier-Haack reaction, particularly on a larger scale. What are the main hazards?
A3: The primary hazard associated with the Vilsmeier-Haack reaction is the potential for a thermal runaway, especially during the formation of the Vilsmeier reagent from DMF and POCl₃, which is a highly exothermic process.
-
Thermal Management: Always prepare the Vilsmeier reagent by adding the POCl₃ slowly to the DMF at low temperature (0 °C) with efficient stirring. Use an ice bath to dissipate the heat generated.
-
Scale-up Considerations: When scaling up, be aware that the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use appropriate cooling and monitoring equipment.
-
Quenching: The quenching of the reaction mixture with water is also exothermic and should be done cautiously by pouring the reaction mixture slowly onto a large amount of crushed ice.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of this compound from 2-chloropyrimidine-5-carbaldehyde and pyrrolidine.
Materials:
-
2-chloropyrimidine-5-carbaldehyde
-
Pyrrolidine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous DMF, add triethylamine (1.5 eq).
-
To this stirred solution, add pyrrolidine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford this compound as a solid.
Protocol 2: Vilsmeier-Haack Formylation
This protocol outlines the synthesis of this compound from 2-(pyrrolidin-1-yl)pyrimidine.
Materials:
-
2-(pyrrolidin-1-yl)pyrimidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.
-
Add POCl₃ (1.5 eq) dropwise to the cold DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-(pyrrolidin-1-yl)pyrimidine (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.
Data Presentation
| Parameter | SNAr Route | Vilsmeier-Haack Route |
| Starting Materials | 2-chloropyrimidine-5-carbaldehyde, Pyrrolidine | 2-(pyrrolidin-1-yl)pyrimidine, DMF, POCl₃ |
| Key Reagents | Triethylamine (or DIPEA) | Phosphorus oxychloride |
| Typical Solvents | DMF, DMSO, Acetonitrile | Dichloromethane, DMF |
| Reaction Temperature | 60-80 °C | 0 °C to 60 °C |
| Typical Yields | Moderate to Good | Moderate to Good |
| Key Considerations | Purity of starting materials, efficient base | Anhydrous conditions, thermal control |
Visualizations
Synthetic Routes Overview
Caption: Overview of the two primary synthetic routes.
Troubleshooting Workflow for Low Yield in SNAr
Caption: Decision tree for troubleshooting low SNAr yields.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molecules. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Universidad del Atlántico. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2025). ResearchGate. [Link]
- US Patent US8415355B2 - Pyrrolopyrimidine compounds and their uses. (2010).
-
Synthesis of novel pyrimidine and fused pyrimidine derivatives. (2011). European Journal of Chemistry. [Link]
- CN102952083A - Preparation method of 2-amino pyrimidine. (2013).
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1994). PubMed. [Link]
-
Vilsmeier Reaction. (2021). YouTube. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). National Institutes of Health. [Link]
-
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). MDPI. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- US Patent US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. (2004).
-
General procedures for the purification of Aldehydes. LookChem. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2014). National Institutes of Health. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Reaction of Several Aminopyrimidines With Formaldehyde. (1964). National Institutes of Health. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
United States Patent (12). (2018). Google APIs. [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2024). MDPI. [Link]
- Novel pyrimidine-5-carboxamide derivatives. (2000).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Navigating the Purification Challenges of Polar Pyrimidine Derivatives
Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with polar pyrimidine derivatives. As a Senior Application Scientist, I understand that the journey from a crude reaction mixture to a highly pure, well-characterized compound is fraught with obstacles, particularly when dealing with molecules that possess high polarity. This guide is structured to provide not just protocols, but a deeper understanding of the underlying principles governing the separation of these critical pharmacophores. Our goal is to empower you, our fellow researchers, scientists, and drug development professionals, with the knowledge to troubleshoot effectively and optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to be your first point of reference when encountering specific issues during the purification of polar pyrimidine derivatives. The question-and-answer format directly addresses common problems with in-depth explanations and actionable solutions.
Q1: My polar pyrimidine derivative shows little to no retention on a standard C18 reversed-phase HPLC column, eluting near the void volume. What's happening and how can I fix it?
A1: This is the most common challenge and stems from the fundamental principle of reversed-phase chromatography (RPC), which relies on hydrophobic interactions between the analyte and the non-polar stationary phase.[1] Highly polar pyrimidine derivatives, rich in nitrogen heteroatoms and often possessing hydrogen bond donor and acceptor groups, have a much stronger affinity for the polar mobile phase than the C18 stationary phase, leading to their rapid elution.[1]
To address this, you need to modify your approach to enhance the interaction between your compound and the stationary phase or switch to a more suitable chromatographic technique.
Troubleshooting Strategies:
-
Employ Polar-Embedded or Polar-Endcapped Columns: These columns are a significant advancement over traditional C18 phases for polar analytes.
-
Polar-embedded columns incorporate a polar group (e.g., amide or carbamate) within the alkyl chain.[2] This polar group helps to create a water-rich layer near the silica surface, which promotes the partitioning of polar analytes into the stationary phase and prevents the collapse of the C18 chains in highly aqueous mobile phases.[2]
-
Polar-endcapped columns use a polar group to cap the residual silanols on the silica surface that can cause peak tailing with basic compounds.[3] While they still offer hydrophobic retention, they provide an alternative selectivity for polar molecules.[4]
-
-
Adjust Mobile Phase pH to Suppress Ionization: Many pyrimidine derivatives are basic and will be protonated (ionized) at acidic pH. In their ionized form, they are more polar and have less retention in RPC. By increasing the mobile phase pH to a level at least two units above the pKa of your compound, you can shift the equilibrium towards the neutral, less polar form, thereby increasing its retention.[5][6] Conversely, for acidic pyrimidines, decreasing the mobile phase pH will suppress ionization and enhance retention.[7]
-
Utilize Ion-Pairing Chromatography: For ionizable pyrimidine derivatives, adding an ion-pairing reagent to the mobile phase can dramatically increase retention.
-
For basic pyrimidines (positively charged at low pH), an anionic ion-pairing reagent (e.g., sodium 1-octanesulfonate) is added. This reagent has a hydrophobic tail that partitions into the C18 stationary phase and a negatively charged head that interacts with the positively charged pyrimidine, effectively neutralizing its charge and increasing its retention.[8]
-
For acidic pyrimidines (negatively charged at high pH), a cationic ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) is used.[9]
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): If the above strategies are insufficient, HILIC is often the most effective technique for highly polar compounds.[10] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[11]
Q2: I'm observing significant peak tailing for my basic pyrimidine derivative in HPLC, even after trying different columns. What are the causes and solutions?
A2: Peak tailing for basic compounds is a persistent issue in liquid chromatography and is primarily caused by strong, undesirable interactions with residual silanol groups on the silica-based stationary phase. These acidic silanols can interact with the basic sites on your pyrimidine derivative, leading to a secondary, slow-release retention mechanism that manifests as a tailed peak.
Troubleshooting Strategies:
-
Mobile Phase pH Adjustment: As mentioned previously, operating at a mobile phase pH that suppresses the ionization of your basic pyrimidine (pH > pKa + 2) will reduce its interaction with the negatively charged silanols.[12]
-
Use of Additives: Adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby minimizing their interaction with your analyte.
-
Column Choice:
-
High-purity silica columns: Modern columns are manufactured with high-purity silica that has a lower concentration of acidic silanols.
-
Polar-endcapped and polar-embedded columns: As discussed in Q1, these columns are designed to shield the residual silanols and often provide improved peak shape for basic compounds.[13][14]
-
-
Increase Ionic Strength: Increasing the concentration of the buffer in your mobile phase can also help to mask the silanol interactions and improve peak shape.
Q3: My polar pyrimidine derivative "oils out" instead of crystallizing from solution. How can I induce proper crystal formation?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than forming a solid crystalline lattice. This is common for polar compounds, especially when the solution is supersaturated at a temperature above the compound's melting point or in the presence of impurities that disrupt crystal lattice formation.
Troubleshooting Strategies:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[15] For highly polar pyrimidines, you may need to use polar solvents like ethanol, methanol, isopropanol, or water.[16]
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system is often successful.[17] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, but miscible with the "good" solvent) until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[18] Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.[18]
-
-
Slow Cooling: Rapid cooling often promotes oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling process.
-
Scratching and Seeding: If crystals are reluctant to form, scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites. Alternatively, adding a small seed crystal of the pure compound can induce crystallization.
-
Reduce Supersaturation: If the solution is too concentrated, the compound may precipitate too quickly as an oil. Re-heat the solution to redissolve the oil, add a small amount of the "good" solvent, and then allow it to cool slowly again.
Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) for purifying polar pyrimidine derivatives?
A4: Supercritical Fluid Chromatography (SFC) is a powerful "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent (modifier) like methanol. For polar pyrimidine derivatives, SFC offers several key advantages over traditional HPLC:
-
Orthogonal Selectivity: SFC often provides a different selectivity compared to reversed-phase and normal-phase LC, making it an excellent orthogonal technique for impurity profiling and purification of challenging mixtures.[19]
-
Faster Separations: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster separations without a significant loss in efficiency.[20]
-
Reduced Solvent Consumption: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.
-
Improved Solubility for Some Polar Compounds: While pure supercritical CO2 is non-polar, the addition of polar modifiers like methanol can create a mobile phase capable of solubilizing and separating a wide range of polar compounds.[21]
-
Easier Post-Purification Workup: The CO2 and volatile organic modifiers are easily removed by evaporation, simplifying the isolation of the purified compound.
Part 2: Detailed Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific pyrimidine derivative.
Protocol 1: HILIC Purification of a Highly Polar Pyrimidine Derivative
This protocol is designed for pyrimidine derivatives that exhibit poor retention in reversed-phase chromatography.
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica). An amide phase is often a good starting point for polar, neutral, or basic compounds.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation: Dissolve the crude pyrimidine derivative in a mixture of 95:5 (v/v) Acetonitrile:Water to a concentration of 1-5 mg/mL. If solubility is an issue, a small amount of DMSO can be used, but minimize the volume to avoid peak distortion. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
UV Detection: At an appropriate wavelength for your compound (e.g., 254 nm).
-
Gradient Program:
Time (min) %A %B 0.0 5 95 15.0 40 60 16.0 5 95 | 20.0 | 5 | 95 |
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of interest. Analyze the purity of the collected fractions by analytical HPLC.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation followed by high vacuum).
Protocol 2: Two-Solvent Recrystallization
This protocol is for purifying solid polar pyrimidine derivatives.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is highly soluble (e.g., ethanol, methanol).
-
Identify a "poor" solvent in which your compound is insoluble but is miscible with the "good" solvent (e.g., water, diethyl ether, hexane).[18]
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine derivative in a minimal amount of the hot "good" solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Part 3: Data Presentation & Visualization
Table 1: Comparison of Chromatographic Techniques for Polar Pyrimidine Derivatives
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best Suited For | Key Advantages | Common Challenges |
| Reversed-Phase (RPC) | Non-polar (C18, C8) | Polar (e.g., Water/Acetonitrile) | Hydrophobic Interactions | Moderately polar, ionizable pyrimidines (with method modification) | Versatile, wide range of available columns | Poor retention of highly polar compounds, peak tailing for bases. |
| HILIC | Polar (Silica, Amide) | High % non-polar organic | Partitioning into a water-enriched layer on the stationary phase | Highly polar and hydrophilic pyrimidines | Excellent retention for polar compounds, MS-friendly mobile phases | Column equilibration can be slow, sensitive to water content. |
| Ion-Exchange (IEC) | Charged (Anionic or Cationic) | Aqueous buffer with increasing ionic strength | Electrostatic interactions | Ionizable pyrimidine derivatives | High selectivity for charged molecules | Requires salt gradients (not ideal for MS), limited to ionizable compounds. |
| Supercritical Fluid (SFC) | Various (similar to normal and reversed phase) | Supercritical CO2 with polar modifier | Polarity and specific interactions | Chiral and achiral polar pyrimidines | Fast separations, reduced solvent use, orthogonal selectivity | Limited solubility for very highly polar compounds without appropriate modifiers. |
Diagrams
Caption: Decision workflow for the purification of polar pyrimidine derivatives.
Caption: Simplified mechanism of retention in HILIC for polar analytes.
Part 4: Scientific Integrity & Purity Assessment
Ensuring the purity of your final compound is paramount. A single chromatographic method is often insufficient to declare a compound as "pure." An orthogonal approach, using techniques with different separation mechanisms, is essential for a comprehensive purity assessment.[22]
-
Primary Method: Your primary purification method (e.g., HILIC).
-
Orthogonal Method: A secondary analytical method with a different selectivity (e.g., reversed-phase with ion-pairing or SFC).[19] If no new impurities are detected by the orthogonal method, you can have higher confidence in the purity of your compound.[23]
Purity Confirmation Techniques:
-
Quantitative NMR (qNMR): Provides an absolute measure of purity and can detect non-chromophoric impurities that are invisible to UV detection.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Be aware of common adducts that can form in the ion source, such as [M+Na]+, [M+K]+, and [M+NH4]+ in positive ion mode.[24][25]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) and is a classic method for assessing purity.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Recrystallization [wiredchemist.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. shimadzu.com [shimadzu.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 25. support.waters.com [support.waters.com]
Technical Support Center: Recrystallization of Pyrimidine-5-Carbaldehyde
Welcome to the dedicated technical support guide for the purification of pyrimidine-5-carbaldehyde via recrystallization. This document provides researchers, chemists, and drug development professionals with in-depth, field-tested guidance to overcome common challenges and achieve high-purity crystalline material. Our approach moves beyond simple instructions to explain the underlying principles, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent system for recrystallizing pyrimidine-5-carbaldehyde?
The ideal solvent for recrystallization is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For pyrimidine-5-carbaldehyde, a solvent/anti-solvent system is highly effective. Based on experimental evidence, the recommended system is Acetone/Hexane .[1] Acetone is a good solvent for this polar aldehyde, while hexane, a non-polar solvent, acts as an anti-solvent to induce crystallization.
Other potential systems for pyrimidine derivatives include ethanol-water, toluene-ligroin, or ethyl acetate-hexane, which may be explored if the primary system is unsuccessful.[2][3][4]
Q2: What are the critical safety precautions I must take when handling pyrimidine-5-carbaldehyde?
Pyrimidine-5-carbaldehyde is classified as a hazardous chemical.[5] Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5] The compound is known to cause respiratory system irritation.
-
Storage: Keep the container tightly closed and store it in a cool, dry place, protected from light to maintain product quality.[5]
-
Handling: Avoid ingestion and inhalation. Wash hands and any exposed skin thoroughly after handling.[5]
Q3: My crude pyrimidine-5-carbaldehyde is a yellow solid. Will recrystallization remove the color?
The starting material is often described as a light yellow to yellow solid.[6][7] While recrystallization is excellent for removing soluble and insoluble impurities, a persistent yellow hue may remain if it is an inherent property of the crystalline solid. However, a significant darkening or brown coloration often indicates impurities. The goal is to obtain a uniformly colored, crystalline solid. Purity should be confirmed by analytical methods rather than relying solely on color.
Q4: How can I assess the purity of my recrystallized product?
A successful recrystallization should result in a significant increase in purity. This can be verified through several methods:
-
Melting Point Analysis: A pure compound will have a sharp and elevated melting point range compared to the crude, impure material.[8] The reported melting point for pyrimidine-5-carbaldehyde is in the range of 39-43°C.[7]
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The pure compound should ideally show a single spot.
-
Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) or HPLC (High-Performance Liquid Chromatography) can provide quantitative data on the purity of the final product.
Detailed Recrystallization Protocol: Acetone/Hexane System
This protocol details the use of a solvent/anti-solvent method, which has been successfully used to generate single crystals of pyrimidine-5-carbaldehyde.[1]
Step-by-Step Methodology
-
Dissolution:
-
Place the crude pyrimidine-5-carbaldehyde (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of acetone at room temperature, just enough to dissolve the solid completely. Gentle warming to ~30-40°C (do not exceed the compound's melting point) can aid dissolution. Causality: Using the minimum amount of the "good" solvent is crucial for maximizing yield, as any excess will retain some product in the solution even after cooling.[2]
-
-
Inducing Crystallization (Anti-Solvent Addition):
-
While stirring the acetone solution, slowly add hexane (the anti-solvent) dropwise.
-
Continue adding hexane until the solution becomes faintly cloudy or turbid. This point of initial, persistent cloudiness is the saturation point.
-
To redissolve the fine precipitate, add a few drops of acetone until the solution becomes clear again. Causality: This ensures the solution is perfectly saturated at that temperature, which is optimal for the growth of large, well-defined crystals upon cooling.
-
-
Crystal Growth:
-
Cover the flask with a watch glass or loosely with foil to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming pure crystals instead of a precipitate.[8]
-
Expert Tip: Placing the flask inside a beaker filled with warm water and allowing the entire assembly to cool to ambient temperature can further slow the cooling rate.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound from the solution.[8]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities. Causality: The wash solvent must be cold and one in which the compound is insoluble to avoid redissolving the product.
-
Allow the crystals to air-dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.
-
Experimental Workflow Diagram
Sources
Technical Support Center: Removal of Palladium Catalyst from Pyrimidine Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of palladium catalysts from pyrimidine products. Given the prevalence of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, in the synthesis of pyrimidine-containing active pharmaceutical ingredients (APIs), efficient removal of residual palladium is a critical concern for product purity and safety.[1][2][3][4]
The nitrogen-containing heterocycle of the pyrimidine ring can chelate with palladium, making its removal particularly challenging.[5] This guide offers practical solutions and explains the underlying chemical principles to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from pyrimidine products so difficult?
A1: The primary difficulty stems from the pyrimidine structure itself. The nitrogen atoms within the pyrimidine ring act as strong ligands, forming stable complexes with palladium.[5] This chelation makes the palladium less available for removal by standard methods like simple filtration.[5]
Q2: What are the regulatory limits for residual palladium in APIs?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in drug products.[6][7] For palladium, which is classified as a Class 2B element, the oral consumption limit is 10 ppm.[7] Therefore, reducing palladium levels to well below this threshold is a critical process development goal.
Q3: What are the most common methods for palladium removal?
A3: A variety of techniques are employed, often in combination, to effectively remove palladium. These include:
-
Adsorption: Using materials like activated carbon or functionalized silica scavengers.[8][9][10]
-
Precipitation/Crystallization: Inducing the product to crystallize, leaving the palladium impurities in the mother liquor.[8]
-
Solvent Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[11]
-
Filtration: Passing the reaction mixture through a pad of celite or a specialized filter to remove heterogeneous palladium catalysts or precipitated palladium species.[11]
The choice of method is highly dependent on the specific pyrimidine product, the solvent system, and the nature of the palladium species present.[8]
Q4: How can I quantify the amount of residual palladium in my product?
A4: Several analytical techniques are available for quantifying residual palladium. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a standard and highly sensitive method used for final quality control of APIs.[12][13] Other techniques include atomic absorption spectroscopy and X-ray fluorescence.[6][13] For more rapid, in-process monitoring, catalysis-based fluorometric methods can be employed to semi-quantify trace palladium levels.[12][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during the palladium removal process and provides actionable solutions.
Issue 1: Incomplete Palladium Removal After Initial Purification
-
Symptom: Residual palladium levels remain above the target limit (e.g., >10 ppm) after employing a standard purification method like filtration or a single scavenger treatment.
-
Root Cause Analysis:
-
Strong Chelation: The pyrimidine moiety is strongly complexed with the palladium, preventing effective capture by the scavenger.
-
Incorrect Scavenger Choice: The selected scavenger may not have a high affinity for the specific palladium species present in the reaction mixture (e.g., Pd(0) vs. Pd(II)).
-
Insufficient Scavenging Conditions: The reaction time, temperature, or scavenger-to-product ratio may be inadequate for complete removal.
-
Palladium State: Palladium can exist in different oxidation states and forms (e.g., colloidal, complexed), each requiring a different removal strategy.[8]
-
-
Solutions & Protocols:
Decision-Making Workflow for Palladium Removal
Caption: Decision tree for selecting a palladium removal strategy.
Protocol 1: Enhanced Scavenging with Functionalized Silica
Functionalized silica gels are highly effective for palladium scavenging due to their high selectivity and compatibility with a range of solvents.[8][15][16]
-
Scavenger Selection: Choose a scavenger with a high affinity for palladium. Thiol-functionalized (SiliaMetS Thiol) and Thiourea-functionalized (SiliaMetS Thiourea) silica are excellent choices for various forms of palladium.[15][17][18] For hindered palladium complexes, 2,4,6-trimercaptotriazine (TMT) functionalized silica (SiliaMetS DMT) can be more effective.[15][19]
-
Procedure: a. To your crude pyrimidine product dissolved in a suitable organic solvent (e.g., Toluene, DMF, Ethyl Acetate), add the selected silica-based scavenger (typically 5-10 equivalents by weight relative to the theoretical palladium content). b. Stir the mixture at room temperature or elevate the temperature (e.g., 40-60 °C) for 4-24 hours. Increased temperature and time can improve scavenging efficiency.[20] c. Filter the mixture to remove the scavenger. d. Concentrate the filtrate to obtain the purified product. e. Analyze the residual palladium content using ICP-MS.
Table 1: Comparison of Common Palladium Scavengers
-
| Scavenger Type | Target Palladium Species | Advantages | Considerations |
| Thiol-functionalized Silica | Pd(II), Pd(0) | Versatile, robust, effective for various metals.[17][18] | Can sometimes lead to the formation of new impurities with certain substrates.[8] |
| Thiourea-functionalized Silica | All forms of Palladium | Widely used in the pharmaceutical industry.[15][17] | Can potentially act as a catalyst itself once complexed.[15][19] |
| TMT-functionalized Resins/Silica | Hindered Pd complexes, Ruthenium | High selectivity for palladium over the organic product.[8] | May require longer reaction times. |
| Activated Carbon | Various Palladium species | Low cost, effective for decolorization and palladium removal.[9][10] | Can lead to product loss through non-specific adsorption.[8] |
Issue 2: Significant Product Loss During Palladium Removal
-
Symptom: A noticeable decrease in the yield of the pyrimidine product after the palladium scavenging step.
-
Root Cause Analysis:
-
Non-specific Adsorption: The product adsorbs onto the surface of the scavenger, particularly with high-surface-area materials like activated carbon.[8]
-
Product Precipitation: The product may co-precipitate with the palladium-scavenger complex.
-
Degradation: The scavenging conditions (e.g., elevated temperature, presence of a reactive scavenger) might be causing product degradation.
-
-
Solutions & Protocols:
Protocol 2: Minimizing Product Loss with Activated Carbon
-
Optimize Carbon Loading: Use the minimum amount of activated carbon required for effective palladium removal (start with a lower loading, e.g., 2-5 wt% relative to the crude product).
-
Solvent Selection: Choose a solvent in which your product is highly soluble to minimize adsorption onto the carbon surface.
-
Procedure: a. Dissolve the crude product in the chosen solvent. b. Add the optimized amount of activated carbon. c. Stir the mixture at room temperature for a defined period (e.g., 1-4 hours). Avoid prolonged stirring, which can increase product loss. d. Filter the mixture through a pad of Celite to remove the activated carbon. e. Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product. f. Combine the filtrates and concentrate to obtain the product.
Workflow for Mitigating Product Loss
Caption: Troubleshooting workflow for addressing product loss.
-
Issue 3: Scavenger Ineffectiveness in a Specific Solvent System
-
Symptom: A scavenger that performs well in one solvent shows poor efficacy in another.
-
Root Cause Analysis:
-
Solvent Polarity: The polarity of the solvent can affect the accessibility of the palladium complex to the scavenger's active sites.
-
Solvent Competition: The solvent molecules may compete with the scavenger for coordination to the palladium center.
-
Solubility: The solubility of the palladium complex and the product in the chosen solvent can influence the scavenging kinetics.
-
-
Solutions & Protocols:
Protocol 3: Solvent Screening for Optimal Scavenging
-
Parallel Screening: Set up small-scale parallel experiments with your crude product and the chosen scavenger in a variety of solvents with different polarities (e.g., Toluene, THF, Acetonitrile, DMF).
-
Standardized Conditions: Keep the temperature, reaction time, and scavenger equivalents constant across all experiments.
-
Analysis: After the scavenging period, analyze the residual palladium in each solvent system.
-
Selection: Choose the solvent system that provides the best balance of high palladium removal and good product recovery.
Table 2: Solvent Considerations for Palladium Scavenging
-
| Solvent | Polarity | Typical Applications & Notes |
| Toluene | Non-polar | Commonly used for Suzuki and other cross-coupling reactions. Good for many scavenger types. |
| Tetrahydrofuran (THF) | Polar aprotic | Good solvating power for a wide range of organic compounds. |
| Acetonitrile (ACN) | Polar aprotic | Can be effective, but its coordinating nature might interfere with some scavenging mechanisms. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | High boiling point allows for scavenging at elevated temperatures. Can be effective for dissolving polar pyrimidine products. |
| Ethyl Acetate (EtOAc) | Moderately polar | A greener solvent option, often used in work-ups and chromatography. |
References
- Welch, C. J., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108–113.
-
Element Lab Solutions. (n.d.). SiliCycle SiliaMetS Metal Scavengers. Retrieved from Element Lab Solutions website: [Link]
-
Technology Networks. (n.d.). SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues from APIs. Retrieved from Technology Networks website: [Link]
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1557–1563.
- Le, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1738–1765.
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from Osaka Gas Chemicals Co., Ltd. website: [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
- Scott, J. S., et al. (2017). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 8(7), 743–748.
- Marsala, T., et al. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
- Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry.
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from Biotage website: [Link]
- Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239(Pt 1), 117253.
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from Osaka Gas Chemicals Co., Ltd. website: [Link]
-
Various Authors. (2025). Your trick to remove residual palladium. Reddit. [Link]
- Crudden, C. M., et al. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. The Journal of Organic Chemistry, 70(23), 9028–9035.
-
Various Authors. (2013). Removal of leached Palladium from reaction product. Sciencemadness Discussion Board. [Link]
- Podborska, A., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds.
- Zhang, J., et al. (2022). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry, 24(13), 5173–5181.
-
Various Authors. (2017). How to remove palladium catalyst from reaction mixture ?. ResearchGate. [https://www.researchgate.net/post/How_to_remove_palladium_catalyst_from_reaction_mixture]([Link]_ palladium_catalyst_from_reaction_mixture)
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from Biotage website: [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from Biotage website: [Link]
- Nishimura, T., et al. (2006). Method of removing palladium. U.S. Patent No. 7,084,287 B2. Washington, DC: U.S.
- Al-Zoubi, R. M., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(24), 8968.
- El-Kashef, H., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron Letters, 61(27), 152119.
- El-Kashef, H., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 23(6-7), 405-413.
Sources
- 1. biotage.com [biotage.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. researchgate.net [researchgate.net]
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- 13. arborassays.com [arborassays.com]
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- 19. silicycle.com [silicycle.com]
- 20. cphi-online.com [cphi-online.com]
Technical Support Center: Stabilizing Pyrimidine-5-carbaldehyde in Research Applications
Welcome to the dedicated technical support center for pyrimidine-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic aldehyde in their synthetic workflows. Pyrimidine-5-carbaldehyde is a crucial building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] However, its aldehyde functionality and electron-deficient pyrimidine ring render it susceptible to decomposition, which can compromise experimental outcomes.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, prevent, and resolve stability issues with pyrimidine-5-carbaldehyde, ensuring the integrity and reproducibility of your research.
Troubleshooting Guide: Addressing Common Decomposition Issues
This section addresses specific problems you might encounter during the handling, storage, and use of pyrimidine-5-carbaldehyde. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: The solid pyrimidine-5-carbaldehyde has developed a yellow to brown discoloration upon storage.
-
Potential Cause 1: Oxidation. The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.[2][3] In the case of pyrimidine-5-carbaldehyde, this results in the formation of pyrimidine-5-carboxylic acid, an odorless, white solid. While the acid itself is colorless, its presence as an impurity can affect the crystalline structure and appearance of the aldehyde. More significant color changes often indicate the formation of polymeric byproducts. Aromatic aldehydes can be susceptible to polymerization under certain conditions.[2] This process is often initiated by exposure to air (oxygen), light, or trace acid/base contaminants.
-
Potential Cause 2: Photodecomposition. Pyrimidine-containing compounds are known to be sensitive to light. While specific photodecomposition pathways for pyrimidine-5-carbaldehyde are not extensively documented in the literature, UV radiation can provide the energy to initiate radical reactions, leading to complex degradation products and discoloration. The general light sensitivity of aldehydes is a well-known phenomenon.
-
Step-by-Step Solution:
-
Assess the Extent of Decomposition: A slight color change may not significantly impact reactions where the aldehyde is used in excess. However, for sensitive, stoichiometric reactions, the presence of impurities can be detrimental. Purity can be checked by TLC, HPLC, or NMR spectroscopy against a reference standard.
-
Purification (if necessary): If the discoloration is minor, the material can sometimes be purified. Recrystallization from a suitable solvent system or column chromatography can be effective. However, care must be taken to perform these operations under an inert atmosphere and with minimal exposure to light.
-
Implement Preventative Storage: To prevent future degradation, always store pyrimidine-5-carbaldehyde under an inert atmosphere (argon or nitrogen), in an amber vial to protect from light, and at reduced temperatures.[4] Supplier recommendations vary, but storage in a freezer at or below -20°C is advisable for long-term stability.[5]
-
Issue 2: Poor or inconsistent yields in reactions involving pyrimidine-5-carbaldehyde.
-
Potential Cause 1: Inaccurate Quantification due to Impurities. If the starting material has partially decomposed (e.g., oxidized to the carboxylic acid), the actual molar quantity of the aldehyde is lower than calculated based on mass. This is especially critical in reactions requiring precise stoichiometry.
-
Potential Cause 2: Presence of Inhibitory Byproducts. The decomposition products themselves might interfere with your reaction. For example, pyrimidine-5-carboxylic acid could alter the pH of the reaction mixture or compete for binding sites in a catalytic reaction.
-
Step-by-Step Solution:
-
Verify Purity: Before use, especially if the material has been stored for an extended period, verify its purity using an appropriate analytical technique (¹H NMR is often sufficient to detect the presence of the carboxylic acid or other major impurities).
-
Use Fresh or Purified Material: For critical applications, it is always best to use a freshly opened bottle of the reagent or to purify the existing stock.
-
Inert Atmosphere Handling: When weighing and dispensing the aldehyde, do so under a stream of inert gas (nitrogen or argon) to minimize exposure to atmospheric oxygen and moisture.
-
Issue 3: Appearance of an unexpected, non-polar spot on TLC or a new peak in GC/LC-MS analysis of the aldehyde stock solution.
-
Potential Cause: Aldol Condensation or Other Self-Condensation Reactions. In the presence of trace amounts of acid or base, aldehydes can undergo self-condensation reactions. While less common for aromatic aldehydes without α-hydrogens, impurities in solvents or on glassware can catalyze such processes, leading to the formation of dimers or oligomers.
-
Step-by-Step Solution:
-
Use High-Purity, Anhydrous Solvents: Always use freshly opened, high-purity, anhydrous solvents for preparing stock solutions. Avoid solvents that may contain acidic or basic impurities.
-
Proper Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried before use. If necessary, rinse with a non-reactive solvent and dry under vacuum or with a stream of inert gas.
-
Prepare Solutions Freshly: Prepare solutions of pyrimidine-5-carbaldehyde immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pyrimidine-5-carbaldehyde?
For long-term storage, pyrimidine-5-carbaldehyde should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, and stored in a freezer at -20°C.[5] It should also be protected from light by using an amber vial or by wrapping the container in aluminum foil.[6]
Q2: Can I store pyrimidine-5-carbaldehyde at 2-8°C?
While some suppliers suggest storage at 2-8°C, this is generally recommended for short-term storage only. For periods longer than a few weeks, freezer storage (-20°C) is preferable to minimize the rate of potential decomposition reactions.
Q3: What solvents are recommended for dissolving pyrimidine-5-carbaldehyde?
Pyrimidine-5-carbaldehyde is soluble in a range of common organic solvents. For reaction purposes, anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and acetonitrile are suitable. It is crucial to use high-purity, dry solvents to avoid introducing water or other reactive impurities.
Q4: How does moisture affect the stability of pyrimidine-5-carbaldehyde?
Moisture can lead to the formation of the corresponding hydrate (gem-diol), which exists in equilibrium with the aldehyde.[7] While this process is reversible, the presence of the hydrate can complicate quantification and may be more susceptible to oxidation. Therefore, it is essential to handle the compound in a dry environment and use anhydrous solvents.
Q5: My pyrimidine-5-carbaldehyde is a solid at room temperature. Is it safe to melt it?
The melting point of pyrimidine-5-carbaldehyde is in the range of 39-43°C.[5] Gentle warming to melt the compound for easier handling is generally acceptable, but prolonged heating should be avoided as it can accelerate decomposition. If melting is necessary, do so under an inert atmosphere and use the molten compound promptly.
Q6: What are the primary decomposition products I should look for?
The most likely decomposition product is pyrimidine-5-carboxylic acid, formed via oxidation. This can be identified by ¹H NMR (disappearance of the aldehyde proton at ~10 ppm and appearance of a carboxylic acid proton, which may be broad and further downfield, or not visible if exchanged with trace D₂O) or by LC-MS. Polymeric materials may also form, which can be more difficult to characterize.
Visualizing Decomposition and Prevention
To better understand the factors affecting the stability of pyrimidine-5-carbaldehyde, the following diagrams illustrate the main degradation pathways and a recommended workflow for handling the compound.
Caption: Figure 1: Primary Decomposition Pathways
Caption: Figure 2: Recommended Handling Workflow
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C (long-term) | Minimizes thermal decomposition and oxidation rates. |
| 2-8°C (short-term) | Acceptable for brief periods, but not ideal. | |
| Storage Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation by atmospheric oxygen.[4] |
| Light Exposure | Protect from Light (Amber Vial) | Prevents photodecomposition.[6] |
| Handling Environment | Dry, Inert | Prevents hydration and oxidation. |
Experimental Protocol: Purity Check by ¹H NMR
This protocol provides a quick method to assess the purity of pyrimidine-5-carbaldehyde and check for the presence of pyrimidine-5-carboxylic acid.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of pyrimidine-5-carbaldehyde.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
-
Data Analysis:
-
Pyrimidine-5-carbaldehyde: Look for the characteristic aldehyde proton singlet at approximately 10.1 ppm. The aromatic protons will appear in the 8.5-9.5 ppm region.
-
Pyrimidine-5-carboxylic acid (Impurity): The most telling sign of oxidation is the diminishment or absence of the aldehyde peak at 10.1 ppm. The carboxylic acid proton is often broad and may be difficult to observe, but its formation will lead to a relative decrease in the integration of the aldehyde signal compared to the aromatic protons.
-
By implementing these best practices and troubleshooting strategies, you can significantly mitigate the risk of decomposition and ensure the quality and reliability of your experimental results when working with pyrimidine-5-carbaldehyde.
References
-
Chemguide. Oxidation of aldehydes and ketones. [Link]
-
Protheragen. Pyrimidine-5-carboxaldehyde. [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Addition of Water - Hydration. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. Pyrimidine-5-carboxaldehyde - Protheragen [protheragen.ai]
- 6. Pyrimidine-5-carboxaldehyde, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling the Synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Document ID: TSS-PYR-5CARB-2026
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, often utilized as an intermediate in the development of novel therapeutic agents targeting a range of conditions, including neurological disorders and cancer.[1] Its structure, featuring a reactive aldehyde group and a substituted pyrimidine core, allows for diverse downstream chemical modifications.[1]
The most common and scalable synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This guide is designed for researchers, chemists, and process development professionals to provide practical, field-tested advice for troubleshooting and scaling up this synthesis. We will delve into the causality behind experimental choices to ensure a robust and reproducible process.
Synthetic Workflow Overview
The primary strategy involves the displacement of a suitable leaving group (typically a halogen) from the C2 position of a pyrimidine ring by pyrrolidine. This is a classic SNAr reaction, which is feasible due to the electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing aldehyde group.
Caption: General workflow for the SNAr synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis?
A: The most common precursor is 2-chloropyrimidine-5-carbaldehyde . While 2-bromo or 2-fluoro analogs could also be used, the chloro-derivative typically offers a good balance of reactivity and cost-effectiveness. The purity of this starting material is critical; verify it by NMR or LC-MS before starting.
Q2: Why is a base necessary for this reaction?
A: The SNAr reaction between 2-chloropyrimidine-5-carbaldehyde and pyrrolidine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the basic nitrogen of the pyrrolidine nucleophile, rendering it inactive. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA), is required to scavenge this acid and ensure the pyrrolidine remains available for reaction.
Q3: What are the recommended reaction conditions?
A: This reaction typically requires heating. Temperatures in the range of 80-120°C are common.[2] Polar aprotic solvents like DMSO, NMP, or DMF are excellent choices as they can dissolve the reagents and effectively facilitate SNAr reactions.
Q4: How can I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product will be more polar than the 2-chloropyrimidine starting material. For more precise tracking, especially during optimization, LC-MS is highly recommended.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Q: My reaction shows only starting material on the TLC/LC-MS after several hours. What's wrong?
A: This is a common issue related to reaction activation. Let's break down the potential causes:
-
Insufficient Temperature: SNAr reactions on electron-deficient heterocycles like pyrimidine are often slower than on highly activated systems like dinitrohalobenzenes and require thermal energy.[3]
-
Solution: Ensure your reaction is heated to at least 80°C. If the reaction is still sluggish, cautiously increase the temperature in 10°C increments to 120°C. Monitor for any signs of decomposition (darkening of the reaction mixture).
-
-
Inactive Nucleophile: If you omitted the base, the pyrrolidine would be quickly protonated by the generated HCl, halting the reaction.
-
Solution: Ensure you have added at least 1.5-2.0 equivalents of a suitable base (e.g., K₂CO₃, DIPEA). An inorganic base like K₂CO₃ is often preferred for scale-up due to its low cost and ease of removal during workup.
-
-
Solvent Choice: While alcohols can be used, polar aprotic solvents are generally superior for this transformation.
-
Solution: If you are using a solvent like isopropanol, consider switching to DMSO or NMP, which will significantly accelerate the rate of SNAr reactions.
-
Problem 2: Complex Reaction Mixture with Multiple Side Products
Q: My TLC/LC-MS shows the product spot, but also several other unidentified spots. What are these side reactions?
A: The aldehyde functionality is reactive and can lead to side products, especially under harsh conditions.
-
Aldehyde-Amine Condensation: The aldehyde can potentially react with pyrrolidine to form an enamine or other condensation products. This is more likely if the temperature is excessively high or reaction times are prolonged.
-
Solution: Try to run the reaction at the lowest temperature that gives a reasonable rate. Do not let the reaction run for an extended period after the starting material is consumed. Monitor closely by TLC or LC-MS.
-
-
Degradation: Heterocyclic aldehydes can be sensitive to strong bases and high temperatures.
-
Solution: If you are using a very strong base, consider switching to a milder one like K₂CO₃. Ensure your reaction is running under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde.
-
Problem 3: Difficult Purification
Q: I'm having trouble purifying the product. It streaks badly on my silica gel column, or I can't get it to crystallize.
A: The nitrogen atoms in the product can interact with the acidic silica gel, and the molecule's structure may favor forming an oil.
-
Chromatography Issues: The basic nitrogens on the pyrimidine and pyrrolidine rings can cause significant tailing on standard silica gel.
-
Solution: Deactivate the silica gel by adding 0.5-1% triethylamine or ammonia to your eluent system. This will protonate the acidic sites on the silica and lead to much sharper peaks.
-
-
Crystallization Failure: The product may be a viscous oil or have impurities that inhibit crystallization.
-
Solution: First, ensure the product is pure via chromatography. If it's still an oil, try trituration with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization or solidify the product by washing away minor impurities. If that fails, attempt recrystallization from a variety of solvent systems (e.g., Ethyl Acetate/Hexanes, Isopropanol/Water).
-
Detailed Experimental Protocol (Lab Scale)
This protocol is a representative procedure for a 5-10 gram scale synthesis.
Materials:
-
2-Chloropyrimidine-5-carbaldehyde (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) (5-10 mL per gram of starting material)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Water
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloropyrimidine-5-carbaldehyde, potassium carbonate, and DMSO.
-
Begin stirring the suspension under a nitrogen atmosphere.
-
Add the pyrrolidine dropwise over 5 minutes. A slight exotherm may be observed.
-
Heat the reaction mixture to 90°C and maintain this temperature.
-
Monitor the reaction progress every 1-2 hours using TLC (e.g., 40% EtOAc/Hexanes). The reaction is typically complete in 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (approx. 5x the volume of DMSO).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts and wash them with water (2x) and then with brine (1x) to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%). Remember to add 0.5% triethylamine to the eluent.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid or viscous oil.
Data Summary and Scale-Up Considerations
| Parameter | Lab Scale (5g) | Pilot Scale (500g) Considerations |
| Solvent | DMSO | Consider NMP or 2-MeTHF for easier workup and boiling point control. |
| Base | K₂CO₃ | K₂CO₃ remains an excellent choice. Ensure it is finely powdered for good mixing. |
| Temperature | 90°C | Monitor internal temperature closely. Control reagent addition rate to manage any exotherm. |
| Workup | Liquid-liquid extraction | Large volume extractions are inefficient. Consider a crystallization-based isolation if possible to minimize solvent waste. |
| Purification | Chromatography | Chromatography is not ideal for large quantities. Develop a robust crystallization procedure from a suitable solvent system (e.g., IPA/heptane). |
| Safety | Standard PPE | Pyrrolidine is corrosive and volatile. Use a closed system for additions. Be aware of potential exotherms. |
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atoms of the pyrimidine ring stabilize the negative charge in the intermediate.[4][5]
Caption: The addition-elimination mechanism of the SNAr reaction.
References
- EvitaChem. 2-(2-Ethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde (EVT-13290245). EvitaChem Website.
- ChemicalBook. Pyrimidine-5-carboxaldehyde synthesis. ChemicalBook Website.
- Chem-Impex. 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde. Chem-Impex International Website.
- Chem-Impex. Pyrimidine-5-carboxaldehyde. Chem-Impex International Website.
- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange Website.
- Chemistry LibreTexts. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry LibreTexts Website.
- Pharmaceutical Technology. Advances in Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology Website.
-
YouTube. nucleophilic aromatic substitutions. YouTube Video. Available from: [Link]
- Química Organica.org. Nucleophilic substitution reactions in pyridine. Química Organica.org Website.
Sources
Technical Support Center: Strategies for Overcoming Poor Solubility of Pyrimidine Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyrimidine intermediates. Here, we will explore the underlying causes of poor solubility and provide a comprehensive set of troubleshooting strategies and detailed protocols to address these issues effectively in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine intermediate is crashing out of my reaction mixture. What are my immediate options to keep it in solution?
A1: When a pyrimidine intermediate precipitates during a reaction, the primary goal is to redissolve it to ensure the reaction proceeds to completion. Here are some immediate strategies:
-
Co-solvent Systems: Often, the most effective initial approach is the use of a co-solvent system. A small amount of a strong solubilizing solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be added to a less polar reaction solvent such as tetrahydrofuran (THF) or dioxane to maintain the solubility of all components.[1][2]
-
Temperature Adjustment: Increasing the reaction temperature can often enhance the solubility of your intermediate.[1] However, you must consider the thermal stability of your reactants and the potential for unwanted side reactions at elevated temperatures.
-
Solvent Change: If a co-solvent system proves ineffective, a complete change of the reaction solvent to one with higher solubilizing power, such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP), may be necessary.[1]
Q2: I've successfully synthesized my pyrimidine intermediate, but it has very low aqueous solubility, which is problematic for downstream biological assays. What can I do?
A2: Improving the aqueous solubility of a final compound is a critical step in drug development. Several strategies can be employed:
-
pH Modification: The solubility of pyrimidine derivatives can be highly dependent on pH.[3] Many pyrimidines contain ionizable groups, and adjusting the pH of the aqueous solution can significantly increase solubility. For basic pyrimidines, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic pyrimidines, increasing the pH will result in deprotonation and enhanced solubility.
-
Salt Formation: For pyrimidine intermediates with acidic or basic functional groups, forming a salt is a common and effective method to improve aqueous solubility.[4] Salts of alkali metals for acidic compounds or strong acid salts for basic compounds are generally more water-soluble than the parent molecule.[4]
-
Prodrug Approach: A prodrug strategy involves chemically modifying the pyrimidine intermediate to create a more soluble derivative that can be converted back to the active parent drug in vivo.[5][6][7] This is a well-established method for enhancing bioavailability.[1]
-
Amorphous Solid Dispersions: Dispersing the pyrimidine intermediate within a hydrophilic polymer matrix can create a stabilized amorphous form.[8][9] Amorphous solids typically exhibit higher apparent water solubility compared to their crystalline counterparts.[8]
Q3: I'm trying to purify my poorly soluble pyrimidine intermediate by recrystallization, but I'm struggling to find a suitable solvent system.
A3: The key to successful recrystallization is identifying a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.[1]
-
Single Solvent Recrystallization: This is the most straightforward method. The crude product is dissolved in a minimal amount of a suitable hot solvent and then allowed to cool slowly.
-
Anti-Solvent Crystallization: If your compound is only soluble in high-boiling point solvents like DMF or DMSO, anti-solvent crystallization is a powerful technique.[10][11] The compound is dissolved in a small amount of the high-boiling point solvent, and then a more volatile "anti-solvent" (a solvent in which the compound is insoluble) is slowly added or allowed to diffuse into the solution, causing the compound to crystallize.[10][11]
Troubleshooting Guides & Detailed Protocols
Troubleshooting Guide: Unexpected Precipitation During Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition of a reagent. | The intermediate formed has lower solubility in the current solvent system. | 1. Add a co-solvent (e.g., a small percentage of DMSO or DMF).[1] 2. Increase the reaction temperature.[1] 3. If the issue persists, consider changing the primary reaction solvent.[1] |
| Product crystallizes out as the reaction progresses. | The concentration of the product has exceeded its solubility limit at the reaction temperature. | 1. Add more of the reaction solvent to decrease the concentration. 2. Gradually increase the reaction temperature.[12] |
| Oiling out instead of precipitating as a solid. | The compound is melting at the reaction temperature but is not soluble. | 1. Lower the reaction temperature slightly. 2. Add a co-solvent to improve solubility. |
Protocol 1: pH-Dependent Solubility Assessment
This protocol outlines a method to determine the aqueous solubility profile of a pyrimidine intermediate as a function of pH.
Materials:
-
Your pyrimidine intermediate
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
Vials or microcentrifuge tubes
-
Shaker or rotator
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare saturated solutions of your pyrimidine intermediate in each buffer. Add an excess of the compound to each buffer to ensure saturation.
-
Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge or filter the samples to remove undissolved solids.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Determine the concentration of the dissolved pyrimidine intermediate in each buffer using a validated HPLC or UV-Vis method.
-
Plot the solubility (concentration) as a function of pH to visualize the solubility profile.
Diagram: pH Effect on Pyrimidine Solubility
Caption: pH influences the ionization and solubility of pyrimidine intermediates.
Protocol 2: Co-Solvent Screening for Improved Solubility
This protocol provides a systematic approach to identifying an effective co-solvent system for your pyrimidine intermediate.
Materials:
-
Your pyrimidine intermediate
-
A selection of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).[13][14]
-
Primary solvent (e.g., water or a buffer)
-
Vials or multi-well plates
-
Analytical method for concentration determination (e.g., HPLC, UV-Vis)
Procedure:
-
Prepare stock solutions of your pyrimidine intermediate in each co-solvent.
-
In a series of vials or wells, prepare different ratios of the co-solvent and the primary solvent (e.g., 10:90, 20:80, 30:70 co-solvent:primary solvent).
-
Add an excess amount of your pyrimidine intermediate to each solvent mixture.
-
Equilibrate the samples at a constant temperature with agitation for 24 hours.
-
Separate the undissolved solid by centrifugation or filtration.
-
Analyze the concentration of the dissolved compound in the supernatant.
-
Plot solubility versus the percentage of co-solvent to identify the optimal system.
Table: Example Co-Solvent Screening Data
| Co-solvent | % Co-solvent in Water | Solubility (µg/mL) |
| None | 0% | 5 |
| Ethanol | 10% | 25 |
| Ethanol | 20% | 80 |
| Propylene Glycol | 10% | 45 |
| Propylene Glycol | 20% | 150 |
| PEG 400 | 10% | 70 |
| PEG 400 | 20% | 250 |
Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing an amorphous solid dispersion to enhance the solubility of a pyrimidine intermediate.[9][15]
Materials:
-
Your pyrimidine intermediate
-
A hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A common volatile solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both your pyrimidine intermediate and the chosen polymer in the common solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
Continue to dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
The resulting solid dispersion can then be characterized for its amorphous nature (e.g., by PXRD) and its dissolution properties can be compared to the crystalline drug.
Diagram: Solid Dispersion Workflow
Caption: Workflow for preparing an amorphous solid dispersion.
Advanced Solubilization Strategies
Surfactant-Mediated Solubilization
Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[16][17][18] This is particularly useful for highly lipophilic pyrimidine intermediates.
-
Mechanism: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[13] The hydrophobic core of these micelles provides a favorable environment for the poorly soluble drug, effectively increasing its concentration in the aqueous phase.[18]
-
Common Surfactants: Examples include sodium dodecyl sulfate (SDS), Tween® 80, and Poloxamer 407.[19]
Crystallization Techniques for Poorly Soluble Pyrimidines
For purification and isolation, specific crystallization techniques can be employed for compounds that are challenging to crystallize from common solvents.
-
Vapor Diffusion: This is an excellent method for growing high-quality single crystals when only small amounts of material are available.[20] A solution of the compound is placed in a small, open container inside a larger sealed vessel containing a more volatile anti-solvent.[10] The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, leading to crystal growth.[10]
-
Solvent Layering: In this technique, a less dense solution of the compound is carefully layered on top of a more dense, miscible anti-solvent.[20] Crystallization occurs at the interface as the two solvents slowly mix.
By systematically applying these troubleshooting guides and protocols, researchers can effectively address the solubility challenges posed by pyrimidine intermediates, facilitating their progression through the drug discovery and development pipeline.
References
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health. [Link]
-
Pyrimidine - Solubility of Things. Solubility of Things. [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health. [Link]
-
Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health. [Link]
-
Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences. [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]
- Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
-
(PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]
-
Guide for crystallization. University of Fribourg. [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. IntechOpen. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
-
Solid dispersions: A technology for improving bioavailability. MedCrave online. [Link]
-
Solid Dispersions. Contract Pharma. [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. National Institutes of Health. [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed Central. [Link]
-
Purine and Pyrimidine Metabolism. Indiana State University. [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed. [Link]
-
Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. unifr.ch [unifr.ch]
Technical Support Center: Optimizing Reaction Conditions for Sterically Hindered Pyrimidines
Welcome to the technical support center for optimizing synthetic reactions involving sterically hindered pyrimidines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical solutions to common challenges. As pyrimidine scaffolds are central to countless pharmaceuticals and bioactive molecules, mastering their functionalization, especially with bulky substituents, is a critical skill.[1][2] This resource moves beyond simple protocols to explain the mechanistic reasoning behind experimental choices, empowering you to solve problems logically and efficiently.
The Core Challenge: Steric Crowding Meets Electronic Demand
Sterically hindered pyrimidines present a dual challenge for synthetic chemists. The pyrimidine ring is inherently electron-deficient, which influences its reactivity in cross-coupling reactions.[1] When bulky groups are positioned at C2, C4, C5, or C6, they physically obstruct the approach of the catalyst and coupling partners to the reactive sites. This steric clash can severely impact key steps in catalytic cycles, such as oxidative addition and reductive elimination, leading to sluggish reactions and low yields.[3][4] Furthermore, the basic nitrogen atoms of the pyrimidine ring can act as ligands, coordinating to the metal center of the catalyst (e.g., Palladium) and causing deactivation or inhibition—a phenomenon often termed the "2-pyridyl problem" in related heterocycles.[3][5][6]
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most frequent issues encountered in the laboratory.
Issue 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling
Question: My Suzuki-Miyaura reaction with a 2,4,6-trisubstituted pyrimidine is failing or giving minimal product. I'm using Pd(PPh₃)₄ and K₂CO₃ in aqueous dioxane. What's going wrong?
Answer: This is a classic problem when moving from simple to sterically demanding substrates. The issue likely stems from a combination of factors that render a "standard" catalyst system ineffective.
Causality Analysis:
-
Inefficient Oxidative Addition: The steric bulk around the C-X (X = Cl, Br, I) bond on your pyrimidine is likely preventing the palladium catalyst from inserting itself, which is the first and often rate-limiting step of the cycle.[7]
-
Catalyst Inhibition: The pyrimidine's nitrogen lone pairs can bind to the palladium center, forming an off-cycle, inactive complex.[3][8] Standard ligands like triphenylphosphine (PPh₃) are often not bulky enough to prevent this.
-
Difficult Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, is also hindered. Bulky groups on both coupling partners must be brought into close proximity, which can be energetically unfavorable.[9]
Troubleshooting Workflow & Solutions:
The following diagram outlines a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Recommendations:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often insufficient for hindered substrates.[3] You must move to modern, bulky, and electron-rich biaryl phosphine ligands (i.e., "Buchwald ligands"). These ligands promote the formation of a highly reactive, monoligated Pd(0) species, enhance the rate of oxidative addition, and stabilize the catalyst against deactivation.[3][9][10]
-
Base and Solvent Optimization: For substrates prone to protodeboronation (a common side reaction where the boronic acid is replaced by hydrogen), switching to anhydrous conditions is often effective.[3][9]
-
Consider Microwave Heating: Microwave irradiation can dramatically accelerate reactions by efficiently overcoming high activation energy barriers.[1][11] Reactions that take many hours under conventional heating can often be completed in minutes, sometimes with improved yields and fewer side products.[12][13]
| Parameter | Initial Condition (Low Yield) | Recommended Optimization | Rationale |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 (1-5 mol%) | Pre-catalyst ensures efficient generation of the active Pd(0) species.[14] XPhos is a bulky ligand ideal for hindered substrates.[9][15] |
| Base | Na₂CO₃ or K₂CO₃ (aq.) | K₃PO₄ or Cs₂CO₃ (anhydrous) | Stronger, non-aqueous bases that are effective in organic solvents and minimize protodeboronation.[8][9] |
| Solvent | Dioxane/H₂O | Anhydrous 1,4-Dioxane or Toluene | Anhydrous conditions prevent decomposition of the boronic acid coupling partner.[3] |
| Temperature | 80-100 °C (Oil Bath) | 100-140 °C (Microwave) | Provides the necessary energy to overcome steric barriers and significantly reduces reaction time.[1] |
Issue 2: Poor Yield or Failure in Buchwald-Hartwig Amination
Question: I am trying to couple a secondary amine to a 2-chloropyrimidine derivative with significant steric bulk near the chlorine. The reaction is sluggish and gives a complex mixture. What should I change?
Answer: Similar to the Suzuki reaction, the Buchwald-Hartwig amination of hindered pyrimidines requires a highly active catalyst system designed to overcome both steric and electronic challenges.
Causality Analysis:
-
Catalyst Inhibition: The pyridine nitrogen is a prime culprit, deactivating the palladium catalyst.[5] The amine substrate can also coordinate strongly.
-
Slow Oxidative Addition: The C-Cl bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step particularly challenging, especially with steric hindrance.[5][14]
-
Competitive β-Hydride Elimination: This is an unproductive side reaction where a C-H bond on the amine's alkyl group interacts with the palladium, leading to an imine byproduct and a hydrodehalogenated pyrimidine.[4][16] Bulky ligands are crucial to favor the desired reductive elimination over this pathway.
Solutions and Recommendations:
-
Employ a Robust Catalyst System: Use a combination of a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Buchwald G3/G4 pre-catalyst) with a highly specialized ligand.[5][14] Ligands like BrettPhos , XPhos , or RuPhos are specifically designed for challenging C-N couplings.[10][17] Their bulkiness creates a protective pocket around the palladium, preventing pyridine coordination and facilitating the crucial reductive elimination step.[15][16]
-
Select the Right Base: A strong, non-nucleophilic base is required to deprotonate the amine without causing other side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[14][15]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard. Toluene is often preferred for its higher boiling point, allowing for higher reaction temperatures if needed.[18]
Caption: Key catalytic steps hindered by steric bulk in C-N coupling.
Frequently Asked Questions (FAQs)
Q1: My starting pyrimidine is a chloride. Is it worth trying to convert it to the bromide or iodide first? A1: It depends. While bromides and iodides are generally more reactive in oxidative addition, modern catalyst systems are highly effective for chlorides.[5][14] Given the extra synthetic steps required for halogen exchange, it is almost always more efficient to first try optimizing the coupling of the chloropyrimidine using a potent catalyst system (e.g., a G3/G4 pre-catalyst with a ligand like SPhos or XPhos).[5][9]
Q2: I am observing significant homocoupling of my boronic acid. How can I prevent this? A2: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[8] Ensure your solvent is rigorously degassed (e.g., via sparging with argon for 30 minutes or three freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere.[8] Using a well-defined Pd(0) source or a reliable pre-catalyst can also minimize side reactions compared to systems where Pd(0) is generated in situ from a Pd(II) source.[14][19]
Q3: Can C-H activation be an alternative to cross-coupling for functionalizing a hindered pyrimidine? A3: Absolutely. Direct C-H activation/functionalization is a powerful and increasingly popular strategy that avoids the pre-functionalization required for cross-coupling (i.e., installing a halogen).[2][20] For pyrimidines, C-H activation can be directed to specific positions, such as C5, which can be difficult to functionalize otherwise.[2] These methods often use palladium, nickel, or copper catalysts and can be highly regioselective.[2][21] If you are struggling with a cross-coupling approach, exploring the C-H activation literature for your specific pyrimidine core is a highly recommended alternative.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Hindered 2-Chloropyrimidine
This protocol provides a robust starting point for a challenging coupling reaction. It should be optimized for each specific substrate pair.
Materials:
-
Sterically Hindered 2-Chloropyrimidine (1.0 equiv.)
-
Arylboronic Acid (1.5 equiv.)
-
XPhos Pd G3 Pre-catalyst (3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Microwave reaction vial with stir bar
Procedure:
-
Vial Preparation: To a dry microwave reaction vial containing a magnetic stir bar, add the 2-chloropyrimidine (e.g., 0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), K₃PO₄ (1.0 mmol, 2.0 equiv.), and the XPhos Pd G3 pre-catalyst (0.015 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 2.5 mL to achieve a 0.2 M concentration).
-
Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Microwave Reaction: Place the vial in the microwave reactor. Heat the mixture to 120 °C and hold for 30 minutes with stirring.[1]
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega. [Link]
-
Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. IP Innovative Publication. [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Publishing. [Link]
-
Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing. [Link]
-
Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. RSC Publishing. [Link]
-
Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. PubMed. [Link]
-
Pyrimidine as an Aryl C-H Activating Group. PubMed. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Benchchem.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. ResearchGate. [Link]
-
Synthesis of 2,4,6-trisubsuituted pyrimidines. ResearchGate. [Link]
-
Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Frontiers. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. PMC - NIH. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides [frontiersin.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines | MDPI [mdpi.com]
- 21. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Formation in the Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation in the synthesis of pyrimidine derivatives. Drawing from extensive field experience and established scientific literature, this resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your synthetic routes, maximize yields, and ensure the purity of your target compounds.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures, making the Hantzsch pathway competitive with the desired Biginelli reaction.[1]
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct. For instance, in a study using nanoZnO as a catalyst, the Biginelli reaction was favored at 60°C, while the Hantzsch reaction became dominant at 120-140°C.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Some Lewis acids may preferentially promote the desired Biginelli reaction. Experimenting with different catalysts, such as Yb(OTf)₃ or gluconic acid, has been shown to improve yields of the desired dihydropyrimidinone (DHPM).[3][4]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]
Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A2: Low conversion in pyrimidine synthesis can be attributed to several factors:
-
Inefficient Catalysis: The catalyst may be inactive or not optimal for the specific substrates. Ensure your catalyst is fresh or has been properly activated. For reusable catalysts, regeneration may be necessary.
-
Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for the reaction to go to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas are common byproducts in the Biginelli reaction, arising from the O→N acyl migration of an O-acylisourea intermediate.[5] Their presence can complicate purification due to similar polarities to the desired product.
Confirmation and Prevention:
-
Characterization: The presence of N-acylureas can be confirmed using spectroscopic methods. In ¹H NMR, you may observe characteristic signals for the acyl group and the urea protons. Mass spectrometry can confirm the molecular weight of the byproduct.
-
Solvent Effects: The polarity of the solvent can influence the formation of N-acylurea byproducts. In some cases, using less polar solvents may reduce their formation.[6]
-
Purification: Careful column chromatography or recrystallization can often separate the N-acylurea from the desired pyrimidine derivative.
Q4: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?
A4: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is sensitive to reaction conditions. Common side reactions include:
-
Hydrolysis of Intermediates: The Pinner reaction proceeds through an imidate salt intermediate (Pinner salt), which is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[7] Therefore, maintaining strictly anhydrous conditions is critical.
-
Self-Condensation of the 1,3-Dicarbonyl Compound: Under basic conditions, the 1,3-dicarbonyl compound can undergo self-condensation, leading to undesired byproducts.
-
Amidine Instability: Amidines can be unstable and may decompose or hydrolyze, especially if not handled under anhydrous conditions.
II. Troubleshooting Guide
This guide provides a more detailed, problem-oriented approach to resolving specific issues encountered during pyrimidine synthesis.
Biginelli Reaction Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield of Dihydropyrimidinone (DHPM) | Inefficient catalysis, suboptimal reaction conditions, reactant impurity. | 1. Catalyst Optimization: Screen different Brønsted or Lewis acids (e.g., HCl, Yb(OTf)₃, InCl₃) to find the optimal catalyst for your substrates.[3][8] The catalyst's role is to activate the carbonyl group of the aldehyde, facilitating the initial condensation with urea. 2. Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and determine the optimal reaction time and temperature.[1] Over-or under-heating can lead to byproduct formation or incomplete reaction. 3. Purity Check: Verify the purity of your aldehyde, β-ketoester, and urea using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can act as catalyst poisons or participate in side reactions. |
| High Yield of Hantzsch Dihydropyridine (DHP) Byproduct | High reaction temperature, decomposition of urea to ammonia. | 1. Temperature Reduction: Perform the reaction at a lower temperature (e.g., 60°C instead of reflux) to disfavor the Hantzsch pathway.[2] 2. Catalyst Screening: Certain catalysts may offer better selectivity for the Biginelli product. For example, gluconic acid has been reported as a green and efficient catalyst for selective DHPM synthesis.[4] 3. Controlled Addition of Urea: Adding urea portion-wise or as the last reactant can minimize its concentration at any given time, thereby reducing its decomposition to ammonia. |
| Formation of N-Acylurea Byproducts | O→N acyl migration of the O-acylisourea intermediate. | 1. Solvent Selection: Investigate the effect of solvent polarity on byproduct formation. A less polar solvent might disfavor the rearrangement.[6] 2. Purification Strategy: Employ careful column chromatography with a gradient elution or recrystallization from a suitable solvent system to separate the N-acylurea from the desired product. |
| Incomplete Cyclization (Open-Chain Ureide Intermediate Accumulates) | Steric hindrance, insufficient activation for cyclization. | 1. Stronger Acid Catalyst: A stronger acid may be required to promote the final cyclization and dehydration step. 2. Extended Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC for the disappearance of the intermediate. 3. Microwave Irradiation: Microwave-assisted synthesis can sometimes promote cyclization and reduce reaction times.[3] |
Pinner Reaction Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield of Pyrimidine | Presence of water, impure amidine, suboptimal base/acid. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The imidate intermediate is highly moisture-sensitive.[7] 2. Amidine Quality: Use freshly prepared or purified amidine. Amidines can be hygroscopic and degrade over time. 3. Stoichiometry and Choice of Base/Acid: Carefully control the stoichiometry of the base or acid used. The choice of base (e.g., sodium ethoxide, potassium carbonate) can significantly impact the reaction outcome. |
| Formation of Ester Byproduct | Hydrolysis of the Pinner salt intermediate. | 1. Rigorous Exclusion of Water: As mentioned above, strictly anhydrous conditions are paramount to prevent the hydrolysis of the imidate to an ester.[7] |
| Self-Condensation of 1,3-Dicarbonyl Compound | Inappropriate base or reaction temperature. | 1. Milder Base: Consider using a milder base or a stoichiometric amount to minimize self-condensation. 2. Temperature Control: Run the reaction at a lower temperature to reduce the rate of the self-condensation side reaction. |
III. Visualization of Key Mechanisms and Workflows
Biginelli vs. Hantzsch Reaction Pathways
Caption: Competing Biginelli and Hantzsch reaction pathways.
Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis
Caption: A systematic workflow for troubleshooting low yields.
IV. Experimental Protocols
Protocol 1: General Procedure for Monitoring a Biginelli Reaction by HPLC-UV
This protocol provides a general method for tracking the progress of a Biginelli reaction to optimize reaction time and identify the formation of byproducts.
Materials:
-
Reaction mixture aliquot
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (or other suitable modifier)
-
HPLC vials
-
Syringe filters (0.45 µm)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of ACN). This dilution also prepares the sample for injection.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting gradient could be 10% ACN in water (both with 0.1% formic acid) to 90% ACN in water over 15 minutes. This gradient should be optimized based on the polarity of the reactants, product, and expected byproducts.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the aromatic components (aldehyde, product, and byproducts) have strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks for starting materials and the product by comparing retention times with authentic standards (if available) or by LC-MS analysis of the peaks.
-
Track the decrease in the peak area of the starting materials and the increase in the peak area of the product over time to determine the reaction kinetics and endpoint.
-
The appearance of new peaks indicates the formation of byproducts. These can be collected and characterized by other analytical techniques.
-
Protocol 2: Identification of Byproducts by NMR Spectroscopy
This protocol outlines the general steps for using ¹H NMR to identify byproducts in a crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Take a representative sample of the crude reaction mixture after workup.
-
Dissolve a small amount of the crude material in a suitable deuterated solvent. The choice of solvent depends on the solubility of the components.
-
Filter the solution if any solid particles are present to avoid shimming issues.
-
Transfer the clear solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Standard acquisition parameters are usually sufficient.
-
If necessary, acquire other spectra like ¹³C NMR, COSY, or HSQC for more detailed structural elucidation.
-
-
Spectral Analysis:
-
Identify the signals corresponding to the desired product by comparing the spectrum to a known spectrum or by detailed analysis of chemical shifts, coupling constants, and integrations.
-
Signals that do not correspond to the starting materials or the product are likely from byproducts.
-
For a suspected Hantzsch DHP byproduct, look for characteristic signals of the dihydropyridine ring.
-
For a suspected N-acylurea, look for additional amide NH protons and signals corresponding to the acyl group.
-
The relative integration of the product and byproduct signals can provide an estimate of their ratio in the crude mixture.
-
V. References
-
Biginelli Reaction: An Overview. Tetrahedron Letters, 2016 , 57(45), 5135-5149. [Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry, 2024 , 2(2), 157-163. [Link]
-
A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 2013 , 9, 1572-1578. [Link]
-
Pinner Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal. [Link]
-
Usage of HPLC in analysis of tetrahydropyrimidine Biginelli derivative. ResearchGate, 2018 . [Link]
-
Pinner reaction. Wikipedia. [Link]
-
Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 2021 , 26(16), 4984. [Link]
-
Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Science and Technology of Engineering, Chemistry and Environmental Protection, 2021 . [Link]
-
Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry, 2024 . [Link]
-
Biginelli Reaction. Organic Chemistry Portal. [Link]
-
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega, 2023 , 8(38), 34077-34083. [Link]
-
Pyrimidine synthesis. Wikipedia. [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 2018 , 6, 376. [Link]
-
Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. ARKIVOC, 2003 , (xi), 112-117. [Link]
-
Effects of the solvent on the yield of the model Biginelli reaction. ResearchGate, 2018 . [Link]
-
Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 2016 , 128(1), 127-132. [Link]
-
Monitoring Reactions by NMR. University of Wisconsin-Madison. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 2022 , 94(38), 13076-13083. [Link]
-
Sensitive method for the quantification of urinary pyrimidine metabolites in healthy adults by gas chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 2001 , 762(2), 143-151. [Link]
-
Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 1980 , 190(1), 107-112. [Link]
-
Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]
-
Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 2014 , 13, 24. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
Synthesis of Pyrimidine Derivatives. Scribd. [Link]
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005 , (xv), 187-191. [Link]
-
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Molecules, 2008 , 13(4), 891-957. [Link]
-
N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007 , (3), 417-427. [Link]
-
Conformation of acylureas. Solvent polarity dependent specific rotation and the formation of molecular complexes with solvent molecules possessing a carbonyl or epoxy functionality. Journal of the Chemical Society, Perkin Transactions 2, 1996 , (6), 1131-1136. [Link]
-
Pinner Reaction. NROChemistry. [Link]
-
Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 1981 , 10(3), 709-825. [Link]
-
Controllable selectivity in Biginelli and Hantzsch reactions using nanoZnO as a structure base catalyst. Journal of Molecular Catalysis A: Chemical, 2013 , 370, 117-122. [Link]
-
Novel acidic ChCl/TFA DES as reaction medium and catalyst for Biginelli and Hantzsch reactions. Iranian Journal of Catalysis, 2019 , 9(4), 309-317. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 2020 , 10(3-s), 241-250. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 2021 , 12(02), 343-353. [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. SSRN, 2023 . [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate, 2023 . [Link]
-
Journal articles: 'Biginelli reactions'. Grafiati. [Link]
-
Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry. ChemMedChem, 2019 , 14(12), 1159-1168. [Link]
-
Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. RSC Advances, 2021 , 11(45), 28163-28172. [Link]
-
Handbook of Heterocyclic Chemistry. Elsevier. [Link]
-
Chemistry Of Heterocyclic Compounds 501 Spring 2017. Internet Archive. [Link]
-
(PDF) Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate, 2021 . [Link]
-
NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 2017 , 13, 342-356. [Link]
-
Lecture 13: Experimental Methods. Harvard University. [Link]
-
Sample Preparation Guidelines for GC-MS. University of Maryland. [Link]
-
Common Sample Preparation Techniques for GC-MS Analysis. LinkedIn. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. ResearchGate, 2019 . [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Arkivoc, 2008 , (xvi), 209-217. [Link]
-
BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. ResearchGate, 2015 . [Link]
-
Solved ASSIGNING H NMR: BIGINELI REACTION 1H NMR SPECTRA OF. Chegg. [Link]
-
Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents. ACS Omega, 2023 , 8(11), 10417-10427. [Link]
-
Benchtop F nuclear magnetic resonance (NMR) spectroscopy provides mechanistic insight into the Biginelli condensation towards th. ChemRxiv, 2022 . [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Conformation of acylureas. Solvent polarity dependent specific rotation and the formation of molecular complexes with solvent molecules possessing a carbonyl or epoxy functionality - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsynthchem.com [jsynthchem.com]
Technical Support Center: Characterization of Impurities in Pyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in pyrimidine synthesis, providing concise answers and directing you to more detailed information within this guide.
Q1: What are the most common types of impurities I should expect in my pyrimidine synthesis?
A1: Impurities in pyrimidine synthesis can be broadly categorized into three main classes as defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[1][2][3][4] These include:
-
Organic Impurities: These are the most common and structurally diverse. They can be starting materials, by-products from parallel or consecutive reactions, intermediates that did not fully react, degradation products of your target molecule, or even reagents, ligands, and catalysts used in the synthesis.[1][2] For example, in a Biginelli reaction, common side products can arise from self-condensation of the reactants or incomplete cyclization.[5][6]
-
Inorganic Impurities: These typically result from the manufacturing process and can include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids.[1][2]
-
Residual Solvents: These are organic or inorganic liquids used as vehicles for the preparation of solutions or suspensions during the synthesis process.[1]
Q2: How can I proactively minimize the formation of these impurities?
A2: Proactive control is key. Here are some strategies:
-
Purity of Starting Materials: Ensure the high purity of your starting materials. Impurities in your initial reactants can carry through or even catalyze side reactions.[6]
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, reaction time, and stoichiometry.[5][7] For instance, incomplete reactions can be driven to completion by adjusting the temperature or extending the reaction time, which can be monitored by techniques like Thin Layer Chromatography (TLC).[5]
-
Choice of Reagents and Catalysts: Select reagents and catalysts that are known to be selective for the desired transformation. The efficiency of your catalyst can significantly impact the reaction's outcome.[5][6]
-
Understand Reaction Mechanisms: A thorough understanding of the reaction mechanism can help you anticipate potential side reactions and by-products. For example, understanding that some steps in a synthesis might be reversible can prompt the removal of a byproduct like water to drive the reaction forward.[6][7]
Q3: What are the regulatory thresholds for reporting and identifying impurities?
A3: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[1][2][8] The thresholds are based on the maximum daily dose of the drug substance.
-
Reporting Threshold: This is the level at or above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, the reporting threshold is 0.05%.[1][2]
-
Identification Threshold: This is the level at or above which an impurity's structure must be identified. For a maximum daily dose of ≤ 2g/day, this typically starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.[2]
-
Qualification Threshold: This is the level at or above which an impurity's biological safety must be established. For a maximum daily dose of ≤ 2g/day, this is generally 0.15% or a daily intake of 1.0 mg, whichever is lower.[2]
It's crucial to consult the latest ICH guidelines directly for detailed and up-to-date information.[1][3][8]
Q4: Which analytical techniques are most suitable for characterizing pyrimidine impurities?
A4: A multi-technique approach is often necessary for comprehensive impurity characterization. The most commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for impurity profiling, allowing for the separation and quantification of impurities.[9][10][11][12][13] Reversed-phase HPLC with C8 or C18 columns is frequently employed for pyrimidine derivatives.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of LC with the mass analysis of MS, enabling the identification of unknown impurities by providing molecular weight information.[9][10][14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile or semi-volatile impurities, such as residual solvents or certain by-products.[10][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive structural elucidation of isolated impurities, providing detailed information about the connectivity and stereochemistry of the molecule.[18][19][20][21][22][23]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting advice for common challenges encountered during the analysis of impurities in pyrimidine synthesis.
Issue 1: An Unknown Peak is Detected in My HPLC Chromatogram.
Probable Causes:
-
A process-related impurity (e.g., starting material, intermediate, by-product).
-
A degradation product formed during the synthesis, work-up, or storage.
-
A contaminant from the solvent, glassware, or analytical instrument.
Troubleshooting Workflow:
Caption: Workflow for identifying an unknown HPLC peak.
Detailed Steps:
-
System Suitability Check: First, ensure your analytical system is performing correctly. Inject a blank (mobile phase) to check for system peaks or carryover. Then, inject a known standard of your active pharmaceutical ingredient (API) to confirm retention time and response.
-
Reproducibility: If the peak is not present in the blank, re-inject your sample to confirm the peak's presence and reproducibility.
-
LC-MS Analysis: The next logical step is to analyze the sample by LC-MS.[14][15] This will provide the molecular weight of the unknown compound, which is a critical piece of information for identification.
-
Propose Potential Structures: Based on the molecular weight and your knowledge of the synthetic route, you can propose potential structures for the impurity. Consider starting materials, expected intermediates, and plausible side reactions.[7]
-
Isolation: For unambiguous structural confirmation, the impurity may need to be isolated.[23] Preparative HPLC is a common technique for this purpose.
-
NMR Spectroscopy: Once isolated, perform NMR analysis (¹H, ¹³C, and 2D NMR experiments like COSY and HMQC/HSQC) to elucidate the exact structure of the impurity.[19][20][22]
Issue 2: My Impurity Profile Varies Significantly Between Batches.
Probable Causes:
-
Inconsistent quality of starting materials or reagents.
-
Poor control over reaction parameters (temperature, time, agitation).
-
Changes in the manufacturing process or equipment.
-
Degradation of the sample during storage or analysis.
Troubleshooting Workflow:
Caption: Workflow for addressing batch-to-batch impurity variation.
Detailed Steps:
-
Review Batch Records: Thoroughly review the manufacturing records for the batches . Look for any documented deviations in reaction conditions, raw material lots, or equipment used.
-
Analyze Raw Materials: If possible, obtain and analyze samples of the starting materials and reagents used for the different batches. This can help identify if a particular lot of a raw material is the source of the variability.
-
Controlled Experiments: Design and execute controlled experiments where you systematically vary one parameter at a time (e.g., temperature, a specific starting material lot) to pinpoint the cause of the impurity variation.
-
Implement Tighter Controls: Once the root cause is identified, implement stricter controls on the relevant process parameters or raw material specifications to ensure consistency in future batches.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key analytical techniques used in pyrimidine impurity characterization.
Protocol 1: General HPLC Method for Pyrimidine Impurity Profiling
This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of pyrimidine derivatives. Method optimization will be required based on the specific properties of your compound and its impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve your pyrimidine sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of your compound)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage area of each impurity relative to the total area of all peaks.
Protocol 2: Structure Elucidation of an Isolated Impurity by NMR
This protocol outlines the general steps for determining the structure of an isolated pyrimidine impurity using NMR spectroscopy.
Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) appropriate for your compound
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-10 mg) in the appropriate deuterated solvent in an NMR tube.
-
Acquire 1D NMR Spectra:
-
¹H NMR: Acquire a standard proton NMR spectrum. This will provide information on the number of different types of protons and their chemical environments.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. This will show the number of different types of carbon atoms in the molecule.
-
-
Acquire 2D NMR Spectra:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
-
-
Data Interpretation: Analyze the 1D and 2D NMR spectra to assemble the structure of the impurity. Compare the chemical shifts and coupling constants with known values for similar structures.[18][19]
Section 4: Data Presentation
Table 1: Example Impurity Profile Data from HPLC Analysis
| Peak Number | Retention Time (min) | Area (%) | Identification Status | Potential Identity |
| 1 | 5.2 | 0.08 | Identified | Starting Material A |
| 2 | 8.9 | 99.5 | API | Pyrimidine Derivative X |
| 3 | 12.4 | 0.15 | Unidentified | MW = 254 Da (from LC-MS) |
| 4 | 15.1 | 0.27 | Identified | Dimer By-product |
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]
-
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Taylor & Francis Online. (2009). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]
-
CHIMIA. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
-
ResearchGate. (2009). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
ResearchGate. (2005). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. [Link]
-
PMC. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
PubMed. (1996). Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy. [Link]
-
MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]
-
Contract Pharma. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
ResearchGate. (2004). Carbon-protonation of the pyrimidine ring: The story of a small molecule NMR problem. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. chimia.ch [chimia.ch]
- 16. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 19. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
Stability issues of pyrimidine-5-carbaldehyde in solution
Technical Support Center: Pyrimidine-5-carbaldehyde
Introduction: Navigating the Reactivity of Pyrimidine-5-carbaldehyde
Pyrimidine-5-carbaldehyde is a versatile heterocyclic building block, pivotal in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[1][2] Its structure, featuring an electron-deficient pyrimidine ring coupled with a reactive aldehyde group, makes it an essential precursor for creating complex molecular architectures.[3] However, this inherent reactivity is also the source of significant stability challenges in solution.
Researchers frequently encounter issues such as solution discoloration, precipitation, and inconsistent reaction yields, all stemming from the compound's susceptibility to degradation. This guide serves as a dedicated technical resource for scientists and drug development professionals. It moves beyond simple storage instructions to provide a deeper understanding of the underlying chemical instability, offering detailed troubleshooting guides, validated experimental protocols, and preventative strategies to ensure the integrity of your experiments.
Section 1: Understanding the Core Instability
The stability issues of pyrimidine-5-carbaldehyde are primarily rooted in the chemical nature of its aromatic aldehyde group, which is made more reactive by the electron-withdrawing properties of the pyrimidine ring. The main degradation pathways include:
-
Oxidation: The aldehyde group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This process converts the aldehyde to the corresponding pyrimidine-5-carboxylic acid, an impurity that can interfere with subsequent reactions. This auto-oxidation is a common issue for many aromatic aldehydes and is often the primary cause of solution discoloration.
-
Hydration and Acetal Formation: In the presence of protic solvents like water or alcohols (methanol, ethanol), the aldehyde can form unstable gem-diols (hydrates) or hemiacetals, respectively.[4] These can further react to form more stable acetals, effectively reducing the concentration of the active aldehyde in your solution.
-
Polymerization/Oligomerization: Aldehydes can undergo self-condensation or polymerization, particularly under acidic or basic conditions or upon prolonged storage.[5] This process leads to the formation of insoluble oligomeric materials, often observed as a precipitate in stock solutions.
-
Light Sensitivity: Like many aromatic compounds, pyrimidine-5-carbaldehyde can be sensitive to light, which can catalyze degradation pathways.[6]
Below is a diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for pyrimidine-5-carbaldehyde in solution.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered by researchers in a direct question-and-answer format.
Q1: My stock solution of pyrimidine-5-carbaldehyde in DMSO turned from colorless to yellow/brown after a few days. Is it still usable?
A: Discoloration is a clear indicator of degradation, most likely due to air oxidation of the aldehyde group. While some amount of the active compound remains, the presence of impurities (like pyrimidine-5-carboxylic acid) can lead to lower-than-expected yields and potential side reactions. We strongly advise against using discolored solutions for sensitive applications. To prevent this, always use anhydrous-grade DMSO, purge the vial headspace with an inert gas (argon or nitrogen) before sealing, and store it protected from light in a freezer.[6][7]
Q2: I observed a white precipitate forming in my stock solution stored in the freezer. What is it and how can I avoid it?
A: The precipitate is likely either the compound crashing out of solution due to decreased solubility at low temperatures or, more problematically, the formation of insoluble oligomers or polymers.[5] To distinguish, allow the vial to warm to room temperature. If the precipitate redissolves, it was a solubility issue. If it remains, it is likely a degradation product.
Causality & Prevention: Polymerization can be catalyzed by trace amounts of water or other impurities. Using high-purity, anhydrous solvents is critical. Preparing smaller, single-use aliquots can prevent repeated freeze-thaw cycles, which can introduce atmospheric moisture and accelerate degradation.
Q3: My reaction yield is consistently low when using pyrimidine-5-carbaldehyde. I've confirmed the purity of my other reagents. What could be the cause?
A: This is a classic symptom of starting material degradation. If your stock solution has been stored for an extended period or handled improperly, its actual concentration of active aldehyde is likely lower than calculated. The aldehyde may also be degrading under your specific reaction conditions, especially if the solvent is protic (e.g., methanol, ethanol) or if the reaction is run for a long time at elevated temperatures.
Self-Validating Solution: Before each critical experiment, we recommend a quick purity check of the aldehyde. This can be done via Thin-Layer Chromatography (TLC) or a rapid HPLC-UV analysis. A fresh, pure sample should show a single, clean spot or peak. The presence of additional spots/peaks confirms degradation. Always prepare solutions of pyrimidine-5-carbaldehyde fresh, immediately before use, for best results.
Q4: What is the best solvent for preparing and storing a stock solution?
A: The ideal solvent should be aprotic and anhydrous .
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Dioxane.
-
Use with Caution: Acetonitrile and Tetrahydrofuran (THF) can be used for short-term storage or immediate use, but must be rigorously dried, as they are more hygroscopic.
-
Avoid for Storage: Protic solvents like methanol, ethanol, and water should be avoided for stock preparation as they can lead to hemiacetal/acetal formation.[4]
Q5: How do pH and temperature affect stability?
A: Both have a significant impact.
-
pH: The compound is most stable in a neutral to slightly acidic pH range. Strong acids can catalyze polymerization, while strong bases can promote Cannizzaro-type reactions or other condensations.[8] Avoid unbuffered aqueous solutions.
-
Temperature: As a solid, the compound should be stored in a freezer (-20°C is standard) under an inert atmosphere.[7][9] In solution, degradation rates increase with temperature. Keep solutions cold when not in use and minimize time spent at room temperature.
Section 3: Data & Handling Summary
The table below consolidates the key handling and storage parameters for ensuring the stability of pyrimidine-5-carbaldehyde.
| Parameter | Recommendation | Rationale & Causality |
| Solid Storage | Store at -20°C, in a dark place, under an inert atmosphere (Argon or Nitrogen). | Minimizes thermal degradation, light-induced reactions, and oxidation.[6][7] |
| Solution Storage | Prepare fresh before use. For short-term storage (<1 week), use single-use aliquots at -20°C or -80°C. | Prevents gradual degradation and contamination from repeated handling. |
| Recommended Solvents | Anhydrous DMSO, Anhydrous DMF | Aprotic nature prevents acetal formation; high boiling point reduces evaporation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, protic solvents (for storage). | These materials directly react with or catalyze the degradation of the aldehyde group.[10][11] |
| Handling | Always handle under an inert atmosphere. Use dry glassware and syringes. | Prevents exposure to atmospheric oxygen and moisture.[11] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the procedure for preparing a stock solution with minimized risk of immediate degradation.
Caption: Workflow for preparing a stable pyrimidine-5-carbaldehyde stock solution.
Methodology:
-
Preparation: Place a glass vial with a magnetic stir bar and its septum cap in an oven at 120°C for at least 2 hours. Allow to cool to room temperature in a desiccator.
-
Weighing: Quickly weigh the required amount of solid pyrimidine-5-carbaldehyde directly into the cooled, dry vial.
-
Sealing: Immediately seal the vial with the septum cap.
-
Inerting: Using a needle connected to a manifold, gently purge the vial with dry argon or nitrogen for 2-3 minutes. Use a second needle as an outlet.
-
Solvent Addition: Using a clean, dry syringe, draw the required volume of anhydrous-grade solvent (e.g., DMSO). Pierce the septum and add the solvent to the vial.
-
Dissolution: Stir or vortex the vial until the solid is completely dissolved. Gentle sonication can be used to aid dissolution.
-
Storage: Wrap the vial in aluminum foil to protect it from light and place it in a -20°C freezer for storage. For optimal stability, prepare single-use aliquots using the same inert techniques.
Protocol 2: Rapid Quality Control by Thin-Layer Chromatography (TLC)
This quick check can validate the integrity of your compound before use.
-
System Preparation: Prepare a developing chamber with a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The optimal system may vary; aim for a product Rf of ~0.3-0.4.
-
Spotting: On a silica TLC plate, spot a small amount of your pyrimidine-5-carbaldehyde solution.
-
Development: Place the plate in the chamber and allow the solvent front to ascend.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Interpretation:
-
Pure Sample: A single, well-defined spot should be visible.
-
Degraded Sample: You will observe the main product spot along with one or more additional spots. Typically, the more polar carboxylic acid impurity will appear as a spot with a lower Rf (closer to the baseline). Streaking from the baseline can also indicate polymeric impurities.
-
References
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Synthesis of Pyrimidine-5-carboxaldehyde.[Link]
-
Protheragen. Pyrimidine-5-carboxaldehyde.[Link]
-
Quora. Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?[Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, published by American Society for Microbiology. [Link]
-
ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and...[Link]
-
JoVE. Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation.[Link]
- Google Patents.
-
eGyanKosh. AROMATIC ALDEHYDES AND KETONS.[Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. quora.com [quora.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Pyrimidine-5-carboxaldehyde - Protheragen [protheragen.ai]
- 8. Video: Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation [jove.com]
- 9. Pyrimidine-5-carboxaldehyde CAS#: 10070-92-5 [m.chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Navigating Pyrimidine Chemistry & Suppressing N-Oxidation
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of undesired N-oxidation during chemical reactions involving the pyrimidine scaffold. Our goal is to equip you with the scientific rationale and practical strategies to anticipate, diagnose, and mitigate this problematic side reaction, ensuring higher yields and purity for your target molecules.
Troubleshooting Guide: Diagnosing and Resolving N-Oxidation
This section is designed to help you troubleshoot experiments where you suspect N-oxidation of your pyrimidine substrate is occurring.
Q1: My reaction is producing a significant, more polar byproduct that I suspect is an N-oxide. How can I confirm this?
A1: Confirming the identity of a suspected N-oxide is the first critical step. N-oxidation introduces a polar N-O bond, which typically results in a significantly different chromatographic profile and distinct spectroscopic changes.
-
Chromatographic Analysis:
-
TLC & HPLC: The N-oxide derivative will almost always have a lower Rf value on a normal-phase TLC plate and a shorter retention time in reverse-phase HPLC compared to the starting pyrimidine, owing to its increased polarity.
-
-
Spectroscopic Confirmation:
-
NMR Spectroscopy: In ¹H NMR, protons on the pyrimidine ring, particularly those alpha to the newly formed N-oxide, will often show a downfield shift. Comparing the spectra of your starting material and the byproduct should reveal these characteristic shifts. Lanthanide shift reagents can also be used to confirm the position of N-oxidation, as they coordinate to the N-oxide group[1].
-
Mass Spectrometry (MS): The most direct evidence will come from MS. The N-oxide product will have a molecular weight that is 16 atomic mass units (amu) higher than the parent pyrimidine, corresponding to the addition of one oxygen atom.
-
Q2: I've confirmed N-oxide formation. What are the most likely culprits in my reaction mixture?
A2: N-oxidation is typically caused by the presence of an oxidizing agent. These can be intentionally added reagents or inadvertently formed/present impurities.
-
Common Oxidizing Reagents: Peroxy acids (like m-CPBA), hydrogen peroxide (H₂O₂), and Oxone are potent oxidizing agents frequently used in synthesis that can lead to N-oxidation[2]. Even milder oxidizing conditions can sometimes cause this side reaction.
-
Atmospheric Oxygen: For particularly electron-rich or sensitive pyrimidine systems, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to gradual N-oxide formation[3].
-
Solvent Peroxides: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether can form explosive peroxides over time. These peroxides are also strong oxidizing agents that can contribute to unwanted N-oxidation[3]. Always use freshly distilled or peroxide-free solvents for sensitive reactions.
Q3: My desired reaction is an oxidation at another site on the molecule, but the pyrimidine nitrogen is reacting instead. How can I achieve selectivity?
A3: Achieving chemoselectivity is a common challenge. The pyrimidine nitrogens are often nucleophilic and susceptible to oxidation. Here are some strategies to direct the oxidation to your desired functional group while sparing the pyrimidine ring:
-
Reagent Selection: The choice of oxidant is crucial. For some transformations, milder or more sterically hindered oxidizing agents might show greater selectivity for the target functional group over the pyrimidine nitrogen.
-
In Situ Protonation: The basicity of the pyrimidine nitrogen makes it susceptible to oxidation. By adding a stoichiometric amount of a non-nucleophilic acid (e.g., trifluoroacetic acid - TFA), you can protonate the pyrimidine nitrogen. This protonated form is significantly less nucleophilic and therefore less prone to oxidation, potentially allowing your desired oxidation to proceed selectively[4][5]. This strategy is effective for selectively oxidizing other parts of a molecule in the presence of a pyridine or similar heterocycle[4].
Frequently Asked Questions (FAQs): Proactive Strategies to Avoid N-Oxidation
This section provides proactive strategies and answers to common questions about preventing N-oxidation before it becomes a problem.
Q1: What are the most effective general strategies to prevent N-oxidation in pyrimidine reactions?
A1: A multi-faceted approach is often the most successful:
-
Inert Atmosphere: Whenever possible, conduct your reactions under an inert atmosphere of nitrogen or argon. This is particularly important for lengthy reactions or when using sensitive substrates[6].
-
Degassed Solvents: For highly sensitive compounds, use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen[6].
-
Control of Reaction Temperature: Lowering the reaction temperature can often slow down the rate of undesired side reactions, including N-oxidation.
-
Use of Antioxidants: In some cases, adding a radical scavenger or antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidation, especially if you suspect a radical-mediated process[6].
Q2: Should I use a protecting group for the pyrimidine nitrogen? If so, which one?
A2: Yes, using a protecting group is a very effective and direct strategy to prevent N-oxidation. The choice of protecting group depends on the overall synthetic route and the stability of your molecule to the protection and deprotection conditions.
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Considerations |
| Methoxymethyl (MOM) | MOM-Cl, base (e.g., NaH) | Acidic conditions (e.g., HCl) | Provides good protection but requires acidic conditions for removal, which might not be suitable for all substrates.[7][8] |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Basic conditions (e.g., NH₃, MeNH₂) or Schwartz's reagent for mild, selective removal.[9][10] | Commonly used in nucleoside chemistry. The mild deprotection with Schwartz's reagent is a significant advantage.[10] |
| Tosyl (Ts) | Tosyl chloride, base | Strong acid (HBr, H₂SO₄) or strong reducing agents (sodium in liquid ammonia).[9] | Very stable protecting group, but requires harsh deprotection conditions. |
Q3: How do I choose between different oxidizing agents to minimize the risk of N-oxidation?
A3: The reactivity of oxidizing agents varies significantly. If you are performing an oxidation elsewhere on the molecule, consider the following hierarchy of common oxidants, from generally more aggressive (higher risk of N-oxidation) to milder:
-
Peroxy Acids (e.g., m-CPBA, peracetic acid): Highly reactive and very likely to cause N-oxidation[2].
-
Hydrogen Peroxide with activators (e.g., TFAA, acetic anhydride): The reactivity can be tuned, but these are still potent systems for N-oxide formation[2][11][12].
-
Potassium Permanganate (KMnO₄): A strong oxidant that can lead to N-oxidation or even ring-opening under certain conditions[13].
-
Osmium Tetroxide (OsO₄): Can oxidize the pyrimidine ring itself, particularly at the C5-C6 double bond, rather than just N-oxidation[14].
-
Milder, more specialized reagents: Depending on the specific oxidation desired, there may be milder, more selective reagents available that are less likely to affect the pyrimidine nitrogens.
Experimental Protocol: N-Protection of a Pyrimidine with a MOM Group
This protocol is a general guideline for the N-protection of a pyrimidine using methoxymethyl chloride (MOM-Cl).
-
Dissolve the pyrimidine substrate (1 equivalent) in a dry, aprotic solvent such as THF or DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base , such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Stir the mixture at 0 °C for 30 minutes to an hour, or until gas evolution ceases.
-
Slowly add methoxymethyl chloride (MOM-Cl) (1.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-MOM protected pyrimidine.
Visualizing Reaction Strategies
Decision Workflow for Avoiding Pyrimidine N-Oxidation
This diagram outlines a logical decision-making process when planning a synthesis involving a pyrimidine that is at risk of N-oxidation.
Caption: Decision tree for selecting a strategy to prevent N-oxidation.
Mechanism: Protection and Deprotection of Pyrimidine Nitrogen
This diagram illustrates the general mechanism for protecting a pyrimidine nitrogen with a MOM group and its subsequent removal.
Caption: General scheme for MOM protection and deprotection of a pyrimidine.
References
-
Gazivoda Kraljević, T., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5022-5041. Available from: [Link]
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Boekelheide, V. (2024). The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions ‐ Experimental and Computational Evidence for the Participation of Radical Intermediates. SYNTHESIS-STUTTGART. Available from: [Link]
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Gazivoda Kraljević, T., et al. (2011). Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. PubMed. Available from: [Link]
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Chatgilialoglu, C., & Brede, O. (2009). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Free Radical Research, 43(8), 733-757. Available from: [Link]
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van der Plas, H. C. (1976). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. WUR eDepot. Available from: [Link]
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Tang, Y., et al. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Dalton Transactions, 50(2), 527-531. Available from: [Link]
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Singh, P. P., et al. (2018). A Comprehensive Review on the Synthesis of Pyrimidine Derivatives and Their Therapeutic Potential. ResearchGate. Available from: [Link]
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McTeague, S. T., & Jamison, C. R. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic Letters, 20(7), 1849-1852. Available from: [Link]
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Park, S. B., et al. (2017). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 22(11), 1895. Available from: [Link]
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Delia, T. J., & Kirt, D. D. (1969). Pyrimidine N-oxides. Oxidation of 5-nitroso-2,4,6-triaminopyrimidine. Journal of Heterocyclic Chemistry, 6(5), 751-752. Available from: [Link]
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Kato, T., et al. (1972). ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl. Chemical and Pharmaceutical Bulletin, 20(1), 133-140. Available from: [Link]
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Fliri, H. (2013). Is there any antioxidant to avoid the formation of N-Oxide?. ResearchGate. Available from: [Link]
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Tang, Y., et al. (2021). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions. Available from: [Link]
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Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 98(1), 70-77. Available from: [Link]
-
Wikipedia. (2023). Protecting group. Wikipedia. Available from: [Link]
-
Kumar, A., et al. (2018). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. ResearchGate. Available from: [Link]
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Reddy, G. O., et al. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. Available from: [Link]
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Chemistry: The Mystery of Molecules. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. Available from: [Link]
-
OC Chem. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available from: [Link]
-
Fedorov, A. Y., et al. (2021). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 26(9), 2400. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Potential Biological Activity of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde Against Known Inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential biological activity of the novel heterocyclic compound, 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, against established inhibitors of key cellular targets. Due to the limited publicly available biological data on this compound, this comparison is based on its structural features, particularly the pyrimidine core, which is a common scaffold in a variety of enzyme inhibitors. This document will focus on two prominent targets of pyrimidine-based inhibitors: Dihydroorotate Dehydrogenase (DHODH) and Epidermal Growth Factor Receptor (EGFR) kinase.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and has been a cornerstone in the development of a wide array of therapeutic agents.[1][2] Its ability to engage in various non-covalent interactions with biological macromolecules has made it a privileged scaffold in medicinal chemistry. Pyrimidine derivatives have been successfully developed as anticancer, antiviral, and immunosuppressive drugs.[2] The subject of this guide, this compound, is a synthetic intermediate with potential biological activities stemming from its pyrimidine core.[3][4] While direct experimental evidence of its biological targets is not yet publicly available, its structure warrants a comparative investigation against known inhibitors of enzymes that are modulated by pyrimidine-containing molecules.
Potential Target I: Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of DNA and RNA, and rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on it. Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and inhibition of cell proliferation.
Mechanism of DHODH Inhibition
DHODH inhibitors typically bind to the ubiquinone-binding tunnel of the enzyme, preventing the oxidation of dihydroorotate to orotate. This allosteric inhibition effectively shuts down the de novo pyrimidine synthesis pathway.
Signaling Pathway: de novo Pyrimidine Biosynthesis
Caption: The de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors.
Comparative Analysis of DHODH Inhibitors
While the inhibitory activity of this compound against DHODH is currently unknown, we can compare it to well-characterized inhibitors that share the broader feature of being small molecule modulators of nucleotide metabolism.
| Compound | Target | IC50 (Human DHODH) | Mechanism of Action | Clinical Application |
| This compound | Hypothesized: DHODH | Not Available | Speculative: Inhibition of orotate production | Investigational |
| Leflunomide | DHODH | ~98 µM[5] | Prodrug, active metabolite (Teriflunomide) inhibits DHODH | Rheumatoid Arthritis[6][7][8][9] |
| Teriflunomide (A77 1726) | DHODH | 1.25 µM[10], 411 nM[11] | Reversible, non-competitive inhibitor of DHODH | Multiple Sclerosis[12] |
| Brequinar | DHODH | 5.2 nM[13], 10 nM[5] | Potent, selective inhibitor of DHODH | Investigational (Anticancer, Antiviral) |
Note: The IC50 values can vary depending on the assay conditions.
The structure of this compound, with its pyrimidine core, suggests a potential for interaction with the nucleotide-binding site of various enzymes. However, the specific substitutions, a pyrrolidine at position 2 and a carbaldehyde at position 5, will critically determine its affinity and specificity for a target like DHODH. Structure-activity relationship (SAR) studies on other pyrimidine-based DHODH inhibitors have shown that modifications at these positions can significantly impact potency.[14] For instance, the presence of a carboxylic acid or a group that can mimic it is often important for activity, which is absent in the title compound.
Potential Target II: Epidermal Growth Factor Receptor (EGFR) Kinase
The pyrimidine scaffold is also a key feature in many kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.
Mechanism of EGFR Kinase Inhibition
EGFR inhibitors typically compete with ATP for binding to the kinase domain of the receptor. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell growth and division.
Signaling Pathway: EGFR Signaling and Inhibition
Caption: Simplified EGFR signaling pathway and the mechanism of action of kinase inhibitors.
Comparative Analysis with Known EGFR Inhibitors
The potential for this compound to act as a kinase inhibitor is speculative but plausible given its pyrimidine core. A comparison with established EGFR inhibitors highlights the structural diversity and potency of this class of drugs.
| Compound | Target | IC50 (EGFR) | Mechanism of Action | Clinical Application |
| This compound | Hypothesized: EGFR Kinase | Not Available | Speculative: ATP-competitive inhibition | Investigational |
| Gefitinib | EGFR Kinase | 2-37 nM | Reversible, ATP-competitive inhibitor | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR Kinase | 2 nM | Reversible, ATP-competitive inhibitor | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Osimertinib | EGFR Kinase (including T790M mutant) | 1-15 nM | Irreversible, ATP-competitive inhibitor | Non-Small Cell Lung Cancer with T790M mutation |
The development of pyrimidine-based kinase inhibitors has shown that specific substitution patterns are crucial for high-affinity binding to the ATP pocket of kinases.[15][16][17] The pyrrolidine group at the 2-position and the carbaldehyde at the 5-position of the pyrimidine ring in the title compound would need to be evaluated experimentally to determine if they confer any inhibitory activity against EGFR or other kinases.
Experimental Protocols
To experimentally determine the biological activity of this compound, standardized assays for DHODH and EGFR inhibition would be employed.
DHODH Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[18]
Workflow: DHODH Inhibition Assay
Caption: A typical workflow for a spectrophotometric DHODH inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
Prepare a solution of recombinant human DHODH in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).[19]
-
Prepare a reaction mix containing L-dihydroorotic acid, 2,6-dichloroindophenol (DCIP), and Coenzyme Q10 in the assay buffer.[18]
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions.
-
Add the DHODH enzyme solution to each well and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[20]
-
Initiate the reaction by adding the reaction mix containing dihydroorotate.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the decrease in absorbance at 600-650 nm using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to a vehicle control (DMSO) and plot the results against the compound concentration to calculate the IC50 value.
-
EGFR Kinase Assay (Luminescent)
A common method to assess EGFR kinase activity is a luminescent assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[21]
Workflow: EGFR Kinase Assay
Caption: Workflow for a luminescent-based EGFR kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Prepare a solution of recombinant human EGFR kinase.
-
Prepare a mixture of the peptide substrate and ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, EGFR kinase, and the substrate/ATP mixture.[22]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Luminescent Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[23]
-
Conclusion and Future Directions
This compound is a molecule of interest due to its pyrimidine core, a scaffold prevalent in numerous biologically active compounds. While this guide has presented a hypothetical comparison against known inhibitors of DHODH and EGFR, it is imperative to underscore that the actual biological activity of this compound remains to be experimentally determined.
The provided experimental protocols offer a clear path for the initial characterization of this compound. Future studies should focus on performing these in vitro assays to identify its primary biological target(s) and determine its potency. Subsequent research could involve cell-based assays to assess its effects on cell proliferation and signaling pathways, followed by in vivo studies in relevant disease models. The insights gained from such investigations will be crucial in unlocking the therapeutic potential of this and similar pyrimidine derivatives.
References
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AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Teriflunomide. Therapeutic Goods Administration (TGA). [Link]
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Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. [Link]
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Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. PubMed. [Link]
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Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]
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Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC - NIH. [Link]
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Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]
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Teriflunomide Concentrations in Cerebrospinal Fluid and Plasma in Patients with Multiple Sclerosis: A Pharmacokinetic Study. PMC - PubMed Central. [Link]
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Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed. [Link]
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Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. NIH. [Link]
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Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. [Link]
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Leflunomide: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]
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Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. PMC - PubMed Central. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
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Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Icahn School of Medicine at Mount Sinai. [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]
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Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. [Link]
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A Comparative Guide to Pyrimidine and Quinazoline Scolds in Kinase Inhibitor Design
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Among the myriad of heterocyclic scaffolds used to construct these inhibitors, pyrimidine and quinazoline have emerged as "privileged structures" due to their intrinsic ability to mimic the adenine ring of ATP and interact with the kinase hinge region. This guide provides a comparative analysis of these two prominent scaffolds. We will delve into their structural and mechanistic differences, present case studies of FDA-approved drugs, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to make strategic decisions in the design and assessment of next-generation kinase inhibitors.
Introduction: The Central Role of Kinase Inhibitors in Oncology
The human kinome consists of over 500 protein kinases, which act as molecular switches, controlling cellular signaling pathways that govern proliferation, differentiation, and apoptosis. In cancer, mutations or overexpression of kinases can lead to constitutive signaling, driving uncontrolled cell growth and survival.[1]
1.1 The Kinase Superfamily: A Primer
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification can activate or deactivate the substrate, propagating a signal cascade. The kinase domain itself has a highly conserved structure, featuring a binding site for ATP.
1.2 The ATP-Binding Pocket: The Epicenter of Inhibition
The vast majority of clinically successful kinase inhibitors are ATP-competitive. They are designed to occupy the ATP-binding site, preventing the kinase from accessing its energy source and thereby blocking downstream signaling.[2][3] The effectiveness of these inhibitors hinges on their ability to form key interactions within this pocket, particularly with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain.
1.3 Heterocyclic Scaffolds: The Privileged Frameworks
Nitrogen-containing heterocyclic compounds, such as pyrimidine and quinazoline, have proven to be exceptionally effective scaffolds for kinase inhibitors.[4][5] Their nitrogen atoms can act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine ring of ATP with the kinase hinge.[6] This fundamental property makes them ideal starting points for the design of potent and selective inhibitors.
Core Scaffolds: A Structural and Mechanistic Comparison
While both pyrimidine and quinazoline are effective hinge-binders, their subtle structural differences have significant implications for inhibitor design, selectivity, and ultimately, clinical efficacy.
2.1 The Quinazoline Scaffold: A Rigid Hinge-Binder
The quinazoline scaffold is an aromatic heterocycle composed of a fused pyrimidine and benzene ring.[7] This fusion imparts a greater degree of rigidity to the structure compared to a simple pyrimidine. This rigidity can be advantageous in pre-organizing the molecule for optimal binding within the ATP pocket. Many successful kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), are built upon a 4-anilinoquinazoline core.[1][4]
Caption: Logical relationship of Quinazoline's structural features.
2.2 The Pyrimidine Scaffold: A Versatile Competitor
The pyrimidine ring is a single aromatic heterocycle that also serves as an excellent hinge-binding motif.[6][8] Its smaller size and greater conformational flexibility compared to quinazoline can be exploited to achieve different selectivity profiles. A 2,4-diaminopyrimidine core, for instance, can form additional hydrogen bonds with the kinase hinge, enhancing potency.[6] The pyrimidine scaffold is found in a diverse range of approved kinase inhibitors targeting various kinase families.[8][9]
Caption: A typical kinase inhibitor screening cascade workflow.
4.2 Protocol 1: Biochemical Potency Assessment using HTRF
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity in a high-throughput format. [10][11]
-
Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho antibody (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. [12][13]* Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test inhibitors (both pyrimidine and quinazoline derivatives) in an appropriate assay plate (e.g., 384-well).
-
Kinase Reaction: Add the kinase and the biotinylated substrate to the wells. Allow a brief pre-incubation with the compounds. [12] 3. Initiation: Start the reaction by adding ATP. Incubate at room temperature for a duration optimized for the specific kinase (e.g., 30-60 minutes). [13] 4. Detection: Stop the reaction and detect the phosphorylated product by adding a solution containing the europium-labeled antibody and streptavidin-XL665 in a detection buffer that contains EDTA. [14] 5. Signal Reading: Incubate for 60 minutes at room temperature to allow the detection reagents to bind. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm. [12] 6. Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against inhibitor concentration to determine the IC50 value.
-
4.3 Protocol 2: Cellular Potency Assessment using CellTiter-Glo®
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells. [15]
-
Principle: This homogeneous "add-mix-measure" assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. [16]A decrease in ATP levels in inhibitor-treated cells indicates a reduction in cell viability.
-
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells known to be dependent on the target kinase into opaque-walled 96- or 384-well plates. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitors. Include appropriate controls (e.g., DMSO as a negative control, a known inhibitor as a positive control). Incubate for a period that allows for observation of anti-proliferative effects (typically 48-72 hours). [17] 3. Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature. [18] 4. Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. [16] 5. Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. [18] 6. Luminescence Reading: Record the luminescence using a plate luminometer.
-
Data Analysis: Normalize the data to controls and plot the percentage of viable cells against inhibitor concentration to calculate the EC50 value.
-
4.4 Protocol 3: Determining Kinase Selectivity (Kinome Scan)
Understanding a compound's selectivity is crucial for predicting its therapeutic window and potential off-target toxicities. Kinome scanning services offer a broad assessment of an inhibitor's activity against a large panel of kinases. [19]
-
Principle: Several platforms are available, with a common one being a competition binding assay. [20]The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified (e.g., by qPCR). A potent inhibitor will prevent the kinase from binding to the immobilized ligand.
-
Data Interpretation: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding of the inhibitor to the kinase. This data can be visualized as a "tree spot" diagram, mapping the inhibitor's activity across the human kinome. This allows for a rapid visual assessment of selectivity and helps identify potential off-target liabilities that could have been missed in smaller screening panels. [19][21]
Conclusion: Strategic Scaffold Selection in Drug Design
Both pyrimidine and quinazoline are powerful and validated scaffolds for the development of kinase inhibitors. The quinazoline core, with its rigid structure, has been particularly successful in targeting EGFR family kinases. The pyrimidine scaffold, offering greater flexibility and versatility, has led to highly selective inhibitors like Imatinib and continues to be a rich source for novel drug candidates targeting a wide range of kinases. [6][8][9] The ultimate success of a kinase inhibitor does not depend on the scaffold alone, but on the intricate interplay between the core structure and its substituents. A deep understanding of the structural biology of the target kinase, coupled with a robust and logical experimental cascade, is paramount. By systematically evaluating both pyrimidine and quinazoline-based candidates for potency, cellular activity, and selectivity, drug discovery teams can make informed, data-driven decisions to advance the most promising molecules toward clinical development.
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What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Retrieved January 11, 2026, from [Link]
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Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Mechanism of action of Imatinib; Imatinib binds to the ATP binding site of BCR/ABL and prevents protein tyrosine phosphorylation, thus inhibiting the protein's enzyme activity. Created with [Link] - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Navigating the Kinome: A Comparative Guide to Selectivity Profiling of 2-(Pyrrolidin-1-yl)pyrimidine-Based Kinase Inhibitors
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Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases, with over 500 members in the human kinome, represent one of the most critical and extensively pursued classes of drug targets, particularly in oncology.[1][2] Their role as central regulators of cellular processes like proliferation, metabolism, and survival makes them prime targets for therapeutic intervention.[2] The 2-(pyrrolidin-1-yl)pyrimidine scaffold has emerged as a promising framework for the development of potent kinase inhibitors.[3] The pyrimidine core acts as a "hinge-binder," forming key hydrogen bonds within the highly conserved ATP-binding site of many kinases, while the pyrrolidinyl group can be modified to achieve desired potency and selectivity.[3][4]
However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[5] Off-target kinase inhibition can lead to unexpected cellular toxicity and a range of adverse side effects, complicating drug development and clinical translation.[6][7] Therefore, rigorous and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of successful kinase inhibitor development, guiding medicinal chemistry efforts to optimize on-target efficacy while minimizing off-target liabilities.[8]
This guide provides a comparative overview of the key methodologies for assessing the selectivity of 2-(pyrrolidin-1-yl)pyrimidine-based kinase inhibitors. We will delve into the principles, advantages, and limitations of various biochemical and cellular assays, offering a framework for designing a robust profiling strategy.
The Landscape of Selectivity Profiling: A Two-Pronged Approach
A comprehensive understanding of an inhibitor's selectivity requires a multi-faceted approach that combines both biochemical and cell-based assays.[9][10] While biochemical assays provide a direct measure of an inhibitor's interaction with purified kinases, cellular assays offer a more physiologically relevant context, accounting for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[9][10]
Biochemical Assays: A Direct Interrogation of Kinase-Inhibitor Interactions
Biochemical assays are the foundational tools for kinase inhibitor profiling, directly measuring the interaction between a compound and a purified kinase.[11] They can be broadly categorized into two classes: activity assays and binding assays.[11]
1. Activity Assays: Measuring the Catalytic Function
Activity assays quantify the enzymatic activity of a kinase by measuring the phosphorylation of a substrate.[11] These assays are crucial for determining an inhibitor's potency (e.g., IC50 value).
-
Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) and directly measure the incorporation of the radioactive phosphate onto a substrate.[11] Their high sensitivity and direct detection method make them a reliable choice for validating other assay formats.[11]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer high-throughput capabilities and eliminate the need for radioactivity.[1][12][13]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure kinase activity by quantifying the amount of ATP remaining in the reaction.[1] The depletion of ATP corresponds to kinase activity. They are well-suited for high-throughput screening.[1][12]
2. Binding Assays: Quantifying Inhibitor Affinity
Binding assays directly measure the affinity of an inhibitor for a kinase, independent of its enzymatic activity.[11] This is particularly useful for identifying non-ATP competitive inhibitors.
-
KINOMEscan™ (Competition Binding Assay): This high-throughput platform measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of kinases.[14][15] The results are typically reported as the dissociation constant (Kd), providing a quantitative measure of binding affinity.[10]
-
LanthaScreen™ Eu Kinase Binding Assay: This TR-FRET-based assay provides a sensitive method for detecting inhibitor binding to both active and inactive kinase conformations.[13]
Table 1: Comparison of Common Biochemical Kinase Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric | Measures incorporation of radiolabeled phosphate | Gold standard, high sensitivity, direct measurement[11] | Requires handling of radioactive materials, lower throughput |
| TR-FRET | Measures energy transfer between fluorescently labeled molecules | High throughput, non-radioactive, sensitive[12][13] | Potential for compound interference with fluorescence |
| Fluorescence Polarization | Measures changes in polarized light upon binding | Homogeneous assay, high throughput[1] | Can be sensitive to assay conditions |
| Luminescence (e.g., Kinase-Glo®) | Measures ATP consumption | High throughput, simple "add-and-read" format[1][12] | Indirect measurement of kinase activity |
| KINOMEscan™ | Competition binding with an immobilized ligand | High throughput, broad kinome coverage, measures binding affinity (Kd)[14][15] | Does not directly measure inhibition of catalytic activity |
Cellular Assays: Profiling in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the complex environment of a living cell.[9] Cellular assays are therefore essential for validating biochemical findings and predicting in vivo efficacy and potential off-target effects.[8][10]
1. Target Engagement Assays: Confirming Intracellular Binding
These assays determine whether an inhibitor can access and bind to its intended kinase target within the cell.
-
NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a specific kinase target in live cells.[9][14] It provides a quantitative measure of target occupancy and residence time.[16]
2. Cellular Phosphorylation Assays:
These assays measure the phosphorylation status of a kinase's downstream substrate in response to inhibitor treatment. This provides a functional readout of kinase inhibition within a cellular signaling pathway.[9]
3. Cell Proliferation/Viability Assays:
These assays assess the effect of a kinase inhibitor on cell growth and survival.[9] While not a direct measure of selectivity, they can reveal potential off-target toxicities.[6]
Table 2: Comparison of Key Cellular Kinase Assays
| Assay Type | Principle | Advantages | Disadvantages |
| NanoBRET™ Target Engagement | Measures BRET between a NanoLuc®-tagged kinase and a fluorescent tracer | Live-cell measurement, quantitative target occupancy, high throughput[9][14] | Requires genetic modification of cells to express the tagged kinase |
| Cellular Phosphorylation Assays (e.g., Western Blot, ELISA) | Detects phosphorylation of downstream substrates | Provides functional readout of pathway inhibition[9] | Can be lower throughput, may require specific antibodies |
| Cell Proliferation/Viability Assays | Measures cell growth or metabolic activity | Simple, high throughput | Indirect measure of on-target activity, can be confounded by off-target toxicity |
Workflow for Comprehensive Selectivity Profiling
A robust selectivity profiling workflow for a novel 2-(pyrrolidin-1-yl)pyrimidine-based kinase inhibitor should be multi-tiered, progressing from broad screening to in-depth cellular characterization.
Caption: A multi-phased workflow for kinase inhibitor selectivity profiling.
Interpreting the Data: Beyond a Simple Hit List
The goal of selectivity profiling is not just to generate a list of inhibited kinases, but to build a comprehensive understanding of a compound's activity profile. Key considerations for data interpretation include:
-
Potency vs. Selectivity: A highly potent inhibitor may still have significant off-target effects if it inhibits other kinases at similar concentrations. The "selectivity score" (e.g., S-score), which quantifies the number of off-targets at a given concentration, can be a useful metric.[16]
-
Biochemical vs. Cellular Activity: Discrepancies between biochemical and cellular data are common and can provide valuable insights.[10] For example, a compound that is potent biochemically but inactive in cells may have poor cell permeability. Conversely, a compound may show enhanced cellular potency due to factors like active transport or accumulation within the cell.[10]
-
The Role of ATP Concentration: Many biochemical assays are performed at ATP concentrations that are significantly lower than those found in cells.[17] Since many kinase inhibitors are ATP-competitive, their apparent potency can be influenced by the ATP concentration.[10] It is crucial to consider this when comparing biochemical and cellular data.[17]
Case Study: Profiling a Hypothetical 2-(pyrrolidin-1-yl)pyrimidine Inhibitor (PYR-123)
To illustrate the application of these principles, let's consider a hypothetical inhibitor, PYR-123, designed to target Aurora Kinase A (AURKA).
Table 3: Hypothetical Selectivity Profile of PYR-123
| Kinase | Biochemical IC50 (nM) | Cellular Target Engagement (EC50, nM) | Downstream Substrate Phosphorylation Inhibition (IC50, nM) |
| AURKA (On-target) | 15 | 50 | 65 |
| AURKB (Off-target) | 250 | 800 | >1000 |
| CDK2 (Off-target) | 800 | >5000 | >5000 |
| VEGFR2 (Off-target) | >10,000 | >10,000 | >10,000 |
Analysis:
-
On-target Potency: PYR-123 demonstrates potent biochemical inhibition of AURKA. The cellular target engagement and functional assays confirm that it effectively inhibits AURKA in a cellular context, albeit at slightly higher concentrations, which is expected.
-
Selectivity: PYR-123 exhibits good selectivity for AURKA over other closely related kinases like AURKB and CDK2. The >10-fold window between the on-target and key off-target cellular activities suggests a favorable therapeutic window.
-
Kinome-wide Perspective: A broader kinome scan (data not shown) would be necessary to identify any other potential off-targets.
Visualizing the Impact: Signaling Pathways and Experimental Design
Understanding the signaling context of the target kinase is crucial for designing relevant cellular assays.
Caption: Simplified AURKA signaling pathway and the point of intervention for PYR-123.
Conclusion: A Strategic Approach to De-risking Kinase Inhibitor Development
The development of selective kinase inhibitors is a complex but achievable goal. By employing a strategic and multi-tiered approach to selectivity profiling, researchers can gain a deep understanding of a compound's biological activity. Integrating a diverse array of biochemical and cellular assays provides a robust framework for identifying potent and selective 2-(pyrrolidin-1-yl)pyrimidine-based kinase inhibitors, ultimately de-risking the drug development process and increasing the likelihood of clinical success. The continuous evolution of profiling technologies, such as broader kinome panels and more sophisticated cellular models, will further enhance our ability to design the next generation of targeted therapies.
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A Senior Scientist's Guide to the Validation of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor
This guide provides a comprehensive framework for the rigorous validation of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, a novel pyrimidine-based compound, as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). We will navigate through the essential biochemical and cellular assays required to characterize its potency, mechanism of action, and cellular efficacy, benchmarking its performance against established inhibitors.
Introduction: The Rationale for Targeting LSD1
Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator.[1][2] It erases mono- and di-methyl marks from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby modulating gene expression.[3][4] The dysregulation and overexpression of LSD1 are strongly implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and various solid tumors, by suppressing differentiation and promoting proliferation.[3][4][5] This has established LSD1 as a high-value therapeutic target.
The compound this compound belongs to a chemical class—pyrimidine derivatives—that has shown promise in the development of potent and selective LSD1 inhibitors.[6][7][8][9] This guide serves as a strategic workflow to validate its activity, moving from direct enzyme interaction to complex cellular responses.
The Validation Workflow: A Multi-Pillar Approach
A robust validation strategy does not rely on a single data point. It requires a logical progression of experiments, where each step provides context for the next. Our workflow is designed to build a comprehensive evidence package for the compound's mechanism of action.
Caption: A logical workflow for validating a novel LSD1 inhibitor.
Pillar I: Direct Biochemical Characterization
The foundational step is to confirm direct inhibition of purified LSD1 enzyme and understand the nature of this interaction.
Potency Determination (IC50)
The half-maximal inhibitory concentration (IC50) is the primary metric of an inhibitor's potency. The horseradish peroxidase (HRP)-coupled assay is a robust and widely adopted method for this purpose.[1][10]
Causality: The LSD1-mediated demethylation of its substrate (e.g., an H3K4me2 peptide) produces hydrogen peroxide (H₂O₂) as a byproduct.[3][11] This H₂O₂ is then used by HRP to oxidize a fluorogenic or chromogenic substrate, generating a measurable signal. An effective inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in signal that is proportional to its concentration.
A detailed step-by-step protocol for this assay is provided in the Protocols section.
Selectivity Profile
Given that LSD1 shares structural homology with other flavin-dependent amine oxidases, particularly Monoamine Oxidase A (MAO-A) and B (MAO-B), assessing selectivity is critical.[4][12] An ideal therapeutic candidate should exhibit high selectivity for LSD1 to minimize off-target effects. Assays using purified MAO-A, MAO-B, and the closest homolog, LSD2, should be run in parallel.[13]
Pillar II: In-Cellular Target Validation
Confirming that the compound engages LSD1 in a complex cellular environment is paramount. Cellular assays bridge the gap between biochemical potency and physiological effect.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that provides direct evidence of target binding in intact cells.[3][14]
Causality: The binding of a ligand (the inhibitor) to its target protein (LSD1) typically increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated across a temperature gradient. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. A shift in the melting temperature (ΔTm) of LSD1 in the presence of the inhibitor is definitive proof of target engagement.[3]
Target Modulation: H3K4me2 Accumulation
The most direct downstream consequence of LSD1 inhibition is the accumulation of its primary substrate, H3K4me2.[1][3] This serves as a robust biomarker for target modulation.
Causality: By inhibiting LSD1's demethylase activity, the removal of methyl groups from H3K4 is blocked. This leads to a measurable increase in the global levels of H3K4me2, which can be readily detected and quantified by Western Blot analysis. This experiment confirms that the inhibitor not only binds its target (from CETSA) but also functionally inactivates it in a cellular context.
Caption: Mechanism of LSD1 inhibition leading to H3K4me2 accumulation.
Functional Outcomes: Phenotypic Assays
Ultimately, the goal of an LSD1 inhibitor in an oncological context is to induce anti-cancer phenotypes. In AML cell lines like THP-1, LSD1 inhibition is known to restore myeloid differentiation.[4]
Causality: The accumulation of H3K4me2 at gene promoters alters the transcriptional landscape, reactivating differentiation programs that were silenced by LSD1. This can be measured by quantifying the expression of cell surface differentiation markers, such as CD11b and CD86, using flow cytometry.[9][12] An increase in these markers provides strong evidence of a functionally relevant downstream effect.
Comparative Analysis: Benchmarking Against the Field
To understand the potential of this compound, its performance must be contextualized against other known LSD1 inhibitors. This comparison should include compounds with different mechanisms of action (covalent vs. reversible).
| Inhibitor | Type | LSD1 IC50 (nM) | Selectivity vs. MAO-B | Key Feature |
| Test Compound | To be determined | To be determined | To be determined | Pyrimidine Scaffold |
| Tranylcypromine (TCP) | Covalent, Irreversible | ~200,000 (low potency) | Low | Broad MAO/LSD1 inhibitor.[4] |
| ORY-1001 (Iadademstat) | Covalent, Irreversible | 18 | High | Potent and selective TCP analog.[12] |
| SP-2509 (Seclidemstat) | Non-covalent, Reversible | 13 (cell-free) | High | Reversible, non-covalent mechanism.[15] |
| Namoline | Non-covalent, Reversible | Lower Potency | High | Reversible γ-pyrone-based inhibitor.[2] |
Note: IC50 values are highly assay-dependent and should be interpreted as relative comparisons.
Detailed Experimental Protocols
Protocol 1: LSD1 HRP-Coupled Biochemical Assay
This protocol is adapted from standard methodologies to determine inhibitor potency.[3][11]
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Enzyme: Recombinant human LSD1/CoREST complex diluted in Assay Buffer.
-
Substrate: H3K4me2 peptide (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-NH₂).
-
Detection Mix: HRP and a fluorogenic substrate (e.g., Amplex Red) in Assay Buffer.
-
-
Inhibitor Preparation : Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute into Assay Buffer.
-
Assay Procedure :
-
In a 96-well black plate, add 5 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 20 µL of diluted LSD1 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the H3K4me2 peptide substrate.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of the Detection Mix.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Analysis :
-
Measure fluorescence (e.g., Ex/Em = 535/590 nm).
-
Normalize data to positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Protocol 2: Western Blot for Global H3K4me2 Levels
This protocol outlines the detection of changes in histone methylation following inhibitor treatment.[1][3]
-
Cell Culture and Treatment : Culture cells (e.g., THP-1 AML cells) to 80% confluency. Treat with serial dilutions of the test compound or vehicle for 24-48 hours.
-
Histone Extraction : Harvest cells and use a histone extraction kit or acid extraction protocol to isolate histone proteins.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer :
-
Load equal amounts (10-15 µg) of histone extracts onto a 15% SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescent (ECL) substrate.
-
Image the blot.
-
Strip and re-probe the membrane with an antibody for total Histone H3 as a loading control.
-
Quantify band intensities and normalize the H3K4me2 signal to the total H3 signal.
-
Conclusion and Future Directions
This guide outlines a systematic and robust pathway for the validation of this compound as an LSD1 inhibitor. By integrating biochemical potency and selectivity data with direct evidence of cellular target engagement and functional outcomes, researchers can build a compelling case for its mechanism of action. Positive validation would establish this compound as a valuable tool for epigenetic research and a potential lead for further therapeutic development.
References
- Benchchem. (n.d.). Validating Lsd1-IN-30 Target Engagement in Cells: A Comparative Guide.
- Benchchem. (n.d.). Validating Lsd1-IN-22 Target Engagement in Cells: A Comparative Guide.
- Benchchem. (n.d.). Technical Support Center: Measuring LSD1-IN-34 Target Engagement in Cells.
- Benchchem. (n.d.). Comparative Guide to Target Engagement Assays for the LSD1 Inhibitor SP2509.
- Benchchem. (n.d.). A Comparative Guide to Namoline and Other LSD1 Inhibitors for Cancer Research.
- National Institutes of Health (NIH). (n.d.). LSD1 Histone Demethylase Assays and Inhibition. PMC.
- Benchchem. (n.d.). A Comparative Guide to LSD1 Inhibitors: Lsd1-IN-24 Versus Other Key Compounds.
- Frontiers. (n.d.). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials.
- ACS Publications. (n.d.). Design, Synthesis, and Structure–Activity Relationship of Novel LSD1 Inhibitors Based on Pyrimidine–Thiourea Hybrids As Potent, Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
- PubMed. (2015). Design, synthesis, and structure-activity relationship of novel LSD1 inhibitors based on pyrimidine-thiourea hybrids as potent, orally active antitumor agents.
- National Institutes of Health (NIH). (n.d.). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC.
- National Institutes of Health (NIH). (n.d.). Pharmacological Inhibition of LSD1 for Cancer Treatment. PMC.
- Abcam. (n.d.). Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456).
- ResearchGate. (n.d.). Phenelzine analogues tested as LSD1 inhibitors.
- Figshare. (2015). Design, Synthesis, and Structure–Activity Relationship of Novel LSD1 Inhibitors Based on Pyrimidine–Thiourea Hybrids As Potent, Orally Active Antitumor Agents.
- Benchchem. (n.d.). Validating the Inhibitory Effect of Namoline on LSD1: A Comparative Guide.
- National Institutes of Health (NIH). (n.d.). Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A).
- Chem-Impex. (n.d.). 2-Pyrrolidin-1-ylpyrimidine-5-carbaldehyde.
- Cayman Chemical. (n.d.). LSD1 Inhibitor Screening Assay Kit (Lysine-Specific Demethylase 1).
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The 2-Pyrrolidinylpyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships Across Diverse Biological Targets
Introduction: In the landscape of medicinal chemistry, the 2-pyrrolidinylpyrimidine scaffold has emerged as a privileged structure, demonstrating remarkable versatility in engaging a wide array of biological targets. The inherent features of this scaffold—the hydrogen bond accepting capabilities of the pyrimidine ring and the three-dimensional architecture and potential for stereochemical diversity of the pyrrolidine moiety—provide a unique foundation for the design of potent and selective modulators of enzyme and receptor functions.[1][2] This guide offers a comparative analysis of the structure-activity relationships (SAR) of 2-pyrrolidinylpyrimidine analogs, drawing upon experimental data to elucidate the key structural determinants for activity across different target classes, including enzyme inhibition and G-protein coupled receptor (GPCR) antagonism.
I. Inhibition of Acetylcholinesterase: A Target for Neurodegenerative Diseases
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[3] A series of 2,4-disubstituted pyrimidines, featuring a 2-(pyrrolidin-1-yl) moiety, have been investigated as dual inhibitors of AChE and amyloid-β (Aβ) aggregation.[1]
Key SAR Insights:
-
C4-Substitution is Critical: The nature of the substituent at the 4-position of the pyrimidine ring plays a pivotal role in determining AChE inhibitory potency. Aromatic and bulky aliphatic amines at this position have shown to be beneficial.
-
The Pyrrolidine Moiety: The 2-pyrrolidinyl group is a consistent feature in active compounds within this series, suggesting its importance for anchoring the molecule within the active site of AChE.
-
Impact of C4-Amine Substituent: As illustrated in the table below, modifications to the C4-amino substituent significantly impact inhibitory activity. For instance, the introduction of a naphthylmethyl group leads to a potent AChE inhibitor.
Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of 2-(Pyrrolidin-1-yl)pyrimidine Analogs [1]
| Compound ID | C4-Substituent | AChE IC50 (µM) |
| 1 | N-(Naphth-1-ylmethyl)amino | 5.5 |
| 2 | N-Benzylamino | > 100 |
| 3 | N-(Furan-2-ylmethyl)amino | > 100 |
II. Modulating G-Protein Coupled Receptors: Dopamine D2 and Adenosine A3 Receptor Antagonism
The 2-pyrrolidinylpyrimidine scaffold has also been explored for its potential to modulate the function of GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes.
A. Dopamine D2 Receptor Antagonism
Antagonism of the dopamine D2 receptor is a cornerstone of antipsychotic drug therapy.[4] While direct SAR studies on 2-pyrrolidinylpyrimidine analogs are limited, related structures containing a pyrrolidine moiety have demonstrated potent D2 receptor blockade. A key finding is the profound influence of stereochemistry on activity. For a series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the D2 receptor affinity was found to be confined to the (R)-enantiomer.[4] This highlights the importance of the pyrrolidine's three-dimensional presentation for optimal interaction with the receptor binding pocket.
B. Adenosine A3 Receptor Antagonism
Adenosine receptors, particularly the A3 subtype, are implicated in inflammatory processes and are attractive targets for the development of novel anti-inflammatory drugs.[5] Diaryl 2- or 4-amidopyrimidines have been investigated as adenosine receptor antagonists. Within these series, the presence of a cyclic amine, such as pyrrolidine, at the 2-position of the pyrimidine ring has been a feature of potent and selective A3 antagonists. The SAR studies in this area emphasize the importance of the substituents on the pyrimidine core for achieving high affinity and selectivity.[5]
III. Antibacterial Activity: Targeting Bacterial Cell Processes
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. The pyrimidine scaffold is a component of many natural and synthetic compounds with antimicrobial properties.[6] While comprehensive SAR studies specifically on 2-pyrrolidinylpyrimidine analogs are emerging, the broader classes of pyrrolidine and pyrimidine derivatives have shown promise.
Key SAR Insights from Related Scaffolds:
-
Hydrophobicity and Charge Distribution: Studies on dispiropyrrolidines have shown that the topology, shape, charge distribution, and hydrophobic nature of the molecule significantly influence their antibacterial activity.[7]
-
Substitution on the Pyrrolidine Ring: For pyrrolidine-based hybrids, the substitution pattern on the pyrrolidine ring is a key determinant of antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[8]
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrrolidine-Containing Compounds
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Dispiropyrrolidines | Bacillus subtilis | 62.5 - 500 | [7] |
| Dispiropyrrolidines | Staphylococcus aureus | 125 - >500 | [7] |
| Pyrrolidine-based hybrids | Staphylococcus aureus | Varies with substitution | [8] |
| Pyrrolidine-based hybrids | Escherichia coli | Varies with substitution | [8] |
IV. Anti-inflammatory Activity: Inhibition of N-Acylethanolamine Acid Amidase (NAAA)
N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising strategy for the treatment of inflammatory and pain-related disorders.[8] A series of pyrrolidine amide derivatives have been developed as NAAA inhibitors.
Key SAR Insights:
-
Lipophilic Substituents: The SAR studies revealed that small, lipophilic 3-phenyl substituents on the pyrrolidine ring are preferred for optimal potency.
-
Linker Flexibility: The nature of the linker between the pyrrolidine and a terminal aromatic group influences both potency and selectivity. Flexible linkers tend to increase potency but may reduce selectivity against related enzymes like fatty acid amide hydrolase (FAAH).[8]
Table 3: Comparative NAAA Inhibitory Activity of Pyrrolidine Amide Derivatives [8]
| Compound ID | Key Structural Feature | NAAA IC50 (µM) |
| 4a | 3-(3-chlorophenyl)pyrrolidine | 2.5 |
| 4g | 3-(4-methoxyphenyl)pyrrolidine | 3.2 |
| 3j | 3-phenylpyrrolidine | 4.8 |
V. Experimental Methodologies
To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
A. Synthesis of 4-Amino-2-(pyrrolidin-1-yl)pyrimidine Derivatives
A general and efficient method for the synthesis of 4-amino-2-(pyrrolidin-1-yl)pyrimidine derivatives involves the nucleophilic substitution of a suitable 4-chloro-2-(pyrrolidin-1-yl)pyrimidine precursor with a primary or secondary amine.
dot
Caption: General synthetic scheme for 4-amino-2-(pyrrolidin-1-yl)pyrimidine analogs.
Step-by-Step Protocol:
-
Synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine: To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol or acetonitrile), add pyrrolidine dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Synthesis of 4-Amino-2-(pyrrolidin-1-yl)pyrimidine Analog: The 4-chloro-2-(pyrrolidin-1-yl)pyrimidine intermediate is dissolved in a suitable solvent (e.g., ethanol or isopropanol), and the desired amine is added. The reaction mixture is heated to reflux for several hours until the starting material is consumed. After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is evaporated, and the residue is purified by crystallization or column chromatography.
B. Acetylcholinesterase (AChE) Inhibition Assay
The AChE inhibitory activity of the synthesized compounds can be determined using the Ellman's method, which is a colorimetric assay.[9]
dot
Caption: Workflow for the acetylcholinesterase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of the test compounds.
-
Assay Procedure: In a 96-well plate, add the buffer, AChE solution, and the test compound solution. Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add DTNB and ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measurement: Measure the absorbance of the yellow product at 412 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
C. Radioligand Binding Assay for Dopamine D2 Receptor
The affinity of compounds for the dopamine D2 receptor can be determined by a radioligand binding assay using a radiolabeled ligand such as [³H]spiperone.[8]
dot
Caption: Workflow for the dopamine D2 receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Binding Assay: In a reaction tube, incubate the cell membranes with a fixed concentration of [³H]spiperone and varying concentrations of the unlabeled test compound.
-
Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
VI. Conclusion and Future Perspectives
The 2-pyrrolidinylpyrimidine scaffold has proven to be a highly fruitful starting point for the development of modulators for a diverse range of biological targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications at the C4 position of the pyrimidine ring and the stereochemistry of the pyrrolidine moiety in achieving high potency and selectivity. Future research in this area should focus on expanding the diversity of substituents at all available positions of the scaffold and exploring its potential against a broader range of therapeutic targets. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel 2-pyrrolidinylpyrimidine analogs, facilitating the discovery of new and improved therapeutic agents.
VII. References
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Karthikeyan, K., Sivakumar, P. M., Doble, M., & Perumal, P. T. (2010). Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines. European Journal of Medicinal Chemistry, 45(8), 3446–3452.
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Mohamed, T., Rao, P. P. N., & Yang, J. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2269–2281.
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Li Petri, G., Raimondi, M. V., & Spadaro, O. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884.
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Wang, J., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. Journal of Medicinal Chemistry, 55(17), 7579–7593.
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Al-Dulaimi, S. S., & Al-Rawi, M. S. (2025). Design, Synthesis and Antibacterial Evaluation of Some New Pyrrolidine Derivatives Based Pyrazole Moiety via Vilsmeier-Haack Reaction. Baghdad Science Journal, 22(9).
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Tchoukoua, A., et al. (2017). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 11(1), 1-9.
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Baraldi, P. G., et al. (2005). Pyrimidine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 48(25), 8186–8196.
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Grice, C. A., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 101, 129635.
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Forutan, F., et al. (2019). Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents. Current Drug Targets, 20(14), 1466-1487.
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Sbraccia, M., et al. (2006). Synthesis and pharmacology of pyrido[2,3-d]pyrimidinediones bearing polar substituents as adenosine receptor antagonists. Journal of Medicinal Chemistry, 49(8), 2649–2658.
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-14.
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Radau, G., et al. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 25(4).
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Lawrence, H. R., & Nicklaus, M. C. (2009). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 10(11), 4859-4881.
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Al-Omar, M. A. (2010). Synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy, 1(1), 1-5.
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Worek, F., et al. (2016). In vitro inhibition of acetylcholinesterase by psoralen using molecular docking and enzymatic studies. Pharmacognosy Magazine, 12(Suppl 2), S229.
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Hussein, M. S. (2016). Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. Chemical Science International Journal, 17(2), 1-8.
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Schetz, J. A., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7687.
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Liu, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1056501.
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de Paulis, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(3), 948–955.
-
Costa, M. A., et al. (2024). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists. Molecules, 29(11), 2548.
-
Al-Jaber, F. I., et al. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.
-
De Luca, L., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 64(22), 16368–16395.
-
Weinstock, J., et al. (1984). Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. Journal of Medicinal Chemistry, 27(11), 1368–1372.
-
Babu, B. R., et al. (2007). Adenosine receptors. Part 1: (2S,3S,4R,5R)-2-(4-(alkyl/arylamino)-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5- (hydroxymethyl)pyrrolidine-3,4-diol derivatives as possible adenosine receptor agonists. Bioorganic & Medicinal Chemistry, 15(15), 5145-5156.
-
Yakovlev, D. S., et al. (2022). Searching for novel antagonists of adenosine A1 receptors among azolo[1,5-a]pyrimidine nitro derivatives. Research Results in Pharmacology, 8(2), 65-72.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in silico performance of pyrimidine derivatives, a cornerstone of modern medicinal chemistry. We will delve into the causality behind experimental choices in molecular docking, ensuring a robust and self-validating methodology. This guide is designed to be a practical resource, grounded in scientific integrity and supported by experimental data.
The Significance of the Pyrimidine Scaffold
Pyrimidine derivatives are a class of heterocyclic compounds fundamental to numerous biological processes. Their structural motif is present in the nucleobases uracil, thymine, and cytosine, the building blocks of life.[1] This inherent biological relevance has made the pyrimidine nucleus a "privileged structure" in medicinal chemistry, serving as the foundation for a wide array of therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological properties to enhance its affinity for specific biological targets and improve its overall efficacy.[3]
A particularly fruitful area of research has been the development of pyrimidine-based kinase inhibitors.[4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[5] Pyrimidine derivatives have shown remarkable success as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinases and disrupting their function.[5] Notably, they have been instrumental in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[6][7]
Pillars of a Robust Comparative Docking Study
A successful comparative docking study hinges on a well-designed and validated protocol. The goal is not merely to generate data but to produce meaningful and predictive insights into the structure-activity relationships (SAR) of the pyrimidine derivatives under investigation.
Experimental Design & Workflow
The overall workflow of a comparative docking study can be visualized as a sequential process, from initial setup to final analysis. Each step must be executed with precision to ensure the reliability of the results.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Experimental Protocol: A Case Study with EGFR
To illustrate a practical application, we will outline a detailed protocol for a comparative docking study of pyrimidine derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain using AutoDock Vina.
Part 1: Target Protein Preparation
-
Structure Retrieval: Obtain the 3D crystal structure of the target protein. For this example, we will use the EGFR kinase domain (PDB ID: 1M17) from the Protein Data Bank.[8]
-
Protein Cleaning: It is crucial to prepare the protein to remove any elements that could interfere with the docking simulation.
-
Adding Hydrogens: Add polar hydrogen atoms to the protein structure. These are essential for accurately modeling hydrogen bond interactions with the ligands.[8]
-
File Conversion: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
Part 2: Ligand Preparation
-
Ligand Acquisition: Obtain the 3D structures of the pyrimidine derivatives to be studied. These can be downloaded from databases like PubChem in SDF or MOL2 format.[8]
-
Ligand Setup in ADT:
-
Load each ligand file into AutoDockTools.
-
The software will automatically detect the root of the ligand and identify the rotatable bonds, which determines the ligand's flexibility during the docking process.[8]
-
-
File Conversion: Save each prepared ligand in the PDBQT format.
Part 3: Docking Simulation
-
Grid Box Definition: A 3D grid box must be defined to specify the search space for the docking simulation. This box should encompass the entire active site of the target protein.[9] For EGFR's kinase domain, the active site includes key residues like Met793, a critical interaction point for many inhibitors.[9]
-
Configuration File: Create a configuration file that specifies the input protein and ligand files, the coordinates and dimensions of the grid box, and the output file name.
-
Execution: Run the molecular docking simulation using AutoDock Vina from the command line. The software will explore various conformations and orientations of each ligand within the defined grid box and calculate the binding affinity for the most favorable poses.[9]
Part 4: Analysis and Validation
-
Binding Affinity Evaluation: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol.[8] More negative values indicate a stronger predicted binding interaction.
-
Pose Visualization and Interaction Analysis: Use a molecular visualization tool like PyMOL or UCSF Chimera to analyze the docking results.
-
Load the prepared protein (PDBQT) and the docking results (PDBQT).
-
Examine the interactions between the pyrimidine derivatives and the amino acid residues in the EGFR active site.[8] Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
-
Protocol Validation: Before embarking on a large-scale virtual screening, it is imperative to validate the docking protocol.[10]
-
Redocking: A common validation method is to dock a known binder (ideally the co-crystallized ligand) into the target's active site.[11]
-
RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose of the known binder and its original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[10][11]
-
Caption: A flowchart illustrating the docking protocol validation process.
Comparative Data Presentation
To facilitate a clear and objective comparison, quantitative data should be summarized in a structured table. This allows for the easy identification of trends in binding affinity and potential correlations with experimental data, such as IC₅₀ values.
| Derivative Class | Specific Compound/Modification | Target Protein | Binding Energy (kcal/mol) | Experimental IC₅₀ (µM) |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRWT | -8.9 | 0.037 |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRT790M | -8.1 | 0.204 |
| Pyrimidine Derivatives | Compound 7 | EGFR Kinase Domain | -8.8 | N/A |
| Pyrimidine Derivatives | Compound 12 | EGFR Kinase Domain | -8.4 | N/A |
| Pyrimidine Derivatives | Compound 9 | EGFR Kinase Domain | -8.3 | N/A |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | Compound 4c (p-Fluoro) | Human Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | N/A |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | Compound 4a (p-Chloro) | Human Cyclin-Dependent Kinase 2 (1HCK) | -7.7 | N/A |
| Note: The data presented in this table is a compilation from various in silico studies for illustrative purposes.[9] |
Structure-Activity Relationship (SAR) Insights
The true power of comparative docking lies in its ability to elucidate the Structure-Activity Relationship (SAR) of a series of compounds.[3] By analyzing the docking poses and binding energies of different pyrimidine derivatives, researchers can understand how specific substituents on the pyrimidine ring influence their biological activity.[2] For example, the addition of a hydrogen bond donor or acceptor at a particular position might lead to a significant increase in binding affinity by forming a new interaction with a key residue in the active site. These insights are invaluable for the rational design of novel and more potent inhibitors.[6]
Conclusion and Future Perspectives
Molecular docking is a powerful computational tool that, when applied with rigor and scientific integrity, can significantly accelerate the drug discovery process. This guide has provided a comprehensive framework for conducting comparative docking studies of pyrimidine derivatives, emphasizing the importance of a validated methodology and clear data presentation. As computational power continues to grow and docking algorithms become more sophisticated, the predictive accuracy of these in silico techniques will undoubtedly improve. Future research will likely focus on integrating molecular dynamics simulations to provide a more dynamic picture of ligand-protein interactions and further refine our understanding of the SAR of these versatile compounds.[12][13] The continued exploration of pyrimidine-based scaffolds holds immense promise for the development of next-generation targeted therapies.[4][6]
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The Promise of Pyrrolidinyl Pyrimidines: A Comparative Guide to In Vivo Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs. Within this broad class, derivatives of 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde are emerging as a promising area of investigation for novel anticancer therapeutics. While direct in vivo efficacy data for this specific parent compound remains nascent, a comprehensive analysis of structurally related pyrimidine derivatives, particularly those incorporating a pyrrolidine or similar heterocyclic moiety, provides a strong rationale for their further development. This guide synthesizes the available preclinical data to offer a comparative overview of their potential in vivo performance, focusing on their efficacy in established cancer models and the experimental rigor underpinning these findings.
The Rationale: Targeting Key Oncogenic Pathways
Many pyrimidine derivatives exert their anticancer effects by inhibiting critical signaling pathways that drive tumor growth, proliferation, and survival. A significant number of these compounds, particularly those with a pyrrolidinyl substitution, have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[1][2] This pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention. The pyrrolidine ring, in many instances, plays a crucial role in binding to the kinase domain, enhancing both potency and selectivity.
Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, a frequent target of pyrimidine-based inhibitors.
Caption: Hypothesized mechanism of action for 2-(pyrrolidin-1-yl)pyrimidine derivatives targeting the PI3K/Akt/mTOR pathway.
Comparative In Vivo Efficacy of Structurally Related Pyrimidine Derivatives
While awaiting specific data on this compound derivatives, we can extrapolate potential efficacy from preclinical studies of analogous compounds. The following table summarizes the in vivo performance of several pyrimidine derivatives with heterocyclic substitutions in various cancer models.
| Compound Class | Specific Derivative (if specified) | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| Pyridopyrimidinones | Compound 31 | Prostate Cancer (PC-3M Xenograft) | Nude Mice | 50 mg/kg, p.o., daily | Significant tumor growth inhibition. | [1][3] |
| Pyrrolo[3,2-d]pyrimidines | AGF347 | Pancreatic Cancer (MIA PaCa-2 Xenograft) | Nude Mice | Not specified | Significant antitumor efficacy with potential for complete responses. | [4] |
| Pyrazolo[3,4-d]pyrimidines | Not specified | Human Osteogenic Sarcoma (SaOS-2 Xenograft) | Nude Mice | Not specified | Significant reduction in tumor volume and weight. | [5] |
| Pyrazolopyrimidines | Compounds 47 & 48 | Prostate Cancer (PC3 Xenograft) | Nude Mice | Not specified | Significant reduction in tumor growth. | [6] |
Analysis: The data consistently demonstrates that pyrimidine derivatives featuring heterocyclic rings, such as pyrrolidine, exhibit significant antitumor activity in vivo. These compounds have shown efficacy across a range of cancer types, including difficult-to-treat malignancies like pancreatic and prostate cancer. The oral bioavailability of some of these derivatives, such as the pyridopyrimidinone Compound 31, is a particularly encouraging feature for clinical translation.
Methodological Deep Dive: A Validated Xenograft Protocol
The generation of robust and reproducible in vivo data is paramount. The following is a detailed, step-by-step protocol for a subcutaneous xenograft study, a common and effective model for evaluating the efficacy of novel anticancer agents.[7]
Experimental Workflow for a Subcutaneous Xenograft Study
Caption: A generalized workflow for conducting an in vivo subcutaneous xenograft study.
Step-by-Step Protocol:
-
Cell Line Selection and Culture:
-
Rationale: The choice of cell line is critical and should be based on the therapeutic hypothesis. For a PI3K/mTOR inhibitor, cell lines with known mutations or activation of this pathway (e.g., PC-3 for prostate cancer, MIA PaCa-2 for pancreatic cancer) are appropriate.
-
Procedure: Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics under standard sterile conditions (37°C, 5% CO₂).
-
-
Animal Acclimatization and Housing:
-
Rationale: A stable environment is crucial for animal welfare and data consistency.
-
Procedure: House immunocompromised mice (e.g., athymic nude or SCID) in a specific pathogen-free (SPF) facility for at least one week prior to the experiment to allow for acclimatization.
-
-
Tumor Cell Implantation:
-
Rationale: Subcutaneous implantation allows for easy monitoring of tumor growth.
-
Procedure: Harvest cultured cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed with Matrigel to support initial tumor formation. Inject a defined number of cells (typically 1-10 million) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Rationale: Regular monitoring ensures that tumors are established and allows for the randomization of animals into treatment groups with comparable tumor volumes.
-
Procedure: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Rationale: The formulation and route of administration should be optimized for the specific test compound to ensure adequate bioavailability.
-
Procedure: Formulate the this compound derivative and any comparator compounds in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compounds to the mice at the predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle alone.
-
-
Efficacy and Toxicity Monitoring:
-
Rationale: Continuous monitoring of tumor growth and animal health is essential for evaluating efficacy and safety.
-
Procedure: Continue to measure tumor volume and body weight regularly throughout the study. Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Study Endpoint and Data Analysis:
-
Rationale: The study endpoint is typically defined by a maximum tumor size or a predetermined study duration.
-
Procedure: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Statistically analyze the tumor growth data to determine the significance of any observed antitumor effects.
-
Future Directions and Considerations
The promising in vivo activity of structurally related pyrimidine derivatives provides a strong impetus for the continued investigation of this compound analogues. Future studies should focus on:
-
Direct in vivo Efficacy Testing: Evaluating the lead compounds from this specific chemical series in relevant xenograft and patient-derived xenograft (PDX) models.[7]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize dosing regimens.
-
Mechanism of Action Studies: Confirming the on-target activity in in vivo models through biomarker analysis in tumor tissues.
-
Toxicity Profiling: Conducting comprehensive toxicology studies to establish a therapeutic window.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be elucidated, potentially leading to the development of novel and effective anticancer agents.
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Yu, T., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(3), 256–261. [Link]
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Hubaud, A., et al. (2019). Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics, 18(10), 1787–1799. [Link]
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The Pharma Innovation. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal, 8(5), 566-574. [Link]
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Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430). Journal of Medicinal Chemistry, 59(15), 7252–7267. [Link]
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Mallinger, A., et al. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 22(15), 5098–5103. [Link]
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Maly, D. J., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 219(9), 1464–1473. [Link]
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Le, T. N., et al. (2019). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 24(21), 3896. [Link]
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Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. [Link]
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A Comparative Guide to ADME/Tox Profiling of Pyrimidine-Based Compounds
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its presence in the natural framework of DNA and RNA, and its versatile chemical tractability, has made it a privileged structure in a multitude of FDA-approved drugs for a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][3] However, the journey from a promising pyrimidine-based hit to a viable drug candidate is critically dependent on a thorough understanding and optimization of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile.
This guide provides an in-depth, comparative analysis of the ADME/Tox properties of pyrimidine-based compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare pyrimidine scaffolds to relevant alternatives, and provide actionable insights grounded in experimental data to empower your drug discovery programs.
The Strategic Importance of Early ADME/Tox Profiling
Late-stage clinical failures are the bane of drug development, with poor pharmacokinetic and toxicity profiles being major contributors. Early, data-driven decisions are therefore paramount. In vitro ADME/Tox assays serve as the frontline in this endeavor, enabling the rapid and cost-effective screening of compounds to identify liabilities and guide medicinal chemistry efforts.[4] By understanding how a pyrimidine derivative is likely to be absorbed, distributed, metabolized, and excreted, and what potential toxicities it may harbor, we can prioritize candidates with a higher probability of success.
Comparative ADME/Tox Landscape of Pyrimidine Scaffolds
The beauty of the pyrimidine ring lies in its adaptability; substitutions at various positions can significantly modulate its physicochemical and pharmacokinetic properties, enhancing drug-like attributes such as solubility, membrane permeability, and metabolic stability.[5][6] To illustrate this, we will compare the ADME properties of three prominent fused pyrimidine scaffolds: pyrazolo[3,4-d]pyrimidines, pyrido[2,3-d]pyrimidines, and imidazo[1,2-a]pyrimidines.[4]
Data Presentation: Comparative In Vitro ADME Properties
| Scaffold | Representative Derivative | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) | Metabolic Stability (t½, min in HLM) | Plasma Protein Binding (%) |
| Pyrazolo[3,4-d]pyrimidine | Derivative A | 5.2 (Moderate) | 25 (Low) | 45 (Moderate) | 92 (High) |
| Pyrido[2,3-d]pyrimidine | Derivative B | 12.8 (High) | 78 (Moderate) | > 60 (High) | 85 (Moderate) |
| Imidazo[1,2-a]pyrimidine | Derivative C | 2.1 (Low) | 150 (High) | 15 (Low) | 70 (Low) |
Note: The data presented are representative values for illustrative purposes and can vary significantly based on specific substitutions on the core scaffold.[4]
Expert Insights:
-
Pyrazolo[3,4-d]pyrimidines , often utilized as kinase inhibitors, can be designed to achieve good cell permeability.[7] However, their planar nature can sometimes lead to lower solubility, and they can be susceptible to metabolism.
-
Pyrido[2,3-d]pyrimidines offer a versatile platform where substitutions can be systematically modified to strike a favorable balance of ADME properties.[4] This adaptability makes them attractive for a wide range of therapeutic targets.
-
Imidazo[1,2-a]pyrimidines tend to exhibit higher aqueous solubility due to the imidazole ring, but this can sometimes come at the cost of lower permeability.[8] Their metabolic stability can be a challenge and often requires careful optimization.
Key ADME/Tox Assays: A Practical Guide
A comprehensive ADME/Tox profile is built upon a foundation of robust and well-executed experimental assays. Here, we provide an overview of the most critical assays, their underlying principles, and step-by-step protocols.
Permeability Assessment: The Caco-2 Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of orally administered drugs.[9] Differentiated Caco-2 cells form a monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[9]
Experimental Workflow:
Caption: Caco-2 Permeability Assay Workflow.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells in appropriate media until they reach confluency.
-
Seeding: Seed the cells onto Transwell inserts and allow them to differentiate for approximately 21 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Addition: Add the test compound to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability studies.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At predetermined time points, collect samples from the receiver compartment.
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
Metabolic Stability Assessment
Metabolic stability assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, typically in human liver microsomes (HLM) or hepatocytes.[10] This provides an estimate of the compound's intrinsic clearance and in vivo half-life.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C.
-
Initiation: Add the test compound to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculation: Plot the percentage of the parent compound remaining versus time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4]
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9), which is a primary cause of drug-drug interactions.[11]
Experimental Protocol: CYP Inhibition (IC50 Determination)
-
Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate in the presence of varying concentrations of the test compound.
-
Metabolite Formation: Allow the reaction to proceed at 37°C.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Measure the formation of the probe substrate's metabolite using LC-MS/MS.
-
Calculation: Determine the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity (IC50).
Plasma Protein Binding (PPB) Assay
The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.[12] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining PPB.[5]
Experimental Workflow:
Caption: Plasma Protein Binding (RED) Assay Workflow.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation: Spike plasma with the test compound at a known concentration.
-
Loading: Add the spiked plasma to one chamber of the RED device and an equal volume of buffer to the other chamber, separated by a semi-permeable membrane.
-
Incubation: Incubate the device at 37°C with shaking to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.
-
Calculation: Calculate the fraction of unbound drug (fu) by dividing the concentration in the buffer chamber by the concentration in the plasma chamber.
Navigating the Toxicity Landscape of Pyrimidine-Based Compounds
While the pyrimidine scaffold is a versatile tool, it is not without potential toxicity liabilities. A thorough toxicological assessment is crucial to de-risk drug candidates.
Genotoxicity: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[6] A positive result indicates that the compound can cause mutations in the DNA of the test organism, which may suggest carcinogenic potential.[6]
Experimental Protocol: Ames Test
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).[13]
-
Exposure: Expose the bacterial strains to various concentrations of the test compound, with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: Plate the treated bacteria on a histidine-deficient medium.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine).
-
Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Cardiotoxicity: The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a prolongation of the QT interval in the electrocardiogram, which can result in a life-threatening cardiac arrhythmia known as Torsades de Pointes.[14] Therefore, assessing the hERG liability of new chemical entities is a critical safety screen.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Automated Patch Clamp: Utilize an automated patch clamp system to measure the hERG channel current in whole-cell mode.
-
Compound Application: Apply increasing concentrations of the test compound to the cells.
-
Current Measurement: Record the hERG tail current at each concentration.
-
Data Analysis: Determine the percent inhibition of the hERG current and calculate the IC50 value.[14]
Mitigating hERG Liability in Pyrimidine-Based Compounds:
Medicinal chemists can employ several strategies to reduce the hERG liability of pyrimidine-containing compounds, such as reducing lipophilicity and introducing polar functional groups.[15] For example, the conversion of a pyridine amide to its corresponding N-oxide has been shown to significantly reduce hERG inhibition while maintaining antiviral potency.[15]
In Vivo Toxicology Studies
While in vitro assays provide valuable early insights, in vivo toxicology studies in animal models are essential for a comprehensive safety assessment.[16] These studies can range from acute toxicity studies to assess the effects of a single high dose, to chronic toxicity studies that evaluate the effects of repeated dosing over an extended period.[17][18] Key parameters evaluated include clinical observations, body weight changes, clinical pathology (hematology and clinical chemistry), and histopathological examination of tissues.[19]
The Metabolic Pathways of Pyrimidine Analogues
Many pyrimidine-based drugs are analogues of endogenous pyrimidines and are metabolized through similar anabolic and catabolic pathways.[20][21] Understanding these pathways is crucial for predicting drug efficacy and potential toxicity.
Metabolic Activation and Catabolism of Pyrimidines:
Caption: Generalized Metabolic Pathways of Pyrimidine Analogues.
Many pyrimidine antimetabolites exert their therapeutic effect by being anabolized to their nucleotide forms, which can then be incorporated into DNA or RNA, leading to cytotoxicity, or can inhibit essential enzymes in nucleotide biosynthesis.[20][22] Conversely, catabolic pathways are responsible for the degradation and elimination of pyrimidines.[23]
Conclusion: A Data-Driven Approach to Pyrimidine Drug Discovery
The pyrimidine scaffold will undoubtedly continue to be a prolific source of new drug candidates. A deep understanding of the ADME/Tox properties of this chemical class, coupled with a strategic and early implementation of the assays outlined in this guide, is essential for navigating the complexities of drug development. By embracing a data-driven, comparative approach, researchers can more effectively design and select pyrimidine-based compounds with a higher likelihood of becoming safe and effective medicines.
References
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- PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- BenchChem. (2025). A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds. BenchChem.
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A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Pyrimidines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in FDA-approved drugs and biologically active compounds underscores the critical need for efficient and versatile synthetic routes to access its derivatives.[1] This guide provides an in-depth, comparative analysis of the most prominent synthetic strategies for introducing substituents at the 2-position of the pyrimidine ring. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to inform your synthetic planning.
The Classical Approach: Pinner Pyrimidine Synthesis
The Pinner synthesis is a long-established and reliable method for the construction of the pyrimidine core itself, often yielding 2,4,6-trisubstituted pyrimidines. It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[2][3] While not a direct route to exclusively 2-substituted pyrimidines from a pre-existing pyrimidine ring, its importance in foundational pyrimidine synthesis warrants its inclusion.
Mechanistic Rationale
The reaction proceeds through the initial activation of the 1,3-dicarbonyl compound by the acid or base catalyst, facilitating nucleophilic attack by the amidine.[4] Subsequent cyclization and dehydration afford the aromatic pyrimidine ring. The choice of catalyst and reaction conditions can be optimized to favor the desired product and minimize side reactions.[5]
Diagram: Simplified Mechanism of the Pinner Pyrimidine Synthesis
Caption: General workflow of the Pinner pyrimidine synthesis.
Experimental Protocol: Ultrasound-Assisted Pinner-type Synthesis of a Substituted Pyrimidine[5]
This protocol describes a modified Pinner reaction using ultrasound irradiation to enhance reaction rates and yields.
Materials:
-
β-keto ester (e.g., ethyl acetoacetate)
-
Amidine (e.g., benzamidine hydrochloride)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., ethanol)
-
Ultrasound bath
Procedure:
-
In a suitable reaction vessel, dissolve the amidine hydrochloride (1.1 eq) and potassium carbonate (1.2 eq) in ethanol.
-
Add the β-keto ester (1.0 eq) to the mixture.
-
Place the reaction vessel in an ultrasound bath and irradiate at a specified frequency and temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Workhorse for 2-Functionalization
Nucleophilic aromatic substitution is arguably the most direct and widely employed method for introducing a variety of substituents at the 2-position of a pre-formed pyrimidine ring. This strategy relies on the displacement of a suitable leaving group, typically a halogen (Cl, Br), from the electron-deficient pyrimidine core by a nucleophile.[6][7]
Mechanistic Considerations and Regioselectivity
The pyrimidine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which facilitates nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The regioselectivity of SNAr on dihalopyrimidines is a critical consideration. For instance, in 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the 4-position due to the greater resonance stabilization of the resulting Meisenheimer intermediate. However, by carefully selecting the starting materials and reaction conditions, selective substitution at the 2-position can be achieved.[6]
Experimental Protocol: Synthesis of a 2-Aminopyrimidine Derivative via SNAr[8]
This solvent- and catalyst-free protocol offers a green and efficient route to 2-aminopyrimidines.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Substituted amine
-
Triethylamine
-
Ethanol (for crystallization)
Procedure:
-
Finely grind and mix 2-amino-4,6-dichloropyrimidine (1.0 eq), the substituted amine (1.0 eq), and triethylamine (2.0 eq) in a reaction vessel.
-
Heat the solvent-free mixture at 80-90 °C.
-
Monitor the reaction by TLC.
-
After completion, add distilled water to the reaction mixture to precipitate the product.
-
Filter the precipitate and recrystallize from ethanol to obtain the purified 2-aminopyrimidine derivative.
Transition-Metal Catalyzed Cross-Coupling: Power and Versatility
Modern synthetic chemistry has been revolutionized by transition-metal catalyzed cross-coupling reactions, and the synthesis of 2-substituted pyrimidines is no exception. These methods, primarily employing palladium catalysts, enable the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.[8][9]
Suzuki-Miyaura Coupling for 2-Arylpyrimidines
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of 2-arylpyrimidines, which are prevalent motifs in medicinal chemistry. This reaction involves the palladium-catalyzed coupling of a 2-halopyrimidine with an arylboronic acid or its ester.[10][11][12]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
This protocol highlights the use of microwave irradiation to accelerate the reaction and improve yields.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 eq), the arylboronic acid (1.0 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.5-3 mol%).
-
Add a degassed 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15-20 minutes.
-
After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination for 2-Aminopyrimidines
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed method for the formation of C-N bonds, providing a powerful alternative to classical SNAr reactions for the synthesis of 2-aminopyrimidines.[13][14] This reaction couples a 2-halopyrimidine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][15][16]
This protocol is for a 2-bromopyridine but is readily adaptable for 2-bromopyrimidines.
Materials:
-
2-Bromopyridine derivative
-
Volatile amine (e.g., as a solution in THF)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., dppp)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
-
Sealable reaction tube
Procedure:
-
In a dry, sealable reaction tube, combine the 2-bromopyridine derivative (1.0 eq), NaOtBu (1.4 eq), Pd(OAc)₂ (2 mol%), and dppp (4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the amine solution (1.5 eq).
-
Seal the tube and heat the reaction mixture at 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the product by chromatography.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Typical Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | Acid or Base | Varies, often requires heating | Moderate to Good[17] | Builds the pyrimidine core; good for highly substituted pyrimidines. | Not a direct functionalization of a pre-existing pyrimidine; can have regioselectivity issues with unsymmetrical dicarbonyls. |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Halopyrimidines, Nucleophiles (amines, alkoxides, etc.) | Base (e.g., Et₃N, K₂CO₃) | Mild to moderate heating | Good to Excellent[18] | Operationally simple; often high yielding; wide range of nucleophiles can be used. | Leaving group at C4 is often more reactive than at C2; may require harsh conditions for less reactive nucleophiles. |
| Suzuki-Miyaura Coupling | 2-Halopyrimidines, Arylboronic acids | Palladium catalyst, Base | 80-120 °C, often under inert atmosphere | Good to Excellent[11] | Excellent functional group tolerance; reliable for C-C bond formation; wide availability of boronic acids. | Cost of palladium catalyst; potential for heavy metal contamination in the final product; boronic acid homocoupling can be a side reaction.[19] |
| Buchwald-Hartwig Amination | 2-Halopyrimidines, Amines | Palladium catalyst, Phosphine ligand, Base | 80-110 °C, inert atmosphere | Good to Excellent[1] | Broad substrate scope for amines; milder than some classical amination methods. | Catalyst cost and potential for metal contamination; requires careful optimization of ligand and base. |
| Green Chemistry Approaches (Microwave/Ultrasound) | Various | Often catalyst-free or with recyclable catalysts | Microwave or ultrasound irradiation | Often improved yields and shorter reaction times compared to conventional methods.[20][21] | Reduced reaction times; improved energy efficiency; often higher yields; environmentally friendly.[22] | Requires specialized equipment; scalability can be a concern for some microwave protocols. |
Conclusion and Future Outlook
The synthesis of 2-substituted pyrimidines is a mature field with a diverse and powerful toolbox of synthetic methodologies. The choice of the optimal route depends on a multitude of factors, including the desired substitution pattern, the functional group tolerance required, and considerations of scale, cost, and environmental impact.
For straightforward nucleophilic substitutions, SNAr remains a highly effective and economical choice. For the construction of more complex C-C and C-N bonds with high functional group tolerance, transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable. The classical Pinner synthesis, while less direct for 2-substitution of a pre-formed ring, is a valuable tool for building the pyrimidine core from acyclic precursors.
The increasing emphasis on sustainable chemistry is driving the adoption of greener synthetic methods. Microwave-assisted and ultrasound-promoted reactions, as well as the development of catalytic systems that operate in environmentally benign solvents, are at the forefront of this evolution.[20][23][24] As the demand for novel pyrimidine-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic routes will undoubtedly remain a key focus of chemical research.
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007;72(9):3606-7. [Link]
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GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. ResearchGate. [Link]
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Pinner pyrimidine synthesis. Slideshare. [Link]
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GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. ijcrt.org. [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
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Comparison of Common Synthetic Methods for Pyrimidine Derivatives. ResearchGate. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
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Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Molecules. 2020;25(21):5234. [Link]
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Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[25]. ResearchGate. [Link]
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Pinner pyrimidine synthesis. Slideshare. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J Am Chem Soc. 2007;129(42):12892-12897. [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. 2020;25(21):5006. [Link]
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Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
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A deconstruction–reconstruction strategy for pyrimidine diversification. Nat Chem. 2020;12(1):54-63. [Link]
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A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. J Zhejiang Univ Sci B. 2010;11(2):94-101. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Stille reaction. Wikipedia. [Link]
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Synthesis of 2-chloropyrimidine derivatives (50–54). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Potency of Novel Pyrimidine Derivatives
For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology.[1][2][3][4] The journey from a newly synthesized pyrimidine derivative to a viable drug candidate, however, is contingent on a rigorous, multi-faceted evaluation of its potency, selectivity, and safety. A compound that is potent in isolation but possesses significant off-target effects or cellular toxicity is unlikely to progress.
This guide provides a comprehensive framework for benchmarking novel pyrimidine derivatives, designed to generate a robust data package for informed decision-making. We will move systematically from broad-based cellular activity to specific on-target engagement and conclude with critical safety assessments. This staged approach ensures that resources are focused on the most promising candidates, embodying the "fail early, fail fast" paradigm crucial to modern drug discovery.[5]
Part I: Primary Screening – Establishing a Foundation of Cellular Activity
The initial and most fundamental question is whether a novel compound exerts a biological effect on cancer cells. A high-throughput, reliable assay is required to screen a library of derivatives and identify "hits" with significant anti-proliferative or cytotoxic activity.
Causality Behind the Choice: Why Metabolic Readouts?
We begin with cell viability assays that measure the metabolic activity of a cell population. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay are favored for their high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which is ideal for high-throughput screening (HTS).[6][7] The principle is straightforward: the quantity of ATP in a well is directly proportional to the number of metabolically active, viable cells.[7][8] A decrease in the luminescent signal in the presence of a test compound indicates a reduction in cell viability, either through cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects).
Experimental Workflow: Initial Hit Identification
Caption: Workflow for primary screening of novel pyrimidine derivatives.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, A549) into a 96-well, white-walled microplate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of the novel pyrimidine derivatives and a reference compound (e.g., Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Dosing: Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls and no-cell (background) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis & Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence, normalize the data to the vehicle control (100% viability), and plot the percent viability against the log of the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model (sigmoidal dose-response).
Data Presentation: Comparative Cellular Potency (IC50, µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| PYR-01 | 0.85 ± 0.12 | 1.21 ± 0.25 | 0.98 ± 0.15 |
| PYR-02 | 2.45 ± 0.31 | 3.15 ± 0.40 | 2.80 ± 0.33 |
| PYR-03 | > 50 | > 50 | > 50 |
| Doxorubicin | 0.45 ± 0.09 | 0.62 ± 0.11 | 0.51 ± 0.08 |
Part II: Target Engagement – Confirming the Mechanism of Action
Identifying cellular activity is only the first step. For rationally designed molecules, such as kinase inhibitors, it is paramount to confirm that the observed cellular effect is due to the intended mechanism of action.[9][10] An in vitro biochemical assay provides a clean, cell-free system to measure the direct interaction between the compound and its purified target protein.
Causality Behind the Choice: Why a Biochemical Assay?
A biochemical kinase assay isolates the target kinase, the substrate, and ATP from the complexities of the cellular environment.[11][12] This allows for the precise determination of a compound's inhibitory activity against its intended target, providing a direct measure of on-target potency (enzymatic IC50).[13] This data is critical for establishing a Structure-Activity Relationship (SAR), guiding the chemical optimization of the lead series.[14][15] Comparing cellular and enzymatic IC50 values can also provide initial insights into factors like cell permeability and target engagement in a cellular context.
Principle of the Kinase Inhibition Assay
Caption: Direct inhibition of kinase activity by a novel compound.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare solutions of the purified target kinase (e.g., FGFR3), a suitable peptide substrate, and ATP in kinase reaction buffer.
-
Inhibitor Preparation: Perform a serial dilution of the test compounds in buffer with a fixed, low percentage of DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the target kinase. Allow a short pre-incubation (e.g., 15 minutes) at room temperature for the compound to bind to the kinase.
-
Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
ATP Depletion: Stop the reaction and deplete the remaining unconsumed ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence, which is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the enzymatic IC50 value by fitting the data to a dose-response curve.
Data Presentation: On-Target vs. Off-Target Kinase Activity (IC50, nM)
| Compound | Target Kinase (FGFR3) | Off-Target Kinase (VEGFR2) | Selectivity Index (VEGFR2/FGFR3) |
| PYR-01 | 8 ± 1.5 | 850 ± 55 | > 100x |
| PYR-02 | 25 ± 4.2 | 1250 ± 98 | 50x |
| Reference Inhibitor | 5 ± 1.1 | 15 ± 3.1 | 3x |
Part III: Safety and Selectivity Profiling – Predicting Clinical Viability
A potent, on-target inhibitor is of little therapeutic value if it carries significant safety liabilities. Early assessment of potential toxicities is not just a regulatory requirement but a critical step in de-risking a project.[16] Cardiotoxicity, mediated by the hERG potassium channel, is a leading cause of drug attrition and withdrawal.[17][18]
Causality Behind the Choice: Why hERG Screening is Non-Negotiable
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[17] Inhibition of this channel can delay repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes (TdP).[18] Regulatory agencies mandate hERG screening for most new chemical entities.[19] Identifying hERG liability early allows medicinal chemists to design it out of the molecular series before significant resources are invested. Automated patch-clamp electrophysiology is the gold standard for this assessment.[17][20]
Experimental Workflow: Integrated Potency and Safety Assessment
Caption: A comprehensive workflow from hit identification to lead selection.
Protocol: Automated Patch-Clamp hERG Assay (High-Level)
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).
-
System Setup: The assay is performed on an automated patch-clamp platform (e.g., QPatch).[17] The system achieves a high-resistance (giga-seal) whole-cell configuration.
-
Baseline Recording: Record baseline hERG tail currents in response to a specific voltage-clamp protocol designed to elicit the characteristic current.
-
Compound Application: Apply increasing concentrations of the test compound to the cells via microfluidic perfusion.
-
Effect Measurement: Record the hERG current at each concentration after the compound effect has reached a steady state.
-
Data Analysis: Measure the inhibition of the hERG tail current at each concentration relative to the baseline. Calculate the IC50 value from the resulting concentration-response curve.
Data Presentation: Integrated Safety Profile
| Compound | hERG IC50 (µM) | Metabolic Stability (% remaining after 30 min) |
| PYR-01 | 0.95 | 15% |
| PYR-02 | > 30 | 85% |
| Reference Inhibitor | 2.5 | 60% |
Final Benchmarking Summary and Conclusion
The ultimate goal of this staged process is to build a holistic view of each compound, allowing for direct comparison and informed selection of candidates for further preclinical development.
Overall Performance Matrix
| Compound | Cellular Potency (MCF-7 IC50, µM) | On-Target Potency (FGFR3 IC50, nM) | Selectivity Index (VEGFR2/FGFR3) | Safety Window (hERG IC50 / FGFR3 IC50) |
| PYR-01 | 1.21 | 8 | > 100x | ~118x |
| PYR-02 | 3.15 | 25 | 50x | > 1200x |
| Reference | 0.90 | 5 | 3x | ~500x |
Expert Interpretation
-
PYR-01 is a highly potent compound both in cellular and biochemical assays, with excellent selectivity over VEGFR2. However, its significant hERG activity at sub-micromolar concentrations presents a major cardiotoxicity risk, making it a high-risk candidate despite its potency.[18]
-
PYR-03 was inactive in the primary screen and was correctly deprioritized, saving significant resources.
-
PYR-02 , while being 3-fold less potent than PYR-01 against the target kinase, demonstrates a vastly superior safety profile. Its hERG IC50 is above 30 µM, affording a therapeutic window of over 1200-fold. Combined with its excellent metabolic stability, PYR-02 emerges as the superior lead candidate for progression into further ADME, in vivo efficacy, and toxicology studies.
This systematic benchmarking strategy, grounded in explaining the causality of each experimental choice, provides the robust, multi-parameter data essential for making high-stakes decisions in the drug discovery pipeline.
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Singh, H., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of the Indian Chemical Society. [Link]
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Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]
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Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Semantic Scholar. [Link]
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Owa, T., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed. [Link]
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Natarajan, S., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
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Lin, J. H., & Lu, A. Y. (2001). Screening for human ADME/Tox drug properties in drug discovery. PubMed. [Link]
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Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
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Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
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Moellering, C. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. [Link]
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Onel, M. (2022). Importance of ADME/Tox in Early Drug Discovery. Cresset. [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Li, Z., et al. (2019). A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. PubMed Central. [Link]
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Creative Bioarray. hERG Safety Assay. Creative Bioarray. [Link]
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Klaeger, S., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]
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Weng, Y. T., & Huang, D. (2025). Statistical approaches to evaluate the positive control drug using the hERG assay. Journal of Biopharmaceutical Statistics. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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Windley, M. J., et al. (2021). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. PubMed Central. [Link]
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ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? ResearchGate. [Link]
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Allumiqs. (2024). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Allumiqs. [Link]
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Baur, B., et al. (2012). Novel Global Network Scores to Analyze Kinase Inhibitor Profiles. APORC. [Link]
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Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]
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Tusa, J., & Chovancova, P. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
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A Researcher's Guide to Evaluating the Kinase Cross-Reactivity of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
This guide provides a comprehensive framework for assessing the kinase selectivity of the novel compound, 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde. While this molecule is recognized as a versatile building block in medicinal chemistry, particularly for crafting potential drug candidates targeting neurological disorders and cancer, its intrinsic kinase activity and cross-reactivity profile remain uncharacterized.[1] The pyrimidine core is a well-established scaffold for kinase inhibitors, making this compound a person of interest for further investigation.[2] Understanding a compound's selectivity is paramount in drug discovery to minimize off-target effects and predict potential therapeutic windows or toxicity.[3]
This document will guide researchers through the experimental design, a detailed protocol for in vitro kinase profiling, and the subsequent data analysis required to build a comprehensive selectivity profile for this compound, or any other investigational compound.
Experimental Design: The Rationale for Kinase Profiling
The central pillar of assessing a compound's specificity is to screen it against a large, diverse panel of kinases. This approach provides a global view of its activity across the human kinome.[3] The rationale for this is rooted in the structural similarities within the ATP-binding pocket across many kinases, which can lead to unintended interactions.[4]
Key Considerations for Panel Selection:
-
Kinome Coverage: The selected panel should ideally represent all major branches of the human kinome to provide a comprehensive overview of selectivity.
-
Disease Relevance: If the compound is being investigated for a specific disease, the panel should include kinases known to be implicated in that pathology.
-
Tiered Approach: A cost-effective strategy involves an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify initial "hits."[3] Subsequently, dose-response curves are generated for these hits to determine their half-maximal inhibitory concentration (IC50), a quantitative measure of potency.[3][5]
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a robust, fluorescence-based in vitro kinase assay suitable for high-throughput screening.[6] The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a homogenous format that measures the phosphorylation of a substrate peptide by a kinase.[6]
Materials and Reagents:
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Kinase of interest (recombinant)
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Stop solution (e.g., EDTA)
-
384-well, low-volume, white plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader capable of TR-FRET measurements
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For the primary screen, create a working solution at the desired screening concentration (e.g., 10 µM) in kinase assay buffer.
-
For IC50 determination, perform a 10-point serial dilution series from the stock solution.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 20 nL) of the compound solutions into the 384-well assay plates. Include a known inhibitor as a positive control and DMSO-only wells as a negative (100% activity) control.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer. The concentrations of kinase and substrate should be optimized for each specific kinase, typically around the Km for the substrate.
-
Dispense the kinase/substrate mix into the assay plates containing the compound.
-
Allow the compound and kinase to pre-incubate for a set period (e.g., 15 minutes) at room temperature.
-
-
Initiation of Phosphorylation:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Prepare a detection mix containing the terbium-labeled antibody and streptavidin-acceptor in a buffer containing EDTA to stop the kinase reaction.
-
Add the detection mix to all wells.
-
Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
The ratio of the acceptor to donor fluorescence is proportional to the amount of substrate phosphorylation.
-
Data Analysis and Interpretation
1. Calculating Percent Inhibition:
The data from the primary screen is used to calculate the percent inhibition for the test compound against each kinase using the following formula:
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))
2. Determining IC50 Values:
For kinases showing significant inhibition, the data from the dose-response experiment is plotted with the compound concentration on the x-axis (log scale) and the percent inhibition on the y-axis. A sigmoidal curve is fitted to the data to determine the IC50 value.
3. Quantifying Selectivity:
A common metric for quantifying selectivity is the Selectivity Score (S-score) .[7] This is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases tested.[3] A lower S-score indicates higher selectivity.
Hypothetical Data Presentation:
The results should be summarized in a clear, tabular format.
| Kinase Target | IC50 (µM) for this compound |
| Primary Target X | 0.05 |
| Kinase A | 1.2 |
| Kinase B | > 10 |
| Kinase C | 0.8 |
| Kinase D | 5.6 |
| ... | ... |
Visualizing Cross-Reactivity and its Implications
Off-target inhibition can have significant biological consequences by modulating unintended signaling pathways. For instance, if this compound is designed to inhibit a specific kinase in a cancer-related pathway (e.g., MAPK/ERK), but also inhibits a kinase in a pathway crucial for normal cell function (e.g., a metabolic pathway), this could lead to toxicity.
Conclusion
While this compound is currently valued as a synthetic intermediate, its pyrimidine core warrants a thorough investigation of its own potential as a kinase inhibitor. The methodologies outlined in this guide provide a robust and validated pathway for researchers to determine its potency and selectivity across the human kinome. By systematically applying these protocols, the scientific community can build a comprehensive understanding of this compound's biological activity, paving the way for its potential development in therapeutic applications.
References
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Bamborough, P., & Drewry, D. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 58(1), 67-81. Available from: [Link]
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Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Nature Biotechnology, 31(11), 1042-1049. Available from: [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Available from: [Link]
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protocols.io. (2023). In vitro kinase assay. Available from: [Link]
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van Hilten, N., van den Biggelaar, M., & van Vlijmen, H. W. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1665-1675. Available from: [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. Available from: [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available from: [Link]
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A Head-to-Head Comparison of Pyrimidine vs. Purine Scaffolds: A Guide for Drug Discovery Professionals
In the intricate process of drug discovery, the selection of a molecular scaffold is a decision of paramount importance, profoundly influencing the ultimate success of a therapeutic candidate. Among the plethora of heterocyclic systems, pyrimidines and purines stand out as "privileged scaffolds" due to their inherent biological relevance and proven track record in approved drugs.[1][2][3] This guide provides a comprehensive, head-to-head comparison of these two fundamental scaffolds, offering insights into their distinct characteristics and furnishing experimental frameworks to aid researchers in making informed decisions during the scaffold-hopping and lead optimization phases of drug development.
Core Structural and Physicochemical Dichotomy
The most fundamental difference between pyrimidines and purines lies in their core architecture. A pyrimidine is a monocyclic, six-membered aromatic ring containing two nitrogen atoms.[4][5] In contrast, a purine is a bicyclic aromatic heterocycle, consisting of a pyrimidine ring fused to an imidazole ring, and contains four nitrogen atoms.[6][7] This structural divergence gives rise to significant differences in their physicochemical properties.
| Property | Pyrimidine | Purine |
| Structure | Monocyclic | Bicyclic |
| Approximate Size | Smaller | Larger |
| Molecular Weight (unsubstituted) | ~80 g/mol [8] | ~120 g/mol [8] |
| Nitrogen Atoms | 2[7] | 4[7] |
| Hydrogen Bond Donors/Acceptors | Primarily H-bond acceptors | Both H-bond donors and acceptors |
| Solubility | Generally higher[8] | Generally lower[8] |
| Melting Point | Lower (~20-22 °C)[6] | Higher (~214 °C)[6] |
The larger size and greater number of nitrogen atoms in the purine scaffold provide more opportunities for interactions with a biological target, which can translate to higher potency and selectivity. However, these same features can also lead to decreased solubility and increased metabolic susceptibility, posing challenges for drug development.
Caption: Fundamental structures of pyrimidine and purine scaffolds.
Biological Roles and Therapeutic Applications
Purines and pyrimidines are fundamental to all life, forming the building blocks of nucleic acids (DNA and RNA) and playing critical roles in cellular energy transfer (e.g., ATP, a purine derivative) and signaling.[9][10][11] This inherent biological relevance means that a vast array of enzymes and receptors have evolved to recognize and bind these scaffolds. Consequently, both pyrimidine and purine analogs have been successfully developed into drugs for a wide range of diseases, particularly in oncology and virology.[12][13][14][15][16]
Notable Drug Examples:
-
Imatinib (Gleevec®): A pyrimidine-based kinase inhibitor used to treat chronic myeloid leukemia.[17][18][19][20][21] It functions by blocking the ATP-binding site of the Bcr-Abl tyrosine kinase.[17][18][20]
-
Acyclovir (Zovirax®): A purine-based antiviral drug effective against herpes simplex virus.[22][23][24][25] It acts as a nucleoside analogue that, after phosphorylation, inhibits viral DNA polymerase and terminates the growing DNA chain.[22][23][25][26]
A Comparative Framework for Drug Discovery
The decision to pursue a pyrimidine or purine scaffold is a strategic one, with trade-offs in synthetic accessibility, physicochemical properties, and biological activity.
Synthetic Tractability
In general, the synthesis of pyrimidine-based compounds is often more straightforward than that of their purine counterparts. The monocyclic pyrimidine core can be constructed through various well-established condensation reactions, allowing for a high degree of diversification.[27][28] The synthesis of the bicyclic purine system is typically more complex, often requiring more synthetic steps and potentially offering less flexibility for substitution.[28][29]
Caption: Simplified synthetic workflows for pyrimidine and purine scaffolds.
Illustrative Head-to-Head Comparison
To provide a tangible comparison, consider a hypothetical scenario where a pyrimidine-based and a purine-based inhibitor are developed against the same kinase target. The following table presents illustrative data that one might expect from such a study.
| Parameter | Pyrimidine Analog | Purine Analog |
| Target IC₅₀ (nM) | 50 | 10 |
| Kinetic Solubility (µM at pH 7.4) | 150 | 25 |
| Human Liver Microsomal Stability (t½, min) | 90 | 30 |
| Cellular Potency (EC₅₀, nM) | 200 | 100 |
| Lipinski's Rule of 5 Violations | 0 | 1 (due to H-bond donors) |
This illustrative data highlights a common trade-off: the purine analog may exhibit higher potency due to its more extensive interactions with the target, but this can come at the cost of poorer solubility and metabolic stability.
Essential Experimental Protocols for Scaffold Evaluation
A rigorous evaluation of novel scaffolds requires a suite of well-defined in vitro assays. The following are foundational protocols for the initial characterization of pyrimidine and purine derivatives.
Aqueous Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, mimicking physiological conditions.
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Add 2 µL of the 10 mM stock solution to the PBS to achieve a final concentration of 100 µM.
-
Seal the plate and shake vigorously for 2 hours at room temperature.
-
Centrifuge the plate at >3000 x g for 15 minutes to pellet any precipitate.
-
Carefully remove 100 µL of the supernatant and transfer to a new 96-well plate.
-
Prepare a standard curve of the compound in a 1:1 mixture of DMSO and PBS.
-
Quantify the concentration of the compound in the supernatant and standards using LC-MS/MS.
-
Calculate the solubility in µM.
Metabolic Stability in Human Liver Microsomes
Objective: To assess the intrinsic clearance of a compound by cytochrome P450 enzymes present in human liver microsomes.
Methodology:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer, pH 7.4.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
Vortex and centrifuge at >3000 x g for 10 minutes to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time.
Caption: A generalized workflow for the evaluation of novel chemical scaffolds.
Conclusion
The choice between a pyrimidine and a purine scaffold is a nuanced decision that depends on the specific goals of the drug discovery program. Pyrimidines often provide a more "drug-like" starting point with favorable physicochemical properties and synthetic accessibility. Purines, while potentially more challenging from a drug development perspective, can offer unparalleled opportunities for achieving high potency and selectivity. A thorough understanding of the inherent properties of each scaffold, coupled with a robust experimental evaluation plan, is essential for navigating the complexities of drug design and ultimately delivering novel and effective therapeutics.
References
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Wikipedia contributors. (2024, January 5). Aciclovir. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
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Science Notes and Projects. (2023, September 16). Purines and Pyrimidines. Retrieved January 11, 2026, from [Link]
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MedlinePlus. (2021, September 15). Imatinib. Retrieved January 11, 2026, from [Link]
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Dr. Oracle. (2023, April 9). What is the mechanism of action of Imatinib (Gleevec)? Retrieved January 11, 2026, from [Link]
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Frontiers in Pharmacology. (2018). Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases. Retrieved January 11, 2026, from [Link]
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PubMed. (2004). Purine nucleoside antimetabolites in development for the treatment of cancer. Retrieved January 11, 2026, from [Link]
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BYJU'S. (n.d.). Difference between Purines and Pyrimidines. Retrieved January 11, 2026, from [Link]
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PubMed. (2023). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Retrieved January 11, 2026, from [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Pyrimidine Inhibitor Activity
For researchers, scientists, and drug development professionals, the journey of a therapeutic candidate from a promising hit in a high-throughput screen to a clinically effective drug is long and fraught with challenges. A critical juncture in this journey is establishing a robust in vitro and in vivo correlation (IVIVC). This guide provides an in-depth technical comparison of pyrimidine inhibitor activity, offering insights into the experimental choices that fortify the predictive power of preclinical data. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules with applications in oncology, immunology, and infectious diseases.[1][2] Understanding the nuances of their IVIVC is paramount for successful drug development.
The Imperative of In Vitro-In Vivo Correlation (IVIVC)
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (typically its dissolution rate or biological activity) and an in vivo response (such as plasma drug concentration or therapeutic effect).[3][4] For pyrimidine inhibitors, which often target intracellular enzymes like kinases or metabolic pathways, a strong IVIVC is the bedrock of a successful development program.[5][6] It allows researchers to:
-
Optimize Formulations: Fine-tune drug delivery systems to ensure consistent and effective bioavailability.[7]
-
Justify Dissolution Specifications: Set meaningful quality control parameters for manufacturing.
-
Reduce Reliance on Extensive Clinical Studies: A validated IVIVC can serve as a surrogate for certain bioequivalence studies, accelerating development timelines and reducing costs.[3][7]
-
Enhance Mechanistic Understanding: A strong correlation reinforces the proposed mechanism of action, while a disconnect can reveal important biological complexities such as metabolic instability, off-target effects, or poor tissue penetration.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development and validation of IVIVC models, primarily for oral extended-release dosage forms, but the underlying principles are broadly applicable to the development of novel therapeutics.[3][4]
Deconstructing Pyrimidine Inhibitor Action: Key Signaling Pathways
Many pyrimidine-based drugs exert their effects by inhibiting key enzymes involved in cellular signaling and metabolism.[1][2] A fundamental understanding of these pathways is crucial for designing relevant assays and interpreting data.
One of the most common mechanisms is the inhibition of protein kinases, which play a central role in cell proliferation, survival, and differentiation.[8] For instance, certain pyrimidine derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[9]
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Another critical target for pyrimidine inhibitors is the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[10][11][12] Cancer cells, with their high proliferation rates, are often heavily reliant on this pathway, making it an attractive therapeutic target.[13][14] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway and a target for several inhibitors.[15][16][17][18]
Caption: MTT Assay Workflow Diagram.
For pyrimidine inhibitors that target protein kinases, a direct enzyme inhibition assay is essential to determine their potency and selectivity. [19][20] Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The output can be measured in various ways, including radioactivity, fluorescence, or luminescence.
Step-by-Step Methodology (Generic Kinase Glo® Assay):
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase buffer.
-
Compound Addition: In a 96-well or 384-well plate, add the pyrimidine inhibitor at various concentrations.
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells, and then initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.
In Vivo Models: Assessing Efficacy in a Biological System
Following promising in vitro results, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a pyrimidine inhibitor in a whole-organism context. [8]
This is a widely used model to assess the anti-cancer activity of a compound in vivo. [8][21] Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells. [8]2. Tumor Cell Implantation: Inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse. [21]3. Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, pyrimidine inhibitor at different doses). Administer the treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treated group compared to the vehicle control.
Challenges and Considerations in IVIVC for Pyrimidine Inhibitors
Establishing a predictive IVIVC for pyrimidine inhibitors, particularly kinase inhibitors, is not without its challenges. [22]These include:
-
Complex Biology: The relationship between plasma concentration and target engagement in the tumor microenvironment can be non-linear.
-
Metabolism: The inhibitor may be converted to active or inactive metabolites, complicating the correlation. [6]* Transporters: Drug influx and efflux transporters can significantly alter the intracellular concentration of the inhibitor.
-
Assay Comparability: Differences in in vitro assay conditions (e.g., ATP concentration in kinase assays) can lead to variability in IC50 values, making cross-study comparisons difficult. [19][20]
Conclusion: A Pathway to Predictive Drug Development
The successful development of pyrimidine inhibitors hinges on a thorough understanding of their in vitro activity and a robust correlation with their in vivo efficacy. By employing well-validated and mechanistically relevant assays, and by carefully considering the biological complexities of the whole organism, researchers can build a strong IVIVC. This, in turn, provides a solid foundation for making critical decisions throughout the drug development process, ultimately increasing the likelihood of bringing a safe and effective therapeutic to patients in need.
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A Senior Application Scientist's Guide to the Rigorous Validation of a Pharmacophore Model for Pyrimidine Inhibitors
In the landscape of modern drug discovery, pharmacophore modeling stands as a cornerstone of in-silico hit identification. For scaffolds of high interest, such as pyrimidine derivatives which are prevalent in a multitude of approved drugs, a well-defined pharmacophore model can significantly accelerate the discovery of novel, potent inhibitors.[1][2][3] However, the predictive power of any model is only as robust as its validation. A pharmacophore model, without rigorous validation, is merely a hypothesis. This guide provides an in-depth, experience-driven comparison of essential validation methodologies, both computational and experimental, to ensure your pyrimidine inhibitor pharmacophore model is a reliable tool for virtual screening and hit generation.
This guide is structured to walk you through the critical stages of validation, from initial computational assessments to the ultimate benchmark of experimental confirmation. We will delve into the "why" behind each step, not just the "how," providing you with the scientific rationale to make informed decisions in your drug discovery pipeline.
Part 1: Computational Validation - The In-Silico Gauntlet
Before committing significant resources to synthesizing or purchasing compounds, a thorough computational validation of your pharmacophore model is paramount. This stage aims to assess the model's ability to distinguish between known active compounds and chemical entities that are unlikely to bind to the target.
The Decoy Set Challenge: A Test of Selectivity
The foundational step in computational validation is challenging your pharmacophore model with a decoy set. A decoy set is a collection of molecules that are physically similar to your known active ligands (e.g., molecular weight, logP, number of rotatable bonds) but are topologically distinct and presumed to be inactive.[4][5] The objective is to evaluate if your model can preferentially identify the "true" actives from this sea of plausible-looking but inactive compounds.
Why it's crucial: A well-constructed decoy set mimics the chemical space that your model will encounter when screening large compound libraries. Success in this challenge provides confidence that your model's features are not trivial and are genuinely capturing the essential interactions for binding.
-
Assemble a Set of Known Actives: Collect a diverse set of pyrimidine inhibitors with confirmed activity against your target. This set should ideally span a range of potencies.
-
Generate Physicochemically Matched Decoys: Utilize tools like the Directory of Useful Decoys, Enhanced (DUD-E) to generate a decoy set for each of your active ligands.[4][6] These tools select molecules from large databases (e.g., ZINC) that have similar physical properties to your actives but different 2D topologies.[4][5] A common ratio is to generate 50 decoys for each active compound.[4]
-
Create a Combined Database: Prepare a single database containing both your known actives and the generated decoys.
-
Screen the Database with Your Pharmacophore Model: Use your pharmacophore model as a 3D query to screen the combined database.
-
Analyze the Results: The primary output will be a list of "hits" - molecules from the database that fit the pharmacophore model.
Interpreting the Results: A successful model will retrieve a high percentage of the known active compounds while minimizing the retrieval of decoys. This initial assessment is often quantified using metrics discussed in the following sections.
Receiver Operating Characteristic (ROC) Curve Analysis: Quantifying Discriminatory Power
The Receiver Operating Characteristic (ROC) curve is a powerful graphical tool for visualizing and quantifying the performance of a classification model.[7][8][9] In the context of pharmacophore validation, it plots the True Positive Rate (Sensitivity) against the False Positive Rate (1-Specificity) at various discrimination thresholds.
Why it's crucial: A ROC curve provides a more nuanced evaluation than a simple hit rate. It illustrates how well the model can distinguish between active and inactive compounds across the entire dataset. The area under the ROC curve (AUC) provides a single, aggregate measure of the model's performance.[7][9]
-
Rank the Screened Database: After screening your combined active and decoy database, rank all molecules based on how well they fit the pharmacophore model.
-
Calculate True Positive and False Positive Rates: Iterate through the ranked list. At each rank, calculate:
-
True Positive Rate (Sensitivity): (Number of actives retrieved so far) / (Total number of actives)
-
False Positive Rate (1-Specificity): (Number of decoys retrieved so far) / (Total number of decoys)
-
-
Plot the ROC Curve: Plot the True Positive Rate (y-axis) against the False Positive Rate (x-axis).
Interpreting the ROC Curve:
-
An AUC of 1.0 represents a perfect model that correctly identifies all actives before any decoys.
-
An AUC of 0.5 indicates a random model with no discriminatory ability.
-
An AUC between 0.7 and 0.9 is generally considered to indicate a good model, while an AUC above 0.9 suggests an excellent model.[10][11]
Caption: Workflow for ROC curve generation and interpretation.
Güner-Henry (GH) Score: A Holistic Metric for Virtual Screening Performance
The Güner-Henry (GH) score is a metric specifically designed to evaluate the effectiveness of a virtual screening campaign.[7][10][12] It considers multiple factors, including the number of actives identified in the hit list, the percentage of actives in the database, and the overall hit rate.
Why it's crucial: The GH score provides a more balanced assessment of a pharmacophore model's performance than simple enrichment factors. It penalizes models that retrieve a large number of hits to find the actives, thus rewarding more selective models. A GH score ranges from 0 (indicating a null model) to 1 (representing an ideal model).[13] A score greater than 0.7 is generally indicative of a very good model.[10][13]
-
Define Your Parameters:
-
D: Total number of molecules in the database (actives + decoys).
-
A: Total number of active molecules in the database.
-
Ht: Total number of hits retrieved by the pharmacophore model.
-
Ha: Number of active molecules in the hit list.
-
-
Calculate the Following Metrics:
-
% Yield of Actives (%A): (Ha / Ht) * 100
-
% Ratio of Actives (%Y): (A / D) * 100
-
Enrichment Factor (E): %A / %Y
-
Hit Rate (Hr): Ht / D
-
-
Calculate the GH Score: GH = [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))]
| Parameter | Description | Example Value |
| D | Total molecules in the database | 2000 |
| A | Total active molecules | 40 |
| Ht | Total hits retrieved | 100 |
| Ha | Active hits retrieved | 35 |
| %A | Yield of Actives | 35% |
| %Y | Ratio of Actives | 2% |
| E | Enrichment Factor | 17.5 |
| GH Score | Güner-Henry Score | 0.85 |
| Caption: Example calculation of the Güner-Henry (GH) Score. |
Part 2: Experimental Validation - The Ultimate Litmus Test
While computational validation provides a strong indication of a pharmacophore model's quality, experimental validation is the definitive step to confirm its predictive power in the real world.[14][15][16] This involves testing a selection of virtual screening hits in relevant biological assays.
Caption: A typical workflow for the experimental validation of virtual screening hits.
IC50 Determination: Quantifying Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[17][18][19] For pyrimidine inhibitors, this typically involves measuring the inhibition of a target enzyme, such as a kinase.[18][20]
Why it's crucial: IC50 determination provides a quantitative measure of a compound's activity. This data is essential for confirming that the virtual hits are indeed active and for establishing a structure-activity relationship (SAR).
-
Prepare Reagents:
-
Recombinant target kinase.
-
Kinase substrate (e.g., a peptide or protein).
-
ATP (often at or near the Km concentration).[21]
-
Test compounds (virtual hits) at a range of concentrations.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
-
Assay Procedure:
-
In a microplate, add the kinase and the test compound at various concentrations and incubate for a short period.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence) which is proportional to the amount of product formed (or substrate consumed).
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Compound ID | Virtual Screening Rank | IC50 (µM) | Comment |
| PYR-001 | 1 | 0.5 | Potent inhibitor, confirms model's top prediction. |
| PYR-002 | 5 | 2.1 | Active, good correlation with model ranking. |
| PYR-003 | 12 | > 50 | Inactive, a false positive of the model. |
| PYR-004 | 25 | 8.7 | Moderately active, a successful hit. |
| Caption: Example data from an IC50 determination assay for virtual hits. |
Binding Assays: Confirming Direct Target Engagement
While an IC50 value demonstrates functional inhibition, it doesn't definitively prove that the compound is binding directly to the intended target. A binding assay provides this crucial piece of evidence.
Why it's crucial: Binding assays confirm that the observed inhibitory activity is due to a direct interaction with the target protein and not due to off-target effects, assay interference, or non-specific mechanisms.
-
Surface Plasmon Resonance (SPR): Immobilizes the target protein on a sensor chip and measures the change in refractive index as the test compound flows over the surface, providing real-time kinetics of binding (kon and koff) and affinity (KD).[21]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the target protein in solution, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).
-
Microscale Thermophoresis (MST): Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding, to determine binding affinity.
Interpreting the Results: A confirmed direct binding interaction, with a dissociation constant (KD) in a relevant range, provides strong validation for the pharmacophore model's prediction of a binding event.
Conclusion: A Self-Validating System for Confident Hit Discovery
The validation of a pharmacophore model for pyrimidine inhibitors is not a single event but a multi-faceted process that builds confidence in its predictive power. By systematically challenging the model with computational hurdles like decoy sets, ROC curve analysis, and GH scoring, and subsequently confirming the top virtual hits through rigorous experimental assays, you create a self-validating system. This iterative process of prediction and experimental feedback is at the heart of modern, efficient drug discovery. A well-validated pharmacophore model is an invaluable asset, enabling the rapid and cost-effective identification of novel, high-quality pyrimidine-based lead compounds.
References
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The validation of Model_1 by Güner-Henry (GH) scoring method. - ResearchGate. Available at: [Link]
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Comparative analysis of the physicochemical properties of pyrimidine analogs
A Comparative Guide to the Physicochemical Properties of Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biological molecules like nucleic acids and a multitude of therapeutic agents.[1][2] Its derivatives are prominent in treatments for cancer, viral infections, and bacterial diseases.[1][3] Understanding the physicochemical properties of pyrimidine analogs is critical for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which ultimately governs a compound's therapeutic efficacy.[4][5]
This guide provides a comparative analysis of the key physicochemical properties of pyrimidine and four of its pivotal analogs: the natural nucleobases Uracil, Thymine, and Cytosine, and the widely used anticancer drug 5-Fluorouracil.
Comparative Physicochemical Data
The subtle structural modifications among these analogs—such as the addition of a methyl group or the substitution of a hydrogen with fluorine—lead to significant differences in their physicochemical behavior. These differences have profound implications for their biological function and drug-likeness.
| Compound | Structure | pKa | logP | Aqueous Solubility (g/L) | Melting Point (°C) |
| Pyrimidine | 1.3 | 0.11 | ~41 at 20°C[6] | 20-22 | |
| Uracil | 9.5[7] | -1.07 | 4.97 | 335 (decomposes) | |
| Thymine | 9.9[7] | -0.47 | 4.0 | 316-317 | |
| Cytosine | 4.6, 12.2 | -0.09 | 7.7 | 320-325 (decomposes) | |
| 5-Fluorouracil | ~8.0[8] | -0.89[9] | 12.5 | 282-283 (decomposes)[9] |
Note: The presented values are compiled from various sources and may vary slightly depending on experimental conditions.
Analysis of Structure-Property Relationships
The interplay between a molecule's structure and its physicochemical properties is a fundamental concept in drug design. The pyrimidine analogs provide a classic illustration of this relationship.
Caption: Relationship between pyrimidine and its key analogs.
-
Acidity and Basicity (pKa): Pyrimidine itself is a weak base. The introduction of electron-withdrawing carbonyl groups in uracil and thymine makes the N-H protons acidic, with pKa values around 9.5-9.9.[7] The substitution of a fluorine atom at the C5 position in 5-fluorouracil further increases acidity (lowers pKa to ~8.0) due to the inductive effect of fluorine.[7][8] This is significant because at physiological pH, a larger fraction of 5-FU will be ionized compared to uracil or thymine.[7] Cytosine is unique in this group as it possesses both a basic amino group (pKa ~4.6) and an acidic N-H group (pKa ~12.2).
-
Lipophilicity (logP): Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is crucial for membrane permeability. Uracil is quite hydrophilic (logP -1.07). The addition of a small, nonpolar methyl group to create thymine increases its lipophilicity (logP -0.47). 5-Fluorouracil's logP of -0.89 indicates it is more hydrophilic than thymine but less so than uracil.[9]
-
Aqueous Solubility: Solubility is a critical factor for drug administration and bioavailability.[10] Generally, lower melting points and higher polarity correlate with increased aqueous solubility.[11] 5-Fluorouracil, despite being less polar than uracil, has a higher solubility, which can be attributed to its lower melting point and different crystal packing forces. The amino group in cytosine enhances its ability to form hydrogen bonds, contributing to its solubility.
Experimental Methodologies
Accurate determination of these physicochemical properties is essential. Standardized protocols ensure reproducibility and reliability of the data.
Protocol 1: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant (an acid or a base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12][13]
Causality and Rationale: Potentiometric titration is a gold-standard method because it directly measures the change in proton concentration (pH) as a compound ionizes.[14] The half-equivalence point, where half of the analyte has been neutralized, is where the pH is equal to the pKa.[15] This provides a direct and accurate measurement of the compound's acidic or basic strength.
Step-by-Step Protocol:
-
Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., 4, 7, and 10).[12]
-
Sample Preparation: Dissolve an accurately weighed amount of the pyrimidine analog in a suitable solvent (e.g., water or a co-solvent system) to a known concentration (e.g., 1 mM).[12]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[12]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
-
Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for acidic compounds or 0.1 M HCl for basic compounds).[12]
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[15]
Caption: Workflow for pKa determination by titration.
Protocol 2: Determination of logP by the Shake-Flask Method
This is the traditional and most reliable method for measuring the partition coefficient (logP) of a compound between n-octanol and water.[16]
Causality and Rationale: The shake-flask method directly measures the equilibrium partitioning of a solute between two immiscible phases.[16] n-Octanol is used as the organic phase because its properties are thought to mimic the lipid bilayer of cell membranes. A buffered aqueous phase is used to ensure the compound remains in a single ionization state (for logD measurement) or is predominantly neutral (for logP).[17]
Step-by-Step Protocol:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) for 24 hours to ensure mutual saturation.[18] Separate the two phases.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[19]
-
Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol and pre-saturated buffer in a flask.
-
Equilibration: Cap the flask and shake it at a constant temperature until equilibrium is reached (typically for several hours).[16]
-
Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or NMR spectroscopy.[16][20]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Implications for Drug Development
The physicochemical properties of pyrimidine analogs directly impact their journey to becoming effective drugs:
-
Solubility and Bioavailability: A drug must dissolve to be absorbed. The moderate solubility of compounds like 5-fluorouracil is crucial for its formulation as an injectable chemotherapy agent.[10]
-
Membrane Permeability: Lipophilicity, as measured by logP, is a key determinant of a drug's ability to cross cell membranes and reach its intracellular target.[5] The properties of pyrimidines must be balanced; too much lipophilicity can lead to poor solubility and non-specific binding, while too little can prevent absorption.
-
Target Binding: The ionization state (governed by pKa) and hydrogen bonding capacity of pyrimidine analogs are critical for their interaction with biological targets like enzymes and nucleic acids. For instance, the specific pKa of 5-fluorouracil influences its ability to be incorporated into DNA and RNA, a key part of its anticancer mechanism.[7]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
This document provides essential procedural guidance for the safe handling and disposal of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde (CAS No. 937796-10-6), a heterocyclic aldehyde commonly utilized as a research chemical and intermediate in pharmaceutical synthesis.[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The complex and not fully characterized toxicological profile of this compound necessitates a conservative and rigorous approach to its waste management.[3]
Hazard Identification and Core Safety Principles
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is an organic compound whose toxicological properties have not been exhaustively investigated.[3] Therefore, it must be treated with caution.
Key Hazards:
-
Health Risks: The compound may be harmful if swallowed or in direct contact with skin.[4] It is known to cause skin and eye irritation and may lead to respiratory irritation, particularly if the solid form becomes airborne dust.[3][4]
-
Chemical Reactivity: It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4] Contact with these substances could lead to vigorous, uncontrolled reactions.
-
Environmental Risks: This compound should not be allowed to enter drains or be released into the environment, as its ecological impact is not well-defined.[3][4]
The foundational principle for disposing of this compound is that it must not be poured down the drain and should be managed as regulated chemical waste through a licensed disposal service.[4][5][6] On-site chemical neutralization is not recommended due to the compound's complex structure and uncharacterized reaction byproducts.
| Compound Property | Identifier / Value | Source |
| CAS Number | 937796-10-6 | [4] |
| Molecular Formula | C₉H₁₁N₃O | [3] |
| Appearance | Yellow Solid | [7] |
| Known Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents | [4] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | [4] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
All handling and preparation for disposal must be conducted with appropriate engineering controls and PPE to minimize exposure.
Mandatory PPE & Handling Protocols:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5][6]
-
Eye Protection: Wear chemical safety goggles or a face shield for full protection against splashes or airborne particles.[4]
-
Hand Protection: Use nitrile rubber gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use.[4][5]
-
Protective Clothing: A standard laboratory coat and closed-toe shoes are required to protect against skin contact.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the most critical step in the disposal process. This compound is a non-halogenated organic solid . Waste streams must be kept separate to ensure safe disposal and prevent dangerous reactions in the waste container.[8][9]
Protocol for Waste Collection:
-
Identify the Waste Stream:
-
Solid Waste: Unused or expired this compound, and any solid materials grossly contaminated with it (e.g., weigh boats, contaminated silica gel).
-
Liquid Waste: Solutions containing the compound dissolved in a non-halogenated organic solvent.
-
Contaminated Labware: Items like gloves, bench paper, and pipette tips with trace contamination.
-
-
Select the Appropriate Waste Container:
-
Use a dedicated, sealable, and chemically compatible container clearly marked for "Non-Halogenated Organic Solid Waste" or "Non-Halogenated Organic Liquid Waste." [10]
-
Ensure the container is in good condition, free from leaks or cracks.
-
-
Label the Container Correctly:
-
Affix a hazardous waste label to the container before adding any waste.[9]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "937796-10-6."
-
An accurate list of all components and their approximate percentages, including solvents.[9]
-
The relevant hazard warnings (e.g., Irritant, Harmful).
-
-
-
Store the Waste Container Safely:
-
Keep the waste container tightly sealed when not in use.[4]
-
Store the container in a designated satellite accumulation area or main hazardous waste storage area.[9]
-
The storage location must be cool, dry, and well-ventilated, away from incompatible materials like strong acids, bases, and oxidizers.[6][8]
-
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
For a Small Spill of Solid Material:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Prevent Dust Formation: Gently cover the spill with a damp paper towel to avoid making the powder airborne.
-
Collect the Material: Carefully sweep or wipe up the material and place it, along with all cleaning materials, into a designated hazardous waste container.[4]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
-
Report the Incident: Follow your institution's policy for reporting chemical spills.
Final Disposal Pathway and Container Decontamination
Final Disposal: The only appropriate disposal method for this compound is through a licensed and approved waste disposal company.[4][6] This service will transport the collected waste for controlled incineration or other approved treatment methods. Never attempt to dispose of this chemical through standard trash or sewer systems.[10]
Decontamination of Empty Containers: Empty containers that once held this compound must be decontaminated before being discarded or recycled.[11]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Each rinse must be collected and disposed of as "Non-Halogenated Organic Liquid Waste." [11] Do not pour the rinsate down the drain.
-
Deface Label: After the final rinse and allowing the container to dry, completely deface or remove the original product label.
-
Final Disposal: The clean, decontaminated container can now be disposed of as regular laboratory glass or plastic waste, according to your institution's guidelines.
Visual Workflow Guides
The following diagrams illustrate the decision-making and procedural flow for proper waste management of this compound.
Caption: Waste Stream Segregation Decision Flow.
Caption: Step-by-Step Disposal Workflow.
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Navigating the Synthesis Frontier: A Guide to Safely Handling 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
For the pioneering researchers and scientists in drug development, the synthesis of novel compounds is both an art and a science. 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde, a versatile building block in medicinal chemistry, holds significant promise in the development of new therapeutics.[1] However, realizing this potential necessitates a deep respect for and understanding of its safe handling. This guide moves beyond mere procedural steps to provide a comprehensive operational and safety plan, grounded in scientific principles and field-proven expertise, ensuring that your innovative work is conducted with the utmost safety and integrity.
Immediate Safety and Hazard Assessment
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. Safety Data Sheets (SDS) indicate that this compound is a solid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[2] It is classified as potentially harmful if swallowed or in contact with skin. The aldehyde functional group suggests a degree of reactivity that warrants careful management to prevent unintended reactions.
Core Hazards at a Glance:
| Hazard Type | Description | Primary Exposure Routes |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. | Dermal |
| Eye Irritation | Can cause serious irritation, pain, and potential damage to the eyes. | Ocular |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Inhalation |
| Acute Toxicity (Potential) | May be harmful if ingested or absorbed through the skin. | Oral, Dermal |
Given these hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and stringent handling protocols, is not just recommended, but essential.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is a critical decision that directly impacts researcher safety. The following recommendations are based on the known hazards of this compound and best practices for handling potent, powdered chemical compounds.[3][4]
Hand Protection: A Deeper Look at Glove Selection
Standard disposable nitrile gloves provide a good baseline for splash protection against a variety of chemicals.[5] However, for prolonged handling or in the event of a spill, a more robust solution is necessary.
-
Routine Handling (weighing, solution preparation): Double-gloving with nitrile gloves is a highly recommended practice. This provides a significant barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[6]
-
Extended Use or Spill Cleanup: For situations involving more extensive contact, butyl rubber gloves are a superior choice due to their excellent resistance to a wide range of chemicals, including aldehydes and ketones.[7][8]
Key Consideration: Always inspect gloves for any signs of degradation or perforation before use.[9] After handling the compound, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated chemical waste container.[10]
Body Protection: More Than Just a Lab Coat
A standard cotton lab coat is insufficient. A lab coat made of a flame-resistant material should be worn and fully buttoned.[6] For procedures with a higher risk of spills or generating dust, consider the use of disposable coveralls to provide full-body protection.
Eye and Face Protection: An Impenetrable Barrier
Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling this compound.[11] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles to protect the entire face.
Respiratory Protection: Safeguarding Your Inhalation Zone
All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10][12] If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill cleanup, respiratory protection is required.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges and a particulate filter (P100) is appropriate for protection against both vapors and fine dusts of this compound.[1][13] A proper fit test is essential to ensure the respirator provides an adequate seal.[1]
Engineering Controls: Designing Safety into Your Workflow
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals by physically isolating the researcher from the substance.
The Chemical Fume Hood: A Non-Negotiable Workspace
All manipulations of this compound, from weighing to preparing solutions, must be performed inside a properly functioning chemical fume hood with a face velocity between 60 and 100 feet per minute (fpm).[10]
Workflow for Safe Fume Hood Use:
Sources
- 1. pharm-int.com [pharm-int.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. pharmtech.com [pharmtech.com]
- 4. mt.com [mt.com]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. wku.edu [wku.edu]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. my.alfred.edu [my.alfred.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. spokane.wsu.edu [spokane.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
